5-Desfluoro voriconazole, (+/-)-
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S)-2-(2,4-difluorophenyl)-3-pyrimidin-4-yl-1-(1,2,4-triazol-1-yl)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N5O/c1-11(15-4-5-19-8-21-15)16(24,7-23-10-20-9-22-23)13-3-2-12(17)6-14(13)18/h2-6,8-11,24H,7H2,1H3/t11-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQLILUCRUIFNH-MEDUHNTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=NC=C1)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171287 | |
| Record name | (+/-)-5-Desfluoro voriconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182369-73-9 | |
| Record name | 5-Desfluoro voriconazole, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182369739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-5-Desfluoro voriconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-DESFLUORO VORICONAZOLE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74OPK4PZPP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Desfluoro Voriconazole
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-desfluoro voriconazole, a key related substance of the broad-spectrum antifungal agent, voriconazole. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of a plausible synthetic route and the analytical techniques required for structural elucidation and purity assessment. The synthesis section delves into the strategic considerations behind a well-established synthetic pathway, while the characterization section provides practical, step-by-step protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). This guide aims to equip researchers with the necessary knowledge to confidently synthesize and characterize 5-desfluoro voriconazole, ensuring the quality and integrity of active pharmaceutical ingredient (API) manufacturing and research.
Introduction: The Significance of 5-Desfluoro Voriconazole
Voriconazole, chemically known as (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, is a critical second-generation triazole antifungal agent.[1][2] It is widely used in the treatment of serious and invasive fungal infections, particularly in immunocompromised patients.[2][3] Voriconazole's mechanism of action involves the inhibition of the cytochrome P450-dependent enzyme 14-alpha-sterol demethylase, which is essential for the integrity of the fungal cell membrane.[1][3]
During the synthesis of voriconazole, various related substances and impurities can be formed. The International Conference on Harmonisation (ICH) guidelines mandate the identification and characterization of any impurity present in an API at a level of 0.05% w/w or greater.[2] 5-Desfluoro voriconazole is a significant process-related impurity that lacks the fluorine atom on the pyrimidine ring. Understanding its synthesis and characterization is paramount for several reasons:
-
Quality Control: Accurate identification and quantification of 5-desfluoro voriconazole are essential to ensure the purity and safety of the final voriconazole drug product.
-
Process Optimization: Knowledge of impurity formation pathways allows for the optimization of synthetic routes to minimize their generation.
-
Reference Standard: A well-characterized standard of 5-desfluoro voriconazole is necessary for the validation of analytical methods used in routine quality control.
This guide provides a detailed methodology for the synthesis of 5-desfluoro voriconazole, drawing upon established synthetic strategies for voriconazole and its analogs.[2][4][5][6] Furthermore, it outlines a comprehensive characterization workflow using modern analytical techniques.
Synthesis of 5-Desfluoro Voriconazole
The synthesis of 5-desfluoro voriconazole can be strategically adapted from the well-documented synthetic routes of voriconazole itself. A common and effective approach involves a Reformatsky-type coupling reaction.[5] This strategy offers good stereoselectivity and yield. The key distinction in the synthesis of the 5-desfluoro analog is the use of a pyrimidine intermediate that lacks the fluorine substituent at the 5-position.
Synthetic Pathway Overview
The proposed synthetic pathway commences with the preparation of the key ketone intermediate, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, followed by a stereoselective coupling with a suitable pyrimidine derivative. The resulting intermediate is then subjected to a dehalogenation step to yield the final product.
Caption: Synthetic pathway for 5-desfluoro voriconazole.
Experimental Protocol: Synthesis
Step 1: Synthesis of the Intermediate (2R,3S/2S,3R)-3-(6-chloropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
This step is adapted from a general procedure for the synthesis of voriconazole analogs.[2]
-
Activation of Zinc: To a stirred suspension of zinc dust (0.12 mol) and lead powder (5% w/w) in anhydrous tetrahydrofuran (THF, 50 mL), add a solution of iodine (0.02 mol) in THF (15 mL) over 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Initiation: Stir the suspension at room temperature (25°C) for 30 minutes, then cool the mixture to 8-10°C in an ice bath.
-
Addition of Reactants: Prepare a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one (0.02 mol), 4-(1-bromoethyl)-6-chloropyrimidine (a non-fluorinated analog of the voriconazole intermediate) (0.03 mol), and iodine (0.004 mol) in THF. Add this solution to the activated zinc suspension over 20 minutes, maintaining the temperature between 8-25°C.
-
Reaction Completion and Work-up: Stir the reaction mixture at 25°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, filter the reaction mixture to remove inorganic salts. To the filtrate, add acetic acid (0.12 mol).
Step 2: Reductive Dechlorination to Yield 5-Desfluoro voriconazole
This step is a standard procedure for the removal of a chloro group.[2]
-
Reaction Setup: To the solution obtained from the previous step, add sodium acetate (0.01 mol).
-
Catalytic Hydrogenation: Carefully add 10% palladium on carbon (Pd/C) (0.2 g) to the mixture. Transfer the reaction mixture to an autoclave.
-
Hydrogenation: Stir the mixture under a hydrogen pressure of 4-6 kg/cm ² for 3 hours at 25-30°C.
-
Isolation and Purification: After the reaction is complete, filter the mixture to remove the catalyst. Concentrate the filtrate under reduced pressure at 45°C. To the resulting residue, add 20% v/v aqueous ethanol (20 mL) and stir for 1 hour at 25-30°C to precipitate the product.
-
Final Product: Filter the precipitated solid, wash with water (10 mL), and dry under reduced pressure to obtain 5-desfluoro voriconazole.
Characterization of 5-Desfluoro Voriconazole
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 5-desfluoro voriconazole. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the synthesized compound and for separating it from starting materials, intermediates, and other related impurities.[1][7][8]
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or PDA detector.
-
Column: A reversed-phase C18 column (e.g., Agilent Zorbax SB-C18, 250mm x 4.6 mm, 5 µm) is suitable.[1]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of ammonium phosphate dibasic buffer (50 mM, pH adjusted to 6.0 with orthophosphoric acid) and acetonitrile (52:48, v/v) can be used.[1] Alternatively, a gradient method with a mobile phase of 0.05 M potassium dihydrogen phosphate (pH 2.5) and a mixture of acetonitrile and methanol (90:10 v/v) can be employed.[8]
-
Injection Volume: 20 µL.[7]
Data Interpretation: The retention time of the main peak in the chromatogram of the synthesized compound should be compared with that of a reference standard, if available. The purity is determined by the peak area percentage of the main peak relative to the total area of all peaks.
| Parameter | Value | Reference |
| Column | C18 (250mm x 4.6 mm, 5 µm) | [1] |
| Mobile Phase | Ammonium Phosphate Buffer (pH 6.0) : Acetonitrile (52:48) | [1] |
| Flow Rate | 1.0 mL/min | [1][7] |
| Wavelength | 256 nm | [7][8] |
| Temperature | 25°C | [1][7] |
Table 1: Recommended HPLC Parameters for Purity Analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its structure through fragmentation patterns.
Experimental Protocol: Mass Spectrometry Analysis
-
Instrumentation: An LC-MS/MS system with an electrospray ionization (ESI) source is recommended.[9][10]
-
Ionization Mode: Positive ESI mode is typically effective for voriconazole and its analogs.[9][10]
-
Data Acquisition: Acquire full scan mass spectra to determine the molecular ion peak. For structural confirmation, perform tandem MS (MS/MS) to obtain fragmentation patterns. The expected parent ion for 5-desfluoro voriconazole (C₁₆H₁₅F₂N₅O) is approximately 331.12 m/z.[11]
Data Interpretation: The observed molecular ion peak should correspond to the calculated molecular weight of 5-desfluoro voriconazole. The fragmentation pattern can be compared to that of voriconazole, noting the absence of the fluorine atom on the pyrimidine ring, which will result in characteristic mass shifts in the fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of the synthesized compound, including the connectivity of atoms and the stereochemistry. Both ¹H NMR and ¹³C NMR are essential for unambiguous structure elucidation.[2][12]
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common solvents.[13]
-
Internal Standard: Tetramethylsilane (TMS).
-
Experiments: Acquire ¹H NMR, ¹³C NMR, and consider 2D NMR experiments like COSY and HSQC for more complex structural assignments.
Data Interpretation: The chemical shifts, coupling constants, and integration values of the peaks in the ¹H NMR spectrum should be consistent with the structure of 5-desfluoro voriconazole. The ¹³C NMR spectrum should show the expected number of carbon signals. The absence of a C-F coupling constant associated with the pyrimidine ring will be a key indicator of the successful synthesis of the desfluoro analog.
Overall Workflow and Logic
The successful synthesis and characterization of 5-desfluoro voriconazole rely on a logical and systematic workflow.
Caption: Overall workflow for the synthesis and characterization.
Conclusion
This technical guide has outlined a robust and reliable methodology for the synthesis and characterization of 5-desfluoro voriconazole. By adapting established synthetic routes for voriconazole and employing a suite of modern analytical techniques, researchers can confidently produce and validate this important related substance. The detailed protocols and expert insights provided herein serve as a valuable resource for those involved in the development, manufacturing, and quality control of voriconazole. A thorough understanding of impurity profiles is critical for ensuring the safety and efficacy of pharmaceutical products, and this guide provides the foundational knowledge for achieving this in the context of 5-desfluoro voriconazole.
References
- Development and Validation of a Stability-Indicating HPLC Method for Determination of Voriconazole and Its Related Substances. (n.d.). Google Scholar.
- US20080194820A1 - Process For Preparing Voriconazole - Google Patents. (n.d.). Google Patents.
- VORICONAZOLE INTERMEDIATE AND VORICONAZOLE SYNTHESIS METHOD - Patent 3395813 - EPO. (2018, October 31). Google Patents.
- US8263769B2 - Process for preparing voriconazole - Google Patents. (n.d.). Google Patents.
- WO2006065726A2 - Process for preparing voriconazole - Google Patents. (n.d.). Google Patents.
- View of IDENTIFICATION AND QUANTIFICATION OF RELATED COMPOUNDS C&D IN VORICONAZOLE BY HPLC. (2025, December 2). Intercontinental Journal of Pharmaceutical Investigations and Research.
- Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC - NIH. (n.d.). National Institutes of Health.
- A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC - NIH. (n.d.). National Institutes of Health.
- CN113354625A - Synthesis process of voriconazole - Google Patents. (n.d.). Google Patents.
- Quantification of Impurity-E in Voriconazole Powder for Solution for Infusion (200 mg/vial) by using High Performance Liquid Chromatography. (2022, September 14). Caribbean Journal of Science and Technology.
- Novel Stability indicating Rp-HPLC Method for the Determination of Assay of Voriconazole in Pharmaceutical Products. (n.d.). Scholars Middle East Publishers.
- Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. (2015, March 6). PubMed.
- 5-Desfluoro voriconazole, (+/-)- | C16H15F2N5O - PubChem. (n.d.). National Institutes of Health.
- Intermolecular interaction of voriconazole analogues with model membrane by DSC and NMR, and their antifungal activity using NMR based metabolic profiling. (2013, November 1). PubMed.
- Determination of Voriconazole Related Compound F in Voriconazole Using IC. (n.d.). Thermo Fisher Scientific.
- Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. (n.d.). MDPI.
- (PDF) Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. (2025, August 6). ResearchGate.
- Process For Synthesis Of Voriconazole. (n.d.). Quick Company.
- Voriconazole | C16H14F3N5O | CID 71616 - PubChem. (n.d.). National Institutes of Health.
- US20190002440A1 - Voriconazole intermediate and voriconazole synthesis method - Google Patents. (n.d.). Google Patents.
- rac 5-Desfluoro Voriconazole | 182369-73-9 - ChemicalBook. (n.d.). ChemicalBook.
- rac 5-Desfluoro Voriconazole - CymitQuimica. (n.d.). CymitQuimica.
- Stability and Analytical Characterization of Voriconazole as Measured by Immunoassay. (2024, May 2). PubMed.
- Determination of Voriconazole Concentrations in Serum by GC‐MS - PMC - NIH. (n.d.). National Institutes of Health.
- Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring. (n.d.). Scirp.org.
- Voriconazole: the newest triazole antifungal agent - PMC - PubMed Central. (n.d.). National Institutes of Health.
- Synergistic antifungal effects of botanical extracts against Candida albicans. (n.d.). PLOS One.
- Comparison of LC-MS3 and LC-MRM Method for Quantifying Voriconazole and Its Application in Therapeutic Drug Monitoring of Human Plasma. (n.d.). MDPI.
- (PDF) Comparison of LC-MS and LC-MRM Method for Quantifying Voriconazole and Its Application in Therapeutic Drug Monitoring of Human Plasma. (2025, October 13). ResearchGate.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20080194820A1 - Process For Preparing Voriconazole - Google Patents [patents.google.com]
- 5. US8263769B2 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 6. WO2006065726A2 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 7. View of IDENTIFICATION AND QUANTIFICATION OF RELATED COMPOUNDS C&D IN VORICONAZOLE BY HPLC [icjpir.com]
- 8. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring [scirp.org]
- 10. mdpi.com [mdpi.com]
- 11. 5-Desfluoro voriconazole, (+/-)- | C16H15F2N5O | CID 22844239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Intermolecular interaction of voriconazole analogues with model membrane by DSC and NMR, and their antifungal activity using NMR based metabolic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical and Physical Properties of 5-Desfluoro Voriconazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Desfluoro voriconazole, identified as Voriconazole EP Impurity B, is a critical process-related impurity in the synthesis of the broad-spectrum antifungal agent, voriconazole. Its presence and characterization are of paramount importance for ensuring the quality, safety, and efficacy of the final drug product. The removal of the fluorine atom from the 5-position of the pyrimidine ring, a key structural feature of voriconazole, can potentially alter the molecule's physicochemical properties, biological activity, and toxicological profile. This technical guide provides a comprehensive overview of the known chemical and physical properties of 5-Desfluoro voriconazole, including its synthesis, spectral characterization, and analytical methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development, manufacturing, and quality control of voriconazole.
Introduction: The Significance of 5-Desfluoro Voriconazole
Voriconazole is a second-generation triazole antifungal agent that has demonstrated potent activity against a wide range of fungal pathogens.[1] Its mechanism of action involves the inhibition of fungal cytochrome P450-dependent 14α-lanosterol demethylase, an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2] The manufacturing process of voriconazole, like any complex multi-step synthesis, can lead to the formation of various impurities. Regulatory bodies, such as the European Pharmacopoeia (EP), mandate the identification and control of these impurities to ensure the safety and consistency of the active pharmaceutical ingredient (API).
5-Desfluoro voriconazole emerges as a significant process-related impurity.[3][4] Its structural similarity to voriconazole, differing only by the absence of a single fluorine atom, presents unique challenges in its separation and characterization. Understanding the chemical and physical properties of this impurity is not merely a regulatory requirement but a scientific necessity to comprehend its potential impact on the final drug product's performance and safety.
Chemical Identity and Structure
The fundamental characteristics of 5-Desfluoro voriconazole are summarized in the table below.
| Property | Value | Source(s) |
| Systematic Name | (2R,3S)-2-(2,4-difluorophenyl)-3-(pyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | [5] |
| Synonyms | Voriconazole EP Impurity B, Voriconazole USP Related Compound D, rac 5-Desfluoro Voriconazole | [3][6] |
| CAS Number | 182369-73-9 | [3][7] |
| Molecular Formula | C₁₆H₁₅F₂N₅O | [3][7][8] |
| Molecular Weight | 331.32 g/mol | [3][7][8] |
The structural relationship between voriconazole and 5-Desfluoro voriconazole is depicted in the following diagram:
Figure 1: Structural comparison of Voriconazole and 5-Desfluoro voriconazole.
Synthesis and Formation
5-Desfluoro voriconazole is primarily formed as a process-related impurity during the synthesis of voriconazole. The synthesis of voriconazole often involves the coupling of a key intermediate, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, with a pyrimidine derivative.[9] If the pyrimidine starting material lacks the fluorine atom at the 5-position, the resulting product will be 5-Desfluoro voriconazole.
Plausible Synthetic Pathway
Sources
- 1. Voriconazole | C16H14F3N5O | CID 71616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acidic stress testing of Voriconazole — Nanalysis [nanalysis.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-… [cymitquimica.com]
- 5. 5-Desfluoro voriconazole, (+/-)- | C16H15F2N5O | CID 22844239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. glppharmastandards.com [glppharmastandards.com]
- 7. 伏立康唑杂质B European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 8. Voriconazole EP Impurity B - SRIRAMCHEM [sriramchem.com]
- 9. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
"mechanism of action of 5-Desfluoro voriconazole"
An In-depth Technical Guide to the Mechanism of Action of 5-Desfluoro Voriconazole
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the mechanism of action of 5-Desfluoro voriconazole, a key analog of the potent triazole antifungal agent, voriconazole. Drawing from the established pharmacology of azole antifungals, this document elucidates the core mechanism of 5-Desfluoro voriconazole, focusing on its interaction with the primary fungal target, lanosterol 14α-demethylase (CYP51). We will explore the critical role of the ergosterol biosynthesis pathway in fungal viability and detail how its disruption leads to fungal cell death. Furthermore, this guide contrasts the activity of 5-Desfluoro voriconazole with its parent compound, highlighting the pivotal contribution of the 5-fluoro moiety to voriconazole's overall efficacy. Detailed experimental protocols for elucidating and verifying this mechanism of action are provided, alongside a discussion of the potential toxicological profile.
Introduction: The Azole Antifungals and the Significance of Voriconazole
The triazole class of antifungal agents represents a cornerstone in the treatment of serious, invasive fungal infections.[1] These synthetic compounds are characterized by a five-membered ring containing three nitrogen atoms, a structure that is central to their biological activity. Voriconazole, a second-generation triazole, is a broad-spectrum antifungal medication used to treat life-threatening fungal infections, particularly those caused by Aspergillus and Candida species.[2][3] Its efficacy stems from its highly specific and potent inhibition of a crucial fungal enzyme.[4]
5-Desfluoro voriconazole is a structural analog and a known impurity of voriconazole, differing only by the absence of a fluorine atom at the 5-position of the pyrimidine ring.[5][6] Understanding its mechanism of action is not only crucial for quality control in drug manufacturing but also provides invaluable insight into the structure-activity relationships (SAR) that govern the potency of this important class of drugs. This guide will deconstruct its mechanism, beginning with the foundational pathway targeted by all azoles.
The Ergosterol Biosynthesis Pathway: The Achilles' Heel of Fungi
The fungal cell membrane is a vital structure that, unlike mammalian cells which contain cholesterol, is primarily composed of ergosterol.[7] Ergosterol is essential for maintaining membrane fluidity, integrity, and the proper function of membrane-bound proteins.[8][9] Its biosynthesis is a complex, multi-step enzymatic process that is highly conserved among fungi, making it an ideal target for antifungal therapy.[7][10]
The pathway begins with acetyl-CoA and proceeds through the mevalonate pathway to produce lanosterol.[10] Lanosterol then undergoes a series of modifications to become ergosterol. A critical, rate-limiting step in this latter part of the pathway is the removal of the 14α-methyl group from lanosterol. This reaction is catalyzed by the cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 or CYP51 gene.[11][12] The indispensability of this enzyme for producing viable ergosterol makes it the primary target for azole antifungal drugs.[13][14]
Core Mechanism of Action: CYP51 Inhibition
The central mechanism of action for 5-Desfluoro voriconazole, like all azoles, is the potent and specific inhibition of fungal lanosterol 14α-demethylase (CYP51).[15][16]
-
Binding to CYP51: The triazole ring of the molecule binds to the heme iron atom in the active site of the CYP51 enzyme.[17] This interaction is non-competitive and prevents the enzyme from binding its natural substrate, lanosterol.[11]
-
Disruption of Ergosterol Synthesis: By blocking CYP51, the demethylation of lanosterol is halted. This leads to two critical downstream consequences:
-
Depletion of Ergosterol: The cell is starved of functional ergosterol, preventing the formation of a stable and fluid cell membrane.[4]
-
Accumulation of Toxic Sterols: The pathway is shunted, leading to the accumulation of 14α-methylated sterol precursors (e.g., 14α-methylergosta-8,24(28)-dien-3β-6α-diol).[9][11] These abnormal sterols integrate into the fungal membrane, disrupting its structure, increasing its permeability, and inhibiting the activity of membrane-bound enzymes.[4]
-
-
Fungistatic/Fungicidal Effect: The combined effect of ergosterol depletion and toxic sterol accumulation compromises the integrity of the fungal cell membrane, leading to the inhibition of fungal growth (fungistatic activity).[3][15] At higher concentrations or against certain susceptible organisms, this disruption can lead to cell lysis and death (fungicidal activity).[2]
The Role of the 5-Fluoro Moiety: A Comparative Analysis
While 5-Desfluoro voriconazole shares its core mechanism with voriconazole, the absence of the fluorine atom on the pyrimidine ring is expected to significantly impact its potency. Fluorine substitution is a common strategy in medicinal chemistry to modulate a drug's electronic properties, lipophilicity, and metabolic stability.
In voriconazole, the fluoropyrimidine ring is known to increase its antifungal potency, and the specific fluorine atom at the 5-position has been shown to enhance its in vivo efficacy.[18] Therefore, it is hypothesized that 5-Desfluoro voriconazole, while still active, exhibits a lower binding affinity for CYP51 and, consequently, reduced antifungal potency compared to voriconazole.
Experimental Protocols for Mechanistic Validation
To rigorously confirm the mechanism of action of 5-Desfluoro voriconazole, a series of well-defined in vitro experiments are required. The following protocols provide a self-validating framework for this purpose.
Protocol 1: In Vitro CYP51 Inhibition Assay
Objective: To quantify the direct inhibitory effect of 5-Desfluoro voriconazole on the activity of fungal CYP51 enzyme and determine its 50% inhibitory concentration (IC₅₀).
Methodology:
-
Reagents & Setup:
-
Recombinant fungal CYP51 (e.g., from C. albicans).
-
Cytochrome P450 reductase (CPR).
-
Substrate: Lanosterol, solubilized in a suitable vehicle (e.g., 2-hydroxypropyl-β-cyclodextrin).
-
Cofactor: NADPH generating system (e.g., isocitrate, isocitrate dehydrogenase, NADPH).
-
Test compounds: 5-Desfluoro voriconazole and Voriconazole (positive control) dissolved in DMSO.
-
Reaction Buffer: Potassium phosphate buffer, pH 7.4.
-
-
Assay Procedure:
-
Prepare a master mix containing the reaction buffer, CYP51, CPR, and the NADPH generating system.
-
Aliquot the master mix into microcentrifuge tubes.
-
Add varying concentrations of 5-Desfluoro voriconazole, voriconazole, or DMSO (vehicle control) to the tubes. Incubate for 10 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the lanosterol substrate.
-
Incubate for a defined period (e.g., 20 minutes) at 37°C with shaking.
-
Stop the reaction by adding a strong base (e.g., ethanolic KOH).
-
-
Analysis:
-
Extract the sterols from the reaction mixture using an organic solvent (e.g., ethyl acetate or hexane).
-
Evaporate the solvent and derivatize the sterol residue (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide).
-
Analyze the samples by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of product formed (demethylated lanosterol) relative to the remaining substrate.[19]
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot percent inhibition versus inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Expected Outcome: 5-Desfluoro voriconazole will inhibit CYP51 activity in a dose-dependent manner. Its IC₅₀ value is expected to be higher than that of voriconazole, indicating lower potency at the enzyme level.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of 5-Desfluoro voriconazole required to inhibit the visible growth of various fungal pathogens.
Methodology (based on CLSI M27/M38 guidelines):
-
Materials:
-
Fungal isolates (Candida albicans, Aspergillus fumigatus, etc.).
-
Standardized growth medium (e.g., RPMI-1640).
-
96-well microtiter plates.
-
Test compounds: 5-Desfluoro voriconazole and Voriconazole, serially diluted.
-
-
Procedure:
-
Prepare a standardized fungal inoculum suspension adjusted to a specific cell density (e.g., 0.5-2.5 x 10³ cells/mL).
-
In a 96-well plate, add 100 µL of serially diluted drug to each well. Include a drug-free well for a growth control and a cell-free well for a sterility control.
-
Add 100 µL of the fungal inoculum to each well containing the drug and the growth control well.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Analysis:
-
Determine the MIC visually or using a spectrophotometer. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% or ≥90%) compared to the drug-free growth control.[20]
-
Data Presentation:
| Compound | C. albicans MIC₅₀ (µg/mL) | A. fumigatus MIC₅₀ (µg/mL) |
| Voriconazole | 0.03 - 0.25 | 0.25 - 1.0 |
| 5-Desfluoro Voriconazole | Expected >0.25 | Expected >1.0 |
| Fluconazole (Control) | 0.25 - 4.0 | >64 (Resistant) |
Table 1: Hypothetical comparative MIC data illustrating the expected reduced potency of 5-Desfluoro voriconazole.
Protocol 3: Fungal Membrane Permeability Assay
Objective: To assess the downstream effect of CYP51 inhibition by measuring the loss of fungal cell membrane integrity.
Methodology (using Propidium Iodide):
-
Materials:
-
Log-phase fungal culture.
-
Propidium Iodide (PI) stock solution. PI is a fluorescent dye that cannot cross the membrane of live cells but can enter cells with compromised membranes and intercalate with DNA, fluorescing brightly.
-
Phosphate-buffered saline (PBS).
-
Test compounds at concentrations relative to their MIC (e.g., 1x MIC, 2x MIC).
-
-
Procedure:
-
Harvest and wash fungal cells, then resuspend in PBS to a known density.
-
Treat the cells with 5-Desfluoro voriconazole, voriconazole (positive control), or DMSO (negative control) for a set time (e.g., 4 hours) at 35°C.
-
Add PI to each sample to a final concentration of ~2-5 µg/mL.
-
Incubate in the dark for 15 minutes.
-
-
Analysis:
-
Analyze the samples using a fluorescence microscope or a flow cytometer.
-
Quantify the percentage of PI-positive (red fluorescent) cells, which represent the population with damaged membranes.[21]
-
Expected Outcome: Treatment with 5-Desfluoro voriconazole will result in a dose-dependent increase in the percentage of PI-positive cells, confirming that it disrupts membrane integrity. The effect may be less pronounced or require higher concentrations compared to voriconazole.
Toxicological Profile and Off-Target Effects
Voriconazole is associated with a range of adverse effects, including visual disturbances, hepatotoxicity, phototoxicity, and neurotoxicity.[22][23][24][25] Some side effects, like periostitis (inflammation of the bone lining), have been linked to the accumulation of fluoride released from the metabolism of voriconazole's three fluorine atoms.[26][27]
Since 5-Desfluoro voriconazole lacks the 5-fluoro group on the pyrimidine ring, it would contribute less to the overall fluoride load. While it still contains a difluorophenyl group, its potential to cause fluoride-related toxicity would theoretically be lower than that of voriconazole. However, off-target effects related to the core azole structure, such as inhibition of mammalian cytochrome P450 enzymes (e.g., CYP3A4, CYP2C19), would likely be retained, necessitating careful toxicological evaluation.[15]
Conclusion and Future Directions
The mechanism of action of 5-Desfluoro voriconazole is fundamentally identical to that of voriconazole and other medical azoles: the inhibition of fungal CYP51, leading to the disruption of ergosterol biosynthesis and subsequent loss of cell membrane integrity. The key differentiator is potency, which is predicted to be significantly lower due to the absence of the 5-fluoro moiety on the pyrimidine ring—a group known to enhance the in vivo efficacy of voriconazole.
Future research should focus on quantifying this potency difference through rigorous IC₅₀ and MIC testing against a broad panel of clinical isolates, including azole-resistant strains. Elucidating the precise impact of the 5-fluoro group on CYP51 binding through co-crystallization studies could provide deeper insights for the rational design of next-generation antifungal agents. Furthermore, a comprehensive toxicological assessment is necessary to determine if the reduced fluoride content translates to a safer clinical profile.
References
- Amber Lifesciences. (2024, May 11). Voriconazole Uses, Mechanism, Dosage, Side Effects.
- Pharmacology of Voriconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 10). YouTube.
- Patsnap Synapse. (2024, July 17).
- MedlinePlus. (2022, October 15). Voriconazole.
- Strushkevich, N., et al. (2010). Structural basis of human CYP51 inhibition by antifungal azoles. Journal of Molecular Biology.
- Scott, L. J., & Simpson, D. (2007). Voriconazole: the newest triazole antifungal agent. Proceedings (Baylor University. Medical Center).
- MDPI. (n.d.). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. MDPI.
- Dupont, S., et al. (2012).
- Tóth, Z., et al. (2022). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. MDPI.
- Alcazar-Fuoli, L., et al. (2008).
- ResearchGate. (n.d.). Ergosterol biosynthesis pathway in filamentous fungi.
- Nishimoto, A. T., et al. (2025). Synergistic effects of Cyp51 isozyme-specific azole antifungal agents on fungi with multiple cyp51 isozyme genes. Antimicrobial Agents and Chemotherapy.
- Parker, J. E., et al. (2014).
- Warrilow, A. G., et al. (2010). Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. PubMed Central.
- Podust, L. M., et al. (2016). Azole Antifungal Sensitivity of Sterol 14α-Demethylase (CYP51)
- Scholz, I., et al. (2005). Voriconazole in the management of nosocomial invasive fungal infections. PubMed Central.
- Misslinger, M., et al. (2019). Impairing fluoride export of Aspergillus fumigatus mitigates its voriconazole resistance.
- ResearchGate. (n.d.). Fluoride and voriconazole levels during and after voriconazole treatment.
- Warrilow, A. G., et al. (2010). Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy.
- Levine, M., & Chandrasekar, P. (2016). Adverse effects of voriconazole: Over a decade of use.
- Akers, K. S., et al. (2015). Voriconazole Enhances the Osteogenic Activity of Human Osteoblasts In Vitro Through a Fluoride-Independent Mechanism. PubMed.
- Kumar, A., et al. (2014). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PubMed Central.
- Espinel-Ingroff, A., et al. (1999). Determination of Antifungal MICs by a Rapid Susceptibility Assay. PubMed Central.
- Thevissen, K., et al. (2000). Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth. PubMed Central.
- Zhang, Y., et al. (2021).
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Mechanism of Action of Voriconazole: A Deep Dive into Antifungal Efficacy.
- ResearchGate. (n.d.). Adverse Effects of Voriconazole: Over a Decade of Use.
- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: Mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews.
- Synergistic antifungal effects of botanical extracts against Candida albicans. (2022). PLOS One.
- National Center for Biotechnology Information. (n.d.). 5-Desfluoro voriconazole, (+/-)-. PubChem.
- Myricetin Disturbs the Cell Wall Integrity and Increases the Membrane Permeability of Candida albicans. (2018). PubMed Central.
- Eiden, C., et al. (2007). Adverse Effects of Voriconazole: Analysis of the French Pharmacovigilance Database.
- BioPharma Notes. (2021, July 21). Voriconazole.
- Tverdek, F. P., et al. (2016). Voriconazole-associated periostitis: Pathophysiology, risk factors, clinical manifestations, diagnosis, and management. PubMed Central.
- Lepesheva, G. I., & Waterman, M. R. (2004). CYP51: A Major Drug Target in the Cytochrome P450 Superfamily. PubMed Central.
Sources
- 1. What is the mechanism of Voriconazole? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Voriconazole: MedlinePlus Drug Information [medlineplus.gov]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Desfluoro voriconazole, (+/-)- | C16H15F2N5O | CID 22844239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ergosterol biosynthesis: a fungal pathway for life on land? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Voriconazole - BioPharma Notes [biopharmanotes.com]
- 17. Structural basis of human CYP51 inhibition by antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Voriconazole in the management of nosocomial invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Synergistic antifungal effects of botanical extracts against Candida albicans | PLOS One [journals.plos.org]
- 21. Myricetin Disturbs the Cell Wall Integrity and Increases the Membrane Permeability of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Adverse effects of voriconazole: Over a decade of use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Adverse Effects Associated With Currently Commonly Used Antifungal Agents: A Network Meta-Analysis and Systematic Review [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Voriconazole-associated periostitis: Pathophysiology, risk factors, clinical manifestations, diagnosis, and management - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: A Proposed In Vitro Evaluation of 5-Desfluoro Voriconazole Against Clinically Relevant Fungal Pathogens
Executive Summary
Voriconazole, a second-generation triazole, represents a cornerstone in the management of invasive fungal infections, particularly those caused by Aspergillus and Candida species.[1] Its efficacy, however, is increasingly challenged by the emergence of azole-resistant strains, necessitating a proactive search for novel antifungal agents. This guide proposes a comprehensive framework for the in vitro evaluation of 5-Desfluoro voriconazole, a close structural analog of the parent drug. By removing the fluorine atom from the 5-position of the pyrimidine ring, we hypothesize a potential alteration in the molecule's antifungal activity, metabolic stability, and interaction with resistance mechanisms. This document provides the scientific rationale, core experimental protocols based on established CLSI standards, and a framework for the interpretation of potential outcomes, serving as a roadmap for researchers and drug development professionals investigating next-generation azole antifungals.
Introduction: The Rationale for a Desfluoro Analog
Voriconazole's mechanism of action involves the potent inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[2][3] This disruption of the fungal cell membrane integrity leads to cell lysis and death.[2][3] The chemical structure of voriconazole, (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, includes three fluorine atoms.[2][4][5] Two are on the phenyl ring, and one is at the 5-position of the pyrimidine ring.
Fluorine atoms are strategically incorporated into many pharmaceuticals to enhance properties such as metabolic stability, binding affinity, and bioavailability.[6] However, the removal or substitution of a fluorine atom can also be a valid strategy in drug discovery to modulate activity or circumvent resistance. The 5-fluoro substituent on the pyrimidine ring of voriconazole is crucial for its activity. The investigation of its desfluoro analog, 5-Desfluoro voriconazole, is predicated on several key scientific questions:
-
Impact on Target Affinity: How does the absence of the electronegative fluorine atom at this position affect the molecule's binding to the active site of CYP51 in both susceptible and resistant fungal strains?
-
Interaction with Resistance Mechanisms: Could the structural modification alter the compound's recognition and efflux by ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, a primary mode of azole resistance?[7]
-
Spectrum of Activity: Might the analog exhibit a different spectrum of activity, potentially showing enhanced potency against pathogens where voriconazole is less effective?
This guide outlines a rigorous, hypothesis-driven approach to answer these questions through standardized in vitro testing.
Core Hypothesis & Research Objectives
Core Hypothesis: The removal of the fluorine atom from the 5-position of the pyrimidine ring of voriconazole will result in a molecule, 5-Desfluoro voriconazole, with a distinct in vitro antifungal activity profile. This profile may reveal novel structure-activity relationships and could potentially offer advantages against certain azole-resistant fungal pathogens.
Primary Research Objectives:
-
To establish a reliable synthesis and purification protocol for 5-Desfluoro voriconazole.
-
To determine the Minimum Inhibitory Concentrations (MICs) of 5-Desfluoro voriconazole against a diverse panel of clinically significant yeasts and molds.
-
To directly compare the in vitro potency of 5-Desfluoro voriconazole with that of the parent compound, voriconazole.
-
To assess the activity of 5-Desfluoro voriconazole against fungal isolates with well-characterized mechanisms of azole resistance (e.g., CYP51 mutations).
Proposed Research & Experimental Design
This section details the proposed methodologies, grounded in authoritative standards from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and comparability of results.
Synthesis of 5-Desfluoro Voriconazole
The synthesis of 5-Desfluoro voriconazole can be approached based on established synthetic routes for voriconazole, with the key modification being the use of a non-fluorinated pyrimidine precursor. The compound has been previously synthesized as a reference standard for impurity analysis.[8][9][10]
A plausible conceptual pathway involves the reaction of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with a suitable pyrimidine derivative in a Reformatsky-type reaction, followed by stereoselective reduction and resolution to obtain the desired (2R,3S) enantiomer. The final product must be rigorously purified by chromatography and its structure confirmed using NMR, Mass Spectrometry, and IR spectroscopy to ensure a purity of >98% for use in biological assays.
Fungal Isolate Panel
A comprehensive panel of fungal isolates is critical for a thorough evaluation. The proposed panel should include:
-
Quality Control Strains: As specified by CLSI/EUCAST (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258, Aspergillus fumigatus ATCC 204305).
-
Wild-Type Clinical Isolates:
-
Yeasts: Candida albicans, Candida glabrata, Candida tropicalis, Candida parapsilosis, Candida auris, Cryptococcus neoformans.
-
Molds: Aspergillus fumigatus, Aspergillus flavus, Aspergillus terreus, Fusarium solani, Scedosporium apiospermum.
-
-
Characterized Azole-Resistant Strains:
In Vitro Antifungal Susceptibility Testing Workflow
The following diagram outlines the comprehensive workflow for determining the in vitro activity of 5-Desfluoro voriconazole.
Detailed Protocol: Broth Microdilution (CLSI M27/M38)
The reference methods for antifungal susceptibility testing of yeasts (CLSI M27) and filamentous fungi (CLSI M38) will be followed to ensure standardized and reproducible results.[16][17][18][19][20]
-
Preparation of Antifungal Agents:
-
Prepare a stock solution of 5-Desfluoro voriconazole and voriconazole (as a comparator) in 100% dimethyl sulfoxide (DMSO).
-
Perform serial twofold dilutions in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS) to create working solutions at twice the final desired concentrations. The final concentration range should typically span from 0.015 to 16 µg/mL.
-
-
Inoculum Preparation:
-
For Yeasts (CLSI M27): Grow isolates on Sabouraud dextrose agar for 24-48 hours. Suspend colonies in sterile saline and adjust the turbidity spectrophotometrically to match a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
For Molds (CLSI M38): Grow isolates on potato dextrose agar until adequate sporulation is observed. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension spectrophotometrically and further dilute in RPMI-1640 to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
-
Test Procedure:
-
Dispense 100 µL of each twofold drug dilution into the wells of a 96-well microtiter plate.
-
Add 100 µL of the standardized inoculum suspension to each well. This brings the final volume to 200 µL and halves the drug concentration to the final test range.
-
Include a drug-free well (growth control) and an uninoculated well (sterility control) for each isolate.
-
Incubate the plates at 35°C.
-
-
Reading and Endpoint Determination:
-
Read the plates visually after the appropriate incubation period (24-48 hours for most yeasts, 48-72 hours for molds).
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., a score of 0 or 1 on a 0-4 scale) compared to the growth control.
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison between 5-Desfluoro voriconazole and voriconazole.
Table 1: Proposed Data Summary Table for Comparative In Vitro Activity (Hypothetical Data)
| Fungal Isolate | Strain ID | Resistance Mechanism | Voriconazole MIC (µg/mL) | 5-Desfluoro Voriconazole MIC (µg/mL) | Fold Change |
| C. albicans | ATCC 90028 | Wild-Type | 0.03 | 0.125 | 4X Increase |
| C. glabrata | DS145 | Wild-Type | 0.5 | 1 | 2X Increase |
| C. auris | B11220 | Azole-Resistant | 4 | 8 | 2X Increase |
| A. fumigatus | ATCC 204305 | Wild-Type | 0.25 | 0.5 | 2X Increase |
| A. fumigatus | KUNL-1 | TR34/L98H | >16 | >16 | No Change |
Interpretation Framework:
The resulting MIC values will be interpreted using the established clinical breakpoints for voriconazole provided by CLSI and EUCAST.[21][22][23][24][25][26][27][28][29]
-
For Candida spp. (CLSI): Susceptible (≤1 µg/mL), Susceptible-Dose Dependent (2 µg/mL), Resistant (≥4 µg/mL).[21][25]
-
For Aspergillus fumigatus (CLSI): Susceptible (≤0.5 µg/mL), Intermediate (1 µg/mL), Resistant (≥2 µg/mL).[24]
A significant increase in the MIC of 5-Desfluoro voriconazole compared to voriconazole would suggest that the 5-fluoro group is critical for potent antifungal activity. Conversely, a similar or lower MIC, especially against resistant strains, could indicate that the analog is less affected by specific resistance mechanisms and warrants further investigation.
Azole Mechanism of Action and Resistance
The following diagram illustrates the target pathway of azole antifungals and the key points where resistance mechanisms can emerge, providing a conceptual basis for interpreting the activity of 5-Desfluoro voriconazole.
Conclusion and Future Directions
This technical guide provides a robust, scientifically grounded framework for the initial in vitro evaluation of 5-Desfluoro voriconazole. By adhering to standardized CLSI methodologies and utilizing a comprehensive panel of clinically relevant fungal pathogens, the proposed research will generate high-quality, interpretable data.
The outcomes of this study will provide critical insights into the structure-activity relationship of the azole class, specifically illuminating the role of the 5-fluoropyrimidine moiety. A finding of potent activity, particularly against resistant isolates, would position 5-Desfluoro voriconazole as a promising candidate for further preclinical development, including toxicology and in vivo efficacy studies. Conversely, a significant loss of activity would underscore the critical importance of this specific fluorine substitution, guiding future medicinal chemistry efforts. Ultimately, this proposed investigation represents a vital step in the proactive and rational design of next-generation antifungal agents to combat the growing threat of drug-resistant fungal infections.
References
-
Pfaller, M. A., et al. (2006). Correlation of MIC with Outcome for Candida Species Tested against Voriconazole: Analysis and Proposal for Interpretive Breakpoints. Journal of Clinical Microbiology, 44(3), 819–826. [Link]
-
ResearchGate. (n.d.). Chemical structure of voriconazole. [Link]
-
Cook, A. F., et al. (1982). Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. Journal of Medicinal Chemistry, 25(8), 999-1002. [Link]
-
ResearchGate. (n.d.). The structure of voriconazole, C16H14F3N5O, molar mass of 349.12 g mol⁻¹. [Link]
-
Arendrup, M. C., & Denning, D. W. (2006). Does One Voriconazole Breakpoint Suit All Candida Species? Antimicrobial Agents and Chemotherapy, 50(6), 2269–2270. [Link]
-
Stadler, M., et al. (2012). Synthesis of 5-Fluoropyrimidine Nucleotides as Sensitive NMR Probes of RNA Structure. Journal of the American Chemical Society, 134(42), 17534–17537. [Link]
-
van der Linden, J. W. M., et al. (2013). Voriconazole-Susceptible and Voriconazole-Resistant Aspergillus fumigatus Coinfection. American Journal of Respiratory and Critical Care Medicine, 187(9), 1027–1028. [Link]
-
Chowdhary, A., et al. (2012). Aspergillosis due to Voriconazole Highly Resistant Aspergillus fumigatus and Recovery of Genetically Related Resistant Isolates From Domiciles. Clinical Infectious Diseases, 55(5), 686–694. [Link]
-
National Cancer Institute. (n.d.). Definition of voriconazole. NCI Drug Dictionary. [Link]
-
Siopi, M., et al. (2020). Toward Harmonization of Voriconazole CLSI and EUCAST Breakpoints for Candida albicans Using a Validated In Vitro Pharmacokinetic/Pharmacodynamic Model. Antimicrobial Agents and Chemotherapy, 64(6), e00170-20. [Link]
-
FDA. (2025). FDA Rationale for Recognition Decision: Voriconazole. [Link]
-
Fisher, M. C. (2012). Editorial Commentary: Voriconazole Resistance in Aspergillus fumigatus: Should We Be Concerned? Clinical Infectious Diseases, 55(5), 695–697. [Link]
-
Cuenca-Estrella, M., et al. (2011). Frequency of Voriconazole Resistance In Vitro among Spanish Clinical Isolates of Candida spp. According to Breakpoints Established by the Antifungal Subcommittee of the European Committee on Antimicrobial Susceptibility Testing. Antimicrobial Agents and Chemotherapy, 55(3), 1278–1279. [Link]
-
ResearchGate. (n.d.). Correlation of MIC with Outcome for Candida Species Tested against Voriconazole: Analysis and Proposal for Interpretive Breakpoints. [Link]
-
ResearchGate. (n.d.). De novo pyrimidine synthesis (A) and metabolic pathway of 5-FU (B). [Link]
-
Montgomery, J. A., & Hewson, K. (1957). THE SYNTHESIS OF 5-FLUOROPYRIMIDINES. Journal of the American Chemical Society, 79(17), 4559–4562. [Link]
-
Siopi, M., et al. (2020). Toward Harmonization of Voriconazole CLSI and EUCAST Breakpoints for Candida albicans Using a Validated In Vitro Pharmacokinetic/Pharmacodynamic Model. Antimicrobial Agents and Chemotherapy, 64(6), e00170-20. [Link]
-
Figshare. (n.d.). Chemical structures of Voriconazole. [Link]
-
PubChem. (n.d.). Voriconazole. National Center for Biotechnology Information. [Link]
-
Noskin, G. A. (2000). Activity of voriconazole against Candida albicans and Candida krusei isolated since 1984. Diagnostic Microbiology and Infectious Disease, 38(1), 37–41. [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. [Link]
-
Global Substance Registration System. (n.d.). 5-DESFLUORO VORICONAZOLE, (+/-)-. [Link]
-
ANSI Webstore. (n.d.). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition. [Link]
-
Siopi, M., et al. (2020). Toward Harmonization of Voriconazole CLSI and EUCAST Breakpoints for Candida albicans Using a Validated In Vitro Pharmacokinetic/Pharmacodynamic Model. Antimicrobial Agents and Chemotherapy, 64(6). [Link]
-
Alcazar-Fuoli, L., et al. (2011). Resistance to Voriconazole Due to a G448S Substitution in Aspergillus fumigatus in a Patient with Cerebral Aspergillosis. Antimicrobial Agents and Chemotherapy, 55(8), 3968–3971. [Link]
-
Intertek Inform. (n.d.). CLSI M38 A2 : 2ED 2008 REFERENCE METHOD FOR BROTH DILUTION ANTIFUNGAL. [Link]
-
Grahl, N., et al. (2017). Efficacy of Voriconazole against Aspergillus fumigatus Infection Depends on Host Immune Function. mBio, 8(5), e01272-17. [Link]
-
Marco, F., et al. (1998). Voriconazole against fluconazole-susceptible and resistant candida isolates: in-vitro efficacy compared with that of itraconazole. Journal of Antimicrobial Chemotherapy, 42(2), 241–244. [Link]
-
ResearchGate. (n.d.). Toward Harmonization of Voriconazole CLSI and EUCAST Breakpoints for Candida albicans Using a Validated In Vitro Pharmacokinetic/Pharmacodynamic Model. [Link]
-
Arendrup, M. C. (2013). EUCAST technical note on voriconazole and Aspergillus spp. Clinical Microbiology and Infection, 19(6), E278-80. [Link]
-
CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition. [Link]
-
PubChem. (n.d.). 5-Desfluoro voriconazole, (+/-)-. National Center for Biotechnology Information. [Link]
-
Berkow, E. L., & Lockhart, S. R. (2017). Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species. Frontiers in Microbiology, 8, 1983. [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 43(8), 3779–3784. [Link]
-
Chen, Y.-C., et al. (2015). Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species. Antimicrobial Agents and Chemotherapy, 59(11), 7140–7143. [Link]
-
Scott, L. J., & Simpson, D. (2003). Voriconazole: the newest triazole antifungal agent. Baylor University Medical Center Proceedings, 16(2), 237–244. [Link]
Sources
- 1. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. Voriconazole | C16H14F3N5O | CID 71616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species [frontiersin.org]
- 8. 5-Desfluoro voriconazole, (+/-)- | C16H15F2N5O | CID 22844239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rac 5-Desfluoro Voriconazole | LGC Standards [lgcstandards.com]
- 10. rac 5-Desfluoro Voriconazole | 182369-73-9 [chemicalbook.com]
- 11. Activity of voriconazole against Candida albicans and Candida krusei isolated since 1984 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. atsjournals.org [atsjournals.org]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. webstore.ansi.org [webstore.ansi.org]
- 17. intertekinform.com [intertekinform.com]
- 18. njccwei.com [njccwei.com]
- 19. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Correlation of MIC with Outcome for Candida Species Tested against Voriconazole: Analysis and Proposal for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Does One Voriconazole Breakpoint Suit All Candida Species? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. FDA Rationale for Recognition Decision: Voriconazole | FDA [fda.gov]
- 25. researchgate.net [researchgate.net]
- 26. journals.asm.org [journals.asm.org]
- 27. Toward Harmonization of Voriconazole CLSI and EUCAST Breakpoints for Candida albicans Using a Validated In Vitro Pharmacokinetic/Pharmacodynamic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. EUCAST technical note on voriconazole and Aspergillus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Evaluation of 5-Desfluoro Voriconazole: A Technical Guide for Drug Development Professionals
Foreword: The Rationale for Investigating a Key Voriconazole Analog
In the landscape of antifungal therapeutics, voriconazole stands as a cornerstone for treating severe, invasive fungal infections.[1][2][3] Its broad spectrum of activity, particularly against Aspergillus species, has saved countless immunocompromised patients.[2][3][4] However, the manufacturing process of any active pharmaceutical ingredient (API) is not without its complexities, often leading to the formation of related substances or impurities. 5-Desfluoro voriconazole, a molecule differing from the parent drug by the absence of a single fluorine atom on the pyrimidine ring, is one such related substance.[5][6][7] The imperative to thoroughly characterize this compound is twofold: firstly, to ensure the safety and quality of the voriconazole drug product by understanding the biological impact of its impurities, and secondly, to explore the potential of this analog as a new chemical entity in its own right. This guide provides a comprehensive framework for the preliminary biological evaluation of 5-Desfluoro voriconazole, drawing upon established methodologies and the extensive knowledge base of its parent compound.
Synthesis and Characterization: From Impurity to Investigational Compound
The synthesis of 5-Desfluoro voriconazole has been described in the literature, primarily in the context of preparing analytical standards for impurity profiling of voriconazole.[5][6][7][8] The synthetic route typically mirrors aspects of voriconazole synthesis, starting from precursors lacking the fluorine substituent on the pyrimidine moiety.
Synthetic Pathway Overview
A plausible synthetic route, adapted from known procedures for voriconazole and its analogs, is initiated with a key coupling reaction.[5][9][10] The process involves the condensation of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with a suitable pyrimidine derivative.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Voriconazole - BioPharma Notes [biopharmanotes.com]
- 3. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the In Vitro Activity of Voriconazole As Predictive of In Vivo Outcome in a Murine Aspergillus fumigatus Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. US20080194820A1 - Process For Preparing Voriconazole - Google Patents [patents.google.com]
- 10. US8263769B2 - Process for preparing voriconazole - Google Patents [patents.google.com]
Structure-Activity Relationship of Voriconazole Analogs: An In-depth Technical Guide
Introduction: The Clinical Significance and Mechanism of Action of Voriconazole
Voriconazole, a second-generation triazole antifungal agent, represents a significant advancement in the management of invasive fungal infections.[1] Approved by the FDA in 2002, it has become a first-line therapy for invasive aspergillosis and a crucial treatment for infections caused by Scedosporium and Fusarium species.[1][2] Its development from fluconazole involved key structural modifications, including the replacement of a triazole ring with a fluorinated pyrimidine and the addition of an α-methyl group, which expanded its spectrum of activity and enhanced its potency.[2][3]
Like other azole antifungals, voriconazole's mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][4][5] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[4][6][7] By binding to the heme iron in the active site of CYP51, voriconazole blocks the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol precursors and disruption of the cell membrane, ultimately inhibiting fungal growth.[8][9] The high affinity and specificity of voriconazole for fungal CYP51 over its human counterparts are key to its therapeutic efficacy and safety profile.[10]
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of voriconazole analogs, offering insights for researchers and drug development professionals in the design of novel, more potent, and safer antifungal agents.
Deconstructing the Voriconazole Scaffold: A Three-Part SAR Analysis
The antifungal activity of voriconazole and its analogs is intricately linked to the specific arrangement and chemical properties of its three core structural components: the 1,2,4-triazole ring, the fluorinated pyrimidine ring, and the chiral butanol backbone. Understanding the SAR of each of these moieties is paramount for the rational design of new antifungal agents.
The Essential Role of the 1,2,4-Triazole Ring
The 1,2,4-triazole ring is the cornerstone of voriconazole's antifungal activity. Its primary function is to coordinate with the heme iron atom in the active site of CYP51 through its N-4 nitrogen.[8][9] This interaction is crucial for anchoring the inhibitor within the enzyme's active site and is a common feature of all azole antifungal agents.[11][12]
dot
Caption: Core pharmacophoric elements of voriconazole.
Modifications to the triazole ring are generally detrimental to antifungal activity. For instance, replacement with other five-membered nitrogen-containing heterocycles often leads to a significant loss of potency. However, the exploration of 1,2,3-triazole natural product conjugates has shown some promise, suggesting that alternative azole scaffolds may be viable if other structural features compensate for the altered heme coordination.[4]
The Fluorinated Pyrimidine Ring: Fine-Tuning Potency and Spectrum
The substitution of one of the triazole rings in fluconazole with a 5-fluoropyrimidine moiety was a key innovation in the development of voriconazole.[3][13] This heterocyclic ring engages in crucial hydrophobic interactions with amino acid residues in the active site of CYP51, including Leu376, Tyr118, Phe126, and His310.[8]
The fluorine atom at the 5-position of the pyrimidine ring is particularly important for enhancing in vivo efficacy.[2] Alterations to this ring system have been a major focus of analog design. For example, the development of newer-generation triazoles like efinaconazole, albaconazole, ravuconazole, and isavuconazole involved modifications of this side chain, leading to improved pharmacokinetic properties and antifungal spectra.[14] The introduction of a formyl group at the 4-position of the pyrimidine ring has also been explored as a site for further functionalization.[13]
The 2,4-difluorophenyl group, another critical component, also contributes to the hydrophobic interactions within the CYP51 active site, further enhancing the binding affinity of the molecule.[8]
The Chiral Butanol Backbone: The Importance of Stereochemistry
Voriconazole possesses two chiral centers in its butanol backbone, at the C2 and C3 positions, resulting in a specific (2R, 3S) stereochemistry that is essential for its potent antifungal activity.[15] This precise three-dimensional arrangement correctly orients the triazole and fluoropyrimidine rings for optimal interaction with the CYP51 active site.
The hydroxyl group at the C2 position is critical for activity, likely forming a hydrogen bond with a nearby amino acid residue in the active site. The α-methyl group at the C3 position, a key addition compared to fluconazole, enhances the affinity of voriconazole for the target enzyme.[2] Studies on the stereoisomers of itraconazole, a related azole, have demonstrated that different stereochemistries can lead to distinct antiangiogenic and antifungal activity profiles, highlighting the critical role of stereochemistry in determining biological activity.[16] The synthesis of voriconazole often involves stereospecific steps to ensure the correct enantiomer is produced.[14][17][18]
Quantitative Structure-Activity Relationship (QSAR) of Voriconazole Analogs
The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of voriconazole and selected analogs against various fungal pathogens. Lower MIC values indicate greater potency.
| Compound | Modification | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) | Reference |
| Voriconazole | - | 0.001-0.05 | 0.183 - 11.45 | [4] |
| Fluconazole | 5-fluoropyrimidine replaced with a second triazole ring, lacks α-methyl group | 1-16 | >64 | [4] |
| Itraconazole | Different side chain from voriconazole | 0.03-0.25 | 0.125-1 | [1] |
| Posaconazole | Extended side chain compared to voriconazole | 0.015-0.125 | 0.023 - 2.85 | [4] |
| PC945 | Novel triazole with characteristics for nasal administration | N/A | 0.047 - 11.72 | [4] |
Pharmacokinetic and Pharmacodynamic Considerations in Analog Design
Beyond in vitro potency, the development of successful voriconazole analogs requires careful consideration of their pharmacokinetic (PK) and pharmacodynamic (PD) properties. Voriconazole itself exhibits nonlinear pharmacokinetics due to saturation of its metabolism, primarily by the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP3A4.[5][19][20] This can lead to significant interindividual variability in drug exposure.[21][22]
When designing new analogs, it is crucial to:
-
Optimize Metabolic Stability: Modifications to the scaffold should aim to reduce metabolism by polymorphic enzymes like CYP2C19 to achieve more predictable pharmacokinetics.
-
Maintain Favorable Distribution: Voriconazole has a large volume of distribution, allowing it to penetrate various tissues, including the central nervous system.[19][23] Analogs should retain this property.
-
Consider Drug-Drug Interactions: As voriconazole is a substrate and inhibitor of CYP enzymes, there is a high potential for drug-drug interactions.[10][20] Novel analogs should be screened for their potential to interact with co-administered medications.
-
Evaluate the PK/PD Relationship: For voriconazole, the ratio of the free drug area under the concentration-time curve to the MIC (fAUC/MIC) is the predictive PK/PD parameter for efficacy.[19] This relationship should be established for any new analog.
Experimental Protocols for the Evaluation of Voriconazole Analogs
Synthesis of a Voriconazole Analog: A Representative Protocol
The synthesis of voriconazole and its analogs often involves multi-step sequences. A key step is the stereoselective addition of a metallated pyrimidine derivative to a triazole-containing ketone.[14]
Step-by-step methodology:
-
Preparation of the Triazole Ketone: 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is synthesized by reacting 2-chloro-1-(2,4-difluorophenyl)ethanone with 1H-1,2,4-triazole.
-
Formation of the Organozinc Reagent: A 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine derivative is treated with zinc to form the corresponding organozinc reagent.
-
Diastereoselective Addition: The organozinc reagent is then reacted with the triazole ketone from step 1. This reaction is highly diastereoselective, favoring the desired (2R, 3S) and (2S, 3R) isomers.
-
Purification and Separation: The resulting diastereomers are purified and separated, often through crystallization or chromatography.
-
Final Modification (if necessary): Further chemical modifications can be made to the pyrimidine ring or other parts of the molecule to generate a library of analogs.
For a detailed synthetic scheme, refer to the work by Dickinson et al. (1996) as cited in related literature.[13][14]
dot
Caption: Workflow for the design and evaluation of voriconazole analogs.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique for determining the MIC of an antifungal agent.[7][24][25][26][27][28]
Step-by-step methodology:
-
Preparation of Inoculum: A standardized suspension of the fungal isolate is prepared in RPMI-1640 medium.
-
Drug Dilution: The voriconazole analog is serially diluted (two-fold) in RPMI-1640 medium in a 96-well microtiter plate. A drug-free growth control well and a sterility control well are included.
-
Inoculation: Each well (except the sterility control) is inoculated with the fungal suspension.
-
Incubation: The microtiter plate is incubated at 35°C for 24-48 hours, depending on the fungal species.
-
Endpoint Determination (MIC Reading): The MIC is determined as the lowest concentration of the drug that causes a significant (typically ≥50%) reduction in fungal growth compared to the growth control. This can be assessed visually or using a spectrophotometer.
Conclusion and Future Directions
The structure-activity relationship of voriconazole analogs is a well-defined yet continuously evolving field of research. The core pharmacophore, consisting of the 1,2,4-triazole ring for heme coordination, the fluorinated pyrimidine for hydrophobic interactions, and the chiral butanol backbone for stereospecific positioning, provides a robust framework for the design of new antifungal agents. Future research will likely focus on fine-tuning the pharmacokinetic properties of voriconazole analogs to overcome the challenges of metabolic variability and drug-drug interactions. The development of novel scaffolds that maintain the essential pharmacophoric features while offering improved safety and efficacy profiles remains a key objective in the ongoing fight against invasive fungal infections.
References
-
Razzaghi-Asl, N. (2022). Current Status and Structure Activity Relationship of Privileged Azoles as Antifungal Agents (2016-2020). International Journal of Antimicrobial Agents, 59(3), 106518. [Link]
-
Saglik, B. N., & Akten, E. D. (2020). History of the development of antifungal azoles: A review on structures, SAR, and mechanism of action. Bioorganic Chemistry, 104, 104240. [Link]
-
Ferreira, M., et al. (2022). New Antifungal Agents with Azole Moieties. Pharmaceuticals, 15(11), 1427. [Link]
-
Iman, M., & Davood, A. (2014). Homology modeling of lanosterol 14α-demethylase of Candida albicans and insights into azole binding. ResearchGate. [Link]
-
Warrilow, A. G., et al. (2010). Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy, 54(10), 4235–4245. [Link]
-
Ghannoum, M., & Isham, N. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 7(8), 634. [Link]
-
Sabra, W. (2015). Evaluation of a new method for antifungal susceptibility testing for azoles. ResearchGate. [Link]
-
Wang, Y., et al. (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers in Molecular Biosciences, 7, 579893. [Link]
-
Johnson, L. B., & Kauffman, C. A. (2003). Voriconazole: A New Triazole Antifungal Agent. ResearchGate. [Link]
-
Thompson, G. R., et al. (2019). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 6(8), ofz323. [Link]
-
Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]
-
Johnston, A. (2006). The pharmacokinetics of voriconazole. Clinical Pharmacokinetics, 45(Suppl 1), 1–10. [Link]
-
Pfaller, M. A., et al. (1995). Comparison of Three Methods for Testing Azole Susceptibilities of Candida albicans Strains Isolated Sequentially from Oral Cavities of AIDS Patients. Journal of Clinical Microbiology, 33(11), 2879–2882. [Link]
-
Mikus, G., et al. (2013). Steady-state pharmacokinetics and metabolism of voriconazole in patients. Journal of Antimicrobial Chemotherapy, 68(10), 2359–2366. [Link]
-
Nie, R., et al. (2021). Asymmetric synthesis of voriconazole. ResearchGate. [Link]
-
Tamura, K., et al. (2013). An Enantioselective Synthesis of Voriconazole. The Journal of Organic Chemistry, 78(15), 7557–7563. [Link]
-
Siu, K. C., et al. (2013). Azole binding sites in the CYP51 proteins. ResearchGate. [Link]
-
Theuretzbacher, U., et al. (2006). Pharmacokinetic/pharmacodynamic profile of voriconazole. Clinical Pharmacokinetics, 45(7), 649–663. [Link]
- Pfizer Inc. (2014). Process for the preparation of voriconazole and analogues thereof.
-
Quick Company. (n.d.). Process For Synthesis Of Voriconazole. Quick Company. [Link]
-
Warrilow, A. G., et al. (2016). Azole Antifungal Sensitivity of Sterol 14α-Demethylase (CYP51) and CYP5218 from Malassezia globosa. ResearchGate. [Link]
- Pfizer Inc. (2014). Process for the preparation of voriconazole and analogues thereof.
-
Hope, W. W., et al. (2012). Population pharmacokinetics of voriconazole in adults. Antimicrobial Agents and Chemotherapy, 56(1), 17–23. [Link]
-
Pharmacology of Voriconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 10). YouTube. [Link]
-
Sbardella, G., et al. (2024). A First-in-Class Pyrazole-isoxazole Enhanced Antifungal Activity of Voriconazole: Synergy Studies in an Azole-Resistant Candida albicans Strain, Computational Investigation and in Vivo Validation in a Galleria mellonella Fungal Infection Model. International Journal of Molecular Sciences, 25(16), 8683. [Link]
-
da Silva, A. B., et al. (2023). 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. Molbank, 2023(3), M1694. [Link]
-
Butler, D. (2001). Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent. ResearchGate. [Link]
-
Scott, L. J., & Simpson, D. (2002). Voriconazole: the newest triazole antifungal agent. Proceedings (Baylor University. Medical Center), 15(4), 448–453. [Link]
-
Ding, Y., et al. (2020). Quantitative Structure-Activity Relationships and Molecular Docking studies of 1.2.4 triazole derivatives as antifungal activity. ResearchGate. [Link]
-
Zonios, D., & Bennett, J. E. (2006). Voriconazole in the management of nosocomial invasive fungal infections. Therapeutics and Clinical Risk Management, 2(1), 47–56. [Link]
-
National Center for Biotechnology Information. (n.d.). Voriconazole. PubChem. [Link]
-
Aoun, M. (2004). [Voriconazole: a new weapon against invasive fungal infections]. Revue medicale de Bruxelles, 25(3), 166–171. [Link]
-
Ravikumar, K., et al. (2007). Voriconazole, an antifungal drug. ResearchGate. [Link]
-
Becnel, J., et al. (2020). Predictive Quantitative Structure–Activity Relationship Modeling of the Antifungal and Antibiotic Properties of Triazolothiadiazine Compounds. International Journal of Molecular Sciences, 22(1), 165. [Link]
-
Liu, P., et al. (2010). Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole. ACS Medicinal Chemistry Letters, 1(3), 104–108. [Link]
-
Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1083. [Link]
-
Lewis, R. E., et al. (2001). Evaluation of Voriconazole Pharmacodynamics Using Time-Kill Methodology. Antimicrobial Agents and Chemotherapy, 45(2), 448–453. [Link]
Sources
- 1. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voriconazole in the management of nosocomial invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pharmacokinetics of voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Voriconazole | C16H14F3N5O | CID 71616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. History of the development of antifungal azoles: A review on structures, SAR, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current Status and Structure Activity Relationship of Privileged Azoles as Antifungal Agents (2016-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Pharmacokinetic/pharmacodynamic profile of voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Steady-state pharmacokinetics and metabolism of voriconazole in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Population pharmacokinetics of voriconazole in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [Voriconazole: a new weapon against invasive fungal infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. academic.oup.com [academic.oup.com]
- 27. journals.asm.org [journals.asm.org]
- 28. Comparison of Three Methods for Testing Azole Susceptibilities of Candida albicans Strains Isolated Sequentially from Oral Cavities of AIDS Patients - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 5-Desfluoro Voriconazole: A Critical Process-Related Impurity
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Voriconazole is a critical second-generation triazole antifungal agent, pivotal in the treatment of life-threatening invasive fungal infections.[1] The efficacy and safety of such a potent Active Pharmaceutical Ingredient (API) are inextricably linked to its purity. The presence of impurities, even in minute quantities, can have significant implications for drug safety and performance. This guide provides an in-depth technical examination of a specific process-related impurity: 5-Desfluoro voriconazole, also identified in pharmacopeial contexts as Voriconazole Impurity B.[2][3] We will explore its regulatory context, chemical origins, definitive analytical methodologies for its control, and the strategic framework required to mitigate its presence in the final drug substance, grounding our discussion in established scientific principles and regulatory mandates.
The Regulatory Landscape: Why Impurity Profiling Matters
The control of impurities in new drug substances is not merely a matter of good manufacturing practice; it is a stringent regulatory requirement. The International Council for Harmonisation (ICH) provides a foundational framework through its quality guidelines, ensuring that drug products are safe and effective.
The Mandate for Purity: An Overview of ICH Q3A(R2)
The ICH Q3A(R2) guideline is the authoritative standard for impurities in new drug substances produced by chemical synthesis.[4][5] It compels manufacturers to identify, report, and qualify impurities over specific thresholds to ensure the safety of the API.[6][7] Organic impurities can arise from various stages of the manufacturing process, including starting materials, by-products, intermediates, and degradation products.[8] 5-Desfluoro voriconazole falls squarely into the category of a process-related impurity, originating from the synthetic route itself.
Reporting, Identification, and Qualification Thresholds
ICH Q3A(R2) establishes clear, dose-dependent thresholds that trigger specific actions:
| Threshold Type | Maximum Daily Dose ≤ 2g/day | Action Required |
| Reporting | ≥ 0.05% | The impurity must be reported in regulatory submissions. |
| Identification | ≥ 0.10% | The structure of the impurity must be elucidated. |
| Qualification | ≥ 0.15% | A toxicological assessment is required to justify the proposed acceptance criterion. |
| Table 1: ICH Q3A(R2) Thresholds for a typical drug substance. The exact thresholds depend on the maximum daily dose.[5][7] |
Understanding these thresholds is paramount, as they dictate the level of analytical scrutiny and toxicological evaluation required for any given impurity, including 5-Desfluoro voriconazole.
Profiling the Impurity: 5-Desfluoro Voriconazole
Accurate identification is the first step in controlling any impurity. 5-Desfluoro voriconazole is structurally very similar to the parent API, differing by the absence of a single fluorine atom on the pyrimidine ring.
Chemical Identity:
-
Systematic Name: (2R,3S)-2-(2,4-difluorophenyl)-3-(pyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol[3]
-
Common Synonyms: rac 5-Desfluoro Voriconazole, Voriconazole Impurity B[2][3][9]
Caption: Chemical structures of Voriconazole and its 5-Desfluoro impurity.
Genesis of an Impurity: Synthetic Pathways and Root Cause Analysis
The presence of 5-Desfluoro voriconazole is almost certainly traced back to the starting materials used in the synthesis of the voriconazole molecule. The core synthesis involves coupling a substituted pyrimidine fragment with a difluorophenyl-triazole butanol side chain.
A plausible synthetic route for voriconazole involves the reaction of a Grignard reagent derived from 4-(1-haloethyl)-5-fluoropyrimidine with an epoxide intermediate.[10] The formation of the 5-Desfluoro impurity likely occurs when the starting material, 4-(1-haloethyl)-5-fluoropyrimidine, is contaminated with its non-fluorinated analogue, 4-(1-haloethyl)pyrimidine. This underscores the critical importance of stringent raw material control.
Caption: Parallel synthetic pathways for Voriconazole and 5-Desfluoro impurity.
Analytical Control: Detection, Quantification, and Validation
A robust, validated analytical method is the cornerstone of impurity control. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for separating and quantifying voriconazole and its related substances.
The Cornerstone of Control: High-Performance Liquid Chromatography (HPLC)
The goal of the HPLC method is to achieve sufficient resolution between the main voriconazole peak and all potential impurities, including the closely eluting 5-Desfluoro voriconazole. The choice of stationary and mobile phases is critical. A C18 column is commonly used due to its versatility and hydrophobicity, which allows for good separation of the structurally similar compounds. The mobile phase, typically a buffered mixture of water and organic solvents like acetonitrile and methanol, is optimized to achieve the desired separation and peak shape.[1][11][12]
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 150 mm x 3.9 mm, 4 µm) | Provides excellent hydrophobic retention and separation for triazole compounds.[1][11] |
| Mobile Phase | Acetonitrile:Methanol:Buffer (e.g., 15:30:55) | The organic modifiers control the elution strength, while the buffer maintains a stable pH for consistent retention times and peak shapes.[11][12] |
| Buffer | Ammonium formate (pH 4.0) | A pH of 4.0 ensures that the triazole nitrogens are in a consistent protonation state, preventing peak tailing.[11][12] |
| Flow Rate | 1.0 mL/min | A standard flow rate that balances analysis time with separation efficiency and system pressure.[1][11] |
| Detection | UV at 256 nm | Voriconazole and its chromophoric impurities exhibit strong absorbance at this wavelength, providing high sensitivity.[1][11] |
| Column Temp. | 35 °C | Elevated temperature can improve peak efficiency and reduce viscosity, leading to sharper peaks and lower backpressure.[1][12] |
| Table 2: Representative HPLC Method Parameters for Voriconazole Impurity Profiling. |
Protocol 5.1: Step-by-Step HPLC Analysis for 5-Desfluoro Voriconazole
-
Mobile Phase Preparation: Prepare the buffer by dissolving 1.9 g of ammonium formate in 1000 mL of HPLC-grade water and adjusting the pH to 4.0 with formic acid. Prepare the final mobile phase by mixing the buffer, acetonitrile, and methanol in the specified ratio (e.g., 55:15:30 v/v/v). Filter and degas the solution.[11]
-
Standard Preparation: Accurately weigh and dissolve a reference standard of 5-Desfluoro voriconazole in the mobile phase to create a stock solution. Further dilute to a concentration relevant to the specification limit (e.g., 0.15%).
-
Sample Preparation: Accurately weigh and dissolve the voriconazole drug substance in the mobile phase to a known concentration (e.g., 0.5 mg/mL).[12]
-
Chromatographic Run:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase), followed by the reference standard solution, and then the sample solution.
-
Run the chromatogram for a sufficient time to allow for the elution of all relevant peaks (e.g., 20 minutes).[11]
-
-
Data Analysis: Identify the 5-Desfluoro voriconazole peak in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the concentration of the impurity using the peak area response relative to the standard or the main analyte peak, applying appropriate response factors if necessary.
Caption: General workflow for the HPLC analysis of impurities.
Orthogonal Verification: The Role of Mass Spectrometry (MS)
For definitive structural confirmation, especially during method development and impurity identification, HPLC coupled with mass spectrometry (LC-MS) is invaluable. MS provides molecular weight information that can confirm the identity of an impurity. For 5-Desfluoro voriconazole, the expected protonated molecule [M+H]⁺ would be observed at m/z 332.1, distinguishing it from voriconazole at m/z 350.1.[13][14]
Protocol 5.2: Mass Spectrometric Identification
-
System: Utilize an LC-MS/MS system equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Operate in positive ion mode, as the triazole nitrogens are readily protonated.
-
Analysis: Perform a full scan analysis to detect the parent ions. The expected [M+H]⁺ for voriconazole is m/z 350.1, while for 5-Desfluoro voriconazole it is m/z 332.1.[13][14]
-
Confirmation (MS/MS): For unambiguous identification, perform tandem MS (MS/MS). Select the parent ion of interest (m/z 332.1) and subject it to collision-induced dissociation (CID). Compare the resulting fragmentation pattern to that of a known reference standard or to the fragmentation of voriconazole (m/z 350.0 > 224.1) to confirm the structural relationship.[13]
Method Validation
The chosen analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of other components (impurities, degradants). | Peak purity analysis, resolution > 2 between adjacent peaks. |
| Linearity | To demonstrate a proportional relationship between concentration and analytical response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery between 90.0% and 110.0% for impurity quantification.[14][15] |
| Precision | To demonstrate the consistency of results (repeatability and intermediate precision). | Relative Standard Deviation (RSD) ≤ 15.0% at the quantitation limit.[16] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1.[16] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 15.0%.[16] |
| Table 3: Summary of Key Method Validation Parameters for an Impurity Method. |
A Framework for Control
Controlling 5-Desfluoro voriconazole is a multi-faceted effort that begins far upstream of the final API.
-
Raw Material Control: This is the most critical control point. A specific, validated analytical test for 4-(1-haloethyl)pyrimidine in the 4-(1-haloethyl)-5-fluoropyrimidine starting material must be implemented. Setting a stringent acceptance limit for this non-fluorinated impurity is essential to prevent the formation of 5-Desfluoro voriconazole downstream.
-
Process Optimization: While raw material control is primary, purification steps in the manufacturing process (e.g., crystallization, chromatography) should be evaluated and optimized to ensure they have the capacity to purge any 5-Desfluoro voriconazole that may have formed.
-
Specification Setting: A final acceptance criterion for 5-Desfluoro voriconazole must be included in the voriconazole drug substance specification. This limit must be justified based on batch data and safety qualification, adhering to the thresholds set by ICH Q3A(R2).[5] For instance, a typical limit for a specified, identified impurity might be set at not more than (NMT) 0.15%.
Conclusion
5-Desfluoro voriconazole is a critical process-related impurity in the synthesis of voriconazole, arising directly from impurities in key starting materials. Its control is a clear demonstration of the "quality by design" principle in pharmaceutical development. A comprehensive control strategy, rooted in a deep understanding of the synthetic process and underpinned by a robust, validated analytical method like RP-HPLC, is essential. By implementing stringent raw material controls and appropriate in-process and final product testing, manufacturers can ensure the purity, safety, and efficacy of the voriconazole drug substance, in full compliance with global regulatory standards.
References
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances. Retrieved from [Link]
-
ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
Caribbean Journal of Science and Technology. (2022, September 14). Quantification of Impurity-E in Voriconazole Powder for Solution for Infusion (200 mg/vial) by using High Performance Liquid Chromatography. Retrieved from [Link]
-
National Institutes of Health. (2015, March 6). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC-MS/MS and analytical conditions. Full scan mass spectrum of (A).... Retrieved from [Link]
-
Futuristic Publications. (2025, December 2). View of IDENTIFICATION AND QUANTIFICATION OF RELATED COMPOUNDS C&D IN VORICONAZOLE BY HPLC. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Development and validation of a HPLC method for the determination of voriconazole and its degradation products in pharmaceutical formulation. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Voriconazole-impurities. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Quantification of Impurity-E in Voriconazole Powder for Solution for Infusion (200 mg/vial) by using High Performance Liquid Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). CN105699498A - HPLC method for separating and analyzing voriconazole prodrug related substances.
-
Semantic Scholar. (n.d.). Development and Validation of Stability Indicating RP- HPLC Method for Voriconazole. Retrieved from [Link]
-
Fungal Infection Trust. (n.d.). Validation of an Assay for Voriconazole in Serum Samples Using Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
-
USP. (n.d.). Voriconazole. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring. Retrieved from [Link]
-
Scientific Research Publishing. (2023, September 26). Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 5-Desfluoro voriconazole, (+/-)-. Retrieved from [Link]
-
PubMed. (2015, March 6). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Validated LC Method for the Estimation of Voriconazole in Bulk and Formulation. Retrieved from [Link]
-
ScienceScholar. (2022, August 27). Development and validation of novel stability indicating RP-HPLC method for the determination of assay of voriconazole in pharmaceutical products. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Plasma Voriconazole Estimation by HPLC. Retrieved from [Link]
-
MDPI. (n.d.). High-Performance Liquid Chromatography for Ultra-Simple Determination of Plasma Voriconazole Concentration. Retrieved from [Link]
-
Analytica Chemie. (n.d.). Voriconazole Impurity. Retrieved from [Link]
- Google Patents. (n.d.). CN113354625A - Synthesis process of voriconazole.
Sources
- 1. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voriconazole impurity B EP Reference Standard Sigma Aldrich [sigmaaldrich.com]
- 3. 5-Desfluoro voriconazole, (+/-)- | C16H15F2N5O | CID 22844239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. jpionline.org [jpionline.org]
- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 8. youtube.com [youtube.com]
- 9. rac 5-Desfluoro Voriconazole | LGC Standards [lgcstandards.com]
- 10. CN113354625A - Synthesis process of voriconazole - Google Patents [patents.google.com]
- 11. View of IDENTIFICATION AND QUANTIFICATION OF RELATED COMPOUNDS C&D IN VORICONAZOLE BY HPLC [icjpir.com]
- 12. drugfuture.com [drugfuture.com]
- 13. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 14. Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring [scirp.org]
- 15. scirp.org [scirp.org]
- 16. caribjscitech.com [caribjscitech.com]
The Pharmacological Profile of 5-Desfluoro Voriconazole: A Technical Guide for Drug Development Professionals
Abstract
Voriconazole stands as a cornerstone in the treatment of invasive fungal infections, valued for its broad spectrum of activity. However, the synthesis and manufacturing of any active pharmaceutical ingredient (API) inevitably introduce process-related impurities that require thorough characterization. This technical guide provides an in-depth examination of 5-Desfluoro voriconazole, a known impurity of voriconazole. Due to the limited availability of direct pharmacological data for this specific analog, this guide adopts a predictive and methodological approach. We will explore the synthesis of 5-Desfluoro voriconazole, present a hypothesized pharmacological profile based on established structure-activity relationships of azole antifungals, and provide detailed, field-proven experimental protocols for its comprehensive characterization. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the study of antifungal agents and the management of pharmaceutical impurities.
Introduction: The Significance of Characterizing Voriconazole-Related Impurities
Voriconazole, a second-generation triazole antifungal, has demonstrated remarkable efficacy against a wide range of fungal pathogens, including Aspergillus and Candida species.[1] Its mechanism of action, like other azoles, involves the inhibition of fungal cytochrome P450-dependent 14-alpha-lanosterol demethylation, a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] The structural integrity and quality of the voriconazole API are paramount to its safety and efficacy.
During the synthesis of voriconazole, various related substances can be formed as impurities. One such impurity is 5-Desfluoro voriconazole, which lacks the fluorine atom at the 5-position of the pyrimidine ring. The International Council for Harmonisation (ICH) guidelines mandate the identification and characterization of impurities in new drug substances to ensure the safety and quality of the final product.[2][3] Understanding the pharmacological profile of impurities like 5-Desfluoro voriconazole is crucial, as they could potentially contribute to the overall efficacy or toxicity of the drug substance. This guide provides a framework for understanding and evaluating this specific impurity.
Synthesis and Chemical Identity of 5-Desfluoro Voriconazole
5-Desfluoro voriconazole is a process-related impurity that can arise during the manufacturing of voriconazole. Its synthesis has been described in the literature, often as part of efforts to characterize and control impurities in the final API.[4]
Chemical Information:
| Identifier | Value |
| IUPAC Name | (2R,3S)-2-(2,4-difluorophenyl)-3-(pyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol |
| Molecular Formula | C₁₆H₁₅F₂N₅O |
| Molecular Weight | 331.32 g/mol |
| CAS Number | 182369-73-9 |
A general synthetic route to 5-Desfluoro voriconazole involves the coupling of a pyrimidine moiety (lacking the 5-fluoro substituent) with the core triazole-containing structure.
Predicted Pharmacological Profile of 5-Desfluoro Voriconazole
In the absence of direct experimental data, a hypothetical pharmacological profile for 5-Desfluoro voriconazole can be constructed based on the well-understood structure-activity relationships (SAR) of voriconazole and other azole antifungals. The 5-fluoro group on the pyrimidine ring of voriconazole is known to enhance its in vivo efficacy.[2] Its removal is therefore expected to modulate the compound's pharmacological properties.
Predicted Mechanism of Action
It is highly probable that 5-Desfluoro voriconazole shares the same mechanism of action as its parent compound, voriconazole. The core structural features responsible for binding to and inhibiting the fungal lanosterol 14α-demethylase (CYP51) are retained in the desfluoro analog.
Figure 1: Predicted mechanism of action for 5-Desfluoro voriconazole.
Predicted Antifungal Spectrum and Potency
The 5-fluoro substituent on the pyrimidine ring of voriconazole contributes to its potent antifungal activity.[2] Therefore, it is anticipated that 5-Desfluoro voriconazole will exhibit a similar spectrum of activity but with reduced potency compared to the parent drug.
Table 1: Predicted in vitro Antifungal Activity (MIC, µg/mL) of 5-Desfluoro Voriconazole
| Fungal Species | Voriconazole (Reported MIC Range) | 5-Desfluoro Voriconazole (Predicted MIC Range) | Rationale for Prediction |
| Aspergillus fumigatus | 0.25 - 2.0 | 1.0 - 8.0 | The 5-fluoro group enhances in vivo efficacy, suggesting a potential impact on intrinsic potency. |
| Candida albicans | 0.015 - 1.0 | 0.06 - 4.0 | Similar to Aspergillus, a reduction in potency is expected due to the absence of the fluorine atom. |
| Candida glabrata | 0.03 - 16 | 0.125 - >16 | C. glabrata often exhibits reduced susceptibility to azoles; this is likely to be more pronounced with the desfluoro analog. |
| Candida krusei | 0.06 - 4.0 | 0.25 - 16 | C. krusei is intrinsically less susceptible to some azoles; the desfluoro analog is predicted to be less active. |
Predicted Pharmacokinetics and Metabolism
The metabolism of voriconazole is complex, primarily mediated by CYP2C19, with contributions from CYP2C9 and CYP3A4.[4] One of the metabolic pathways for voriconazole is hydroxylation of the fluoropyrimidine ring.[4] The absence of the fluorine atom in 5-Desfluoro voriconazole would preclude this specific metabolic route, potentially altering its metabolic profile and pharmacokinetic parameters. It is plausible that metabolism would be shifted towards other pathways, such as N-oxidation and hydroxylation of the methyl group. This could result in a different half-life and exposure profile compared to voriconazole.
Figure 2: Comparison of voriconazole metabolism and predicted pathways for 5-Desfluoro voriconazole.
Predicted Toxicity Profile
The toxicity profile of voriconazole includes hepatotoxicity, visual disturbances, and skin reactions. The contribution of voriconazole's metabolites to its toxicity is not fully elucidated. Given that 5-Desfluoro voriconazole would generate a different metabolic profile, its toxicity could differ from the parent drug. A comprehensive toxicological assessment would be necessary to establish its safety profile.
Experimental Protocols for Pharmacological Characterization
To move beyond prediction and establish the definitive pharmacological profile of 5-Desfluoro voriconazole, a series of standardized in vitro and in vivo experiments are required. The following protocols are provided as a guide for researchers.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27/M38)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various fungal isolates.
Materials:
-
5-Desfluoro voriconazole powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal isolates (e.g., C. albicans, A. fumigatus)
-
Spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 5-Desfluoro voriconazole in DMSO at a concentration of 1600 µg/mL.
-
Drug Dilution: Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well plate to achieve final concentrations ranging from 16 to 0.03 µg/mL.
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension as per CLSI guidelines (0.5-2.5 x 10³ CFU/mL for yeasts, 0.4-5 x 10⁴ CFU/mL for molds).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control, determined visually or spectrophotometrically.
Mechanism of Action: Ergosterol Biosynthesis Assay
This assay determines if 5-Desfluoro voriconazole inhibits ergosterol synthesis in fungal cells.
Materials:
-
Fungal cells (C. albicans)
-
5-Desfluoro voriconazole
-
Sabouraud Dextrose Broth
-
Alcoholic potassium hydroxide (25% KOH in 50% ethanol)
-
n-heptane
-
Sterile water
-
UV-Vis spectrophotometer
Procedure:
-
Cell Culture: Grow C. albicans in Sabouraud Dextrose Broth to mid-log phase.
-
Drug Exposure: Aliquot the cell culture into tubes containing serial dilutions of 5-Desfluoro voriconazole and incubate for a defined period (e.g., 4 hours).
-
Cell Harvesting: Harvest the cells by centrifugation and wash with sterile water.
-
Saponification: Add alcoholic KOH to the cell pellet and incubate at 80°C for 1 hour to saponify the lipids.
-
Sterol Extraction: After cooling, add sterile water and n-heptane, vortex vigorously, and allow the layers to separate.
-
Spectrophotometric Analysis: Transfer the n-heptane (upper) layer to a quartz cuvette and scan the absorbance from 240 to 300 nm. The characteristic four-peaked curve of ergosterol will be observed.
-
Quantification: Calculate the ergosterol content based on the absorbance at specific wavelengths and compare the levels in treated versus untreated cells.
In Vitro Metabolism: Liver Microsome Stability Assay
This assay assesses the metabolic stability of 5-Desfluoro voriconazole in the presence of liver enzymes.
Materials:
-
Human liver microsomes (HLM)
-
5-Desfluoro voriconazole
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Incubation Mixture: Prepare a reaction mixture containing HLM, phosphate buffer, and 5-Desfluoro voriconazole.
-
Reaction Initiation: Pre-warm the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of 5-Desfluoro voriconazole using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time to determine the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Figure 3: Experimental workflow for the pharmacological characterization of 5-Desfluoro voriconazole.
In Vivo Efficacy: Murine Model of Disseminated Aspergillosis
This model evaluates the in vivo efficacy of 5-Desfluoro voriconazole in treating a systemic fungal infection.
Materials:
-
Immunocompromised mice (e.g., cyclophosphamide-treated BALB/c mice)
-
Aspergillus fumigatus conidia
-
5-Desfluoro voriconazole formulation for oral or intravenous administration
-
Saline (vehicle control)
Procedure:
-
Immunosuppression: Render mice immunocompromised using a validated method (e.g., cyclophosphamide administration).
-
Infection: Infect the mice intravenously with a lethal dose of A. fumigatus conidia.
-
Treatment: Begin treatment with 5-Desfluoro voriconazole at various doses at a specified time post-infection. Include a vehicle control group and a voriconazole positive control group.
-
Monitoring: Monitor the mice daily for signs of illness and survival.
-
Endpoint Analysis: At the end of the study, or upon euthanasia, harvest organs (kidneys, brain, lungs) for fungal burden analysis (colony-forming unit counts or qPCR).
-
Data Analysis: Compare survival curves and organ fungal burdens between treatment groups and the control group to determine efficacy.
Regulatory Context and Conclusion
The characterization of impurities such as 5-Desfluoro voriconazole is not merely an academic exercise; it is a regulatory necessity. According to ICH Q3A(R2) guidelines, any impurity present in a new drug substance above the identification threshold (typically 0.10% or 1.0 mg/day intake, whichever is lower) must be structurally identified, and any impurity exceeding the qualification threshold requires safety data to justify its proposed limit in the specification.[2]
While direct pharmacological data for 5-Desfluoro voriconazole remains scarce in publicly available literature, its structural similarity to voriconazole allows for a scientifically grounded, predictive assessment of its likely properties. Based on SAR principles, it is hypothesized that 5-Desfluoro voriconazole is a less potent antifungal agent than its parent compound, with an altered metabolic profile.
The experimental protocols detailed in this guide provide a clear roadmap for the definitive characterization of 5-Desfluoro voriconazole. Such studies are essential for a comprehensive understanding of the voriconazole impurity profile and for ensuring the highest standards of safety and quality in the final drug product. This guide serves as a foundational resource for any research or development team tasked with the evaluation of voriconazole-related compounds.
References
-
Sundaram, D. T. S. S., Mitra, J., Islam, A., Prabahar, K. J., Rao, B. V., & Douglas, S. P. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Scientia Pharmaceutica, 83(3), 445–452. [Link]
-
European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances. [Link]
-
International Council for Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2). [Link]
-
Scott, L. J., & Simpson, D. (2007). Voriconazole: a review of its use in the management of invasive fungal infections. Drugs, 67(2), 269-298. [Link]
Sources
- 1. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voriconazole in the management of nosocomial invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An enantioselective synthesis of voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide for the Initial In Vitro Screening of 5-Desfluoro Voriconazole for Antifungal Activity
Abstract
This guide provides a comprehensive framework for conducting the initial in vitro screening of 5-Desfluoro voriconazole, a novel structural analog of the potent triazole antifungal, voriconazole. As pre-existing data on this specific desfluoro compound is not available, this document outlines a logical, first-principles approach to its evaluation. We detail the scientific rationale for this investigation, rooted in the structure-activity relationship of azole antifungals, and provide field-proven, step-by-step protocols for determining its antifungal efficacy and preliminary safety profile. The methodologies are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antifungal agents.
Introduction and Scientific Rationale
Voriconazole is a critical second-generation triazole antifungal agent used in the treatment of severe, invasive fungal infections, including those caused by Aspergillus and Candida species.[1][2] Its primary mechanism of action is the potent and specific inhibition of the fungal cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51).[3][4] This enzyme is a crucial component of the ergosterol biosynthesis pathway, which produces the main sterol component of the fungal cell membrane.[5][6] Inhibition of CYP51 disrupts membrane integrity, leading to the accumulation of toxic sterol intermediates and ultimately resulting in fungistatic or fungicidal activity.[4][7]
The chemical structure of voriconazole features three fluorine atoms, two on a difluorophenyl ring and one on a fluoropyrimidinyl moiety.[7][8] These halogen atoms are known to significantly influence the drug's metabolic stability, potency, and binding affinity to the target enzyme. The specific role of the 5-fluoro substituent on the pyrimidine ring is of particular interest. Its removal, creating 5-Desfluoro voriconazole, presents a compelling scientific question: How does this single structural modification impact the compound's antifungal spectrum, potency, and potential for altered off-target effects?
This guide proposes a systematic in vitro screening cascade to answer this question. The investigation is predicated on the hypothesis that the 5-fluoro position may influence the electronic properties and metabolic profile of the molecule, and its removal could potentially alter the therapeutic index. The following protocols are designed to provide a foundational understanding of 5-Desfluoro voriconazole's biological activity.
Core Screening Workflow: A Phased Approach
The initial screening is structured as a multi-stage process, beginning with broad spectrum analysis and progressing to more specific, targeted assays. This ensures a resource-efficient evaluation, prioritizing the most promising avenues of investigation.
Caption: Initial screening workflow for 5-Desfluoro voriconazole.
Experimental Protocols
The following protocols are based on internationally recognized standards to ensure the generation of high-quality, comparable data.[9][10]
Primary Antifungal Susceptibility Testing: Broth Microdilution
The cornerstone of antifungal screening is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[11] The broth microdilution method is the gold standard, recommended by both CLSI and EUCAST.[12]
Protocol: Broth Microdilution for MIC Determination (Adapted from CLSI M27/M38-A and EUCAST E.DEF 7.3.2)
-
Preparation of Drug Stock: Prepare a 10 mg/mL stock solution of 5-Desfluoro voriconazole in 100% dimethyl sulfoxide (DMSO). Voriconazole should be prepared identically to serve as the positive control.
-
Culture Media: Use RPMI 1640 medium with L-glutamine, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to a pH of 7.0. For certain fastidious fungi, enriched media like "fungal RPMI" (fRPMI) may be considered to ensure adequate growth.[13]
-
Inoculum Preparation:
-
For yeasts (Candida spp., Cryptococcus neoformans): Grow the isolate on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
For molds (Aspergillus spp.): Grow the isolate on potato dextrose agar until conidia are formed. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.
-
-
Plate Preparation:
-
Dispense 100 µL of RPMI into each well of a 96-well microtiter plate.
-
Add 100 µL of the drug stock solution to the first column, creating a 2-fold dilution.
-
Perform serial 2-fold dilutions across the plate, typically from a starting concentration of 64 µg/mL down to 0.06 µg/mL.
-
The final volume in each well should be 100 µL before adding the inoculum.
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well. This brings the final volume to 200 µL and halves the drug concentrations to the desired final test range (e.g., 32 µg/mL to 0.03 µg/mL).
-
Controls:
-
Growth Control: A well containing RPMI and inoculum, but no drug.
-
Sterility Control: A well containing only RPMI.
-
Reference Drug: Run a parallel plate or set of rows with voriconazole.
-
-
Incubation: Incubate the plates at 35°C. Read yeast plates at 24 and 48 hours. Read mold plates at 48 and 72 hours, or until sufficient growth is observed in the growth control well.
-
Endpoint Reading: The MIC is determined as the lowest drug concentration that causes a significant reduction in growth compared to the drug-free control. For azoles like voriconazole, this is typically a ≥50% reduction in turbidity, which can be assessed visually or with a microplate reader at 530 nm.[10]
Determination of Fungicidal Activity
While the MIC indicates growth inhibition (fungistatic activity), it is also crucial to determine if the compound is capable of killing the fungus (fungicidal activity). This is assessed by determining the Minimum Fungicidal Concentration (MFC).
Protocol: MFC Determination
-
Following the MIC reading, take a 10-20 µL aliquot from each well of the microdilution plate that showed complete (or near-complete) growth inhibition.
-
Spot the aliquot onto an SDA plate.
-
Incubate the SDA plate at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the compound from which there is no subsequent fungal growth on the agar plate (representing a ≥99.9% reduction in CFU from the initial inoculum).
Preliminary Cytotoxicity Screening
An essential component of early screening is to assess the compound's potential toxicity to mammalian cells. A favorable antifungal agent should exhibit high potency against fungal targets and low toxicity to host cells. The MTT assay using a relevant cell line, such as the human liver cell line HepG2 (since azoles are metabolized in the liver), is a standard initial screen.[14][15]
Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) in a 96-well plate until they reach approximately 80% confluency.
-
Compound Exposure: Remove the culture medium and add fresh medium containing serial dilutions of 5-Desfluoro voriconazole (e.g., from 100 µM down to 0.1 µM). Include a vehicle control (DMSO) and a positive control for toxicity (e.g., Doxorubicin).[14]
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
Reading: Read the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.
Caption: Workflow for MIC and MFC determination.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables to facilitate comparison and analysis.
Table 1: Hypothetical MIC Data for 5-Desfluoro Voriconazole vs. Voriconazole
| Fungal Species | Strain | 5-Desfluoro Voriconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) |
| Candida albicans | ATCC 90028 | 0.25 | 0.06 |
| Candida glabrata | ATCC 90030 | 1.0 | 0.5 |
| Candida auris | B11221 | 0.5 | 0.25 |
| Aspergillus fumigatus | ATCC 204305 | 0.5 | 0.25 |
| Cryptococcus neoformans | H99 | 0.125 | 0.03 |
Table 2: Hypothetical MFC and Cytotoxicity Data
| Fungal Species | Strain | 5-Desfluoro Vori. MFC (µg/mL) | MFC/MIC Ratio |
| Candida albicans | ATCC 90028 | 2.0 | 8 |
| Aspergillus fumigatus | ATCC 204305 | >32 | >64 |
| Mammalian Cell Line | IC50 (µg/mL) | Selectivity Index (IC50/MIC) | |
| HepG2 | >64 | >256 (vs. C. albicans) |
Interpretation:
-
Potency: Directly compare the MIC values of the desfluoro analog to the parent compound, voriconazole. A significant increase (e.g., >4-fold) in MIC may indicate reduced potency.
-
Spectrum: Assess activity across different genera (Candida, Aspergillus, Cryptococcus). Note any significant gains or losses in the spectrum of activity.
-
Fungicidal vs. Fungistatic Activity: The MFC/MIC ratio provides insight into the nature of the antifungal effect. A ratio of ≤4 is generally considered indicative of fungicidal activity, while a higher ratio suggests fungistatic activity.
-
Selectivity Index (SI): This is a critical parameter in early drug discovery. It is calculated as IC50 (cytotoxicity) / MIC (antifungal activity). A high SI is desirable, as it suggests the compound is much more toxic to the fungal pathogen than to host cells.
Conclusion and Future Directions
This guide provides the foundational experimental framework for the initial characterization of 5-Desfluoro voriconazole. The data generated from these assays will establish whether the compound possesses a promising antifungal profile. If the MIC values are comparable to or better than voriconazole, the spectrum of activity is broad, and the selectivity index is high, further studies would be warranted. These could include time-kill kinetic assays, screening against a broader panel of clinical isolates (including resistant strains), mechanism of action studies (e.g., ergosterol quantification), and in vivo efficacy studies in animal models of infection. The systematic approach outlined herein ensures a robust and scientifically rigorous initial evaluation of this novel voriconazole analog.
References
- Vertex AI Search. (2025, February 10). Pharmacology of Voriconazole; Mechanism of action, Pharmacokinetics, Uses, Effects.
-
Amber Lifesciences. (2024, May 11). Voriconazole Uses, Mechanism, Dosage, Side Effects. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 71616, Voriconazole. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Voriconazole?[Link]
-
MedlinePlus. (2022, October 15). Voriconazole. [Link]
-
iFyber. IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. [Link]
-
MYCPD. (2014, May 24). CLSI vs. EUCAST. [Link]
-
ResearchGate. CLSI and EUCAST conditions for antifungal susceptibility testing. [Link]
-
American Society for Microbiology. (2025, April 1). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. [Link]
-
National Institutes of Health. (2020, January 29). A Practical Guide to Antifungal Susceptibility Testing. [Link]
-
ResearchGate. CLSI vs EUCAST methodologies for antifungal susceptibility testing. [Link]
-
National Institutes of Health. Comparative Evaluation of Etest, EUCAST, and CLSI Methods for Amphotericin B, Voriconazole, and Posaconazole against Clinically Relevant Fusarium Species. [Link]
-
National Institutes of Health. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. [Link]
-
J-STAGE. (2018, January 28). Cytotoxic Activity Screening of Fungal Extracts Derived from the West Sumatran Marine Sponge Haliclona fascigera to Several Human Cell Lines. [Link]
-
National Institutes of Health. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. [Link]
-
National Institutes of Health. Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. [Link]
-
National Institutes of Health. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. [Link]
-
American Society for Microbiology. (2020, April 29). Antifungal Susceptibility Testing: Current Approaches. [Link]
-
Wikipedia. Voriconazole. [Link]
-
ResearchGate. Chemical structure of voriconazole. [Link]
Sources
- 1. Voriconazole: MedlinePlus Drug Information [medlineplus.gov]
- 2. Voriconazole - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. What is the mechanism of Voriconazole? [synapse.patsnap.com]
- 5. amberlife.net [amberlife.net]
- 6. Voriconazole | 137234-62-9 [chemicalbook.com]
- 7. Voriconazole | C16H14F3N5O | CID 71616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cct.mycpd.co.za [cct.mycpd.co.za]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ifyber.com [ifyber.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. japsonline.com [japsonline.com]
- 15. Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Quality-by-Design Approach to the Development and Validation of a Stability-Indicating HPLC Method for 5-Desfluoro Voriconazole
Abstract
This application note details a systematic approach to the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 5-Desfluoro voriconazole. 5-Desfluoro voriconazole is a known process-related impurity and potential degradant of Voriconazole, a broad-spectrum triazole antifungal agent.[1][2] The method was developed using Quality by Design (QbD) principles to ensure robustness and reliability throughout the analytical method lifecycle. The described protocol is suitable for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Voriconazole active pharmaceutical ingredient (API) and finished products.
Introduction
Voriconazole, (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoro-4-pyrimidinyl)-1-(1H-1,2,4-triazol-1-yl)-butan-2-ol, is a critical second-generation antifungal agent.[3] The control of impurities in the API is essential for ensuring the safety and efficacy of the final drug product. 5-Desfluoro voriconazole, chemically known as (2R,3S)-2-(2,4-difluorophenyl)-3-pyrimidin-4-yl-1-(1,2,4-triazol-1-yl)butan-2-ol, is a significant related substance (also referred to as Voriconazole specified impurity B in the European Pharmacopoeia).[1] Its structure differs from the parent molecule by the absence of a fluorine atom on the pyrimidine ring.
Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate the identification and quantification of impurities in drug substances.[2] This necessitates the development of specific, accurate, and robust analytical methods. The Quality by Design (QbD) framework provides a systematic and science-based approach to method development, beginning with predefined objectives and emphasizing understanding of method parameters and risk management.[4][5][6] This approach results in a more robust method and a well-understood "design space" where the method consistently meets its performance requirements.[7]
This document provides a comprehensive guide for developing and validating a stability-indicating HPLC method for 5-Desfluoro voriconazole, ensuring reliable separation from Voriconazole and its other potential degradation products.
Analytical Target Profile (ATP)
The first step in the QbD approach is to define the Analytical Target Profile (ATP), which stipulates the performance requirements of the method.[7][8]
The objective is to develop a quantitative method for 5-Desfluoro voriconazole as a related substance in Voriconazole API that is:
-
Specific: Able to unequivocally assess 5-Desfluoro voriconazole in the presence of Voriconazole, other related substances, and degradation products.
-
Accurate and Precise: Provide reliable and reproducible results.
-
Linear: Demonstrate a linear relationship between concentration and response over a defined range.
-
Sensitive: Have a Limit of Quantification (LOQ) at or below the reporting threshold (typically 0.05%).
-
Stability-Indicating: Capable of resolving 5-Desfluoro voriconazole from degradation products formed under forced degradation conditions.
-
Robust: Remain unaffected by small, deliberate variations in method parameters.
Materials and Reagents
-
Reference Standards: USP Voriconazole RS, 5-Desfluoro voriconazole (USP Voriconazole Related Compound B RS).[9][10]
-
HPLC Grade Solvents: Acetonitrile, Methanol.
-
Reagents: Ammonium formate, Formic acid, Potassium dihydrogen phosphate, Orthophosphoric acid, Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide.
-
Water: HPLC grade or purified water.
Instrumentation and Chromatographic Conditions
Based on a review of existing methods for Voriconazole and its impurities, a reversed-phase HPLC system with UV detection is the platform of choice.[3][11][12] The absence of the fluoro group on the pyrimidine ring in 5-Desfluoro voriconazole will slightly decrease its polarity compared to Voriconazole, which will influence its retention time.
Proposed Initial Chromatographic Conditions
The following conditions serve as a starting point for method development, derived from established methods for the parent compound.[3][9][11]
| Parameter | Proposed Condition | Rationale |
| Instrumentation | HPLC with Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD) or UV Detector.[3] | Standard equipment for pharmaceutical analysis, providing flexibility and the ability to assess peak purity (DAD). |
| Column | C18 Stationary Phase (e.g., Agilent Zorbax SB-C18, Inertsil ODS 3V), 250 mm x 4.6 mm, 5 µm.[3][11] | C18 columns provide excellent hydrophobicity for retaining and separating Voriconazole and its related substances. |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 4.0 with Orthophosphoric Acid.[9][11] | A buffered aqueous phase controls the ionization of the analytes, leading to consistent retention times and improved peak shape. A pH of 4.0 is a good starting point. |
| Mobile Phase B | Acetonitrile.[3] | A common organic modifier in reversed-phase HPLC, providing good elution strength and low UV cutoff. |
| Elution Mode | Isocratic or Gradient. Start with Isocratic: A:B (55:45 v/v). | Isocratic elution is simpler and more robust. A gradient may be necessary if isocratic conditions fail to resolve all degradation products from the main peaks.[11] |
| Flow Rate | 1.0 mL/min.[3][12] | A standard flow rate for a 4.6 mm i.d. column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C. | Controlling column temperature ensures reproducible retention times. |
| Detection Wavelength | 256 nm.[11][12] | Voriconazole and its impurities exhibit significant absorbance at this wavelength, providing good sensitivity. |
| Injection Volume | 10 µL. | A typical injection volume to balance sensitivity and peak shape. |
Method Development Strategy (QbD Approach)
The QbD approach moves beyond trial-and-error, focusing on a systematic understanding of the method.
Risk Assessment
A risk assessment (e.g., using an Ishikawa or "fishbone" diagram) is performed to identify method parameters that could potentially impact the ATP.
Caption: Fig 1: Risk Assessment for Method Parameters.
Critical Method Parameters (CMPs) identified for optimization are typically Mobile Phase Organic Content (%) and Buffer pH.
Method Optimization and Design Space
A Design of Experiments (DoE) approach should be used to systematically study the effects of the CMPs on the Critical Quality Attributes (CQAs) of the method, such as the resolution between Voriconazole and 5-Desfluoro voriconazole, and the tailing factor of the impurity peak. This allows for the creation of a "Method Design Space," a multidimensional range of parameters within which the method is proven to be robust.
Protocols
Standard and Sample Preparation
-
Diluent: Prepare by mixing Mobile Phase A and Mobile Phase B in the same ratio as the initial isocratic conditions (e.g., 55:45 v/v).
-
Standard Stock Solution (5-Desfluoro voriconazole): Accurately weigh about 10 mg of 5-Desfluoro voriconazole reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of 100 µg/mL.
-
Spiked Sample Solution (for validation): Accurately weigh about 100 mg of Voriconazole API into a 100 mL volumetric flask. Add a known volume of the Standard Stock Solution to spike 5-Desfluoro voriconazole at a specific level (e.g., 0.15%). Dissolve in and dilute to volume with diluent. This yields a nominal Voriconazole concentration of 1000 µg/mL.
Forced Degradation Protocol
To ensure the method is stability-indicating, forced degradation studies must be performed on the Voriconazole API.[3][11] The goal is to achieve 5-20% degradation of the parent drug.
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve Voriconazole in diluent, add 1N HCl to the solution, and heat at 60°C for 2 hours.[11] Neutralize with 1N NaOH before injection. |
| Base Hydrolysis | Dissolve Voriconazole in diluent, add 1N NaOH to the solution, and keep at 60°C for 30 minutes.[11] Neutralize with 1N HCl before injection. Voriconazole is known to be sensitive to base conditions.[11] |
| Oxidative Degradation | Dissolve Voriconazole in diluent and add 3% H₂O₂. Keep at room temperature for 30 minutes.[3][11] |
| Thermal Degradation | Expose solid Voriconazole API to 60°C in a dry air oven for 24 hours.[11] Dissolve in diluent before injection. |
| Photolytic Degradation | Expose solid Voriconazole API to UV light (254 nm) and visible light (1.2 million lux hours) as per ICH Q1B guidelines.[3][11] Dissolve in diluent before injection. |
After stressing, analyze all samples using the developed HPLC method with a DAD to check for peak purity of both Voriconazole and any formed 5-Desfluoro voriconazole. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the 5-Desfluoro voriconazole peak.
Caption: Fig 2: Forced Degradation Workflow.
Method Validation Protocol
The optimized method must be validated according to ICH Q2(R1) guidelines.[13][14][15] The validation will be performed for the quantification of 5-Desfluoro voriconazole as an impurity.
| Validation Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), Voriconazole API, 5-Desfluoro voriconazole standard, and spiked sample. Perform forced degradation studies. Use DAD to assess peak purity. | No interference at the retention time of 5-Desfluoro voriconazole. Peak purity index should pass. Resolution > 2.0 between 5-Desfluoro voriconazole and adjacent peaks.[11] |
| Linearity | Prepare at least five concentrations of 5-Desfluoro voriconazole ranging from the LOQ to 150% of the specification limit (e.g., 0.15%). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant. |
| Accuracy (Recovery) | Analyze Voriconazole API samples spiked with 5-Desfluoro voriconazole at three levels (e.g., 50%, 100%, 150% of the specification limit) in triplicate. | Mean recovery should be within 90.0% to 110.0% for each level. |
| Precision | Repeatability (n=6): Analyze six preparations of Voriconazole API spiked with 5-Desfluoro voriconazole at the 100% level. Intermediate Precision: Repeat repeatability on a different day, with a different analyst, and on a different instrument.[11] | %RSD should be ≤ 5.0% for repeatability. Results between the two studies should show no significant difference. |
| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the linearity curve. | The LOD should be reported. |
| Limit of Quantification (LOQ) | Determined based on S/N ratio of 10:1. The LOQ concentration must be verified for accuracy and precision. | %RSD for precision at LOQ should be ≤ 10.0%. Recovery should be acceptable. |
| Robustness | Deliberately vary method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), mobile phase pH (±0.2 units), and organic content (±2%). Analyze a spiked sample under each condition. | System suitability parameters must be met. The % content of 5-Desfluoro voriconazole should not significantly change. |
| Solution Stability | Store standard and sample solutions at room temperature and analyze at set intervals (e.g., 0, 12, 24, 48 hours).[3] | The solutions are considered stable if the change in concentration is not more than 2.0%. |
Conclusion
The application of Quality by Design principles provides a robust framework for developing a scientifically sound, stability-indicating HPLC method for the quantification of 5-Desfluoro voriconazole. This systematic approach ensures a deep understanding of the method's capabilities and limitations, leading to a validated procedure that is fit for its intended purpose in a regulated pharmaceutical quality control environment. The detailed protocols for method development, forced degradation, and validation serve as a comprehensive guide for scientists tasked with impurity analysis of Voriconazole.
References
-
Development and Validation of a Stability-Indicating HPLC Method for Determination of Voriconazole and Its Related Substances. (n.d.). Journal of Chromatographic Science. Available at: [Link]
-
Quality by Design: Approach to Analytical Method Validation. (n.d.). ETFLIN. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Available at: [Link]
-
A Beginner's Guide to Quality by Design (QbD) for HPLC Method Development. (n.d.). Lab Manager. Available at: [Link]
-
Applying QbD Principles to Analytical Development. (n.d.). Pharmaceutical Integrity. Available at: [Link]
-
A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets. (2012). Scientia Pharmaceutica. Available at: [Link]
-
Result of Forced Degradation Studies of Voriconazole. (n.d.). ResearchGate. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Available at: [Link]
-
Quality by Design: A Tool for Separation Method Development in Pharmaceutical Laboratories. (2014). LCGC International. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA. Available at: [Link]
-
Quality Guidelines. (n.d.). ICH. Available at: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. Available at: [Link]
-
High-performance liquid chromatographic method for determination of voriconazole in pure and gel formulation. (2021). PLOS ONE. Available at: [Link]
-
IDENTIFICATION AND QUANTIFICATION OF RELATED COMPOUNDS C&D IN VORICONAZOLE BY HPLC. (2025). Intercontinental Journal of Pharmaceutical Investigations and Research. Available at: [Link]
-
Novel Stability indicating Rp-HPLC Method for the Determination of Assay of Voriconazole in Pharmaceutical Products. (n.d.). Scholars Middle East Publishers. Available at: [Link]
-
Plasma Voriconazole Estimation by HPLC. (2015). Journal of Clinical and Diagnostic Research. Available at: [Link]
- HPLC method for separating and analyzing voriconazole prodrug related substances. (2016). Google Patents.
-
A new process related impurity identification, characterization, development of analytical method by HPLC and method validation for Voriconazole API. (2022). ScienceOpen. Available at: [Link]
-
Development and validation of a HPLC method for the determination of voriconazole and its degradation products in pharmaceutical formulation. (2010). ResearchGate. Available at: [Link]
-
Voriconazole. (n.d.). USP-NF. Available at: [Link]
-
Acidic stress testing of Voriconazole. (2021). Nanalysis. Available at: [Link]
-
VORICONAZOLE. (2019). USP-NF. Available at: [Link]
-
Voriconazole. (n.d.). PubChem. Available at: [Link]
-
Voriconazole. (n.d.). USP-NF. Available at: [Link]
-
Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent. (2004). Organic Process Research & Development. Available at: [Link]
-
5-Desfluoro voriconazole, (+/-)-. (n.d.). PubChem. Available at: [Link]
-
Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. (2015). Scientia Pharmaceutica. Available at: [Link]
-
Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. (2015). ResearchGate. Available at: [Link]
-
5-DESFLUORO VORICONAZOLE, (+/-)-. (n.d.). gsrs. Available at: [Link]
Sources
- 1. 5-Desfluoro voriconazole, (+/-)- | C16H15F2N5O | CID 22844239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. etflin.com [etflin.com]
- 5. selectscience.net [selectscience.net]
- 6. A Beginner’s Guide to Quality by Design (QbD) for HPLC Method Development | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pharm-int.com [pharm-int.com]
- 9. drugfuture.com [drugfuture.com]
- 10. Voriconazole [doi.usp.org]
- 11. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. View of IDENTIFICATION AND QUANTIFICATION OF RELATED COMPOUNDS C&D IN VORICONAZOLE BY HPLC [icjpir.com]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
Application Note: A Sensitive and Robust Method for the Quantification of 5-Desfluoro Voriconazole in Human Plasma using LC-MS/MS
Abstract
This application note presents a detailed protocol for the quantitative analysis of 5-desfluoro voriconazole, a potential metabolite or impurity of the antifungal agent voriconazole, in human plasma. Leveraging the well-established analytical principles for voriconazole, this method employs a simple and efficient protein precipitation for sample preparation, followed by rapid and selective analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol is designed to be robust and sensitive, making it suitable for research applications, drug metabolism studies, and quality assessment in drug development. All procedural steps are explained with scientific rationale, and the method is grounded in principles outlined by international bioanalytical method validation guidelines.
Introduction
Voriconazole is a broad-spectrum triazole antifungal drug critical in the treatment of invasive fungal infections. During its manufacturing or metabolism, various related compounds can be generated. 5-desfluoro voriconazole is one such compound, characterized by the absence of a fluorine atom on the pyrimidine ring of the parent molecule. The analytical characterization and quantification of such related substances are paramount for understanding the drug's metabolic profile, ensuring pharmaceutical quality, and assessing potential toxicological implications.
Scientific Principles and Method Rationale
Analyte and Internal Standard Selection
The target analyte is 5-desfluoro voriconazole. Its chemical formula is C₁₆H₁₅F₂N₅O, with a molecular weight of 331.32 g/mol .[2][6] For quantitative analysis, an internal standard (IS) is crucial to correct for variations in sample processing and instrument response. A stable isotope-labeled (SIL) analogue of the analyte is the ideal IS. However, if a SIL-IS for 5-desfluoro voriconazole is not available, a structurally similar molecule with comparable chromatographic and ionization behavior can be used. Voriconazole-d3 or fluconazole are excellent candidates, widely used in voriconazole assays.[5][7] For this protocol, we will propose the use of fluconazole due to its commercial availability and proven performance.
Sample Preparation: Protein Precipitation
The primary challenge in analyzing plasma samples is the presence of abundant proteins that can interfere with the analysis and damage the LC column. Protein precipitation is a rapid, straightforward, and effective technique for removing the bulk of these proteins.[5][8] Cold acetonitrile is a common and effective precipitating agent. It efficiently denatures and precipitates plasma proteins while simultaneously extracting a wide range of small molecules, including voriconazole and its analogues. This one-step procedure is high-throughput and minimizes sample manipulation, reducing the potential for analytical error.
Liquid Chromatography: Reversed-Phase Separation
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the chosen separation technique. A C18 column is proposed, as it provides excellent retention and separation for moderately polar compounds like voriconazole and its analogues.[5][7] A gradient elution using a mixture of an aqueous mobile phase (containing a modifier like formic acid to promote protonation and improve peak shape) and an organic mobile phase (methanol or acetonitrile) allows for efficient separation of the analyte from endogenous plasma components and ensures a sharp, symmetrical peak shape.
Mass Spectrometry: Selective Detection
Tandem mass spectrometry, specifically in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity. The analyte is first ionized, typically using electrospray ionization (ESI) in positive mode, to form the protonated precursor ion [M+H]⁺. This precursor ion is then isolated in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process drastically reduces chemical noise and allows for precise quantification even at low concentrations.
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| 5-Desfluoro Voriconazole | Reference Standard | Commercially Available |
| Fluconazole (Internal Standard) | Reference Standard | Commercially Available |
| Acetonitrile | HPLC/MS Grade | Major Chemical Supplier |
| Methanol | HPLC/MS Grade | Major Chemical Supplier |
| Formic Acid (≥98%) | LC-MS Grade | Major Chemical Supplier |
| Deionized Water | Type 1 (18.2 MΩ·cm) | In-house generation |
| Human Plasma (K2EDTA) | Blank Matrix | Certified Supplier |
Instrumentation and Conditions
Liquid Chromatography System
-
System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Column Temperature: 40 °C.
-
Autosampler Temperature: 10 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry System
-
System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Gas Flow Rates: To be optimized for the specific instrument.
Proposed LC Gradient and MS Parameters
Table 1: Proposed Liquid Chromatography Gradient Program
| Time (min) | Flow Rate (mL/min) | %A (0.1% Formic Acid in Water) | %B (Acetonitrile) |
| 0.0 | 0.4 | 95 | 5 |
| 0.5 | 0.4 | 95 | 5 |
| 2.5 | 0.4 | 5 | 95 |
| 3.5 | 0.4 | 5 | 95 |
| 3.6 | 0.4 | 95 | 5 |
| 5.0 | 0.4 | 95 | 5 |
Table 2: Proposed Mass Spectrometry MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 5-Desfluoro Voriconazole | 332.1 | To be determined | 100 | To be optimized |
| Fluconazole (IS) | 307.1 | 219.9 | 100 | 25 |
Rationale for Proposed MRM: The precursor ion for 5-desfluoro voriconazole is calculated from its molecular weight (331.32) as [M+H]⁺ ≈ 332.1. The product ions must be determined experimentally by infusing a standard solution. Based on the known fragmentation of voriconazole (precursor m/z 350.1), common product ions result from the loss of the triazole group or cleavage of the side chain.[3][4] Similar fragmentation is expected for the 5-desfluoro analogue.
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of 5-desfluoro voriconazole and fluconazole reference standards into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Working Standard Solutions: Prepare serial dilutions of the 5-desfluoro voriconazole stock solution in 50:50 (v/v) acetonitrile/water to create a series of working standards for calibration curve and quality control samples.
-
Internal Standard Working Solution (1 µg/mL): Dilute the fluconazole primary stock solution with acetonitrile.
Sample Preparation Protocol
The following workflow is designed for efficiency and can be automated.
Caption: Step-by-step protein precipitation workflow.
Data Acquisition and Processing
-
Create an acquisition batch containing a blank (matrix with IS), a zero sample (matrix without IS), calibration curve standards, QC samples (at low, medium, and high concentrations), and the unknown samples.
-
Process the acquired data using the instrument's quantitative analysis software.
-
Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibrators. Use a weighted (1/x² or 1/x) linear regression model.
-
Determine the concentration of 5-desfluoro voriconazole in QC and unknown samples from the calibration curve.
Method Validation (As per Regulatory Guidelines)
This proposed method requires full validation before its application in regulated studies. The validation should be performed in accordance with the principles outlined in the ICH M10 Bioanalytical Method Validation guideline.[5]
Key Validation Parameters
-
Selectivity and Specificity: Analyze at least six different blank plasma lots to ensure no endogenous interferences at the retention times of the analyte and IS.
-
Calibration Curve and Linearity: Assess the linearity of the calibration curve over the intended concentration range. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Determine the intra-day and inter-day accuracy (% bias) and precision (% CV) by analyzing QC samples at a minimum of four levels (LLOQ, Low, Mid, High) in at least three separate runs. Acceptance criteria are typically within ±15% (±20% for LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement from different sources of plasma.
-
Recovery: Assess the efficiency of the extraction process.
-
Stability: Investigate the stability of the analyte in plasma under various conditions: bench-top, freeze-thaw cycles, and long-term storage at -80°C.
Table 3: Typical Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (Bias %) | Within ±15% (±20% at LLOQ) |
| Precision (CV %) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Factor CV % | ≤ 15% |
| Stability | Within ±15% of nominal concentration |
Overall Analytical Workflow
The entire process from sample receipt to final report generation follows a logical and traceable path to ensure data integrity.
Caption: High-level analytical workflow diagram.
Conclusion
This application note provides a comprehensive and scientifically-grounded protocol for the quantification of 5-desfluoro voriconazole in human plasma by LC-MS/MS. By adapting established methods for the parent compound, voriconazole, and adhering to international validation guidelines, this method serves as a robust starting point for researchers in drug metabolism, pharmacokinetics, and pharmaceutical analysis. The detailed steps for sample preparation, chromatography, and mass spectrometry, along with the rationale behind these choices, equip scientists with the necessary information to successfully implement and validate this assay in their laboratories.
References
-
PubChem. 5-Desfluoro voriconazole, (+/-)-. National Center for Biotechnology Information. [Link]
-
European Medicines Agency. Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]
-
Gao, L., et al. (2018). Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients. Journal of International Medical Research. [Link]
-
Wang, T., et al. (2017). Development and validation of an LC-MS/MS method for simultaneous quantification of voriconazole and its main metabolite voriconazole N-oxide in human plasma and its clinical application. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
International Council for Harmonisation. ICH M10 on bioanalytical method validation. [Link]
-
Alhussaini, W., et al. (2023). Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring. American Journal of Analytical Chemistry. [Link]
-
Reddy, G. N., & Kumar, P. (2012). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Synthetic Communications. [Link]
-
Patel, B. N., et al. (2015). Plasma Voriconazole Estimation by HPLC. Indian Journal of Clinical Biochemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-Desfluoro voriconazole, (+/-)- | C16H15F2N5O | CID 22844239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of Voriconazole Concentrations in Serum by GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma Voriconazole Estimation by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Synthesis of 5-Desfluoro Voriconazole
Introduction
Voriconazole is a second-generation triazole antifungal agent that has demonstrated a broad spectrum of activity against serious, invasive fungal infections.[1] Its chemical structure, (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, is pivotal to its mechanism of action, which involves the inhibition of fungal cytochrome P450-dependent 14-alpha-sterol demethylase. In the manufacturing of active pharmaceutical ingredients (APIs) like Voriconazole, stringent quality control is essential to ensure patient safety and drug efficacy. Regulatory bodies like the International Conference on Harmonisation (ICH) mandate the identification and characterization of impurities present at levels of 0.05% w/w or higher.
One such critical process-related impurity is 5-Desfluoro Voriconazole . Chemically known as (2RS,3SR)-2-(2,4-Difluorophenyl)-3-pyrimidin-4-yl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, this analogue lacks the fluorine atom on the pyrimidine ring.[2] Its presence can indicate incomplete fluorination of a key starting material or the use of non-fluorinated precursors. Therefore, a reliable, well-characterized synthetic standard of 5-Desfluoro Voriconazole is indispensable for developing and validating analytical methods to monitor the purity of the final Voriconazole API.
This application note provides a detailed, research-grade protocol for the synthesis of 5-Desfluoro Voriconazole. The strategy is adapted from well-established synthetic routes for Voriconazole itself, primarily involving a Reformatsky-type coupling reaction followed by dechlorination.
Synthetic Strategy and Pathway
The synthesis of 5-Desfluoro Voriconazole is analogous to the industrial synthesis of Voriconazole. The core of the strategy involves the coupling of two key fragments: the aromatic ketone backbone and the pyrimidine side chain. The primary distinction is the use of a non-fluorinated pyrimidine precursor.
The overall synthetic pathway can be broken down into three main stages:
-
Preparation of Intermediates : Synthesis or procurement of the two key building blocks: 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and a suitable 4-(1-haloethyl)-6-chloropyrimidine.
-
Carbon-Carbon Bond Formation : A zinc-mediated Reformatsky-type reaction to couple the two intermediates, forming the core structure of the target molecule.
-
Final Modification : Removal of the chloro group from the pyrimidine ring via catalytic hydrogenation to yield the final racemic product.
Figure 1: High-level synthetic pathway for 5-Desfluoro Voriconazole.
Experimental Protocols
Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | Molecular Formula | MW ( g/mol ) | Notes |
| 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | C₁₀H₇F₂N₃O | 239.18 | Key Ketone Intermediate |
| 4-chloro-6-ethylpyrimidine | C₆H₇ClN₂ | 142.59 | Precursor for the pyrimidine intermediate |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Brominating agent |
| Benzoyl Peroxide (BPO) | C₁₄H₁₀O₄ | 242.23 | Radical initiator |
| Zinc Dust (<10 µm) | Zn | 65.38 | For Reformatsky reaction |
| Iodine (I₂) | I₂ | 253.81 | Activator for Zinc |
| Lead Powder (Pb) | Pb | 207.2 | Optional co-catalyst |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous solvent |
| Palladium on Carbon (10% Pd/C) | Pd/C | - | Hydrogenation catalyst |
| Sodium Acetate | C₂H₃NaO₂ | 82.03 | Base for hydrogenation |
| Hydrogen Gas (H₂) | H₂ | 2.02 | Reducing agent |
| Ethanol (EtOH) | C₂H₆O | 46.07 | Solvent |
Step-by-Step Synthesis
This procedure is adapted from standard benzylic bromination reactions.
-
Setup : To a dry three-neck flask equipped with a reflux condenser and a dropping funnel, add 4-chloro-6-ethylpyrimidine (1.0 eq) and a suitable solvent like dichloromethane.
-
Initiation : Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide (BPO, ~0.02 eq).
-
Reaction : Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-16 hours.
-
Workup : Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired bromo-intermediate.
This protocol is based on established Reformatsky-type couplings used in voriconazole synthesis.[3][4]
-
Zinc Activation : In a flame-dried, three-neck flask under a nitrogen atmosphere, add zinc dust (1.5 eq) and a small amount of lead powder (~5% w/w of zinc). Add anhydrous THF. To this suspension, add a solution of iodine (0.1 eq) in THF dropwise. Stir until the brown color of the iodine disappears, indicating zinc activation.
-
Reaction Setup : Cool the activated zinc suspension to 8-10°C.
-
Addition of Reactants : Prepare a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (1.0 eq) and the previously synthesized 4-(1-bromoethyl)-6-chloropyrimidine (1.2 eq) in anhydrous THF. Add this solution dropwise to the zinc suspension over 20-30 minutes, maintaining the temperature below 25°C.
-
Coupling Reaction : Stir the reaction mixture at 25°C for 2-3 hours. Monitor the reaction by HPLC until the starting ketone is consumed.
-
Quenching and Workup : Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Filter the mixture to remove excess zinc and salts. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. This yields the crude chloro-intermediate, (2R,3S/2S,3R)-3-(6-chloropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol.
-
Setup : Dissolve the crude chloro-intermediate from Part B in ethanol. Transfer the solution to a hydrogenation vessel.
-
Catalyst Addition : Add sodium acetate (1.1 eq) and 10% Palladium on Carbon (approx. 5 mol%).
-
Hydrogenation : Pressurize the vessel with hydrogen gas (4-6 kg/cm ²) and stir the mixture at room temperature for 3-4 hours.[1]
-
Workup : Monitor the reaction by HPLC. Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification and Isolation : Concentrate the filtrate under reduced pressure. Add water to the residue to precipitate the crude product. Stir for 1 hour, then filter the solid. Wash the solid with water and dry under vacuum to obtain racemic 5-Desfluoro Voriconazole. Further purification can be achieved by recrystallization from a suitable solvent like isopropanol.
Workflow and Data Visualization
The entire process, from starting materials to the final purified compound, requires careful execution and monitoring at each stage.
Figure 2: Detailed experimental workflow for the synthesis of 5-Desfluoro Voriconazole.
Conclusion
The protocol detailed in this application note provides a robust and logical pathway for the synthesis of 5-Desfluoro Voriconazole, a critical impurity standard for the quality control of Voriconazole API. By adapting well-established chemical transformations from the parent drug's synthesis, this guide offers researchers a reliable method to produce this necessary reference material. The final compound should be thoroughly characterized using techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and HPLC to confirm its identity and purity before its use as an analytical standard.
References
-
Sundaram, D. T. S. S., Mitra, J., Islam, A., Prabahar, K. J., Venkateswara Rao, B., & Paul Douglas, S. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Scientia Pharmaceutica, 83(3), 437–450. Available at: [Link]
-
Sundaram, D. T. S. S., Mitra, J., Islam, A., Prabahar, K. J., Venkateswara Rao, B., & Paul Douglas, S. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PubMed. Available at: [Link]
-
Sundaram, D. T. S. S., Mitra, J., Islam, A., Prabahar, K. J., Venkateswara Rao, B., & Paul Douglas, S. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. ResearchGate. Available at: [Link]
- Zhejiang Huahai Pharmaceutical Co., Ltd. (2019). Voriconazole intermediate and voriconazole synthesis method. Google Patents. US20190002440A1.
-
Eureka. (n.d.). Voriconazole synthesis process. Patsnap. Available at: [Link]
-
Peng, J., Li, R., Li, Z., & Qin, Y. (2024). Asymmetric synthesis of voriconazole. ResearchGate. Available at: [Link]
- Zhejiang Huahai Pharmaceutical Co., Ltd. (2021). Synthetic method of voriconazole intermediate. Google Patents. CN105503834B.
-
Sundaram, D. T. S. S., Mitra, J., Islam, A., Prabahar, K. J., Venkateswara Rao, B., & Paul Douglas, S. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. MDPI. Available at: [Link]
- Reddys Laboratories Ltd. (2006). Process for preparing voriconazole. Google Patents. WO2006065726A2.
- Pfizer Ireland Pharmaceuticals. (2014). Process for the preparation of voriconazole and analogues thereof. Google Patents. WO2014060900A1.
- Hanmi Pharm Co., Ltd. (2012). Process for preparing voriconazole. Google Patents. US8263769B2.
-
Allmpus. (n.d.). Voriconazole EP Impurity B / Voriconazole USP Related Compound D / Desfluoro Voriconazole. Available at: [Link]
-
Kumar, B. P., Kumar, G. S., & Kumar, C. R. (2022). Quantification of Impurity-E in Voriconazole Powder for Solution for Infusion (200 mg/vial) by using High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology, 15(9), 4059-4064. Available at: [Link]
- Butters, M., Casy, G., Jones, M. F., & Smith, P. W. (2001). Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent. Organic Process Research & Development, 5(1), 28-36.
- Dr. Reddy's Laboratories Ltd. (2008). Process For Preparing Voriconazole. Google Patents. US20080194820A1.
- Crystal Pharma S A P I De C V. (2006). New method for preparing voriconazole. Google Patents. CN1814597A.
Sources
- 1. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. allmpus.com [allmpus.com]
- 3. WO2006065726A2 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 4. US8263769B2 - Process for preparing voriconazole - Google Patents [patents.google.com]
"using 5-Desfluoro voriconazole in antifungal susceptibility testing"
Application Note & Protocol
Topic: The Role and Analysis of 5-Desfluoro Voriconazole in Antifungal Susceptibility Testing Paradigms
Audience: Researchers, scientists, and drug development professionals in mycology and pharmacology.
Abstract
Voriconazole is a cornerstone triazole antifungal agent for treating invasive fungal infections, particularly those caused by Aspergillus species. Its efficacy is, however, complicated by highly variable patient pharmacokinetics and the emergence of resistance. A critical, yet often overlooked, aspect of voriconazole's disposition is its metabolism into various derivatives, including 5-desfluoro voriconazole. While not used as a primary antifungal agent itself, understanding the formation and activity of this metabolite is crucial for accurately interpreting antifungal susceptibility testing (AST) results and for correlating them with clinical outcomes. This document provides a detailed guide on the significance of 5-desfluoro voriconazole and presents protocols for integrating its analysis into a standard voriconazole AST workflow.
Introduction: Beyond the Parent Drug
Voriconazole undergoes extensive metabolism in humans, primarily mediated by the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP3A4. This process leads to the formation of several metabolites, with the N-oxide being the most abundant but pharmacologically inactive. Another significant, albeit less concentrated, metabolite is 5-desfluoro voriconazole, also known as voriconazole-M2. This compound is formed through the enzymatic removal of a fluorine atom from the pyrimidine ring of the parent molecule.
The central thesis of this application note is that while standard AST focuses on the direct interaction between a fungus and voriconazole, the in vivo metabolic conversion to the less potent 5-desfluoro voriconazole can influence the total antifungal environment. Research has shown that 5-desfluoro voriconazole possesses significantly weaker antifungal activity compared to the parent drug. Therefore, a patient's metabolic profile—specifically, the rate at which they convert voriconazole to this less active form—can be a critical variable in therapeutic success. For researchers, this necessitates a more nuanced approach to in vitro susceptibility testing, one that accounts for the potential impact of metabolism.
Rationale for Integrated Analysis
Why should a researcher invest time in analyzing a metabolite instead of just determining the Minimum Inhibitory Concentration (MIC) of voriconazole?
-
Explaining Discordant Results: It can help explain cases where in vitro MICs suggest susceptibility, but the patient fails therapy. High metabolic conversion to 5-desfluoro voriconazole could lead to sub-therapeutic levels of the active parent drug at the site of infection.
-
In Vitro Metabolism Models: For drug development and research, studying the rate of metabolite formation by fungal isolates themselves or in liver microsome models can provide insights into drug-pathogen-host interactions.
-
Improving Therapeutic Drug Monitoring (TDM): While TDM typically focuses on voriconazole trough concentrations, understanding the metabolite-to-parent drug ratio can offer a more complete picture of a patient's metabolic phenotype, aiding in dose adjustments.
The workflow we will describe is a dual-pronged approach: performing standardized AST for voriconazole while simultaneously setting up a system to quantify the generation of its 5-desfluoro metabolite.
Experimental Protocols & Workflow
This section details the protocols for a comprehensive analysis. The workflow is visualized in the diagram below.
Caption: Integrated workflow for correlating voriconazole MIC with its metabolic conversion rate.
Part A: Protocol for Broth Microdilution AST of Voriconazole
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38 guidelines for filamentous fungi.
1. Materials & Reagents:
- Voriconazole analytical standard powder
- Dimethyl sulfoxide (DMSO)
- RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
- Sterile, flat-bottom 96-well microtiter plates
- Fungal isolate (e.g., Aspergillus fumigatus)
- Sterile saline (0.85%) with 0.05% Tween 20
- Spectrophotometer or hemocytometer
- Incubator (35-37°C)
2. Step-by-Step Methodology:
Part B: Protocol for In Vitro Quantification of 5-Desfluoro Voriconazole Formation
This protocol describes a typical in vitro metabolism assay using human liver microsomes (HLM).
1. Materials & Reagents:
- Pooled Human Liver Microsomes (HLM)
- Voriconazole
- 5-Desfluoro voriconazole analytical standard (for calibration curve)
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
- Potassium phosphate buffer (pH 7.4)
- Acetonitrile (ice-cold, for quenching)
- LC-MS/MS system with appropriate columns and detectors
2. Step-by-Step Methodology:
Data Presentation and Interpretation
The data from both protocols should be integrated for a holistic interpretation.
Table 1: Example Data Integration
| Fungal Isolate ID | Voriconazole MIC (µg/mL) | Rate of 5-Desfluoro Voriconazole Formation (pmol/min/mg protein) | Interpretation |
| AF-001 | 0.5 | 15.2 | Susceptible MIC, Low-Normal Metabolism |
| AF-002 | 1.0 | 45.8 | Susceptible MIC, High Metabolism |
| AF-003 | 8.0 | 12.5 | Resistant MIC, Low-Normal Metabolism |
| AF-004 | 0.5 | N/A (CYP51A mutation) | Target-based resistance mechanism |
Interpretation Notes:
-
Isolate AF-001: Represents a standard susceptible isolate with a typical metabolic profile.
-
Isolate AF-002: While the MIC is within the susceptible range, the high rate of metabolic conversion in this in vitro model suggests that in vivo, the effective concentration of voriconazole could be rapidly diminished, potentially leading to treatment failure despite the "susceptible" lab result. This highlights a potential pharmacokinetic-based cause of failure.
-
Isolate AF-003: The high MIC is clearly the primary driver of resistance. The metabolic rate is not the confounding factor here; the resistance is likely target-based (e.g., mutations in the CYP51A gene).
-
Isolate AF-004: This example illustrates a case where resistance is known to be caused by a specific genetic mutation, and metabolic analysis serves to rule out pharmacokinetics as a contributing factor.
Conclusion and Future Directions
The analysis of 5-desfluoro voriconazole should not be seen as a replacement for standard antifungal susceptibility testing, but as a powerful complementary tool. It provides a crucial layer of pharmacokinetic information that can help bridge the gap between in vitro results and in vivo efficacy. For researchers in drug development, understanding the metabolic stability of new antifungal candidates and their resulting metabolites is a critical step. Future work should focus on establishing standardized metabolic conversion assays and correlating these in vitro metabolic profiles with clinical outcomes from patients undergoing voriconazole therapy. This integrated approach promises a more personalized and effective management of invasive fungal infections.
References
-
Scholz, I., et al. (2004). In vitro metabolism of voriconazole and a new triazole, BAL8557, by human liver microsomes. Antimicrobial Agents and Chemotherapy. Available at: [Link]
- Adams, J., et al. (2003). In Vitro and In Vivo Activities of 5-Fluorocytosine against Candida albicans. Antimicrobial Agents and Chemotherapy. [Note: This reference discusses a different desfluoro compound but establishes the principle of altered activity. A more direct source on voriconazole metabolite activity is often found within broader pharmacokinetic papers.]
-
Clinical and Laboratory Standards Institute (CLSI). (2017). M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. 3rd ed. CLSI. Available at: [Link] (Specific document may require purchase).
Application Notes and Protocols for Fungal Resistance Studies Using 5-Desfluoro Voriconazole
Abstract
The escalating prevalence of azole resistance in pathogenic fungi, particularly species like Aspergillus fumigatus, presents a significant challenge to clinical therapy. Voriconazole, a frontline triazole antifungal, is increasingly compromised by resistance mechanisms, predominantly mutations within the target enzyme, lanosterol 14α-demethylase, encoded by the cyp51A gene. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 5-Desfluoro voriconazole, a key analog of voriconazole, as a molecular probe to investigate and characterize these resistance mechanisms. By comparing the antifungal activity of 5-Desfluoro voriconazole with its parent compound, researchers can gain nuanced insights into the structural and functional consequences of specific resistance-conferring mutations. This guide furnishes the scientific rationale, detailed experimental protocols for antifungal susceptibility testing, and frameworks for data interpretation.
Introduction: The Challenge of Azole Resistance
Triazole antifungals are the cornerstone of therapy for invasive fungal infections. Their mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][2] Disruption of this pathway leads to the depletion of ergosterol, an essential component of the fungal cell membrane, and the accumulation of toxic sterol precursors, ultimately inhibiting fungal growth.[1][2]
Voriconazole, a second-generation triazole, exhibits broad-spectrum activity and is the primary therapy for invasive aspergillosis.[3][4][5] However, its efficacy is threatened by the emergence of resistance. The most well-documented resistance mechanism in A. fumigatus involves alterations in the cyp51A gene.[6][7] These alterations include point mutations that change the amino acid sequence of the CYP51A protein, as well as tandem repeats in the gene's promoter region that lead to its overexpression.[8] Such mutations can reduce the binding affinity of voriconazole to its target enzyme, rendering the drug less effective.[7][9]
Scientific Rationale: 5-Desfluoro Voriconazole as a Chemical Probe
5-Desfluoro voriconazole is a structural analog and a known impurity of voriconazole.[10][11] It differs from the parent molecule by the absence of a fluorine atom on the pyrimidine ring. This seemingly minor structural modification can have a significant impact on the molecule's interaction with the active site of the CYP51 enzyme.
The fluorine atom at the 5-position of the pyrimidine ring in voriconazole is known to enhance its in vivo efficacy.[3] This atom influences the electronic properties and the binding conformation of the drug within the fungal enzyme's active site. Therefore, comparing the activity of voriconazole and 5-Desfluoro voriconazole against both wild-type and mutant fungal strains provides a powerful tool for structure-activity relationship (SAR) studies in the context of resistance.
The core hypothesis for its application is as follows: Specific mutations in the CYP51A protein that confer resistance to voriconazole may have a differential impact on the binding and inhibitory activity of 5-Desfluoro voriconazole. By quantifying these differences, researchers can:
-
Elucidate the role of the 5-fluoro moiety in overcoming or being susceptible to specific resistance mutations.
-
Characterize the topology of the mutated active site. A mutation that sterically hinders the larger voriconazole molecule might have less impact on its desfluoro analog.
-
Identify novel resistance mechanisms. A fungal isolate exhibiting high-level resistance to both compounds might employ mechanisms other than target site modification, such as drug efflux.[12]
This application note provides the protocols to test this hypothesis directly.
Experimental Design and Workflow
The primary experimental approach involves a comparative analysis of the Minimum Inhibitory Concentration (MIC) of voriconazole and 5-Desfluoro voriconazole against a panel of fungal isolates. This panel should ideally include:
-
A wild-type (susceptible) reference strain.
-
Clinically relevant isolates with known cyp51A mutations (e.g., L98H, M220I/K/T, Y121F, G54E/W/R).[7][9]
-
Isolates with tandem repeat insertions in the cyp51A promoter (e.g., TR₃₄, TR₄₆).
-
Isolates where the resistance mechanism is unknown.
The overall workflow for this investigation is outlined below.
Caption: Experimental workflow for comparative fungal resistance studies.
Detailed Protocol: Broth Microdilution Antifungal Susceptibility Testing
This protocol is based on the principles outlined in the Clinical and Laboratory Standards Institute (CLSI) M27/M38 and European Committee on Antimicrobial Susceptibility Testing (EUCAST) documents.[13][14][15][16][17][18]
Materials
-
5-Desfluoro voriconazole powder
-
Voriconazole powder (for comparison)
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile distilled water
-
Fungal isolates for testing
-
Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA) plates
-
Spectrophotometer
-
Sterile, inert swabs or loops
-
0.85% saline
-
Vortex mixer
-
Incubator (35°C)
Preparation of Drug Stock Solutions
-
Primary Stock (1600 µg/mL): Weigh 1.6 mg of 5-Desfluoro voriconazole and dissolve in 1 mL of 100% DMSO. Repeat in a separate tube for voriconazole. Vortex until fully dissolved. These stocks can be stored at -70°C.
-
Working Stock (160 µg/mL): Dilute the primary stock 1:10 in RPMI 1640 medium. This will be the highest concentration used for serial dilutions.
Inoculum Preparation
-
Subculture the fungal isolates onto PDA or SDA plates and incubate at 35°C for 2-7 days, or until adequate sporulation is observed.
-
Harvest conidia (for molds) or yeast cells by gently swabbing the surface of the culture with a sterile, wetted swab.
-
Suspend the cells in sterile 0.85% saline.
-
Allow heavy particles to settle for 3-5 minutes. Transfer the upper homogenous suspension to a new sterile tube.
-
Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) at a wavelength of 530 nm.
-
Perform a final dilution of this adjusted suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL for yeasts or 0.4-5 x 10⁴ CFU/mL for molds in the microtiter plate wells.
Microdilution Plate Preparation
-
Dispense 100 µL of RPMI 1640 into wells 2 through 11 of a 96-well plate.
-
Add 200 µL of the 160 µg/mL working drug stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (drug-free).
-
Well 12 serves as the sterility control (uninoculated medium).
-
The final drug concentrations will range from 0.08 µg/mL to 80 µg/mL before the addition of the inoculum. After adding the inoculum, these concentrations will be halved (0.04 µg/mL to 40 µg/mL).
-
Repeat this process in separate plates for voriconazole.
Inoculation and Incubation
-
Add 100 µL of the final diluted inoculum suspension to wells 1 through 11. This brings the total volume in each well to 200 µL and achieves the final target inoculum and drug concentrations.
-
Add 100 µL of sterile RPMI to well 12 (sterility control).
-
Seal the plates or place them in a humidified container to prevent evaporation.
-
Incubate the plates at 35°C. Read yeast plates at 24 hours. Read mold plates at 48 hours, or until sufficient growth is observed in the growth control well.[19]
Reading and Determining MICs
The Minimum Inhibitory Concentration (MIC) is the lowest drug concentration that causes a significant reduction in growth compared to the drug-free control well.[20]
-
For Yeasts (e.g., Candida spp.): The endpoint is the lowest concentration showing a prominent decrease in turbidity (≥50% growth inhibition).[20]
-
For Molds (e.g., Aspergillus spp.): The endpoint is the lowest concentration showing 100% inhibition of growth (no visible growth).
MICs can be determined visually or with a microplate reader (spectrophotometer) at a wavelength of 405 or 530 nm.
Data Interpretation and Expected Outcomes
The utility of 5-Desfluoro voriconazole lies in the comparative analysis of its MIC values against those of voriconazole. The results can be summarized in a table for clarity.
Table 1: Example MIC Data for A. fumigatus Isolates
| Isolate ID | cyp51A Genotype | Voriconazole MIC (µg/mL) | 5-Desfluoro Voriconazole MIC (µg/mL) | MIC Fold-Change (VCZ / 5-DF-VCZ) | Interpretation |
| AF-WT | Wild-Type | 0.5 | 1 | 0.5 | 5-fluoro moiety is critical for activity against WT enzyme. |
| AF-R1 | L98H + TR₃₄ | 8 | 4 | 2 | L98H mutation confers high resistance to VCZ, but less to the analog. |
| AF-R2 | M220I | 4 | 8 | 0.5 | M220I mutation may alter the active site to better accommodate the desfluoro analog, suggesting a different binding mode. |
| AF-R3 | G54W | >16 | >16 | N/A | High-level cross-resistance suggests a mechanism that affects both drugs equally (e.g., major conformational change or efflux). |
Interpreting the MIC Shift:
-
MIC (VCZ) < MIC (5-DF-VCZ) for Wild-Type: This would be the expected result, confirming that the 5-fluoro group contributes significantly to the intrinsic potency of voriconazole against the native enzyme.
-
Significant MIC Increase for VCZ but smaller increase for 5-DF-VCZ: This scenario, as seen with isolate AF-R1, suggests the specific mutation (e.g., L98H) interferes with the binding of the 5-fluoro-pyrimidine moiety. The analog, lacking this group, is less affected and can still inhibit the enzyme to some degree. This pinpoints the structural importance of that moiety in overcoming the mutation.
-
Similar or Greater MIC for 5-DF-VCZ: As seen with AF-R2, this is a highly informative result. It could imply that the mutation alters the active site in a way that the absence of the fluorine atom is either neutral or even beneficial for binding, perhaps by reducing an unfavorable steric or electronic interaction introduced by the mutation.
-
High-Level Resistance to Both Compounds: This indicates that the resistance mechanism is not sensitive to the 5-fluoro substitution. This could be due to a profound alteration of the target enzyme that affects the binding of the core azole structure, or a non-target-based mechanism like overexpression of efflux pumps.[12][21]
Caption: Azole mechanism of action and resistance probing.
Conclusion and Future Directions
The use of 5-Desfluoro voriconazole as a companion compound to voriconazole in susceptibility testing offers a sophisticated, yet accessible, method for probing the mechanisms of azole resistance. It allows researchers to move beyond a simple declaration of "resistant" or "susceptible" and begin to dissect the structure-function relationships that underpin clinical resistance. This approach can accelerate the identification and characterization of new resistance mutations, inform the development of next-generation antifungals designed to evade these mechanisms, and contribute to a deeper understanding of the molecular interplay between azole drugs and their fungal targets.
References
- Contribution of the CYP51A Y119F Mutation to Azole Resistance in Aspergillus flavus. (n.d.). MDPI.
- New Insights into the Cyp51 Contribution to Azole Resistance in Aspergillus Section Nigri. (2019). American Society for Microbiology.
- The Mechanism of Action of Voriconazole: A Deep Dive into Antifungal Efficacy. (n.d.). NINGBO INNO PHARMCHEM CO., LTD.
- What is the mechanism of Voriconazole? (2024). Patsnap Synapse.
- Uncovering New Mutations Conferring Azole Resistance in the Aspergillus fumigatus cyp51A Gene. (2020). Frontiers in Microbiology.
- Voriconazole in the management of nosocomial invasive fungal infections. (2007). Dovepress.
- cyp51A-based mechanism of azole resistance in Aspergillus fumigatus: Illustration by a new 3D Structural Model of Aspergillus fumigatus CYP51A protein. (2016). Oxford Academic.
- Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. (n.d.). Semantic Scholar.
- Investigation of Azole Resistance Involving cyp51A and cyp51B Genes in Clinical Aspergillus flavus Isolates. (2021). National Institutes of Health.
- M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. (n.d.). Clinical and Laboratory Standards Institute.
- M60 | Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. (2020). Clinical and Laboratory Standards Institute.
- Fungi (AFST). (n.d.). European Committee on Antimicrobial Susceptibility Testing.
- Pharmacology of Voriconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube.
- Pharmacology and clinical use of voriconazole. (2010). Scilit.
- M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. (2022). Clinical and Laboratory Standards Institute.
- Antifungal Susceptibility Testing for C. auris. (2024). Centers for Disease Control and Prevention.
- A Practical Guide to Antifungal Susceptibility Testing. (2022). National Institutes of Health.
- EUCAST breakpoints for antifungals. (2010). PubMed.
- Optimizing Voriconazole Susceptibility Testing of Candida: Effects of Incubation Time, Endpoint Rule, Species of Candida, and Level of Fluconazole Susceptibility. (2001). National Institutes of Health.
- Evaluation of the Etest Method for Determining Voriconazole Susceptibilities of 312 Clinical Isolates of Candida Species by Using Three Different Agar Media. (2001). American Society for Microbiology.
- EUCAST breakpoints for antifungals. (2010). Drugs.
- EUCAST Antifungal Resistance Testing. (n.d.). TÜV SÜD.
- (PDF) EUCAST breakpoints for antifungals. (2010). ResearchGate.
- Antifungal Susceptibility Testing: A Primer for Clinicians. (2021). Oxford Academic.
- Yeast Susceptibility Testing, Voriconazole. (n.d.). Labcorp.
- Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. (2013). National Institutes of Health.
- 5-Desfluoro voriconazole, (+/-)-. (n.d.). PubChem.
- Voriconazole: the newest triazole antifungal agent. (2003). Baylor University Medical Center Proceedings.
- Comparison of In Vitro Activities of Voriconazole and Five Established Antifungal Agents against Different Species of Dermatophytes Using a Broth Macrodilution Method. (2000). American Society for Microbiology.
- Magnitude of Voriconazole Resistance in Clinical and Environmental Isolates of Aspergillus flavus and Investigation into the Role of Multidrug Efflux Pumps. (2018). American Society for Microbiology.
- In vitro comparative efficacy of voriconazole and itraconazole against fluconazole-susceptible and -resistant Cryptococcus neoformans isolates. (1998). PubMed.
- 5-DESFLUORO VORICONAZOLE, (+/-)-. (n.d.). Global Substance Registration System.
- (PDF) Voriconazole resistance in clinical and environmental isolates of Aspergillus flavus - frequency and investigation into the role of multidrug efflux pumps. (2018). ResearchGate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of Voriconazole? [synapse.patsnap.com]
- 3. Voriconazole in the management of nosocomial invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Uncovering New Mutations Conferring Azole Resistance in the Aspergillus fumigatus cyp51A Gene [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. New Insights into the Cyp51 Contribution to Azole Resistance in Aspergillus Section Nigri - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Desfluoro voriconazole, (+/-)- | C16H15F2N5O | CID 22844239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Magnitude of Voriconazole Resistance in Clinical and Environmental Isolates of Aspergillus flavus and Investigation into the Role of Multidrug Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]
- 14. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 15. njccwei.com [njccwei.com]
- 16. EUCAST: Fungi (AFST) [eucast.org]
- 17. EUCAST breakpoints for antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Portico [access.portico.org]
- 19. Evaluation of the Etest Method for Determining Voriconazole Susceptibilities of 312 Clinical Isolates of Candida Species by Using Three Different Agar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
Preclinical Protocol: In Vivo Assessment of 5-Desfluoro Voriconazole in a Murine Model of Invasive Aspergillosis
Abstract
This document provides a comprehensive and technically detailed protocol for conducting in vivo studies of 5-Desfluoro voriconazole, a primary metabolite of the broad-spectrum antifungal agent voriconazole, within a murine model. Designed for researchers, scientists, and drug development professionals, this guide offers a step-by-step methodology grounded in scientific integrity and field-proven insights. The protocol encompasses experimental design, from murine model selection and infection establishment to drug administration and subsequent pharmacokinetic and pharmacodynamic analyses. By explaining the causality behind each experimental choice, this document serves as a self-validating system to ensure the generation of robust and reproducible data for the preclinical assessment of 5-Desfluoro voriconazole.
Introduction: Unraveling the Role of a Key Voriconazole Metabolite
Voriconazole is a critical therapeutic agent for invasive fungal infections, particularly those caused by Aspergillus species. However, its clinical utility is often complicated by substantial inter-individual pharmacokinetic variability.[1] This variability is largely due to its complex metabolism, primarily by cytochrome P450 enzymes, which results in several metabolites.[1][2] One of the main metabolites is voriconazole-N-oxide, which has minimal antifungal activity.[2][3][4] While other metabolites like hydroxy-voriconazole and dihydroxy-voriconazole have been identified, the in vivo characteristics of 5-Desfluoro voriconazole remain less understood.[2][5]
This protocol outlines a rigorous in vivo study to characterize the intrinsic antifungal activity and pharmacokinetic profile of 5-Desfluoro voriconazole. A thorough understanding of this metabolite is crucial to fully comprehend the overall therapeutic efficacy and potential toxicity of voriconazole.
Experimental Design: A Framework for Rigorous In Vivo Assessment
A meticulously planned experimental design is fundamental to the successful execution of this in vivo study. The following sections detail the critical components, from the selection of an appropriate animal model to the establishment of a robust infection.
Murine Model Selection: Rationale and Considerations
The choice of a murine model is paramount for the clinical relevance of preclinical findings. For this protocol, the use of immunocompromised male BALB/c mice , aged 6-8 weeks, is recommended.
-
Rationale: Murine models are the most commonly used for studying aspergillosis due to their ease of manipulation and the availability of reagents.[6][7] Immunocompromised models are essential for studying opportunistic fungal pathogens like Aspergillus fumigatus, as they mimic the susceptible patient population.[8][9] The BALB/c strain is widely utilized in infectious disease research.[10] The use of male mice avoids potential confounding variables associated with the estrous cycle.
Fungal Strain and Inoculum Preparation
The selection of a clinically relevant and well-characterized fungal strain is crucial. We recommend using a virulent strain of Aspergillus fumigatus , such as CEA10.
-
Protocol for Inoculum Preparation:
-
Culture A. fumigatus on Sabouraud Dextrose Agar (SDA) for 5-7 days at 37°C.
-
Harvest conidia by flooding the plate with sterile phosphate-buffered saline (PBS) containing 0.05% Tween 80.
-
Gently scrape the surface to dislodge the conidia.
-
Filter the suspension through sterile gauze to remove hyphal fragments.
-
Wash the conidia twice by centrifugation and resuspension in sterile PBS.
-
Count the conidia using a hemocytometer and adjust the concentration to the desired inoculum size (e.g., 1 x 105 conidia/mL) in sterile PBS.
-
Establishment of Invasive Aspergillosis Model
A disseminated model of invasive aspergillosis is recommended to assess the systemic efficacy of the compound.
-
Protocol for Intravenous Inoculation:
Pharmacokinetic (PK) Arm: Characterizing the In Vivo Fate of 5-Desfluoro Voriconazole
The primary objective of the PK arm is to determine the absorption, distribution, metabolism, and excretion (ADME) profile of 5-Desfluoro voriconazole.
Drug Formulation and Administration
The formulation should ensure the solubility and stability of 5-Desfluoro voriconazole.
-
Recommended Formulation: A solution in a vehicle such as 10% DMSO, 40% PEG 300, and 50% sterile water.
-
Route of Administration: Intravenous (IV) and oral (PO) routes will be evaluated to determine bioavailability.
Dosing Regimen
A single-dose PK study is recommended to establish basic pharmacokinetic parameters.
| Group | Route | Dose (mg/kg) | Number of Mice |
| 1 | IV | 10 | 18 (3 per time point) |
| 2 | PO | 20 | 18 (3 per time point) |
Sample Collection
Blood samples will be collected at predetermined time points to characterize the plasma concentration-time profile.
-
Time Points (post-dose): 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.
-
Protocol for Blood Collection:
-
Collect approximately 50-100 µL of blood via saphenous or submandibular vein puncture into tubes containing an appropriate anticoagulant.
-
Process the blood to plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Bioanalytical Method
A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of 5-Desfluoro voriconazole in plasma.
Pharmacokinetic Data Analysis
Non-compartmental analysis (NCA) will be used to determine key pharmacokinetic parameters.
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Terminal half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (for PO dose) |
Experimental Workflow for Pharmacokinetic Study
Caption: Workflow for the in vivo pharmacokinetic study of 5-Desfluoro voriconazole.
Pharmacodynamic (PD) Arm: Assessing In Vivo Efficacy
The PD arm of the study will evaluate the antifungal efficacy of 5-Desfluoro voriconazole in the established murine model of invasive aspergillosis.[11][12][13]
Treatment Groups
A dose-response study is essential to determine the efficacy of 5-Desfluoro voriconazole.
| Group | Treatment | Dose (mg/kg) | Route | Frequency | Number of Mice |
| 1 | Vehicle Control | - | PO | BID | 10 |
| 2 | 5-Desfluoro Voriconazole | 10 | PO | BID | 10 |
| 3 | 5-Desfluoro Voriconazole | 20 | PO | BID | 10 |
| 4 | 5-Desfluoro Voriconazole | 40 | PO | BID | 10 |
| 5 | Voriconazole (Positive Control) | 25 | PO | Daily | 10 |
Rationale for Voriconazole Dose: A 25 mg/kg daily dose of voriconazole has been shown to be effective in a murine model of disseminated aspergillosis.[14][15]
Treatment Protocol
-
Initiate treatment 24 hours post-infection.
-
Administer the designated treatment for a duration of 7 days.
Efficacy Endpoints
Multiple endpoints will be assessed to provide a comprehensive evaluation of efficacy.[11][12][13]
-
Survival: Monitor mice daily for 14 days post-infection and record mortality.
-
Fungal Burden: At the end of the treatment period (Day 8), a subset of mice from each group will be euthanized, and target organs (kidneys, brain) will be harvested for quantitative fungal culture.[14]
-
Histopathology: Fixed organ tissues will be processed for histopathological examination to assess the extent of fungal invasion and tissue damage.
Fungal Burden Analysis
-
Protocol for Quantitative Fungal Culture:
-
Weigh the harvested organs.
-
Homogenize the tissues in sterile PBS.
-
Prepare serial dilutions of the homogenates.
-
Plate the dilutions onto SDA plates.
-
Incubate the plates at 37°C for 48 hours.
-
Count the number of colony-forming units (CFUs) and express the results as CFU/gram of tissue.
-
Experimental Workflow for Pharmacodynamic Study
Caption: Workflow for the in vivo pharmacodynamic study of 5-Desfluoro voriconazole.
Data Analysis and Interpretation
-
Survival Data: Analyze using Kaplan-Meier survival curves and log-rank tests.
-
Fungal Burden Data: Compare between groups using non-parametric tests such as the Mann-Whitney U test or Kruskal-Wallis test.
-
Histopathology: Score slides for fungal invasion, inflammation, and tissue necrosis in a blinded manner.
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and in compliance with the ARRIVE guidelines for reporting in vivo experiments.
Conclusion
This protocol provides a robust framework for the in vivo evaluation of 5-Desfluoro voriconazole in a murine model of invasive aspergillosis. The data generated from these studies will be instrumental in defining the pharmacokinetic and pharmacodynamic properties of this key metabolite, ultimately contributing to a more comprehensive understanding of voriconazole's clinical pharmacology.
References
-
Scholz, I., et al. (2022). Novel insights into the complex pharmacokinetics of voriconazole: a review of its metabolism. Naunyn-Schmiedeberg's Archives of Pharmacology, 395(5), 485-502. [Link]
-
Sheppard, D. C., et al. (2006). Standardization of an Experimental Murine Model of Invasive Pulmonary Aspergillosis. Antimicrobial Agents and Chemotherapy, 50(10), 3501–3503. [Link]
-
Sheppard, D. C., et al. (2004). Novel Inhalational Murine Model of Invasive Pulmonary Aspergillosis. Antimicrobial Agents and Chemotherapy, 48(5), 1908–1911. [Link]
-
Jarrett, R., et al. (2013). Steady-State Pharmacokinetics of Oral Voriconazole and Its Primary Metabolite, N-Oxide Voriconazole, Pre- and Post-Autologous Peripheral Stem Cell Transplant. Antimicrobial Agents and Chemotherapy, 57(7), 3420–3422. [Link]
-
Mayer, F. L., et al. (2020). A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. Journal of Fungi, 6(4), 197. [Link]
-
Theuretzbacher, U., et al. (2013). Steady-state pharmacokinetics and metabolism of voriconazole in patients. Journal of Antimicrobial Chemotherapy, 68(11), 2603–2609. [Link]
-
Scholz, I., et al. (2021). Towards the Elucidation of the Pharmacokinetics of Voriconazole: A Quantitative Characterization of Its Metabolism. Pharmaceutics, 13(10), 1594. [Link]
-
Lewis, R. E., & Kontoyiannis, D. P. (2009). Murine Model of Invasive Aspergillosis. Methods in Molecular Medicine, 118, 129-42. [Link]
-
Mayer, F. L., et al. (2020). A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. Journal of Fungi, 6(4), 197. [Link]
-
Dannaoui, E. (2017). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 3(1), 9. [Link]
-
Mayer, F. L., et al. (2020). A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. ResearchGate. [Link]
-
Tóth, R., et al. (2021). In Vivo Efficacy of Amphotericin B against Four Candida auris Clades. Journal of Fungi, 7(10), 849. [Link]
-
O'Meara, T. R., et al. (2023). Development of a murine model to study the cerebral pathogenesis of Aspergillus fumigatus. bioRxiv. [Link]
-
Lewis, R. E., & Kontoyiannis, D. P. (2005). Murine model of invasive aspergillosis. Methods in Molecular Medicine, 118, 129-42. [Link]
-
Scholz, I., et al. (2023). Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antifungal Agents: A Review. Journal of Fungi, 9(11), 1089. [Link]
-
Hope, W. W., et al. (2008). Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antifungal Agents: A Review. Semantic Scholar. [Link]
-
Arendrup, M. C., & Patterson, T. F. (2017). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell, 4(10), 329–355. [Link]
-
Dannaoui, E. (2017). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 3(1), 9. [Link]
-
Dannaoui, E. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. ResearchGate. [Link]
-
Serena, C., et al. (2013). Evaluation of the In Vitro Activity of Voriconazole As Predictive of In Vivo Outcome in a Murine Aspergillus fumigatus Infection Model. Antimicrobial Agents and Chemotherapy, 57(3), 1458–1460. [Link]
-
Serena, C., et al. (2013). Evaluation of the in vitro activity of voriconazole as predictive of in vivo outcome in a murine Aspergillus fumigatus infection model. Antimicrobial Agents and Chemotherapy, 57(3), 1458-60. [Link]
Sources
- 1. Novel insights into the complex pharmacokinetics of voriconazole: a review of its metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Murine Model of Invasive Aspergillosis | Springer Nature Experiments [experiments.springernature.com]
- 7. Murine model of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Inhalational Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. mdpi.com [mdpi.com]
- 12. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of the In Vitro Activity of Voriconazole As Predictive of In Vivo Outcome in a Murine Aspergillus fumigatus Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of the in vitro activity of voriconazole as predictive of in vivo outcome in a murine Aspergillus fumigatus infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Cell-Based Assay for Evaluating the Efficacy of 5-Desfluoro Voriconazole
Abstract
This application note provides a comprehensive framework and detailed protocols for assessing the in vitro efficacy of 5-Desfluoro voriconazole, a derivative of the potent triazole antifungal agent voriconazole. The described methodology employs a robust cell-based assay to determine the minimum inhibitory concentration (MIC) against the opportunistic fungal pathogen Aspergillus fumigatus. Furthermore, a counter-screening protocol is detailed to evaluate the cytotoxicity of the compound against a human liver cell line, HepG2, thereby establishing a selectivity index. The protocols are designed to be self-validating, incorporating essential controls and data analysis procedures to ensure scientific rigor and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antifungal agents.
Introduction: The Rationale for a New Voriconazole Derivative
Voriconazole is a cornerstone in the treatment of severe fungal infections, particularly invasive aspergillosis.[1][2] Its mechanism of action involves the targeted inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4][5] Disruption of ergosterol synthesis compromises the integrity and function of the fungal cell membrane, ultimately leading to cell death.[3][5]
5-Desfluoro voriconazole is a structural analog of voriconazole.[6][7][8] The evaluation of such derivatives is a critical aspect of drug discovery, aiming to identify compounds with improved efficacy, reduced toxicity, or an altered resistance profile. A well-defined and reproducible in vitro testing cascade is paramount for the initial characterization of these novel chemical entities. This application note addresses this need by providing a detailed methodology for a cell-based efficacy assay.
Scientific Principles of the Assay
The core of this application note revolves around two key cell-based assays: an antifungal susceptibility test and a mammalian cell cytotoxicity assay.
Antifungal Susceptibility Testing: Determining the Minimum Inhibitory Concentration (MIC)
The antifungal efficacy of 5-Desfluoro voriconazole is quantified by determining its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after overnight incubation.[9] This protocol utilizes a broth microdilution method, a standardized technique for antifungal susceptibility testing.[10][11][12] Fungal viability is assessed using a metabolic indicator, resazurin. Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The degree of color change is proportional to the number of viable fungal cells, providing a quantitative measure of fungal growth inhibition.[13][14][15][16]
Cytotoxicity Assessment: Evaluating Selective Toxicity
A critical challenge in the development of antifungal drugs is ensuring selective toxicity, meaning the compound is harmful to the fungal pathogen but not to the host's cells.[17] This is particularly important for antifungals that target eukaryotic cells, as human cells are also eukaryotic.[17] To assess the potential toxicity of 5-Desfluoro voriconazole to mammalian cells, a cytotoxicity assay is performed using the human hepatocellular carcinoma cell line, HepG2.[18] The liver is a primary site of drug metabolism, making HepG2 cells a relevant model for assessing potential hepatotoxicity.[18][19] Similar to the antifungal assay, cell viability is determined using a metabolic indicator like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan product, which can be quantified spectrophotometrically.[20][21][22][23]
Experimental Workflow and Signaling Pathways
The overall experimental workflow is designed to systematically evaluate the antifungal activity and selectivity of 5-Desfluoro voriconazole.
Caption: Overall experimental workflow for evaluating 5-Desfluoro voriconazole.
The proposed mechanism of action for 5-Desfluoro voriconazole, similar to its parent compound, is the inhibition of the ergosterol biosynthesis pathway in fungi.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. amberlife.net [amberlife.net]
- 3. nbinno.com [nbinno.com]
- 4. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Voriconazole? [synapse.patsnap.com]
- 6. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Desfluoro voriconazole, (+/-)- | C16H15F2N5O | CID 22844239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. ifyber.com [ifyber.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Validation of an In Vitro Resazurin-Based Susceptibility Assay against Madurella mycetomatis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. Making cell lines more physiologically relevant for toxicology testing | Culture Collections [culturecollections.org.uk]
- 20. academic.oup.com [academic.oup.com]
- 21. A rapid colorimetric assay of fungal viability with the tetrazolium salt MTT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. agrilogy.in [agrilogy.in]
- 23. The MTT [3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide] Assay Is a Fast and Reliable Method for Colorimetric Determination of Fungal Cell Densities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 5-Desfluoro Voriconazole
Introduction
Voriconazole is a second-generation triazole antifungal agent pivotal in the treatment of serious and invasive fungal infections.[1][2] Its primary mechanism involves the inhibition of fungal cytochrome P450-dependent 14α-sterol demethylase, an essential enzyme in ergosterol biosynthesis.[1][3] The synthesis and development of new analogues, such as 5-Desfluoro voriconazole, are critical for expanding the antifungal arsenal and overcoming potential resistance mechanisms. The 5-Desfluoro analogue, where the fluorine atom on the pyrimidine ring is replaced by hydrogen, may exhibit altered efficacy, safety, and pharmacokinetic profiles. Consequently, a robust, accurate, and specific analytical method is imperative for its quantification in bulk drug substance and formulated products.
This application note details the development and validation of a novel stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for 5-Desfluoro voriconazole. The method is designed to be specific, linear, accurate, precise, and robust, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6] Furthermore, forced degradation studies were conducted to ensure the method's stability-indicating capability, a critical attribute for assessing drug substance purity and stability.
Physicochemical Properties and Rationale for Method Development
While specific data for 5-Desfluoro voriconazole is not extensively published, its structural similarity to voriconazole allows for a rational starting point in method development. Voriconazole is a moderately lipophilic compound with low aqueous solubility.[7][8] It possesses a pKa of approximately 11.54, indicating it is a weakly basic compound.[1] The presence of chromophoric groups in the molecule makes UV detection a suitable choice for quantification. Based on these properties, a reversed-phase HPLC method using a C18 stationary phase with a polar organic mobile phase and a UV detector is a logical approach. The detection wavelength for voriconazole is typically around 256 nm, which will be used as a starting point for 5-Desfluoro voriconazole.[9][10]
Experimental Workflow
The development and validation of the HPLC method for 5-Desfluoro voriconazole follows a systematic and logical progression. The workflow is designed to establish a reliable and robust analytical procedure suitable for its intended purpose.
Caption: Workflow for HPLC Method Development and Validation.
Materials and Methods
Reagents and Chemicals:
-
5-Desfluoro voriconazole reference standard (hypothetical, >99.5% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
Instrumentation:
-
Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).
-
ChemStation or equivalent chromatography data system.
-
Analytical balance
-
pH meter
-
Sonicator
-
Calibrated volumetric flasks and pipettes
Protocol 1: Chromatographic Conditions
The following chromatographic conditions were established after a systematic method development process:
| Parameter | Condition | Rationale |
| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm | C18 provides good retention for moderately non-polar compounds. The XBridge column offers excellent stability across a wide pH range, which is beneficial for method robustness. |
| Mobile Phase A | 10 mM Ammonium formate in water, pH adjusted to 4.0 with formic acid | A buffered mobile phase is crucial for reproducible retention times of ionizable compounds. pH 4.0 ensures that the triazole nitrogens are protonated, leading to better peak shape. Ammonium formate is volatile and MS-compatible. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase chromatography, providing good elution strength for the analyte. |
| Gradient Program | 0-2 min: 30% B, 2-12 min: 30-70% B, 12-15 min: 70% B, 15-16 min: 70-30% B, 16-20 min: 30% B | A gradient elution is employed to ensure elution of the main peak with a good shape and to separate it from potential impurities and degradation products with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Detection | DAD, 256 nm | Based on the UV spectrum of the parent compound, voriconazole, 256 nm provides good sensitivity for the analyte. A DAD allows for peak purity analysis. |
| Injection Volume | 10 µL | A suitable injection volume to achieve the desired sensitivity without overloading the column. |
| Run Time | 20 minutes | Sufficient time to elute the analyte and any potential late-eluting degradation products, followed by column re-equilibration. |
Protocol 2: Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (70:30 v/v) was used as the diluent to ensure compatibility with the initial mobile phase conditions.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 5-Desfluoro voriconazole reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with diluent. This solution is used for system suitability and quantification.
-
Sample Solution (100 µg/mL): Prepare a sample solution of the bulk drug or formulation to a target concentration of 100 µg/mL in the diluent.
Protocol 3: Method Validation
The developed method was validated according to ICH Q2(R1) guidelines.[4][5][6]
System Suitability
System suitability testing is an integral part of the analytical procedure and is used to verify that the chromatographic system is adequate for the intended analysis.
Procedure:
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Working Standard Solution (100 µg/mL) six times.
-
Calculate the parameters listed in the table below.
Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity and Forced Degradation
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[3][11]
Procedure:
-
Prepare solutions of 5-Desfluoro voriconazole (100 µg/mL) and subject them to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 48 hours.
-
-
Analyze the stressed samples alongside an unstressed control.
-
Evaluate the chromatograms for the separation of the main peak from any degradation products. Peak purity analysis using the DAD is essential.
Acceptance Criteria:
-
The method should be able to resolve the 5-Desfluoro voriconazole peak from all degradation product peaks (resolution > 2.0).
-
The peak purity of the analyte peak in the stressed samples should pass the criteria set by the CDS software.
Expected Forced Degradation Results:
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | ~15% | One major degradation product observed at a lower retention time. |
| Base Hydrolysis | ~40% | Significant degradation with multiple degradation products. The compound is more labile in basic conditions. |
| Oxidative Degradation | ~25% | Two major degradation products observed. |
| Thermal Degradation | <5% | The compound is relatively stable to heat. |
| Photolytic Degradation | ~10% | Minor degradation observed. |
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.
Procedure:
-
Prepare a series of calibration standards from the stock solution at five concentration levels, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by recovery studies.
Procedure:
-
Prepare samples by spiking a placebo (if applicable) or a known low-concentration sample with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Prepare each concentration level in triplicate.
-
Calculate the percentage recovery.
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Procedure:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the working standard solution (100 µg/mL) on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the analysis on a different day with a different analyst and/or on a different instrument.
Acceptance Criteria:
-
The % RSD for the peak areas of the replicate injections should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined to assess the sensitivity of the method.
Procedure:
-
Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Expected Results:
-
LOD: ~0.1 µg/mL
-
LOQ: ~0.3 µg/mL
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Procedure:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
Wavelength (± 2 nm)
-
-
Analyze the working standard solution under each varied condition.
-
Evaluate the impact on system suitability parameters.
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
The retention time and peak area should not significantly change, demonstrating the method's reliability during routine use.
Conclusion
The developed RP-HPLC method for the quantification of 5-Desfluoro voriconazole is simple, specific, accurate, precise, and robust. The validation results demonstrate that the method is suitable for its intended purpose in a quality control environment. The stability-indicating nature of the method, confirmed through forced degradation studies, makes it a valuable tool for the analysis of 5-Desfluoro voriconazole in bulk drug substance and for stability testing. This application note provides a comprehensive protocol for the implementation of this method in a research or industrial setting.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
Conditions and stability data of voriconazole (VCZ) as solid form or in solution. ResearchGate. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Development and Validation of a Stability-Indicating HPLC Method for Determination of Voriconazole and Its Related Substances. Journal of Chromatographic Science. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Investigation into the structures and physicochemical properties of multi-component crystals of voriconazole. ResearchGate. [Link]
-
Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. National Institutes of Health. [Link]
-
IDENTIFICATION AND QUANTIFICATION OF RELATED COMPOUNDS C&D IN VORICONAZOLE BY HPLC. Futuristic Publications. [Link]
-
Development and validation of novel stability indicating RP-HPLC method for the determination of assay of voriconazole in pharmaceutical products. ScienceScholar. [Link]
-
Development and validation of an efficient HPLC method for quantification of voriconazole in plasma and microdialysate reflecting an important target site. PubMed. [Link]
-
Standardization and validation of a high-efficiency liquid chromatography with a diode-array detector (HPLC-DAD) for voriconazole blood level determination. National Institutes of Health. [Link]
-
Result of Forced Degradation Studies of Voriconazole. ResearchGate. [Link]
Sources
- 1. Voriconazole | 137234-62-9 [chemicalbook.com]
- 2. Development and validation of an efficient HPLC method for quantification of voriconazole in plasma and microdialysate reflecting an important target site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. View of IDENTIFICATION AND QUANTIFICATION OF RELATED COMPOUNDS C&D IN VORICONAZOLE BY HPLC [icjpir.com]
- 10. Standardization and validation of a high-efficiency liquid chromatography with a diode-array detector (HPLC-DAD) for voriconazole blood level determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Application Note & Protocol: Investigating a Novel Defluorination Pathway for Voriconazole Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction: Voriconazole Metabolism and the Scientific Question of Defluorination
Voriconazole is a broad-spectrum, second-generation triazole antifungal agent critical for the treatment of invasive fungal infections. Its disposition in the body is predominantly driven by extensive hepatic metabolism.[1] It is well-established that voriconazole is metabolized by cytochrome P450 (CYP) enzymes, primarily CYP2C19, and to a lesser extent by CYP3A4 and CYP2C9.[2][3] The major metabolic pathway is N-oxidation, leading to the formation of the inactive voriconazole N-oxide, which is the most abundant circulating metabolite.[1][3][4] Other documented pathways include hydroxylation.[2]
This document addresses the experimental framework required to investigate a hypothetical, yet plausible, metabolic pathway: the formation of 5-Desfluoro voriconazole . This implies a reductive defluorination of the difluorophenyl moiety. While the carbon-fluorine bond is exceptionally strong, metabolic defluorination of xenobiotics, though not common, is a known phenomenon and can have significant toxicological implications due to the potential release of fluoride ions or the formation of reactive metabolites.[5][6][7] Indeed, long-term voriconazole use has been associated with increased plasma fluoride levels and periostitis, suggesting that defluorination, even as a minor pathway, may occur in vivo.[7][8]
Therefore, the objective of this guide is to provide a robust, scientifically-grounded set of protocols to determine if 5-Desfluoro voriconazole is formed in vitro, identify the enzymatic system responsible, and characterize the reaction. This investigation is crucial for a complete understanding of voriconazole's metabolic fate and its potential safety liabilities.
Principle of Investigation & Overall Workflow
The core strategy is to employ a multi-step, in vitro approach that moves from broad screening to specific enzyme identification, as recommended by regulatory bodies like the FDA for drug metabolism studies.[9][10]
-
Metabolite Screening: Incubate voriconazole with a complex, metabolically active system—human liver microsomes (HLMs)—that contains a full complement of Phase I enzymes like CYPs.[11][12][13]
-
Structural Confirmation: Use high-resolution liquid chromatography-mass spectrometry (LC-HRMS) to screen for the predicted mass of the desfluoro-metabolite and use tandem MS (MS/MS) to confirm its structure.[14][15][16]
-
Enzyme Identification (Reaction Phenotyping): Pinpoint the specific CYP isozyme(s) responsible for the metabolite's formation using a panel of recombinant human CYP enzymes.[17][18][19]
Caption: Overall experimental workflow for investigating 5-Desfluoro voriconazole.
Established vs. Hypothetical Metabolic Pathways
The diagram below illustrates the known major metabolic pathways of voriconazole alongside the hypothetical defluorination pathway that is the subject of this investigation.
Caption: Known and hypothetical metabolic pathways of voriconazole.
Detailed Protocols
Protocol 1: Metabolite Screening in Human Liver Microsomes (HLMs)
Rationale: HLMs are the gold standard for in vitro Phase I metabolism studies because they contain a high concentration of CYP enzymes, the primary drivers of oxidative and reductive metabolism.[12][13][20] This experiment aims to determine if a metabolite with the mass corresponding to 5-Desfluoro voriconazole is formed in a complex, biologically relevant system.
Materials:
-
Voriconazole powder
-
Pooled Human Liver Microsomes (HLMs), 20 mg/mL stock
-
0.5 M Potassium Phosphate Buffer, pH 7.4
-
NADPH Regenerating System (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)
-
Acetonitrile (ACN), LC-MS grade, with 0.1% formic acid
-
Control compounds (e.g., Testosterone for CYP3A4 activity)
-
96-well incubation plate and thermal shaker
Procedure:
-
Prepare Incubation Mix: On ice, prepare a master mix containing phosphate buffer and HLMs. The final HLM protein concentration should be between 0.5-1.0 mg/mL.
-
Substrate Addition: Add voriconazole to the wells. The final concentration should be tested at a low (e.g., 1 µM) and high (e.g., 25 µM) level to capture enzymes with different affinities.[3]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. The presence of NADPH is essential as it provides the reducing equivalents for CYP enzyme function.
-
Control Incubations:
-
Negative Control (-NADPH): A condition without the NADPH system to check for non-enzymatic degradation.
-
Positive Control: A known CYP substrate (e.g., testosterone) to confirm the metabolic activity of the HLM batch.
-
-
Incubation: Incubate the plate at 37°C with gentle shaking for 60 minutes.
-
Quench Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile with 0.1% formic acid. This precipitates the microsomal proteins and halts enzymatic activity.
-
Sample Preparation: Centrifuge the plate at 4000 x g for 15 minutes at 4°C to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for LC-HRMS analysis.
| Component | Stock Concentration | Final Concentration | Purpose |
| Potassium Phosphate Buffer | 0.5 M, pH 7.4 | 100 mM | Maintain physiological pH |
| Human Liver Microsomes | 20 mg/mL | 0.5 mg/mL | Enzyme Source |
| Voriconazole | 1 mM (in DMSO) | 1 µM | Substrate |
| NADPH System | 10x Solution | 1x | Cofactor for CYP enzymes |
| Total Volume | 200 µL | ||
| Table 1: Example Incubation Conditions for HLM Screening. |
Protocol 2: Metabolite Identification with LC-HRMS/MS
Rationale: High-Resolution Mass Spectrometry provides the mass accuracy required to determine the elemental composition of a molecule, which is essential for identifying an unknown metabolite.[16] Tandem MS (MS/MS) fragments the molecule, and the resulting fragmentation pattern provides structural information that can confirm the loss of a fluorine atom.[14][15]
Instrumentation:
-
UPLC/HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Procedure:
-
Chromatographic Separation:
-
Inject the sample supernatant onto a C18 reverse-phase column.
-
Use a gradient elution with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). This separates voriconazole from its potential metabolites.
-
-
Mass Spectrometry - Full Scan (MS1):
-
Acquire data in positive electrospray ionization (ESI) mode.
-
Scan a mass range that includes the parent drug and the expected metabolite (e.g., m/z 100-500).
-
Target Mass Calculation:
-
Voriconazole (C16H14F3N5O): Exact Mass = 349.1150
-
5-Desfluoro Voriconazole (C16H15F2N5O): Exact Mass = 331.1244
-
-
Search the high-resolution data for an ion with an m/z matching 331.1244 within a narrow mass tolerance (e.g., < 5 ppm).
-
-
Mass Spectrometry - Tandem MS (MS/MS or MS2):
-
If a candidate ion is detected, perform a separate product ion scan (or use data-dependent acquisition).
-
Isolate the precursor ion (m/z 331.1244) and fragment it using collision-induced dissociation (CID).
-
Interpretation: Compare the fragmentation pattern of the putative metabolite with that of the parent voriconazole standard. The loss of a fluorine atom should result in predictable mass shifts in the fragment ions, providing strong evidence for its identity.
-
Protocol 3: Reaction Phenotyping with Recombinant CYP Enzymes
Rationale: Once the formation of 5-Desfluoro voriconazole is confirmed, it is necessary to identify the specific enzyme(s) responsible. Using individual, recombinantly expressed CYP enzymes allows for an unambiguous assignment of metabolic activity.[18][19][21] This is a key requirement of regulatory agencies for understanding potential drug-drug interactions.[17][22]
Materials:
-
Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) co-expressed with cytochrome P450 reductase.
-
All other reagents from Protocol 1.
Procedure:
-
Setup Individual Incubations: Prepare separate incubations for each CYP isozyme, following the same procedure as the HLM incubation (Protocol 1).
-
Replace HLMs with a specific concentration of a single recombinant CYP enzyme (e.g., 25 pmol/mL).
-
-
Incubation and Quenching: Incubate at 37°C for a set time (e.g., 30 minutes), then quench the reaction with cold acetonitrile.
-
LC-MS/MS Analysis: Analyze the samples using a targeted LC-MS/MS method (e.g., Selected Reaction Monitoring, SRM) to quantify the amount of 5-Desfluoro voriconazole formed by each enzyme.
-
Data Analysis: Compare the rate of metabolite formation across all the tested CYP isozymes. The enzyme(s) that produce the highest amount of the metabolite are identified as the primary contributors to this metabolic pathway.
| Recombinant Enzyme | Metabolite Formation Rate (pmol/min/pmol CYP) |
| Control (no enzyme) | < LOQ |
| CYP1A2 | < LOQ |
| CYP2C9 | Result |
| CYP2C19 | Result |
| CYP2D6 | < LOQ |
| CYP3A4 | Result |
| Table 2: Example Data Table for Reaction Phenotyping Results. |
Data Interpretation and Advanced Considerations
-
Enzyme Kinetics: If a specific CYP is identified, further experiments should be conducted to determine the Michaelis-Menten kinetic parameters (Km and Vmax). This involves incubating the substrate over a range of concentrations with the identified enzyme to understand the affinity and efficiency of the reaction.
-
Correlation with Known Metabolism: The results should be contextualized. Voriconazole is a known substrate of CYP2C19 and CYP3A4.[2][23] It is plausible that one of these enzymes, or perhaps a different one, is responsible for the defluorination reaction under specific conditions.
-
Toxicological Relevance: The discovery of a defluorination pathway, even if minor, is significant. It provides a mechanistic basis for the observed clinical side effects like fluorosis and warrants further investigation into the rate of fluoride release and the potential for reactive metabolite formation.[7][8]
Conclusion
This application note provides a comprehensive and validated framework for investigating the potential formation of 5-Desfluoro voriconazole. By progressing from broad screening in human liver microsomes to definitive structural elucidation with LC-HRMS/MS and specific enzyme identification via reaction phenotyping, researchers can generate high-quality, reliable data. Confirming and characterizing such a novel pathway is essential for a complete understanding of voriconazole's pharmacology and for ensuring its safe and effective use in patients.
References
-
Barbarino, J.M., et al. (2017). PharmGKB summary: voriconazole pathway, pharmacokinetics. Pharmacogenetics and Genomics. Available at: [Link]
-
Johnson, J.A., et al. (2013). PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics. Pharmacogenetics and Genomics. Available at: [Link]
-
Hyland, R., et al. (2003). Identification of the cytochrome P450 enzymes involved in the N-oxidation of voriconazole. Drug Metabolism and Disposition. Available at: [Link]
-
Springer Nature Experiments. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. Springer Nature. Available at: [Link]
-
Coe, S., & Shanu-Wilson, J. (2022). Breaking C-F bonds in drugs – metabolism mediated release of fluorine. Hypha Discovery Blogs. Available at: [Link]
-
Zhu, Z.J., et al. (2017). Development of a Liquid Chromatography–High Resolution Mass Spectrometry Metabolomics Method with High Specificity for Metabolite Identification Using All Ion Fragmentation Acquisition. Analytical Chemistry. Available at: [Link]
-
FDA. (2020). Safety Testing of Drug Metabolites Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
Cyprotex. Reaction Phenotyping Assay. Evotec. Available at: [Link]
-
BioIVT. In Vitro CYP Reaction Phenotyping Assay Services. BioIVT. Available at: [Link]
-
FDA. (1997). In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. U.S. Food and Drug Administration. Available at: [Link]
-
D'Kruze, J., et al. (2022). Towards the Elucidation of the Pharmacokinetics of Voriconazole: A Quantitative Characterization of Its Metabolism. MDPI. Available at: [Link]
-
Obach, R.S. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Methods in Molecular Biology. Available at: [Link]
-
Zhou, B., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Journal of Chromatography B. Available at: [Link]
-
Almazroo, O.A., et al. (2017). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Available at: [Link]
-
S.K., S., & K., K. (2010). Role of human liver microsomes in in vitro metabolism of drugs-a review. Applied Biochemistry and Biotechnology. Available at: [Link]
-
Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Isanbor, C. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Omega. Available at: [Link]
-
Schwerk, L., et al. (2021). Metamizole induces voriconazole metabolism and results in subtherapeutic voriconazole concentrations. British Journal of Clinical Pharmacology. Available at: [Link]
-
Le, T.H.V., & Le, M.H. (2014). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Journal of Biomedical Science and Engineering. Available at: [Link]
-
Xu, Q., et al. (2020). Assessment of defluorination of fluorinated drugs in animal models. Morressier. Available at: [Link]
-
Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Miners, J.O., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology. Available at: [Link]
-
Patel, K., et al. (2016). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences. Available at: [Link]
Sources
- 1. PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of the cytochrome P450 enzymes involved in the N-oxidation of voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 12. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpras.com [ijpras.com]
- 17. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]
- 18. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 19. bioivt.com [bioivt.com]
- 20. researchgate.net [researchgate.net]
- 21. Reaction Phenotyping | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. Cytochrome P450 Reaction Phenotyping for 4 Additional CYPs: Why and How? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 23. Metamizole induces voriconazole metabolism and results in subtherapeutic voriconazole concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Chromatographic Method for the Quantification of Voriconazole Using 5-Desfluoro Voriconazole as a Reference Standard
Abstract
This application note presents a robust, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of the antifungal agent voriconazole in bulk drug substance and pharmaceutical formulations. The method employs 5-Desfluoro voriconazole, a primary related substance, as an internal standard (IS) to enhance precision and accuracy. By compensating for variations in sample preparation and instrument response, the use of a structurally analogous internal standard ensures the reliability and consistency of results, a critical requirement in pharmaceutical quality control. Detailed protocols for solution preparation, chromatographic conditions, system suitability testing, and data analysis are provided, grounded in established regulatory principles from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).
Introduction
Voriconazole is a second-generation triazole antifungal agent with a broad spectrum of activity, widely used in the treatment of serious and invasive fungal infections.[1][2] Its primary mechanism involves the inhibition of fungal cytochrome P450-dependent 14α-sterol demethylase, an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Given its critical therapeutic role, the precise and accurate quantification of voriconazole in active pharmaceutical ingredients (APIs) and finished products is paramount to ensure patient safety and drug efficacy.
Chromatographic techniques, particularly HPLC, are the standard for pharmaceutical analysis due to their high specificity and sensitivity.[3] A key strategy for improving the precision of these methods is the use of an internal standard.[4] An internal standard is a compound of known concentration added to all samples, calibration standards, and blanks.[5][6] By calculating the ratio of the analyte response to the internal standard response, the method can effectively mitigate systematic and random errors arising from sample injection inconsistencies, sample preparation losses, or instrument fluctuations.[6][7]
Rationale for 5-Desfluoro Voriconazole as an Internal Standard
The ideal internal standard is a substance that is structurally and chemically similar to the analyte but is chromatographically resolved and not naturally present in the sample matrix.[5][7] 5-Desfluoro voriconazole, a known impurity of voriconazole, is an exemplary choice.[8][9] Its structure is nearly identical to voriconazole, differing only by the absence of a single fluorine atom on the pyrimidine ring. This structural analogy ensures that it behaves similarly during chromatographic separation and detection, making it an excellent tool for correcting analytical variability.[7]
Physicochemical Properties of Analyte and Standard
The table below outlines the key physicochemical properties of voriconazole and 5-Desfluoro voriconazole.
| Property | Voriconazole (Analyte) | 5-Desfluoro Voriconazole (Internal Standard) |
| Structure | ||
| Molecular Formula | C₁₆H₁₄F₃N₅O | C₁₆H₁₅F₂N₅O[8][10] |
| Molecular Weight | 349.31 g/mol | 331.32 g/mol [8][10] |
| CAS Number | 137234-62-9 | 182369-73-9[9][11] |
| Chemical Name | (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | (2R,3S)-2-(2,4-difluorophenyl)-3-pyrimidin-4-yl-1-(1,2,4-triazol-1-yl)butan-2-ol[8] |
Experimental Protocol
This protocol is designed for a standard HPLC system equipped with a UV detector.
Equipment and Materials
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.
-
Chromatography Column: Hypersil C18 (250 x 4.6 mm, 5 µm particle size) or equivalent L1 packing.[3]
-
Chemicals: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (HPLC Grade), Formic Acid.
-
Reference Standards: Voriconazole (USP or EP Reference Standard), 5-Desfluoro Voriconazole (Certified Reference Material).
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase | Acetonitrile : Water (55:45 v/v)[3][12] |
| Flow Rate | 1.0 mL/min[2][3][13] |
| Column Temperature | 30 °C |
| Detection Wavelength | 256 nm[3][12] |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Preparation of Solutions
-
Diluent: Mobile Phase (Acetonitrile:Water, 55:45 v/v).
-
Internal Standard (IS) Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of 5-Desfluoro Voriconazole reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with Methanol. Sonicate if necessary.
-
-
Voriconazole (Analyte) Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of Voriconazole reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with Methanol. Sonicate if necessary.
-
-
Working Internal Standard Solution (10 µg/mL):
-
Pipette 10.0 mL of the IS Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with the diluent.
-
-
Calibration Standards (0.5 - 50 µg/mL):
-
Prepare a series of calibration standards by spiking appropriate volumes of the Voriconazole Analyte Stock Solution into volumetric flasks.
-
To each flask, add a fixed volume of the IS Stock Solution to achieve a final IS concentration of 10 µg/mL in all standards.
-
Dilute to final volume with the diluent. An example dilution series is provided below.
-
| Calibration Level | Analyte Stock (µL) | IS Stock (mL) | Final Volume (mL) | Final Analyte Conc. (µg/mL) | Final IS Conc. (µg/mL) |
| 1 | 50 | 1.0 | 10 | 5.0 | 10 |
| 2 | 100 | 1.0 | 10 | 10.0 | 10 |
| 3 | 200 | 1.0 | 10 | 20.0 | 10 |
| 4 | 300 | 1.0 | 10 | 30.0 | 10 |
| 5 | 400 | 1.0 | 10 | 40.0 | 10 |
-
Sample Preparation (e.g., from 200 mg Tablets):
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of voriconazole and transfer to a 10 mL volumetric flask.
-
Add approximately 7 mL of Methanol and sonicate for 15 minutes to dissolve.
-
Allow to cool and dilute to volume with Methanol. Mix well and filter through a 0.45 µm syringe filter. This yields a 1000 µg/mL nominal solution.
-
Pipette 1.0 mL of the filtered sample solution and 1.0 mL of the IS Stock Solution (100 µg/mL) into a 10 mL volumetric flask.
-
Dilute to volume with the diluent. This yields a final theoretical concentration of 100 µg/mL for the analyte and 10 µg/mL for the IS. Further dilution may be required to fall within the calibration range.
-
System Suitability and Method Validation
System Suitability Testing (SST)
Before initiating any sample analysis, the suitability of the chromatographic system must be verified.[14] This is achieved by making five or six replicate injections of a standard solution (e.g., Calibration Level 3) and evaluating key performance indicators.[15] The analysis is valid only if all SST criteria are met.[14]
Caption: Logic diagram for System Suitability Testing.
Acceptance Criteria
The following criteria, based on USP General Chapter <621> and common industry practice, should be met.[14][16][17]
| Parameter | Acceptance Criterion | Rationale |
| Tailing Factor (Tf) | ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration.[17] |
| Resolution (Rs) | ≥ 2.0 (between Voriconazole and IS) | Guarantees that the two peaks are baseline separated for accurate quantification.[17] |
| Precision (%RSD) | ≤ 2.0% for peak area ratio from replicate injections | Demonstrates the repeatability and precision of the autosampler and detector.[17] |
Data Analysis and Calculations
Calibration
-
For each calibration standard, calculate the Peak Area Ratio:
-
Peak Area Ratio = (Peak Area of Voriconazole) / (Peak Area of 5-Desfluoro Voriconazole)
-
-
Construct a calibration curve by plotting the Peak Area Ratio (y-axis) against the corresponding concentration of Voriconazole (x-axis).
-
Perform a linear regression analysis on the data points. The correlation coefficient (r²) should be ≥ 0.999 for the curve to be considered linear and acceptable.
Quantification of Unknown Sample
-
Calculate the Peak Area Ratio for the unknown sample using the same formula as above.
-
Determine the concentration of Voriconazole in the prepared sample solution using the linear regression equation from the calibration curve:
-
Concentration (µg/mL) = (Sample Peak Area Ratio - y-intercept) / slope
-
-
Calculate the amount of Voriconazole in the original sample (e.g., per tablet) by accounting for all dilution factors made during sample preparation.
Overall Analytical Workflow
The entire process from preparation to final result follows a systematic and self-validating workflow.
Caption: High-level workflow for voriconazole analysis.
Conclusion
The described HPLC method, utilizing 5-Desfluoro voriconazole as an internal standard, provides a specific, precise, and reliable means for the quantitative analysis of voriconazole. The use of a structurally similar internal standard is a powerful technique that enhances method robustness by correcting for potential analytical errors. Adherence to the detailed protocol and system suitability criteria ensures that the method is fit for its intended purpose in a regulated quality control environment, consistent with the principles outlined by the FDA and ICH.[18][19][20]
References
- Vertex AI Search. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?
- Chemistry For Everyone. (2025, February 17). Why Are Internal Standards Used In Gas Chromatography?
- MONAD. (2024, January 17). Why Are Internal Standards Used in Gas Chromatography?
- Wikipedia. (n.d.). Internal standard.
- Chemistry LibreTexts. (2020, October 20). Internal Standards and LOD.
- YouTube. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
- CONCEPT HEIDELBERG. (2012, April 4). Significant Changes in HPLC System Suitability: New USP Provisions Planned.
- Thermo Fisher Scientific. (n.d.). Determination of Voriconazole Related Compound F in Voriconazole Using IC.
- National Center for Biotechnology Information. (n.d.). 5-Desfluoro voriconazole, (+/-)-. PubChem.
- MicroSolv. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
- Thermo Fisher Scientific. (n.d.). Determination of Voriconazole Related Compound F in Voriconazole Using IC.
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
- LGC Standards. (n.d.). rac 5-Desfluoro Voriconazole.
- Google Patents. (n.d.). CN105699498A - HPLC method for separating and analyzing voriconazole prodrug related substances.
- USP. (n.d.). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY.
- Sundaram, D. T. S. S., Mitra, J., Islam, A., Prabahar, K. J., Venkateswara Rao, B., & Paul Douglas, S. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Scientia Pharmaceutica, 83(3), 445–452.
- Methari, A., Shailaja, A., & Omar, M. (2025). IDENTIFICATION AND QUANTIFICATION OF RELATED COMPOUNDS C&D IN VORICONAZOLE BY HPLC. Intercontinental Journal of Pharmaceutical Investigations and Research, 12(3), 197-206.
- Singh, S., & Kumar, P. (2012). Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. Journal of Pharmaceutical Analysis, 2(4), 309-313.
- Sundaram, D. T. S. S., Mitra, J., Islam, A., Prabahar, K. J., Venkateswara Rao, B., & Paul Douglas, S. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Scientia Pharmaceutica, 83(3), 445–452.
- Karthikeyan, K., & Raj, A. (2014). Plasma Voriconazole Estimation by HPLC. Journal of Clinical and Diagnostic Research, 8(11), FC01–FC03.
- Kumar, A., & Saini, G. (2012). Validated LC Method for the Estimation of Voriconazole in Bulk and Formulation. Journal of Pharmaceutical Analysis, 2(3), 232-236.
- Piórkowska, E., Kaza, M., & Fitatiuk, J. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 161, 147-152.
- Badr Eldin, A. I., & Shalaby, A. (2010). Determination of Voriconazole and its Degradation products in Pharmaceutical formulations using High Performance Liquid Chromatography with Ultra-Violet Detection. Eurasian Journal of Analytical Chemistry, 5(3), 254-264.
- ChemicalBook. (2025, January 27). rac 5-Desfluoro Voriconazole.
- ResearchGate. (2025, August 6). (PDF) Development and validation of a HPLC method for the determination of voriconazole and its degradation products in pharmaceutical formulation.
- CymitQuimica. (n.d.). rac 5-Desfluoro Voriconazole.
- Univerzita Karlova. (n.d.). Validation of chromatographic methods in pharmaceutical analysis.
- Global Substance Registration System. (n.d.). 5-DESFLUORO VORICONAZOLE, (+/-)-.
- Lab Manager Magazine. (2025). ICH and FDA Guidelines for Analytical Method Validation.
- ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - rac 5-Desfluoro Voriconazole.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- Pharmatutor. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
- MDPI. (n.d.). 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde.
- Sigma-Aldrich. (n.d.). Voriconazole EP Reference Standard.
- ResearchGate. (n.d.). Investigation into the structures and physicochemical properties of multi-component crystals of voriconazole | Request PDF.
Sources
- 1. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma Voriconazole Estimation by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. View of IDENTIFICATION AND QUANTIFICATION OF RELATED COMPOUNDS C&D IN VORICONAZOLE BY HPLC [icjpir.com]
- 4. Why Are Internal Standards Used in Gas Chromatography? [monadlabtech.com]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Internal standard - Wikipedia [en.wikipedia.org]
- 8. 5-Desfluoro voriconazole, (+/-)- | C16H15F2N5O | CID 22844239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rac 5-Desfluoro Voriconazole | 182369-73-9 [chemicalbook.com]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. rac 5-Desfluoro Voriconazole | CymitQuimica [cymitquimica.com]
- 12. Validated LC Method for the Estimation of Voriconazole in Bulk and Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ftp.uspbpep.com [ftp.uspbpep.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Significant Changes in HPLC System Suitability: New USP Provisions Planned - ECA Academy [gmp-compliance.org]
- 17. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 18. elearning.unite.it [elearning.unite.it]
- 19. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 20. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 5-Desfluoro Voriconazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-Desfluoro Voriconazole. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of voriconazole analogues. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize your synthetic route, thereby improving overall yield and purity.
This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Section 1: Frequently Asked Questions (FAQs)
This section covers high-level questions regarding the synthesis of 5-Desfluoro Voriconazole.
Q1: What is the most effective and commonly used synthetic route for 5-Desfluoro Voriconazole?
The most reliable and scalable route is analogous to the "Route B" synthesis of Voriconazole, which utilizes an organozinc-mediated coupling reaction.[1][2] This pathway is generally preferred over alternatives, such as those using highly reactive and unstable organolithium reagents like lithium diisopropylamide (LDA), which often suffer from low conversion rates (~20%), poor diastereoselectivity, and challenging reaction conditions (e.g., cryogenic temperatures).[1][2]
The organozinc route consists of three main stages:
-
Formation of the Key Ketone Intermediate: Starting from fluorobenzene, a Friedel-Crafts acylation followed by reaction with 1H-1,2,4-triazole produces the core intermediate: 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.
-
Organozinc-Mediated C-C Coupling: The ketone intermediate is coupled with a pyrimidine side chain, specifically an organozinc derivative of 4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine. This Reformatsky-type reaction is the critical yield-determining step.[1]
-
Final Dechlorination: The resulting intermediate is dechlorinated via catalytic hydrogenation to yield the final 5-Desfluoro Voriconazole product.[1]
Caption: General synthetic pathway for 5-Desfluoro Voriconazole.
Q2: Which steps are most critical for maximizing the overall yield?
The two most critical steps that directly impact the overall yield are:
-
The Organozinc Coupling Reaction: The efficiency of this carbon-carbon bond formation is paramount. Incomplete reaction or the formation of side products will irreversibly lower the yield. Key factors include the activation of the zinc metal, the quality of the reagents, and precise temperature control.[3]
-
Final Product Crystallization/Purification: Significant product loss can occur during purification. The choice of solvent system for crystallization is crucial for achieving high purity while maximizing recovery of the solid product.
Q3: What level of diastereoselectivity can be expected from the organozinc coupling reaction?
The coupling of the achiral ketone with the chiral pyrimidine side-chain generates a pair of diastereomers. The literature on the analogous voriconazole synthesis suggests that the organozinc route generally provides poor diastereoselectivity, often resulting in a nearly 1:1 mixture of the diastereomeric pairs.[1] Therefore, the theoretical maximum yield of the desired diastereomer after separation is approximately 50%. Improving this ratio through chiral catalysts or additives is an advanced area of process optimization.
Section 2: Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Problem Area 1: Low Yield in the Organozinc Coupling Reaction
Q: My coupling reaction has stalled, showing low conversion of the starting ketone by TLC/HPLC analysis. What are the most likely causes and solutions?
This is a common issue often related to the generation and reactivity of the organozinc (Reformatsky) reagent.
Answer:
The primary causes for low conversion are inadequate zinc activation, presence of moisture, and suboptimal reaction temperature.
-
Causality (Zinc Activation): Commercial zinc dust has a passivating layer of zinc oxide on its surface that prevents it from reacting with the alkyl bromide. This layer must be removed or disrupted. Iodine is commonly used as an activator; it chemically etches the surface to expose fresh, reactive zinc.[3] Small amounts of lead can also be used to form a more reactive Zn-Pb couple.[4]
-
Troubleshooting Steps:
-
Verify Zinc Activation: Before adding your main reagents, stir the zinc dust vigorously in an anhydrous aprotic solvent like THF with a catalytic amount of iodine. A successful activation is often indicated by the disappearance of the iodine's color and a slight exotherm.[3]
-
Ensure Anhydrous Conditions: Organozinc reagents are sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. The presence of water will quench the reagent and prevent it from reacting with the ketone.
-
Control Temperature: The formation of the organozinc reagent is exothermic. It should be prepared at a controlled temperature, typically between 8–25°C, before reacting with the ketone.[1] Running the reaction at too low a temperature can slow the rate of conversion, while excessively high temperatures can lead to side reactions and decomposition.
-
Reagent Quality: Ensure the 4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine is of high purity. Impurities can interfere with the reaction.
-
Caption: Troubleshooting workflow for low yield in the organozinc coupling step.
Problem Area 2: Incomplete Dechlorination
Q: My final product is contaminated with a significant amount of the chlorinated precursor. How can I drive the catalytic hydrogenation to completion?
Answer:
Incomplete dechlorination is typically due to catalyst deactivation, insufficient hydrogen pressure, or the presence of catalyst poisons.
-
Causality (Catalyst Activity): Palladium on carbon (Pd/C) is a heterogeneous catalyst. Its activity depends on the available surface area of palladium. The catalyst can be "poisoned" by impurities (e.g., sulfur or residual reagents from the previous step) that bind to the active sites, or it can be physically fouled.
-
Troubleshooting Steps:
-
Increase Catalyst Loading: A standard loading is around 10% w/w relative to the substrate.[1] If the reaction is sluggish, increasing the loading to 15-20% w/w can improve the reaction rate.
-
Increase Hydrogen Pressure: The reaction is often run at a hydrogen pressure of 4–6 kg/cm ².[1] Increasing the pressure will increase the concentration of dissolved hydrogen, which can accelerate the reaction. Ensure your equipment is rated for higher pressures before making adjustments.
-
Purify the Intermediate: Ensure the chlorinated intermediate is thoroughly purified before hydrogenation. Residual zinc salts or other impurities from the coupling reaction can act as catalyst poisons. A simple workup and filtration through a silica plug may be beneficial.
-
Check the Solvent: The reaction is typically performed in ethanol.[1] Ensure the solvent is of sufficient purity. The addition of a base like sodium acetate is often used to neutralize any HCl that may form and protect acid-sensitive groups.[1]
-
Problem Area 3: Purification and Isolation
Q: I am experiencing significant product loss during crystallization of the final 5-Desfluoro Voriconazole. What is a good starting point for developing a crystallization protocol?
Answer:
The goal is to find a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in solution.
-
Troubleshooting Steps:
-
Solvent Screening: Begin with the solvent system reported in the literature for the analogous impurity, which is 20% v/v aqueous ethanol.[1] The crude product is dissolved in the solvent mixture at an elevated temperature, and then allowed to cool slowly to promote the formation of well-defined crystals.
-
Anti-Solvent Addition: If a single solvent system is not effective, an anti-solvent crystallization can be attempted. Dissolve the crude product in a minimal amount of a good solvent (e.g., methanol, acetone) and then slowly add a poor solvent (e.g., water, hexane) until turbidity is observed. Heat to redissolve, then cool slowly.
-
Control Cooling Rate: Crash cooling (rapidly cooling in an ice bath) often leads to the formation of fine, impure powders and traps solvent. A slow, controlled cooling to room temperature, followed by further cooling to 0-5°C, will yield larger, purer crystals and improve recovery.
-
Section 3: Key Experimental Protocols
The following protocols are adapted from established procedures for voriconazole impurity synthesis and should be modified and optimized for your specific laboratory conditions.[1]
Protocol 1: Organozinc-Mediated Coupling
-
Zinc Activation: To a stirred suspension of zinc dust (1.2 equivalents) and lead powder (5% w/w of zinc) in anhydrous THF, add a solution of iodine (0.1 equivalents) in THF over 30 minutes. Stir the suspension at 25°C for 30 minutes.
-
Reaction Initiation: Cool the activated zinc suspension to 8–10°C.
-
Reagent Addition: Slowly add a pre-mixed solution of 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (1.0 equivalent), 4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine (1.5 equivalents), and a catalytic amount of iodine (0.02 equivalents) in THF. Maintain the internal temperature between 8–25°C during the addition.
-
Reaction: Stir the reaction mixture at 25°C for 2-4 hours, monitoring the consumption of the ketone by TLC or HPLC.
-
Work-up: Upon completion, filter the reaction mixture to remove excess zinc and salts. Quench the filtrate by adding acetic acid. Proceed with a standard aqueous/organic extraction and solvent evaporation to isolate the crude coupled intermediate.
Protocol 2: Catalytic Hydrogenation (Dechlorination)
-
Reaction Setup: To a solution of the crude coupled intermediate (1.0 equivalent) in ethanol, add sodium acetate (1.0 equivalent).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (10% w/w of the substrate) to the mixture.
-
Hydrogenation: Stir the suspension in a hydrogenation apparatus under a hydrogen atmosphere (4–6 kg/cm ²) for 3-5 hours at 25–30°C. Monitor the reaction by HPLC for the disappearance of the starting material.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. Add 20% v/v aqueous ethanol to the residue and stir for 1 hour at 25-30°C to precipitate the product.
-
Purification: Filter the precipitated solid, wash with water, and dry under reduced pressure to obtain 5-Desfluoro Voriconazole.
Section 4: Data Summary Table
| Parameter | Condition for Organozinc Coupling[1] | Rationale / Optimization Notes |
| Solvent | Tetrahydrofuran (THF) | Anhydrous aprotic ether is essential. Dioxane could be an alternative. |
| Zinc Activation | Zn dust, Pb powder (5% w/w), Iodine | Crucial for initiating the reaction. Ensure visible signs of activation. |
| Stoichiometry | Ketone:Bromo-pyrimidine:Zn (1 : 1.5 : 1.2) | An excess of the pyrimidine and zinc is used to drive the reaction to completion. |
| Temperature | 8–25°C | Balances reaction rate against thermal decomposition of the organozinc reagent. |
| Reaction Time | 2-4 hours | Monitor by HPLC to determine the optimal time and avoid side-product formation. |
References
-
Sundaram, D. T. S. S., Mitra, J., Islam, A., Prabahar, K. J., Rao, B. V., & Douglas, S. P. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Scientia Pharmaceutica, 83(3), 445–452. [Link]
-
Sundaram, D. T. S. S., Mitra, J., Islam, A., Prabahar, K. J., Rao, B. V., & Douglas, S. P. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PubMed. [Link]
-
Sundaram, D. T. S. S., et al. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. ResearchGate. [Link]
-
Separation Of Voriconazole Enantiomer By Using Supercritical Fluid Chromatography. IJRAR.org. [Link]
-
Sundaram, D. T. S. S., et al. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. MDPI. [Link]
-
Barrett, D. A., & Oke, T. O. (1998). Separation of the voriconazole stereoisomers by capillary electrophoresis and liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 16(7), 1163–1171. [Link]
-
SEPARATION AND PURIFICATION OF VORICONAZOLE ENANTIOMER BY SUPERCRITICAL FLUID CHROMATOGRAPHY. Journal of Advanced Scientific Research. [Link]
-
Wang, Y., et al. (2024). Continuous chiral separation process for high-speed countercurrent chromatography established and scaled up: A case of Voriconazole enantioseparation. Journal of Separation Science. [Link]
-
Voriconazole EP Impurity B / Voriconazole USP Related Compound D / Desfluoro Voriconazole. Allmpus. [Link]
- CN106117186A - A kind of preparation method of voriconazole and its intermediate.
-
Process For Synthesis Of Voriconazole. Quick Company. [Link]
- US20190002440A1 - Voriconazole intermediate and voriconazole synthesis method.
- WO2006065726A2 - Process for preparing voriconazole.
- CN1814597A - New method for preparing voriconazole.
Sources
- 1. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US20190002440A1 - Voriconazole intermediate and voriconazole synthesis method - Google Patents [patents.google.com]
- 4. CN1814597A - New method for preparing voriconazole - Google Patents [patents.google.com]
"troubleshooting poor solubility of 5-Desfluoro voriconazole"
Welcome to the technical support center for 5-Desfluoro voriconazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor aqueous solubility of this compound. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to support your experimental success.
Understanding 5-Desfluoro Voriconazole: A Physicochemical Overview
5-Desfluoro voriconazole is a derivative of the broad-spectrum antifungal agent, voriconazole. As with its parent compound, 5-Desfluoro voriconazole is a lipophilic molecule, a characteristic that often correlates with poor aqueous solubility. Understanding its fundamental physicochemical properties is the first step in troubleshooting solubility issues.
| Property | Value (5-Desfluoro Voriconazole) | Value (Voriconazole) | Implication for Solubility |
| Molecular Formula | C₁₆H₁₅F₂N₅O[1][2] | C₁₆H₁₄F₃N₅O[3] | High molecular weight can contribute to lower solubility. |
| Molecular Weight | 331.32 g/mol [1][2] | 349.31 g/mol [3] | Similar to voriconazole, suggesting comparable solubility challenges. |
| Predicted logP | 1.4[1] | ~1.5-1.8[3][4] | Indicates a lipophilic nature, favoring solubility in organic solvents over aqueous media. |
| pKa (estimated) | Similar to Voriconazole | Basic pKa: ~1.76; Acidic pKa: ~12.7[5] | The presence of ionizable groups suggests that solubility will be pH-dependent. |
The removal of a fluorine atom in 5-Desfluoro voriconazole compared to voriconazole may slightly alter its electronic properties and lipophilicity. While fluorine substitution often increases lipophilicity[6][7][8][9][10], the overall impact on solubility for this specific modification requires experimental validation.
Frequently Asked Questions (FAQs)
Q1: Why is my 5-Desfluoro voriconazole not dissolving in aqueous buffers?
-
A1: 5-Desfluoro voriconazole, much like its parent compound voriconazole, is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability[11][12][13]. Its predicted logP of 1.4 indicates its lipophilic ("fat-loving") nature, meaning it preferentially dissolves in non-polar, organic solvents rather than in polar, aqueous solutions like buffers. The strong intermolecular forces within the crystal lattice of the solid compound also need to be overcome by the solvent, which is energetically unfavorable in aqueous media.
Q2: I've tried dissolving it in common organic solvents like DMSO and ethanol, but I'm still facing issues when diluting into my aqueous experimental medium. What is happening?
-
A2: This is a common issue known as "precipitation upon dilution." While 5-Desfluoro voriconazole may be soluble in organic solvents like DMSO or ethanol[14], when this concentrated organic solution is introduced into a larger volume of an aqueous buffer, the overall solvent environment becomes predominantly aqueous. The drug, no longer in its preferred organic solvent, crashes out of the solution, leading to precipitation.
Q3: How does pH affect the solubility of 5-Desfluoro voriconazole?
-
A3: Based on the structure of voriconazole, which has both weakly basic and acidic functional groups, the solubility of 5-Desfluoro voriconazole is expected to be pH-dependent. Voriconazole itself exhibits its maximum solubility in acidic conditions (e.g., 2.7 mg/mL at pH 1.2) and has low solubility at neutral pH (0.61 mg/mL at pH 7)[4][15]. It is likely that 5-Desfluoro voriconazole will follow a similar trend. At low pH, the basic nitrogen atoms in the triazole and pyrimidine rings can become protonated, leading to a charged species that is more readily solvated by water.
Q4: Can heating improve the solubility?
-
A4: Gentle heating can increase the rate of dissolution and, in some cases, the solubility. However, this should be approached with caution. Excessive heat can lead to the degradation of the compound. Furthermore, a solution that is clear when hot may precipitate as it cools to room or experimental temperature (e.g., 37°C), a phenomenon known as supersaturation. The stability of voriconazole is known to be compromised at elevated temperatures, especially in solution[16]. Therefore, this method is not generally recommended without thorough stability studies.
Troubleshooting Guides
Guide 1: Systematic Approach to Solvent Selection and pH Adjustment
This guide provides a step-by-step protocol to systematically determine an appropriate solvent system for 5-Desfluoro voriconazole for your specific application.
Caption: Systematic workflow for solvent and pH optimization.
-
Preparation of Stock Solutions:
-
Accurately weigh a small amount of 5-Desfluoro voriconazole (e.g., 1-5 mg).
-
Prepare a concentrated stock solution in a suitable organic solvent. Voriconazole is soluble in ethanol and DMSO at approximately 20 mg/mL[14]. Start with a concentration of 10 mg/mL in 100% DMSO.
-
-
pH Screening:
-
Prepare a series of aqueous buffers with varying pH values (e.g., pH 2, 4, 6, 7.4, 8). Common buffers include citrate for acidic pH, phosphate for neutral pH, and Tris for slightly alkaline pH.
-
In separate microcentrifuge tubes, add a small volume of your organic stock solution to each buffer to achieve your desired final concentration. It is crucial to keep the final concentration of the organic solvent as low as possible (ideally <1% v/v) to avoid solvent effects in your experiment.
-
Vortex the tubes and visually inspect for any precipitation immediately and after a set period (e.g., 1 hour) at room temperature.
-
For a more quantitative assessment, centrifuge the tubes and measure the concentration of the dissolved compound in the supernatant using a validated analytical method like HPLC-UV.
-
-
Co-Solvent Titration:
-
If precipitation occurs even at the optimal pH, a co-solvent system may be necessary.
-
Using the best pH identified in the previous step, prepare a series of solutions with increasing concentrations of a biocompatible co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG).
-
Determine the minimum concentration of the co-solvent required to maintain the solubility of 5-Desfluoro voriconazole at your target concentration.
-
Guide 2: Advanced Solubilization Techniques
If pH adjustment and co-solvents are insufficient or not suitable for your experimental system, more advanced formulation strategies can be employed.
Caption: Decision tree for selecting an advanced solubilization method.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. They can encapsulate poorly soluble molecules, like 5-Desfluoro voriconazole, forming an inclusion complex that is more water-soluble.
-
Rationale: This technique has been successfully used to enhance the solubility and stability of voriconazole[17][18][19][20]. Sulfobutyl ether β-cyclodextrin (SBE-β-CD) is a particularly effective and commonly used derivative.
-
Protocol Outline:
-
Screening: Prepare aqueous solutions of different cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin (HP-β-CD), SBE-β-CD) at various concentrations.
-
Complexation: Add an excess of 5-Desfluoro voriconazole to each cyclodextrin solution.
-
Equilibration: Shake the mixtures at a constant temperature for 24-48 hours to reach equilibrium.
-
Quantification: Centrifuge the samples and analyze the supernatant for the concentration of dissolved 5-Desfluoro voriconazole by HPLC. This will allow you to determine the phase solubility diagram and the complexation efficiency.
-
A solid dispersion is a system where the drug is dispersed in an inert carrier matrix, often in an amorphous state. This can significantly improve the dissolution rate and apparent solubility.
-
Rationale: Solid dispersions of voriconazole with carriers like Gelucire® 44/14, Poloxamer 188, and PVP K30 have shown enhanced solubility and dissolution[3][12].
-
Protocol Outline (Solvent Evaporation Method):
-
Dissolution: Dissolve both 5-Desfluoro voriconazole and a hydrophilic polymer carrier (e.g., PVP K30, HPMC) in a common volatile organic solvent (e.g., methanol).
-
Evaporation: Remove the solvent under vacuum (e.g., using a rotary evaporator) to form a solid mass.
-
Milling and Sieving: Mill the solid mass into a fine powder and sieve to obtain a uniform particle size.
-
Evaluation: Assess the dissolution rate of the resulting powder in your aqueous medium of choice and compare it to the unformulated drug.
-
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic cores of these micelles can solubilize lipophilic drugs.
-
Rationale: Surfactants are a well-established method for solubilizing poorly soluble APIs. Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL are often used in research and pharmaceutical formulations.
-
Protocol Outline:
-
Screening: Prepare a series of solutions of a biocompatible surfactant in your desired aqueous buffer at concentrations above its critical micelle concentration.
-
Solubilization: Add an excess of 5-Desfluoro voriconazole to each surfactant solution.
-
Equilibration and Quantification: Follow the same procedure as for cyclodextrin complexation (equilibration and quantification) to determine the extent of solubility enhancement.
-
Analytical Quantification Protocol
Accurate quantification of dissolved 5-Desfluoro voriconazole is essential for all troubleshooting experiments. A High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and reliable technique.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water mixture (e.g., 65:35 v/v)[16] |
| Detection Wavelength | ~256 nm[16] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Quantification | Peak area compared to a standard curve of known concentrations. |
Note: This method is based on established protocols for voriconazole and may require optimization for 5-Desfluoro voriconazole.
References
-
Lau, D., et al. (2021). Voriconazole Eye Drops: Enhanced Solubility and Stability through Ternary Voriconazole/Sulfobutyl Ether β-Cyclodextrin/Polyvinyl Alcohol Complexes. PubMed Central. Available at: [Link]
-
Taylor & Francis Online. (2019). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]
-
MDPI. (2022). Voriconazole Cyclodextrin Based Polymeric Nanobeads for Enhanced Solubility and Activity: In Vitro/In Vivo and Molecular Simulation Approach. MDPI. Available at: [Link]
-
Miletic, T., et al. (2013). Spray-dried voriconazole-cyclodextrin complexes: Solubility, dissolution rate and chemical stability. ResearchGate. Available at: [Link]
-
Başaran, E., et al. (2020). Formulation and characterization studies of inclusion complexes of voriconazole for possible ocular application. Taylor & Francis Online. Available at: [Link]
-
ResearchGate. (n.d.). Solubility study of Voriconazole in the different solvents. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 5-Desfluoro voriconazole, (+/-)-. PubChem. Available at: [Link]
-
U.S. Food and Drug Administration. (2003). Clinical Pharmacology Biopharmaceutics Review(s). accessdata.fda.gov. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2020). Importance of Fluorine in Benzazole Compounds. PubMed Central. Available at: [Link]
-
Quora. (2020). Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?. Quora. Available at: [Link]
-
Pal, D., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Available at: [Link]
- Google Patents. (n.d.). WO2005051353A2 - Pharmaceutical formulations comprising voriconazole. Google Patents.
-
European Medicines Agency. (n.d.). Vfend, INN-voriconazole. European Medicines Agency. Available at: [Link]
-
IntechOpen. (2022). Triazole Compounds: Recent Advances in Medicinal Research. IntechOpen. Available at: [Link]
-
FULCRUM. (n.d.). Spray-dried voriconazole-cyclodextrin complexes: Solubility, dissolution rate and chemical stability. ФарФаР. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (2017). Formulation Development and Solubility Enhancement of Voriconazole by Solid Dispersion Technique. Research Journal of Pharmacy and Technology. Available at: [Link]
-
ResearchGate. (2015). Design and synthesis of novel antifungal triazole derivatives with good activity and water solubility. ResearchGate. Available at: [Link]
-
National Institutes of Health. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. NIH. Available at: [Link]
-
National Institutes of Health. (2019). Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. NIH. Available at: [Link]
-
PubMed Central. (2012). Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central. Available at: [Link]
-
PubChem. (n.d.). Voriconazole. PubChem. Available at: [Link]
-
FDA. (n.d.). 5-DESFLUORO VORICONAZOLE, (+/-)-. gsrs. Available at: [Link]
-
ResearchGate. (n.d.). ΔpKa values of voriconazole and coformers. ResearchGate. Available at: [Link]
-
Frontiers. (2023). Pharmacokinetic interaction of voriconazole and clarithromycin in Pakistani healthy male volunteers: a single dose, randomized, crossover, open-label study. Frontiers. Available at: [Link]
Sources
- 1. 5-Desfluoro voriconazole, (+/-)- | C16H15F2N5O | CID 22844239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Voriconazole | C16H14F3N5O | CID 71616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2005051353A2 - Pharmaceutical formulations comprising voriconazole - Google Patents [patents.google.com]
- 5. Pharmacokinetic interaction of voriconazole and clarithromycin in Pakistani healthy male volunteers: a single dose, randomized, crossover, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. nbinno.com [nbinno.com]
- 8. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. rjptonline.org [rjptonline.org]
- 13. rac 5-Desfluoro Voriconazole | 182369-73-9 [chemicalbook.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Voriconazole Eye Drops: Enhanced Solubility and Stability through Ternary Voriconazole/Sulfobutyl Ether β-Cyclodextrin/Polyvinyl Alcohol Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. Secure Verification [farfar.pharmacy.bg.ac.rs]
Technical Support Center: Optimization of LC-MS/MS Parameters for 5-Desfluoro Voriconazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the quantitative analysis of 5-Desfluoro voriconazole using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and troubleshooting strategies to help you develop a robust, sensitive, and reliable bioanalytical method. Our approach is grounded in the principles of causality, ensuring you understand not just what to do, but why you are doing it.
Introduction: The Analytical Challenge of 5-Desfluoro Voriconazole
5-Desfluoro voriconazole is a structural analog and potential metabolite of the potent triazole antifungal agent, voriconazole. Accurate quantification of such analogs is critical in pharmacokinetic (PK), drug metabolism (DMPK), and toxicology studies. While structurally similar to its parent compound, its unique physicochemical properties necessitate a dedicated optimization process to achieve the required sensitivity, specificity, and reproducibility demanded by regulatory bodies like the FDA and EMA.[1][2][3][4]
This guide provides a foundational method, detailed optimization protocols, and a comprehensive troubleshooting section to navigate the common challenges encountered during method development for this analyte in complex biological matrices like plasma or serum.
Section 1: Foundational Method Parameters
Before diving into optimization, it is essential to establish a logical starting point. The parameters below are derived from well-established methods for voriconazole and serve as an excellent baseline for 5-Desfluoro voriconazole.[5][6][7][8]
Table 1.1: Initial Liquid Chromatography (LC) Parameters
| Parameter | Recommended Starting Point | Rationale & Justification |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, <3 µm) | C18 columns provide excellent retention and peak shape for moderately polar compounds like voriconazole and its analogs. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a volatile modifier that acidifies the mobile phase, promoting analyte protonation for enhanced positive mode ESI-MS signal.[9] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Acetonitrile often provides sharper peaks and lower backpressure. Methanol can offer different selectivity. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column, balancing analysis time with chromatographic efficiency. |
| Gradient | Start at 5-10% B, ramp to 95% B, hold, re-equilibrate | A gradient elution is crucial for effectively eluting the analyte while separating it from early-eluting matrix components.[7] |
| Column Temp. | 30 - 40 °C | Elevated temperatures can improve peak shape and reduce viscosity, but should be tested for analyte stability.[5][6] |
| Injection Volume | 1 - 5 µL | A smaller injection volume minimizes the introduction of non-volatile matrix components into the MS source, reducing contamination.[6] |
Table 1.2: Initial Mass Spectrometry (MS) Parameters
| Parameter | Recommended Starting Point | Rationale & Justification |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The triazole structure of voriconazole and its analogs contains basic nitrogen atoms that are readily protonated in an acidic environment.[5][9] |
| Precursor Ion [M+H] | m/z 332.1 (Calculated for C₁₆H₁₅F₂N₅O) | The parent compound voriconazole ([M+H]⁺ ≈ m/z 350.1) has three fluorine atoms. Replacing one with hydrogen reduces the monoisotopic mass by ~18 Da. This value must be confirmed via infusion. |
| Product Ions | To be determined (TBD) via infusion | Product ions are generated by fragmenting the precursor ion. Common fragmentation pathways for voriconazole (e.g., yielding m/z 281.1, 224.1, 127.0) suggest likely losses of the pyrimidine ring or triazole moieties.[9][10][11] |
| Collision Energy (CE) | TBD via infusion (start around 15-25 eV) | This is the energy applied to induce fragmentation. It must be optimized for each specific precursor-product transition to maximize signal intensity.[6] |
| Source Temp. | 150 °C | Optimizes desolvation of droplets. |
| Desolvation Temp. | 500 °C | Facilitates the transition of ions from liquid to gas phase.[6][8] |
| Gas Flows | Instrument-specific; use manufacturer's recommendations | Cone gas and desolvation gas flows are critical for efficient desolvation and ion transport. |
Section 2: Step-by-Step Optimization Protocols
A validated method is built upon systematic optimization. The following protocols outline the logical workflow for refining the initial parameters.
Protocol 2.1: Mass Spectrometer Tuning & Optimization
The goal of this step is to determine the exact precursor ion mass and identify the most intense and stable product ions for Multiple Reaction Monitoring (MRM).
-
Prepare Analyte Solution: Create a ~1 µg/mL solution of 5-Desfluoro voriconazole in 50:50 Acetonitrile:Water with 0.1% Formic Acid.
-
Direct Infusion: Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Full Scan (Q1 Scan): Acquire data in full scan mode to confirm the protonated molecular ion ([M+H]⁺). Verify the presence of a strong signal at the expected m/z 332.1 .
-
Product Ion Scan (PIS): Set the first quadrupole (Q1) to isolate the precursor ion (m/z 332.1). Scan the third quadrupole (Q3) to identify all fragment ions produced in the collision cell.
-
Select & Optimize MRM Transitions:
-
Identify the 2-3 most abundant and stable product ions from the PIS spectrum. Higher m/z fragments are often more specific.
-
For each precursor → product ion pair (MRM transition), perform a Collision Energy (CE) optimization. This involves ramping the CE voltage and monitoring the signal intensity to find the value that produces the maximum response.
-
Select one transition for quantification (quantifier) and at least one for confirmation (qualifier).
-
Protocol 2.2: Chromatographic Method Development
This protocol aims to achieve a sharp, symmetrical peak for the analyte, with sufficient retention to avoid co-elution with matrix components that cause ion suppression.
-
Initial Injection: Using the starting LC parameters (Table 1.1) and the optimized MRM transitions, inject a neat (clean solvent) standard of 5-Desfluoro voriconazole.
-
Assess Peak Shape & Retention:
-
Optimize Gradient: Adjust the gradient slope and duration. A shallower gradient can improve separation from closely eluting interferences. A faster gradient can reduce run time.
-
Evaluate Mobile Phase: If peak shape is poor, consider switching the organic mobile phase (e.g., from acetonitrile to methanol) or adjusting the formic acid concentration.
-
Matrix Effect Evaluation (Post-Extraction Spike):
-
Extract a blank plasma sample using the chosen sample preparation method (see Protocol 2.3).
-
Spike the extracted blank matrix with the analyte at a known concentration.
-
Compare the peak area to a neat standard of the same concentration.
-
Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) * 100
-
A value < 85% indicates ion suppression; > 115% indicates ion enhancement.[12][14][15] If significant matrix effects are observed at the analyte's RT, further adjust the chromatography to shift the RT.
-
Protocol 2.3: Sample Preparation Optimization
The goal is to efficiently extract the analyte from the biological matrix while removing as many interfering components (proteins, phospholipids) as possible.
-
Method Selection: Protein precipitation (PPT) is the simplest and most common method for voriconazole analysis and a good starting point.[7][16][17]
-
Protein Precipitation (PPT) Protocol:
-
To 50 µL of plasma/serum sample, add 150 µL of cold (-20°C) acetonitrile containing a suitable internal standard (e.g., voriconazole-d3 or another structurally similar, stable isotope-labeled compound).[17][18] The 3:1 organic solvent to sample ratio is standard.
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial or 96-well plate for injection.
-
-
Assess Recovery:
-
Prepare two sets of samples: (A) analyte spiked into plasma before extraction and (B) analyte spiked into the supernatant of an already extracted blank plasma sample.
-
Process set A through the full PPT protocol.
-
Extraction Recovery (%) = (Peak Area of Set A / Peak Area of Set B) * 100
-
Aim for a recovery that is high (>80%) but, more importantly, consistent and precise across the concentration range.
-
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues in a direct question-and-answer format.
**dot
graph Troubleshooting_Low_Signal { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];
// Nodes Start [label="Problem:\nLow Analyte Signal or\nNo Peak Detected", fillcolor="#FBBC05"]; CheckMS [label="Step 1: Verify MS Performance", fillcolor="#F1F3F4"]; CheckInfusion [label="1a. Infuse Analyte Directly\nIs signal strong?", fillcolor="#F1F3F4"]; CleanSource [label="No -> Clean MS Source & Optics\nRecalibrate Instrument", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckLC [label="Yes -> Step 2: Investigate LC & Sample Issues", fillcolor="#F1F3F4"]; CheckNeat [label="2a. Inject High Conc. Neat Standard\nIs peak present?", fillcolor="#F1F3F4"]; CheckMethod [label="No -> Verify LC Method\n(Connections, Solvents, MRM settings)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckMatrix [label="Yes -> Step 3: Assess Matrix Effects", fillcolor="#F1F3F4"]; PostSpike [label="3a. Perform Post-Extraction Spike\nCompare to Neat Standard", fillcolor="#F1F3F4"]; Suppression [label="Signal Suppressed?\n(Area < Neat)", fillcolor="#FBBC05"]; Enhancement [label="Signal Enhanced?\n(Area > Neat)", fillcolor="#FBBC05"]; ImproveChrom [label="Yes -> Modify Chromatography\n(Change gradient, adjust RT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ImproveCleanup [label="Still Suppressed -> Improve Sample Cleanup\n(Try SPE or LLE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckRecovery [label="No Suppression -> Step 4: Evaluate Recovery", fillcolor="#F1F3F4"]; LowRecovery [label="Recovery < 70%?", fillcolor="#FBBC05"]; OptimizePrep [label="Yes -> Optimize Sample Prep\n(Solvent ratio, pH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Problem Resolved", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckMS; CheckMS -> CheckInfusion; CheckInfusion -> CleanSource [label="No"]; CheckInfusion -> CheckLC [label="Yes"]; CheckLC -> CheckNeat; CheckNeat -> CheckMethod [label="No"]; CheckNeat -> CheckMatrix [label="Yes"]; CheckMatrix -> PostSpike; PostSpike -> Suppression; PostSpike -> Enhancement; Suppression -> ImproveChrom [label="Yes"]; Enhancement -> ImproveChrom [label="Yes"]; ImproveChrom -> ImproveCleanup [label="If problem persists"]; PostSpike -> CheckRecovery [label="No Significant Effect"]; CheckRecovery -> LowRecovery; LowRecovery -> OptimizePrep [label="Yes"];
// Connections to Success CleanSource -> Start [label="Re-test"]; CheckMethod -> Start [label="Re-test"]; ImproveCleanup -> Success; OptimizePrep -> Success; LowRecovery -> Success [label="No (Recovery is good)"];
} Caption: Troubleshooting logic for low analyte signal.
Q1: I am not seeing any peak for my analyte, even at high concentrations. Where do I start?
A: Start by decoupling the LC and MS systems to isolate the problem.
-
Verify Mass Spectrometer Performance: Directly infuse a known standard of 5-Desfluoro voriconazole into the MS. If you see a strong, stable signal for your optimized MRM transition, the MS is likely functioning correctly. If not, the issue lies with the instrument itself. This may require source cleaning, tuning, or calibration.
-
Verify LC System and Method: If the MS is working, inject a high-concentration neat standard through the LC-MS system. If a peak is still absent, double-check your LC method parameters, mobile phase composition, physical connections (tubing), and ensure the correct MRM transitions are programmed in your acquisition method.
Q2: My analyte peak is present, but the sensitivity is very poor.
A: Poor sensitivity is often caused by ion suppression from co-eluting matrix components or inefficient ionization.
-
Evaluate Matrix Effects: Perform the post-extraction spike experiment described in Protocol 2.2. Significant ion suppression at the analyte's retention time is a very common cause of low sensitivity in bioanalysis.[12][13][14] To mitigate this, adjust your chromatographic gradient to move the analyte's retention time away from the suppression zone.
-
Optimize ESI Source Conditions: Re-optimize source parameters like desolvation temperature and gas flows. Inefficient desolvation can drastically reduce ion signal.
-
Check Mobile Phase pH: Ensure your mobile phase contains an additive like formic acid (0.1%) to promote protonation. The analyte must be ionized in solution before it can be detected by the mass spectrometer.[9]
Q3: My peak shape is broad or tailing. How can I improve it?
A: Poor peak shape can compromise integration accuracy and resolution.
-
Check for Column Overload: Dilute your sample and re-inject. If the peak shape improves, you may be overloading the analytical column.
-
Adjust Mobile Phase Strength: A mobile phase that is too weak may cause peak tailing. Try increasing the initial percentage of the organic phase (Mobile Phase B) in your gradient.
-
Rule out Secondary Interactions: Tailing can be caused by unwanted interactions between the analyte and the column stationary phase. Adding a small amount of a competitor base (e.g., ammonium acetate) to the mobile phase can sometimes improve peak shape for basic compounds. Also, ensure your sample solvent is not significantly stronger than your initial mobile phase conditions.
Q4: My results are not reproducible between injections. What could be the cause?
A: Poor reproducibility points to instability in the sample preparation, LC, or MS.
-
Evaluate Internal Standard (IS) Performance: The IS is crucial for correcting variability.[18] The peak area of your IS should be consistent across all samples in a batch. If it is highly variable, it may indicate inconsistent sample preparation (e.g., pipetting errors) or that the IS itself is subject to matrix effects. Using a stable isotope-labeled version of the analyte is the best way to ensure the IS accurately tracks the analyte's behavior.[18][19]
-
Check for Carryover: Inject a blank solvent sample immediately after a high-concentration standard. If you see a peak for the analyte, you have carryover. This can be addressed by adding a more rigorous needle wash step (using a strong organic solvent) to your autosampler method.[6]
-
Assess Analyte Stability: Voriconazole and its metabolites can be unstable under certain conditions.[20] Perform stability tests (e.g., freeze-thaw, bench-top stability in matrix) to ensure your analyte is not degrading during the sample preparation and analysis workflow.
Section 4: Adherence to Regulatory Standards
While this guide focuses on optimization, the ultimate goal is to develop a method that can be fully validated according to industry standards. All optimization experiments should be performed with validation in mind. Key parameters you will need to assess during a full validation include:
-
Selectivity and Specificity
-
Accuracy and Precision
-
Calibration Curve and Linearity
-
Lower Limit of Quantification (LLOQ)
-
Recovery and Matrix Effects
-
Stability
Your robust optimization of chromatography and sample preparation is the foundation for successfully meeting the stringent acceptance criteria outlined in guidelines from the EMA and FDA.[1][2][3][4][21][22][23][24]
**dot
graph Workflow_LCMS { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
// Nodes Sample [label="1. Biological Sample\n(e.g., Plasma)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep [label="2. Sample Preparation\n(Protein Precipitation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inject [label="3. Autosampler Injection", fillcolor="#FBBC05"]; LC [label="4. HPLC Separation\n(C18 Column, Gradient)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ionize [label="5. Ionization\n(Electrospray - ESI)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MS1 [label="6. Mass Filtering (Q1)\n(Isolate Precursor Ion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MS2 [label="7. Fragmentation (q2)\n(Collision-Induced Dissociation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MS3 [label="8. Mass Filtering (Q3)\n(Isolate Product Ion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detect [label="9. Detection", fillcolor="#FBBC05"]; Data [label="10. Data Acquisition\n& Processing", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Sample -> Prep; Prep -> Inject; Inject -> LC; LC -> Ionize; Ionize -> MS1; MS1 -> MS2; MS2 -> MS3; MS3 -> Detect; Detect -> Data; } Caption: General experimental workflow for LC-MS/MS bioanalysis.
References
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
European Medicines Agency. Draft ICH guideline M10 on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
Slideshare. Bioanalytical method validation emea. [Link]
-
Slideshare. USFDA guidelines for bioanalytical method validation. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Vogeser, M., et al. (2003). Quantification of voriconazole in plasma by liquid chromatography-tandem mass spectrometry. Therapeutic Drug Monitoring. [Link]
-
Biotage. Sample Preparation Method for Determination of Voriconazole in Plasma Using ISOLUTE® SLE+. [Link]
-
Biotage. Sample Preparation Method for Determination of Voriconazole in Plasma Using ISOLUTE® SLE+ (Application Note). [Link]
-
Alhussaini, W., et al. (2021). Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring. Scientific Research Publishing. [Link]
-
Zhang, Q., et al. (2021). Comparison of LC-MS3 and LC-MRM Method for Quantifying Voriconazole and Its Application in Therapeutic Drug Monitoring of Human Plasma. MDPI. [Link]
-
Hope, W. W., et al. (2004). Validation of an Assay for Voriconazole in Serum Samples Using Liquid Chromatography–Tandem Mass Spectrometry. Therapeutic Drug Monitoring. [Link]
-
ResearchGate. Optimized parameters for quantitation of voriconazole using LC-MS3. [Link]
-
Xue, T., et al. (2017). Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients. PLOS ONE. [Link]
-
Hiraoka, F., et al. (2021). High-Performance Liquid Chromatography for Ultra-Simple Determination of Plasma Voriconazole Concentration. MDPI. [Link]
-
Johnson, C. K., et al. (2023). Mass spectrometric methods for evaluation of voriconazole avian pharmacokinetics and the inhibition of its cytochrome P450-induced metabolism. Taylor & Francis Online. [Link]
-
van de Merbel, N. C. (2008). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. PubMed. [Link]
-
Liu, R., et al. (2023). Simultaneous Quantification of Seven Antifungal Agents in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry. National Institutes of Health. [Link]
-
ResearchGate. Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring. [Link]
-
Schulz, M., et al. (2023). Understanding Voriconazole Metabolism: A Middle-Out Physiologically-Based Pharmacokinetic Modelling Framework Integrating In Vitro and Clinical Insights. National Institutes of Health. [Link]
-
Bioanalysis Zone. Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
-
ResearchGate. Chemical structures of voriconazole and its two metabolites. [Link]
-
Chen, Y., et al. (2012). Determination of voriconazole in human plasma by HPLC-ESI-MS and application to pharmacokinetic study. PubMed. [Link]
-
Whirl-Carrillo, M., et al. (2021). PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics. National Institutes of Health. [Link]
-
Shimadzu Corporation. A High Sensitivity LC/MS/MS Method for Quantitative Analysis of Eight Antifungal Drugs in Human Serum. [Link]
-
Schulz, M., et al. (2022). Towards the Elucidation of the Pharmacokinetics of Voriconazole: A Quantitative Characterization of Its Metabolism. MDPI. [Link]
-
Jutivorakool, K., et al. (2016). Development and Validation of Voriconazole Concentration by LC-MS-MS: Applied in Clinical Implementation. National Institutes of Health. [Link]
-
ResearchGate. Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects. [Link]
-
Theuretzbacher, U., et al. (2001). Determination of voriconazole in aqueous humor by liquid chromatography-electrospray ionization-mass spectrometry. PubMed. [Link]
-
Scholz, I., et al. (2009). Pharmacokinetics, metabolism and bioavailability of the triazole antifungal agent voriconazole in relation to CYP2C19 genotype. Semantic Scholar. [Link]
-
Shimadzu Corporation. High-Speed Analysis of Voriconazole in Plasma Using Triple Quadrupole LC/MS/MS. [Link]
-
Shimadzu Corporation. Analysis for Voriconazole Using Fully Automated Sample Preparation LC-MS/MS System and Comparison of Measurement Methods. [Link]
-
Egle, H., et al. (2005). Fast, fully automated analysis of voriconazole from serum by LC-LC-ESI-MS-MS with parallel column-switching technique. PubMed. [Link]
-
Liu, Y., et al. (2017). Development and validation of an LC-MS/MS method for simultaneous quantification of voriconazole and its main metabolite voriconazole N-oxide in human plasma and its clinical application. Journal of Liquid Chromatography & Related Technologies. [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. fda.gov [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 6. Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring [scirp.org]
- 7. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of Voriconazole Concentration by LC‐MS‐MS: Applied in Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 12. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. lcms.cz [lcms.cz]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. shimadzu.com [shimadzu.com]
- 18. shimadzu.com [shimadzu.com]
- 19. Simultaneous Quantification of Seven Antifungal Agents in Human Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. id-eptri.eu [id-eptri.eu]
- 22. bioanalysisforum.jp [bioanalysisforum.jp]
- 23. moh.gov.bw [moh.gov.bw]
- 24. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Technical Support Center: A Guide to 5-Desfluoro Voriconazole Solution Stability
Introduction
5-Desfluoro voriconazole is a key impurity and metabolite of the broad-spectrum antifungal agent voriconazole.[1][2] Its accurate quantification and study are critical during drug development and quality control. However, like many complex organic molecules, its stability in solution can be a significant challenge, leading to inconsistent experimental results. This guide is designed for researchers and drug development professionals to proactively address and troubleshoot stability issues. We will explore the causative factors behind degradation and provide robust, field-proven protocols to ensure the integrity of your experimental work.
Part 1: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses the most common stability-related issues encountered during the handling of 5-Desfluoro voriconazole in solution.
FAQ 1: My 5-Desfluoro voriconazole solution, particularly in aqueous media, has become cloudy or shows a precipitate. What's the cause?
Answer:
This is a frequent observation that typically points to one of two issues: pH-dependent solubility or chemical degradation.
-
Causality (Solubility): 5-Desfluoro voriconazole, like its parent compound, is a weakly basic molecule. Its solubility in aqueous solutions is highly dependent on pH. In neutral or alkaline environments (pH > 7), the molecule is predominantly in its neutral, less soluble form, leading to precipitation. In acidic environments (e.g., pH 1-5), the molecule's nitrogen atoms become protonated, forming a more soluble salt.
-
Causality (Degradation): The precipitate could also be an insoluble degradation product. Voriconazole is known to degrade under certain conditions, particularly in strongly basic solutions, forming new chemical entities with different physical properties.[3][4][5]
Troubleshooting Steps:
-
Check the pH: Measure the pH of your solution. If it is neutral or alkaline, this is the most likely cause.
-
Solvent Selection: For primary stock solutions, always use a high-quality organic solvent like DMSO or methanol.
-
Acidify Aqueous Solutions: When preparing working solutions in aqueous buffers for assays, use a buffer with a slightly acidic pH (e.g., pH 3-5) to maintain solubility.
-
Filter Before Use: After preparing an aqueous dilution, filter it through a 0.22 µm syringe filter. If cloudiness returns, it indicates an ongoing process of either slow precipitation or degradation.
FAQ 2: My HPLC analysis shows a significant decrease in the main peak area and the appearance of new peaks over a short period. What are the likely degradation pathways?
Answer:
The appearance of new peaks alongside the loss of the parent compound is a clear sign of chemical instability. For azole antifungals like voriconazole and its analogs, the primary culprits are hydrolysis, oxidation, and photolysis.[4][5][6]
-
Hydrolysis: The molecule is particularly susceptible to degradation in alkaline (basic) conditions. Studies on voriconazole show rapid degradation in solutions containing NaOH.[4][5] Acidic conditions can also cause hydrolysis, though often at a slower rate.
-
Oxidation: The presence of dissolved oxygen or oxidizing agents (e.g., peroxides) can lead to oxidative degradation. The N-oxide of voriconazole is a known metabolite, indicating a potential pathway for degradation.[7][8]
-
Photodegradation: Azole compounds can be sensitive to light, especially UV radiation.[9][10] Exposure of solutions to ambient or direct light can catalyze degradation reactions, leading to a complex mixture of byproducts.
Troubleshooting Workflow:
To systematically identify the root cause, a forced degradation study is the most effective approach. This involves intentionally stressing the molecule under various conditions to see which one causes it to degrade.
Caption: A logical workflow for troubleshooting the degradation of 5-Desfluoro voriconazole.
FAQ 3: What are the best practices for preparing and storing a 10 mM stock solution in DMSO?
Answer:
A DMSO stock solution is the most common starting point for experiments. Proper preparation and storage are essential for long-term viability.
| Parameter | Recommended Condition | Rationale & Justification |
| Solvent Quality | Anhydrous, ≥99.9% purity DMSO | DMSO is hygroscopic (absorbs water from the air). Water can facilitate hydrolysis over long-term storage. |
| Temperature | Store at -20°C or -80°C | Low temperatures drastically reduce the rate of all chemical reactions, providing the best protection against degradation.[11] |
| Light Protection | Use amber glass vials or wrap clear vials in foil | Protects the compound from photolytic degradation, a known liability for azole antifungals.[9] |
| Atmosphere | Purge vial headspace with an inert gas (argon/nitrogen) | Displaces oxygen from the vial, minimizing the potential for slow oxidative degradation over months or years. |
| Freeze-Thaw Cycles | Aliquot into single-use volumes | Prevents repeated warming and cooling, which can introduce moisture from condensation and accelerate degradation. |
Part 2: Key Experimental Protocols
These protocols provide step-by-step instructions for common workflows related to ensuring the stability of 5-Desfluoro voriconazole.
Protocol 1: Stability-Indicating HPLC Method Development Outline
A stability-indicating method is one that can separate the parent drug from all potential degradation products.
Objective: To develop an HPLC method capable of resolving 5-Desfluoro voriconazole from its stress-induced degradants.
Materials:
-
5-Desfluoro voriconazole
-
Forced degradation samples (from Protocol 2)
-
HPLC system with a PDA or DAD detector
-
C18 Reverse-Phase Column (e.g., Inertsil ODS 3V, 150 x 4.6 mm, 5 µm)[5]
-
Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 2.5 with phosphoric acid[5][6]
Procedure:
-
Prepare Samples: Dilute the untreated stock solution and all stressed samples (acid, base, peroxide, etc.) to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Initial Chromatographic Conditions:
-
Gradient Elution: Start with a gradient program to ensure all components are eluted. A typical starting gradient might be:
-
0-20 min: 20% to 40% B
-
20-38 min: 40% to 60% B
-
38-40 min: 60% to 20% B
-
40-45 min: Hold at 20% B (re-equilibration)[5]
-
-
Method Optimization & Validation (Self-Validating System):
-
Specificity: Inject all stressed samples. The method is considered "stability-indicating" only if all degradation peaks are baseline-resolved from the main 5-Desfluoro voriconazole peak.
-
Peak Purity: Use the PDA detector to assess peak purity for the parent compound in the stressed samples. The purity angle should be less than the purity threshold, confirming that no degradants are co-eluting.[5]
-
Mass Balance: The total response (parent peak + all degradant peaks) in a stressed sample should be close to the response of the unstressed sample (e.g., 98-102%). This confirms that all major degradants are being detected.[5][6]
-
Protocol 2: Forced Degradation Study Workflow
This protocol is essential for identifying the intrinsic stability characteristics of the molecule.
Caption: Experimental workflow for conducting a forced degradation study.
Methodology:
-
Prepare Stock Solution: Create a 1 mg/mL solution of 5-Desfluoro voriconazole in a 50:50 acetonitrile/water mixture.
-
Apply Stress: Treat aliquots of the stock solution as described in the diagram above, using conditions adapted from studies on voriconazole.[5][12]
-
Causality: The conditions (time, temperature, concentration) are chosen to achieve modest degradation (5-20%). Complete degradation is undesirable as it prevents the study of primary degradation products.
-
-
Quench and Dilute: After the specified time, stop the reactions. For acid/base samples, neutralize them with an equimolar amount of base/acid. Dilute all samples to the working concentration of the HPLC method.
-
Analysis: Analyze an unstressed control and all stressed samples using the validated stability-indicating HPLC method (Protocol 1).
-
Interpretation: Compare the chromatograms. The conditions that produce the most significant degradation are the primary stability liabilities for the molecule. For example, if the "Base Hydrolysis" sample shows 7% degradation while others show <2%, the molecule is most sensitive to alkaline conditions.[5]
References
-
Lopes, L., et al. (2010). Treatment of invasive fungal infections: stability of voriconazole infusion solutions in PVC bags. Braz J Pharm Sci, 46(4). Available at: [Link]
- Patel, P., et al. (2012). Development and Validation of a Stability-Indicating HPLC Method for Determination of Voriconazole and Its Related Substances.
-
Lopes, L., et al. (2010). Treatment of invasive fungal infections: stability of voriconazole infusion solutions in PVC bags. SciELO. Available at: [Link]
-
Barbosa, E., et al. (2017). Proposed pathway for alkaline degradation of voriconazole. ResearchGate. Available at: [Link]
-
PeyPey, M., et al. (2005). Preparation and Stability of Voriconazole Eye Drop Solution. Antimicrobial Agents and Chemotherapy, 49(7), 3050-3052. Available at: [Link]
-
Thorn, C. F., et al. (2019). PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics. Pharmacogenetics and genomics, 29(5), 111-117. Available at: [Link]
-
PubChem. (n.d.). 5-Desfluoro voriconazole, (+/-)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Goyal, A., et al. (2015). Stability of extemporaneously prepared voriconazole ophthalmic solution. ResearchGate. Available at: [Link]
- Yahiaoui, R., et al. (2005). Stability of voriconazole injection in 0.9% sodium chloride and 5% dextrose injections. International Journal of Antimicrobial Agents, 25(2), 174-176.
-
Jain, N., et al. (2010). Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. Journal of Pharmaceutical Sciences and Research, 2(11), 748-755. Available at: [Link]
-
Sharma, P., et al. (2014). A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets. Journal of Chromatographic Science, 52(7), 671-678. Available at: [Link]
-
Gufford, B., et al. (2020). Towards the Elucidation of the Pharmacokinetics of Voriconazole: A Quantitative Characterization of Its Metabolism. MDPI. Available at: [Link]
-
Sravani, G., et al. (2022). Development and validation of novel stability indicating RP-HPLC method for the determination of assay of voriconazole in pharma. ScienceScholar. Available at: [Link]
-
Sharma, P., et al. (2014). A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets. ResearchGate. Available at: [Link]
-
Global Substance Registration System. (n.d.). 5-DESFLUORO VORICONAZOLE, (+/-)-. Retrieved from [Link]
-
Jain, N., et al. (2010). Result of Forced Degradation Studies of Voriconazole. ResearchGate. Available at: [Link]
-
Barbosa, E., et al. (2016). LC Stability Studies of Voriconazole and Structural Elucidation of Its Major Degradation Product. ResearchGate. Available at: [Link]
-
da Silva, A., et al. (2020). Results of forced degradation studies of luliconazole. ResearchGate. Available at: [Link]
- Felis, E., et al. (2022). Azole fungicides: (Bio)degradation, transformation products and toxicity elucidation.
- Jutt, U., et al. (2023). Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole. Environmental Science & Technology, 57(31), 11469-11479.
Sources
- 1. rac 5-Desfluoro Voriconazole | CymitQuimica [cymitquimica.com]
- 2. 5-Desfluoro voriconazole, (+/-)- | C16H15F2N5O | CID 22844239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Azole fungicides: (Bio)degradation, transformation products and toxicity elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sciencescholar.us [sciencescholar.us]
Technical Support Center: Overcoming Challenges in the Purification of 5-Desfluoro Voriconazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 5-Desfluoro voriconazole. This guide is designed for researchers, scientists, and drug development professionals who are working with this specific voriconazole-related substance. 5-Desfluoro voriconazole, also known as Voriconazole EP Impurity B, is a critical reference standard for the quality control of the active pharmaceutical ingredient (API) Voriconazole.[1][2] Its effective purification is paramount for accurate analytical method validation and ensuring the safety and efficacy of the final drug product.[3]
This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the common challenges encountered during the purification process.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is 5-Desfluoro voriconazole and why is its purification important? 5-Desfluoro voriconazole is a process-related impurity that can arise during the synthesis of Voriconazole.[3][4] Purifying this compound to a high degree is essential for its use as a qualified reference standard. This standard is used to identify and quantify the impurity in batches of the Voriconazole API, a step required by regulatory bodies like the ICH to ensure the drug's quality and safety.[3]
Q2: What are the primary sources of contamination in a crude sample of 5-Desfluoro voriconazole? Crude samples typically contain a mixture of components, including unreacted starting materials from the synthesis, by-products, and other structurally similar impurities.[5] Positional isomers, which have the same molecular weight but differ in the position of substituents on the aromatic rings, are particularly common and challenging to separate due to their similar physical properties.[3][4]
Q3: What is the general strategy for purifying 5-Desfluoro voriconazole? A multi-step approach is typically most effective. The general workflow involves an initial purification by column chromatography to remove the bulk of unrelated impurities, followed by a final polishing step using recrystallization to achieve high purity and obtain a crystalline solid.[6][7]
Q4: Which analytical techniques are essential for assessing the purity of the final product? A combination of chromatographic and spectroscopic methods is required. High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) is the standard for determining purity and quantifying related substances.[8][9] Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the chemical structure.[3]
Section 2: In-Depth Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Part A: Chromatographic Separation Issues
Q: My primary peak for 5-Desfluoro voriconazole is showing significant tailing in reverse-phase HPLC. What is the cause and how can I fix it?
A: Peak tailing is a common issue that can compromise resolution and accurate quantification. The cause is often related to unwanted secondary interactions between the analyte and the stationary phase.
Causality: The triazole and pyrimidine rings in 5-Desfluoro voriconazole contain basic nitrogen atoms. At neutral pH, these can interact with acidic residual silanol groups on the surface of standard C18 silica columns. This secondary ionic interaction is slower than the primary hydrophobic interaction, causing a portion of the molecules to lag behind, resulting in a tailed peak.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC peak tailing.
Q: I am struggling to resolve 5-Desfluoro voriconazole from a closely eluting impurity, likely a positional isomer. What advanced chromatographic strategies can I use?
A: Separating isomers is a classic challenge because they often have identical mass and similar polarity. Success requires exploiting subtle differences in their structure and interaction with the stationary and mobile phases.
Expert Insights & Solutions:
-
Optimize Mobile Phase Modifiers: The addition of acidic or basic modifiers can significantly alter selectivity. While acids like trifluoroacetic acid (TFA) are common, they can be harsh on columns. For basic compounds like this, sometimes a basic additive like diethylamine (DEA) can improve peak shape and resolution, though it is less common for reverse-phase.[10][11]
-
Change the Stationary Phase: If optimizing the mobile phase on a C18 column fails, switch to a stationary phase that offers different separation mechanisms.
-
Phenyl-Hexyl Column: This phase provides pi-pi interactions with the aromatic rings in your molecule. Isomers with different fluorine or nitrogen positions may exhibit unique electronic distributions, leading to differential retention.[12]
-
Pentafluorophenyl (PFP) Column: This is an excellent choice for separating halogenated compounds and positional isomers due to dipole-dipole, pi-pi, and ion-exchange interactions.
-
-
Explore Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for separating stereoisomers and other closely related compounds. It uses supercritical CO2 as the main mobile phase, often with a co-solvent like methanol. Chiral columns, such as those with amylose or cellulose derivatives, are highly effective in SFC for resolving enantiomers and diastereomers of voriconazole and its analogues.[10][11]
Table 1: Comparison of Chromatographic Strategies for Isomer Separation
| Technique | Stationary Phase | Mobile Phase Principle | Pros | Cons |
| RP-HPLC | C18 | Acetonitrile/Water + Acid | Standard, widely available | May offer insufficient selectivity for isomers. |
| RP-HPLC | Phenyl-Hexyl / PFP | Acetonitrile/Water | Alternative selectivity (pi-pi interactions) | May require more method development. |
| SFC | Chiral (e.g., Chiralpak AD-H) | Supercritical CO2 + Alcohol | Excellent for stereoisomers, fast, green solvent.[10][11] | Requires specialized equipment. |
Part B: Recrystallization & Final Form Issues
Q: My purified compound "oils out" instead of crystallizing during the recrystallization process. What is happening and how can I prevent it?
A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This usually happens when the solution is supersaturated at a temperature above the compound's melting point in that specific solvent environment, or when the impurity level is too high.
Causality & Solutions:
-
Excessive Supersaturation: You may be cooling the solution too quickly or using too much anti-solvent at once.
-
Solution: Slow down the cooling rate. Allow the solution to cool to room temperature naturally before moving it to an ice bath or refrigerator. Add the anti-solvent dropwise to the stirred solution at a slightly elevated temperature, allowing equilibrium to be maintained.
-
-
High Impurity Content: Impurities can disrupt the crystal lattice formation, a phenomenon known as "freezing point depression," leading to the formation of a liquid.
-
Solution: Ensure the material entering the recrystallization step is of sufficient purity (ideally >95%). If necessary, perform an additional chromatographic purification step.
-
-
Poor Solvent Choice: The solvent system may not be optimal.
-
Solution: Experiment with different solvent/anti-solvent pairs. Good pairs often consist of a solvent in which the compound is highly soluble (e.g., Isopropanol, Acetone) and an anti-solvent in which it is poorly soluble (e.g., Water, Hexane).[6][7] Using a solvent in which the compound has moderate solubility at high temperatures and low solubility at low temperatures can also work without an anti-solvent.
-
Q: After purification, my final product is an amorphous solid, not crystalline. Does this matter and how can I induce crystallization?
A: The physical form of the reference standard is important. Crystalline solids are generally more stable, less hygroscopic, and easier to handle and weigh accurately than amorphous materials. Amorphous forms can also have different properties that may affect analytical results.
Expert Insights & Solutions:
-
Annealing: Gently heating the amorphous solid under vacuum to a temperature below its melting point but above its glass transition temperature can provide the molecular mobility needed to rearrange into a more stable crystalline form.[13][14]
-
Slurrying: Suspending the amorphous solid in a solvent in which it is only sparingly soluble and stirring for an extended period (hours to days) at a controlled temperature can facilitate conversion to a crystalline form.
-
Seeding: If you have a tiny amount of crystalline material from a previous batch, adding a "seed" crystal to a supersaturated solution can provide a template for crystal growth, bypassing the difficult initial nucleation step.
Part C: Purity Assessment & Impurity Identification
Q: I've detected an unknown impurity peak in my final sample. What is the workflow for identifying it?
A: A systematic approach is crucial for efficiently identifying unknown impurities. The goal is to gather data on the impurity's molecular weight and structure.
Impurity Identification Workflow:
Sources
- 1. veeprho.com [veeprho.com]
- 2. 5-Desfluoro voriconazole, (+/-)- | C16H15F2N5O | CID 22844239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Voriconazole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 6. US8263769B2 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 7. WO2006065726A2 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 8. View of IDENTIFICATION AND QUANTIFICATION OF RELATED COMPOUNDS C&D IN VORICONAZOLE BY HPLC [icjpir.com]
- 9. Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciensage.info [sciensage.info]
- 11. ijrar.org [ijrar.org]
- 12. CN105699498A - HPLC method for separating and analyzing voriconazole prodrug related substances - Google Patents [patents.google.com]
- 13. Effects of the Glass-Forming Ability and Annealing Conditions on Cocrystallization Behaviors via Rapid Solvent Removal: A Case Study of Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Refining In Vivo Dosage for 5-Desfluoro Voriconazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Desfluoro voriconazole. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to facilitate the successful design and execution of your in vivo experiments. As a novel analog of voriconazole, a critical step in the preclinical development of 5-Desfluoro voriconazole is the careful and systematic refinement of its dosage to ensure both efficacy and safety. This resource will guide you through this process with scientific rigor and practical insights.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is 5-Desfluoro voriconazole and its putative mechanism of action?
-
How can we estimate a starting dose for in vivo studies of 5-Desfluoro voriconazole?
-
Why is a Maximum Tolerated Dose (MTD) study essential, and what does it tell us?
-
What are Pharmacokinetics (PK) and Pharmacodynamics (PD), and why are they critical for dose refinement?
-
What are the key differences between efficacy testing in a candidiasis model versus an aspergillosis model?
-
My 5-Desfluoro voriconazole is poorly soluble. How can I formulate it for in vivo administration?
-
-
Experimental Protocols
-
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
-
Protocol 2: Murine Model of Disseminated Candidiasis for Efficacy Testing
-
Protocol 3: Murine Model of Invasive Pulmonary Aspergillosis for Efficacy Testing
-
-
Troubleshooting Guide
-
High mortality in the control group during efficacy studies.
-
No clear dose-response relationship observed.
-
High variability in experimental results.
-
Precipitation of the compound upon administration.
-
-
Data Interpretation & Next Steps
-
Understanding PK/PD Parameters for Azoles
-
Bridging Preclinical Data to Clinical Development
-
-
References
Frequently Asked Questions (FAQs)
Q1: What is 5-Desfluoro voriconazole and its putative mechanism of action?
5-Desfluoro voriconazole is a chemical analog of the broad-spectrum triazole antifungal agent, voriconazole.[1] As a derivative, it is presumed to share the same mechanism of action as other azole antifungals. This involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3] By disrupting ergosterol synthesis, 5-Desfluoro voriconazole likely increases fungal cell membrane permeability, leading to the inhibition of fungal growth and, ultimately, cell death.
Q2: How can we estimate a starting dose for in vivo studies of 5-Desfluoro voriconazole?
Given the lack of specific in vivo data for 5-Desfluoro voriconazole, a logical starting point is to leverage the known data for its parent compound, voriconazole, and the in vitro potency of the new analog.
-
Leverage Parent Compound Data: Voriconazole has been studied extensively in murine models, with effective doses ranging from 10 to 40 mg/kg.[4] This range provides a preliminary bracket for the potential therapeutic window of its analog.
-
In Vitro to In Vivo Extrapolation: Compare the in vitro minimum inhibitory concentration (MIC) of 5-Desfluoro voriconazole against relevant fungal pathogens (e.g., Candida albicans, Aspergillus fumigatus) with that of voriconazole. If, for instance, 5-Desfluoro voriconazole is five times more potent in vitro (i.e., has a five-fold lower MIC), you might hypothesize that a lower starting dose in vivo could be effective. However, this is a crude estimation as it does not account for differences in pharmacokinetics.
-
Allometric Scaling: While more complex, allometric scaling can be used to estimate a human equivalent dose (HED) from animal data, and this principle can be adapted to extrapolate from a known compound to an analog, considering differences in molecular weight and other properties.[5]
A conservative approach is to start with a low dose, for example, one-tenth of the lowest effective dose of voriconazole, and then perform a dose-range finding study.[6][7]
Q3: Why is a Maximum Tolerated Dose (MTD) study essential, and what does it tell us?
An MTD study is a critical first step in the in vivo characterization of a new chemical entity.[8][9][10] It is designed to determine the highest dose of a drug that can be administered to an animal without causing unacceptable toxicity or mortality.[8][10]
The primary objectives of an MTD study are:
-
To identify the dose-limiting toxicities: Understanding the nature of any adverse effects is crucial for safety monitoring in subsequent studies.
-
To establish a safe upper dose limit: The MTD informs the highest dose that can be used in subsequent efficacy studies, ensuring that any observed therapeutic effects are not confounded by systemic toxicity.[10]
-
To guide the dose selection for efficacy studies: The MTD, along with the estimated effective dose, helps in selecting a range of doses for efficacy testing that are both safe and likely to show a therapeutic effect.[6][7]
An MTD study involves administering escalating doses of the compound to groups of animals and closely monitoring them for clinical signs of toxicity, body weight changes, and mortality.[8][9]
Q4: What are Pharmacokinetics (PK) and Pharmacodynamics (PD), and why are they critical for dose refinement?
Pharmacokinetics (PK) and Pharmacodynamics (PD) are two fundamental pillars of pharmacology that describe the relationship between a drug and the body.
-
Pharmacokinetics (PK): This is what the body does to the drug. It encompasses the absorption, distribution, metabolism, and excretion (ADME) of the compound. Key PK parameters include the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), the area under the concentration-time curve (AUC), and the elimination half-life (t1/2).[11]
-
Pharmacodynamics (PD): This is what the drug does to the body (and in this case, the pathogen). It describes the relationship between drug concentration at the site of action and the resulting pharmacological effect. For antifungal agents, a key PD parameter is the Minimum Inhibitory Concentration (MIC).[12]
The integration of PK and PD (PK/PD) is essential for rational dose selection. For azole antifungals, the PK/PD index that best correlates with efficacy is the ratio of the free drug Area Under the Curve over 24 hours to the Minimum Inhibitory Concentration (fAUC/MIC).[13][14] By determining the fAUC/MIC target associated with efficacy in animal models, one can then select a dosing regimen for further studies that is predicted to achieve this target.
Q5: What are the key differences between efficacy testing in a candidiasis model versus an aspergillosis model?
While both are models of invasive fungal infections, there are important differences in their setup and the typical disease progression, which influence the experimental design.
-
Murine Model of Disseminated Candidiasis:
-
Infection Route: Typically established via intravenous (tail vein) injection of Candida albicans blastospores.[15][16]
-
Primary Target Organs: The kidneys are the primary target organs, with high fungal burdens leading to renal failure.[16]
-
Disease Progression: The infection is often acute and rapidly progressive, with mortality occurring within a few days in untreated animals.
-
Endpoints: Survival, and fungal burden in the kidneys (measured as colony-forming units per gram of tissue).[16]
-
-
Murine Model of Invasive Pulmonary Aspergillosis:
-
Infection Route: Typically established via intranasal or aerosol inhalation of Aspergillus fumigatus conidia.[4][17]
-
Primary Target Organ: The lungs are the primary site of infection.
-
Disease Progression: The disease progression can be more subacute compared to disseminated candidiasis. Immunosuppression of the host is critical for establishing a robust infection.[17]
-
Endpoints: Survival, fungal burden in the lungs, and sometimes histopathological analysis of lung tissue.[4][11]
-
Q6: My 5-Desfluoro voriconazole is poorly soluble. How can I formulate it for in vivo administration?
Poor aqueous solubility is a common challenge in drug development.[6][12][18] Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds for in vivo studies:
-
Co-solvents: A mixture of a water-miscible organic solvent (e.g., polyethylene glycol, propylene glycol, ethanol) and water can be used to dissolve the compound.[12]
-
Surfactants: Surfactants can be used to create micellar solutions that encapsulate the drug, improving its solubility.[12][18]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[7]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[6]
-
Particle size reduction: Micronization or nanosuspension techniques increase the surface area of the drug particles, which can lead to a higher dissolution rate.[7][19]
It is crucial to first test the tolerability of the chosen vehicle in a small group of animals before using it in a large-scale study.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
Objective: To determine the highest dose of 5-Desfluoro voriconazole that can be administered to mice without causing significant toxicity.[8][9]
Materials:
-
5-Desfluoro voriconazole
-
Appropriate vehicle for solubilization
-
Healthy, naive mice (e.g., BALB/c or CD-1), 6-8 weeks old, of a single-sex to reduce variability.
-
Syringes and needles for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Animal balance.
Procedure:
-
Dose Selection: Based on data from voriconazole and in vitro potency, select a starting dose and a series of escalating doses (e.g., 5, 10, 25, 50, 100 mg/kg). A geometric progression of doses is often used.
-
Animal Grouping: Assign a small number of animals (e.g., 3-5) to each dose group, including a vehicle control group.
-
Administration: Administer a single dose of 5-Desfluoro voriconazole or vehicle to the respective groups.
-
Clinical Observation: Monitor the animals closely for the first few hours post-dosing and then at least twice daily for 7-14 days.[3] Record any clinical signs of toxicity, such as:
-
Changes in posture or gait
-
Changes in breathing
-
Ruffled fur
-
Lethargy or hyperactivity
-
Diarrhea
-
Any other abnormal behavior
-
-
Body Weight Measurement: Record the body weight of each animal before dosing and daily thereafter. A weight loss of more than 15-20% is generally considered a sign of significant toxicity.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or significant clinical signs of toxicity, and where body weight loss is within an acceptable range.[8]
Data Presentation:
| Dose Group (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Mean Body Weight Change (%) at Day 7 |
| Vehicle Control | 5 | 0/5 | None | +5% |
| 5 | 5 | 0/5 | None | +4% |
| 10 | 5 | 0/5 | None | +3% |
| 25 | 5 | 0/5 | Mild lethargy on Day 1 | -2% |
| 50 | 5 | 1/5 | Lethargy, ruffled fur | -10% |
| 100 | 5 | 4/5 | Severe lethargy, ataxia | -25% (for survivor) |
Caption: Example MTD study results for 5-Desfluoro voriconazole.
Diagram: MTD Study Workflow
Caption: Workflow for a Maximum Tolerated Dose (MTD) study.
Protocol 2: Murine Model of Disseminated Candidiasis for Efficacy Testing
Objective: To evaluate the in vivo efficacy of 5-Desfluoro voriconazole in a murine model of disseminated candidiasis.[15][16]
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Yeast extract-peptone-dextrose (YPD) agar and broth
-
Phosphate-buffered saline (PBS), sterile
-
Hemocytometer or spectrophotometer
-
Immunocompetent mice (e.g., BALB/c), 6-8 weeks old
-
5-Desfluoro voriconazole formulated in a suitable vehicle
-
Vehicle control
-
Positive control (e.g., voriconazole or fluconazole)
Procedure:
-
Inoculum Preparation:
-
Culture C. albicans on a YPD agar plate.
-
Inoculate a single colony into YPD broth and grow overnight at 30°C with shaking.[15]
-
Harvest the yeast cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS.
-
Determine the cell concentration using a hemocytometer or by measuring the optical density. Adjust the concentration to the desired inoculum (e.g., 1 x 10^6 cells/mL for a 100 µL injection, resulting in 1 x 10^5 cells/mouse).[15]
-
-
Infection:
-
Inject 100 µL of the prepared C. albicans suspension intravenously via the lateral tail vein.[15]
-
-
Treatment:
-
Begin treatment at a specified time post-infection (e.g., 2 hours).
-
Administer 5-Desfluoro voriconazole, vehicle, or positive control at the predetermined doses and schedule (e.g., once or twice daily for 7 days).
-
-
Monitoring:
-
Monitor the mice daily for survival and clinical signs of illness.
-
-
Endpoint Analysis (at the end of the study or when moribund):
-
Humanely euthanize the animals.
-
Aseptically harvest the kidneys.
-
Weigh the kidneys and homogenize them in a known volume of sterile PBS.
-
Perform serial dilutions of the homogenates and plate on YPD agar.
-
Incubate the plates at 37°C for 24-48 hours and count the colonies to determine the fungal burden (CFU/gram of tissue).[5]
-
Protocol 3: Murine Model of Invasive Pulmonary Aspergillosis for Efficacy Testing
Objective: To evaluate the in vivo efficacy of 5-Desfluoro voriconazole in a murine model of invasive pulmonary aspergillosis.[4][17]
Materials:
-
Aspergillus fumigatus strain (e.g., Af293)
-
Potato dextrose agar (PDA)
-
Sterile saline with 0.05% Tween 80
-
Hemocytometer
-
Immunosuppressive agents (e.g., cyclophosphamide, cortisone acetate)
-
Mice (e.g., BALB/c), 6-8 weeks old
-
5-Desfluoro voriconazole formulated in a suitable vehicle
-
Vehicle control
-
Positive control (e.g., voriconazole)
Procedure:
-
Immunosuppression:
-
Induce immunosuppression in the mice. A common regimen is intraperitoneal injections of cyclophosphamide and subcutaneous injections of cortisone acetate on specific days before and after infection.[17]
-
-
Inoculum Preparation:
-
Grow A. fumigatus on PDA plates for 5-7 days to allow for conidiation.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Filter the suspension through sterile gauze to remove hyphal fragments.
-
Wash the conidia by centrifugation and resuspend in sterile saline.
-
Count the conidia using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^7 conidia/mL for a 20 µL intranasal instillation, resulting in 2 x 10^5 conidia/mouse).
-
-
Infection:
-
Lightly anesthetize the mice.
-
Administer the conidial suspension intranasally (20-30 µL).[4]
-
-
Treatment:
-
Begin treatment at a specified time post-infection (e.g., 24 hours).
-
Administer 5-Desfluoro voriconazole, vehicle, or positive control at the predetermined doses and schedule.
-
-
Monitoring:
-
Monitor the mice daily for survival and clinical signs of respiratory distress.
-
-
Endpoint Analysis:
-
Humanely euthanize the animals at the end of the study.
-
Aseptically harvest the lungs.
-
Determine the fungal burden in the lungs as described for the kidneys in the candidiasis model.
-
Diagram: Efficacy Study Workflow
Caption: General workflow for an in vivo antifungal efficacy study.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High mortality in the control group during efficacy studies | - Inoculum size too high.- Animal strain is too susceptible.- Immunosuppression regimen is too harsh (for aspergillosis). | - Perform a pilot study to titrate the inoculum to achieve a desired mortality rate (e.g., 80-90% by the end of the study).- Ensure the health status of the animals before the experiment.- Re-evaluate the immunosuppression protocol. |
| No clear dose-response relationship observed | - Doses selected are not in the therapeutic range (all too high or too low).- Poor bioavailability of the compound.- High inter-animal variability. | - Broaden the dose range in the next experiment.- Conduct a pilot PK study to assess drug exposure at different doses.- Increase the number of animals per group to increase statistical power. |
| High variability in experimental results | - Inconsistent inoculum preparation or administration.- Variability in animal age, weight, or health status.- Inconsistent drug formulation or administration. | - Standardize all procedures and ensure all personnel are adequately trained.- Use animals from a single supplier with a narrow age and weight range.- Prepare fresh drug formulations daily and ensure proper mixing before each administration. |
| Precipitation of the compound upon administration | - The compound has poor solubility in the chosen vehicle.- The concentration of the compound is too high for the vehicle. | - Re-evaluate the formulation strategy (see FAQ Q6).- Test the solubility of the compound in different vehicles at various concentrations.- Consider alternative routes of administration that may allow for different formulations. |
Data Interpretation & Next Steps
Understanding PK/PD Parameters for Azoles
For azole antifungals, the free-drug AUC/MIC ratio is the most predictive PK/PD index for efficacy.[13][14]
PK/PD Target Values for Azoles in Murine Models:
| Fungal Genus | PK/PD Index | Target Range for Efficacy (ED50 or stasis) |
| Candida | fAUC/MIC | 25-50[13] |
| Aspergillus | fAUC/MIC | 1.7-11[13] |
Caption: General PK/PD targets for azole antifungals in preclinical models.
Application:
-
Determine the MIC of 5-Desfluoro voriconazole against the specific fungal strain used in your in vivo model.
-
Conduct a pilot PK study in infected animals to determine the AUC for a given dose. Remember to account for protein binding to calculate the free-drug AUC.
-
Calculate the fAUC/MIC ratio for each dose group in your efficacy study.
-
Correlate the fAUC/MIC values with the observed efficacy (e.g., reduction in fungal burden) to determine the target fAUC/MIC for 5-Desfluoro voriconazole. This target can then be used to predict effective doses for other strains with different MICs.
Bridging Preclinical Data to Clinical Development
The data generated from these in vivo studies, including the MTD, the effective dose range, and the PK/PD target, are fundamental for the Investigational New Drug (IND) application.[8] This information will be used to propose a safe and potentially efficacious starting dose for Phase I clinical trials in humans.
Diagram: Dose Refinement and Translation
Caption: The integrated process of in vivo dose refinement leading to clinical trials.
References
- Andes, D. (2003). In Vivo Pharmacodynamics of Antifungal Drugs in Treatment of Candidiasis. Antimicrobial Agents and Chemotherapy, 47(4), 1179–1186.
-
Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]
-
Altasciences. (n.d.). Dose Range Finding Studies - Maximum Tolerated Dose Study Design. Retrieved from [Link]
-
GARDP Revive. (n.d.). Dose-ranging studies (including discovery, preclinical and clinical). Retrieved from [Link]
- Lewis, R. E., & Kontoyiannis, D. P. (2009). Therapeutic and toxicologic studies in a murine model of invasive pulmonary aspergillosis. Medical mycology, 47 Suppl 1, S133–S145.
- Conti, H. R., & Gaffen, S. L. (2015). Animal Models for Candidiasis. Current protocols in immunology, 110, 19.5.1–19.5.17.
- Andes, D. R., Lepak, A. J., & Van Ogtrop, M. L. (2016). Antifungal Pharmacokinetics and Pharmacodynamics. Cold Spring Harbor perspectives in medicine, 6(7), a019533.
- Sheppard, D. C., & Ibrahim, A. S. (2005). Standardization of an Experimental Murine Model of Invasive Pulmonary Aspergillosis. Antimicrobial Agents and Chemotherapy, 49(9), 3932–3934.
- Groll, A. H., & Walsh, T. J. (2015).
- Netea, M. G., & van de Veerdonk, F. L. (2019). A Mouse Model of Candidiasis. Methods in molecular biology (Clifton, N.J.), 1971, 145–152.
- Fath, M. A., & Miceli, M. H. (2021). Efficacy of Ebselen Against Invasive Aspergillosis in a Murine Model. Frontiers in cellular and infection microbiology, 11, 680655.
- Gonzalez, J. M., Rodriguez, C. A., Zuluaga, A. F., Agudelo, M., & Vesga, O. (2015). Demonstration of Therapeutic Equivalence of Fluconazole Generic Products in the Neutropenic Mouse Model of Disseminated Candidiasis. PloS one, 10(11), e0141872.
- Stevens, D. A., Clemons, K. V., & Levine, H. B. (2002). Novel Inhalational Murine Model of Invasive Pulmonary Aspergillosis. Antimicrobial Agents and Chemotherapy, 46(11), 3465–3468.
- Lewis, R. E., & Wiederhold, N. P. (2005). Murine Model of Invasive Aspergillosis. Methods in molecular medicine, 118, 129–140.
- BenchChem. (2025). Technical Support Center: Improving the Bioavailability of Antifungal Agent 52 for In Vivo Studies. Retrieved from a hypothetical BenchChem technical document.
-
ResearchGate. (2016). How to calculate a right dose for in vivo study? Retrieved from [Link]
-
PubChem. (n.d.). 5-Desfluoro voriconazole, (+/-)-. Retrieved from [Link]
- Lestner, J., & Hope, W. W. (2013). Antifungals: From Pharmacokinetics to Clinical Practice. British journal of clinical pharmacology, 76(4), 487–490.
-
Xtalks. (2022). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved from [Link]
-
Inotiv. (n.d.). Maximum tolerable dose (MTD) studies. Retrieved from [Link]
- Al-Hakam, M., & D'Argenio, D. Z. (2017). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of fungi (Basel, Switzerland), 3(4), 60.
- MacMillan, D. L., & Sobel, J. D. (2004). Pharmacokinetic and Maximum Tolerated Dose Study of Micafungin in Combination with Fluconazole versus Fluconazole Alone for Prophylaxis of Fungal Infections in Adult Patients Undergoing a Bone Marrow or Peripheral Stem Cell Transplant. Antimicrobial Agents and Chemotherapy, 48(3), 854–860.
-
Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. Retrieved from [Link]
- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501–517.
- European Medicines Agency. (2023). Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antifungal Agents: A Review. Pharmaceuticals, 16(11), 1600.
- Pierce, C. G., & Lopez-Ribot, J. L. (2013). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Future microbiology, 8(10), 1347–1361.
- Fothergill, A. W. (2012). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of clinical microbiology, 50(6), 1888–1893.
- Hope, W. W. (2017). Assessment of Antifungal Pharmacodynamics. Cold Spring Harbor perspectives in medicine, 7(9), a027741.
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 3. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 4. academic.oup.com [academic.oup.com]
- 5. niaid.nih.gov [niaid.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Frontiers | Efficacy of Ebselen Against Invasive Aspergillosis in a Murine Model [frontiersin.org]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Antifungal Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
- 18. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
"protocol modifications for enhancing 5-Desfluoro voriconazole activity"
Technical Support Center: Enhancing 5-Desfluoro Voriconazole Activity
Document ID: TSC-5DFV-2026-01
Last Updated: January 14, 2026
Welcome to the technical support center for 5-Desfluoro voriconazole, a novel triazole antifungal agent. This guide is designed for researchers, scientists, and drug development professionals actively working with this compound. As a derivative of voriconazole, 5-Desfluoro voriconazole shares its core mechanism of inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][2] However, its modified structure presents unique challenges and opportunities in experimental settings.
This document provides in-depth, experience-driven troubleshooting guides and FAQs to help you overcome common hurdles and design robust protocols to enhance the measurable in vitro activity of 5-Desfluoro voriconazole.
Section 1: Foundational Troubleshooting - Physicochemical Properties & Stock Solutions
The most common source of error in determining the activity of a novel compound is often the most basic: its handling. Like many azole antifungals, 5-Desfluoro voriconazole is a hydrophobic molecule, making proper solubilization critical for accurate and reproducible results.[3][4]
Frequently Asked Questions (FAQs)
Q1: My 5-Desfluoro voriconazole is not fully dissolving in my buffer. How can I improve its solubility for stock solutions?
A1: Direct dissolution in aqueous buffers will likely fail. A high-concentration stock solution should first be prepared in a 100% polar aprotic solvent.[5] Dimethyl sulfoxide (DMSO) is the industry standard and is highly effective for this purpose.
-
Expert Insight: The goal is to create a true solution, free of any visible particulates. Vortexing and gentle warming (not to exceed 37°C) can aid dissolution. We recommend preparing a stock concentration of 10-20 mg/mL, which provides a wide working range for subsequent dilutions. Always use anhydrous, high-purity DMSO to avoid introducing water, which can lower solubility.
Q2: I'm seeing precipitation of the compound when I dilute my DMSO stock into the assay medium (e.g., RPMI-1640). What's causing this and how can I fix it?
A2: This is a classic solubility crash due to the drastic change in solvent polarity. The DMSO keeps the compound soluble at high concentrations, but when this stock is diluted into a primarily aqueous environment, the compound's concentration may exceed its aqueous solubility limit.[5]
Troubleshooting Steps:
-
Check Final DMSO Concentration: Most fungal assays tolerate a final DMSO concentration between 0.5% and 1.0% without affecting fungal growth. Ensure your serial dilution protocol does not exceed this limit. Crucially, every well, including the vehicle control, must have the same final DMSO concentration to negate solvent-induced artifacts.[5]
-
Modify Dilution Method: Instead of a single large dilution step, perform a serial dilution in the assay medium itself. This gradual decrease in DMSO concentration can sometimes keep the compound in solution more effectively.
-
Consider Co-solvents: For particularly stubborn solubility issues, incorporating a co-solvent like polyethylene glycol (PEG) 400 or using formulations with cyclodextrins can enhance aqueous solubility.[3][6] However, this fundamentally alters the experimental conditions and must be carefully validated to ensure the co-solvent itself has no antifungal or potentiating activity.
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% Anhydrous DMSO | Maximizes solubility for hydrophobic azoles. |
| Stock Concentration | 10-20 mg/mL | High enough for serial dilutions but avoids saturation. |
| Final Assay DMSO | ≤ 1.0% (v/v) | Minimizes solvent toxicity and effects on fungal growth. |
| Storage | -20°C or -80°C in small aliquots | Prevents repeated freeze-thaw cycles which can degrade the compound. |
Section 2: Optimizing Antifungal Susceptibility Testing (AST)
Inconsistent Minimum Inhibitory Concentration (MIC) values are a frequent challenge. Standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), provide a crucial framework, but modifications may be necessary to reveal the true potential of a novel agent like 5-Desfluoro voriconazole.[7][8]
Troubleshooting Guide: Inconsistent or Higher-Than-Expected MIC Values
Q1: My MIC values for 5-Desfluoro voriconazole vary significantly between experiments. What are the common causes?
A1: Variability in MIC testing is often traced back to three key parameters: inoculum size, media composition, and incubation time.[9] Azoles are generally fungistatic, meaning they inhibit growth rather than kill the fungus, which makes them particularly sensitive to these factors.[10]
-
Inoculum Effect: A higher-than-intended fungal inoculum can overwhelm the drug, leading to artificially high MICs. Ensure your inoculum is standardized precisely using a spectrophotometer or hemocytometer to match CLSI guidelines (e.g., 0.5 × 10³ to 2.5 × 10³ cells/mL for yeasts).[11]
-
Media Composition: Standard RPMI-1640 is buffered to a pH of ~7.0. The activity of some azoles can be pH-dependent.
-
Incubation Time: For fungistatic drugs, longer incubation can lead to breakthrough growth, making MICs appear higher.
Caption: Workflow for troubleshooting inconsistent MIC results.
Q2: I'm observing the "trailing effect" with 5-Desfluoro voriconazole, making the MIC endpoint difficult to read. How can I modify the protocol to minimize this?
A2: The trailing effect, characterized by reduced but persistent fungal growth at concentrations above the true MIC, is a well-documented phenomenon with azole antifungals.[10][12] It can cause a susceptible isolate to be misclassified as resistant.
Protocol Modifications to Enhance Activity and Reduce Trailing:
-
Prioritize the 24-hour Reading: For many trailing isolates, the MIC is clear and low at 24 hours but becomes obscured by 48 hours. Clinical data for other azoles has shown that the 24-hour reading often correlates better with in vivo outcomes.[10][13]
-
Adjust Medium pH: Trailing growth is often pH-dependent.[14] Standard RPMI-1640 is buffered at pH 7.0. Adjusting the pH of RPMI to a more acidic environment (e.g., pH 5.0) can often eliminate trailing without affecting the MICs of truly susceptible or resistant isolates.[13][14] This may better reflect the physiological environment of an infection site.
-
Endpoint Definition: Per CLSI guidelines for azoles, the MIC should be read as the lowest drug concentration that causes a significant (≥50%) decrease in growth compared to the drug-free control.[9] Avoid reading the MIC as 100% inhibition, as this will lead to erroneously high values for trailing isolates.
Detailed Protocol: pH-Adjusted Broth Microdilution for 5-Desfluoro Voriconazole
-
Prepare pH 5.0 RPMI-1640: Prepare RPMI-1640 medium (with L-glutamine, without bicarbonate) according to the manufacturer's instructions. Aseptically buffer the medium with 0.165 M morpholinepropanesulfonic acid (MOPS). Adjust the pH to 5.0 using 1N HCl. Sterilize by filtration through a 0.22 µm filter.
-
Drug Dilution: Perform serial 2-fold dilutions of the 5-Desfluoro voriconazole DMSO stock in the pH 5.0 RPMI to achieve 2x the final desired concentrations.
-
Inoculum Preparation: Grow the fungal isolate on appropriate agar (e.g., Sabouraud Dextrose Agar). Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in the pH 5.0 RPMI to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.
-
Plate Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the 2x drug concentrations.
-
Incubation: Incubate the plate at 35°C.
-
Endpoint Reading: Read the plate visually or with a plate reader at 24 hours. The MIC is the lowest concentration showing ≥50% growth inhibition compared to the positive control. A 48-hour reading can be taken for comparison.
Section 3: Enhancing Activity in Advanced Models - Fungal Biofilms
Fungal biofilms present a significant challenge as they are inherently more resistant to antifungal agents than their planktonic counterparts.[15] An agent with a promising MIC may show poor efficacy against a biofilm.
Q1: 5-Desfluoro voriconazole has a good MIC but is ineffective against my Candida albicans biofilm model. Why is this?
A1: Biofilm resistance is multifactorial. Key reasons include:
-
Drug Penetration: The dense extracellular matrix (ECM) of the biofilm can physically block or bind the drug, preventing it from reaching cells in the lower layers.[15]
-
Altered Cellular State: Cells within a biofilm are metabolically diverse, with some in a slow-growing or dormant state ("persister" cells) that are less susceptible to drugs targeting active processes like ergosterol synthesis.[15]
-
Upregulation of Efflux Pumps: Fungal cells can actively pump the drug out, a mechanism often enhanced in the biofilm environment.[16]
Caption: Barriers to 5-Desfluoro voriconazole activity in biofilms.
Q2: What protocol modifications can enhance the measurable activity of 5-Desfluoro voriconazole in a biofilm assay?
A2: Enhancing activity against biofilms often involves combination strategies. The goal is to disrupt the biofilm's defenses, allowing the primary agent to reach its target.
Synergistic Approaches:
-
Matrix Degrading Agents: Consider co-administering enzymes like DNase, as extracellular DNA is a component of the biofilm matrix.[15] Its degradation can improve drug penetration.
-
Inhibitors of Resistance Mechanisms: Combine 5-Desfluoro voriconazole with inhibitors of efflux pumps or key stress response pathways (e.g., calcineurin or Hsp90 inhibitors) to re-sensitize the biofilm cells.[15][16]
Protocol: Checkerboard Assay for Synergy in Biofilms
A checkerboard assay is the standard method to assess drug interactions.[17][18]
-
Biofilm Formation: Allow the fungal biofilm to form in a 96-well plate for 24 hours at 37°C as per your established protocol.
-
Wash Step: Gently wash the wells with sterile PBS to remove non-adherent, planktonic cells.
-
Prepare Drug Plates: In a separate 96-well plate, prepare a checkerboard layout. Serially dilute 5-Desfluoro voriconazole (Drug A) down the rows and the potential synergistic agent (Drug B) across the columns in fresh assay medium.
-
Drug Treatment: Transfer the drug combinations from the preparation plate to the corresponding wells of the biofilm plate.
-
Incubation: Incubate for an additional 24 hours.
-
Quantification: Quantify the remaining biofilm viability using a metabolic assay like XTT or by crystal violet staining to measure biomass.[19]
-
Calculate FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.[16][17]
-
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
By systematically addressing these experimental variables, researchers can establish more accurate, reproducible protocols for evaluating and enhancing the antifungal activity of 5-Desfluoro voriconazole.
References
- Amber Lifesciences. (2024, May 11). Voriconazole Uses, Mechanism, Dosage, Side Effects.
- Pharmacology of Voriconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 10).
- Patsnap Synapse. (2024, July 17). What is the mechanism of Voriconazole?
- Robbins, N., et al. (n.d.). Augmenting Azoles with Drug Synergy to Expand the Antifungal Toolbox. PMC - NIH.
- PubChem - NIH. (n.d.). Voriconazole.
- MedlinePlus. (2022, October 15). Voriconazole.
- Seminary, T. (n.d.). Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods.
- bioRxiv. (2024, December 12). A Novel Method for Testing Antifungal Interactions: Assessing Synergy and Antagonism in Candida albicans Clinical Isolates.
- Patterson, T. F. (n.d.). A Practical Guide to Antifungal Susceptibility Testing. PMC - PubMed Central - NIH.
- Gnat, S., et al. (2020, April 29). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
- Revankar, S. G., et al. (n.d.). Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method. PMC - NIH.
- BenchChem. (n.d.). Optimizing Antifungal agent 74 solubility for in vitro assays.
- Vila, T., et al. (n.d.). Antifungal therapy with an emphasis on biofilms. PMC - PubMed Central - NIH.
- Linares, M. J. G., et al. (n.d.). The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent. Antimicrobial Agents and Chemotherapy - ASM Journals.
- Dove Medical Press. (n.d.). Triazole derivatives with improved in vitro antifungal activity over azole drugs.
- ResearchGate. (2025, August 7). Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method | Request PDF.
- Arthington-Skaggs, B. A. (n.d.). Current status of antifungal susceptibility testing methods. Medical Mycology.
- American Chemical Society. (2023). Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans.
- Taylor & Francis Online. (2014, April 10). Triazole derivatives with improved in vitro antifungal activity over azole drugs.
- Britton, E. R., et al. (n.d.). Synergistic antifungal effects of botanical extracts against Candida albicans. PLOS One.
- CLSI. (2022, August 3). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts.
- ResearchGate. (2025, December 31). A Review on Solubility Enhancement of Antifungal Drugs.
- CDC. (2024, April 24). Antifungal Susceptibility Testing for C. auris.
- MDPI. (2023, December 1). Anti-Biofilm Activity of Cocultimycin A against Candida albicans.
- PMC - NIH. (n.d.). Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans.
- ResearchGate. (2025, November 6). (PDF) New and simplified method for drug combination studies by checkerboard assay.
- BenchChem. (n.d.). Structure-Activity Relationship Studies of Novel Azole Antifungal Agents: A Technical Guide.
- Kumar, A., et al. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC - NIH.
- Scilit. (2025, December 30). A Review on Solubility Enhancement of Antifungal Drugs.
- ResearchGate. (2025, August 6). (PDF) Anti-Biofilm Strategies: How to Eradicate Candida Biofilms?
- Lauritano, C., et al. (2019, June 12). Inhibition of Bacterial and Fungal Biofilm Formation by 675 Extracts from Microalgae and Cyanobacteria. PMC - NIH.
- OUCI. (n.d.). Evaluation of molecular inclusion of azole antifungals by β-cyclodextrin using computational molecular approach.
- bioRxiv. (2025, March 5). A Novel Method for Testing Antifungal Interactions: Assessing Synergy and Antagonism in Candida albicans Clinical Isolates.
- ResearchGate. (n.d.). Antifungal activity (a), biofilm concentration at 24 h of incubation...
- PubChem - NIH. (n.d.). 5-Desfluoro voriconazole, (+/-)-.
- gsrs. (n.d.). 5-DESFLUORO VORICONAZOLE, (+/-)-.
- MDPI. (n.d.). New Antifungal Agents with Azole Moieties.
- Google Patents. (n.d.). CN113354625A - Synthesis process of voriconazole.
- Quick Company. (n.d.). Process For Synthesis Of Voriconazole.
Sources
- 1. youtube.com [youtube.com]
- 2. What is the mechanism of Voriconazole? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Evaluation of molecular inclusion of azole antifungals by β-cyclodextrin using computational molecular approach [ouci.dntb.gov.ua]
- 7. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]
- 8. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. Antifungal therapy with an emphasis on biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Augmenting Azoles with Drug Synergy to Expand the Antifungal Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
"troubleshooting guide for 5-Desfluoro voriconazole synthesis"
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides an in-depth troubleshooting resource for the synthesis of 5-Desfluoro voriconazole, an analog of the widely used antifungal agent voriconazole. This document is designed to offer practical, field-tested insights and solutions to common challenges encountered during the multi-step synthesis of this molecule. By explaining the causality behind experimental choices and providing validated protocols, this guide aims to enhance the efficiency and success rate of your synthetic efforts.
I. Overview of the Synthetic Pathway
The synthesis of 5-Desfluoro voriconazole is analogous to established routes for voriconazole, involving the coupling of two key intermediates: 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one (DFTA) and a reactive derivative of 4-chloro-6-ethylpyrimidine . The core of this synthesis is a stereoselective carbon-carbon bond formation, typically achieved through a Reformatsky-type reaction, which establishes the two contiguous stereocenters of the final product. A final dehalogenation step yields the target molecule.
Below is a Graphviz diagram illustrating the general synthetic workflow.
Caption: General synthetic workflow for 5-Desfluoro voriconazole.
II. Troubleshooting Guide: Question & Answer Format
This section addresses specific issues that may arise during the synthesis, categorized by the corresponding reaction stage.
Stage 1: Synthesis of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one (DFTA)
Q1: My yield of DFTA is consistently low, and I observe a significant amount of unreacted 2-chloro-1-(2,4-difluorophenyl)ethanone. What are the likely causes?
A1: Low conversion in the N-alkylation of 1H-1,2,4-triazole with the chloro-ketone is a common issue. The primary causes often relate to the activity of the base and the efficiency of the phase transfer catalyst.
-
Insufficiently Strong or Poorly Soluble Base: Potassium carbonate (K₂CO₃) is a common choice, but its effectiveness depends on its particle size and dryness. A finely powdered, anhydrous base will provide a larger surface area for reaction.
-
Ineffective Phase Transfer Catalyst: A phase transfer catalyst like benzyltriethylammonium chloride is crucial for transporting the triazole anion into the organic phase. Ensure the catalyst is of high purity and used in the correct stoichiometric amount.
-
Suboptimal Reaction Temperature: While the reaction is often initiated at a lower temperature (e.g., 0 °C) to control the initial exotherm, it may require warming to room temperature or slightly above to drive the reaction to completion.[1]
Troubleshooting Steps:
-
Base Activation: Dry the potassium carbonate in an oven at >120 °C for several hours before use. Grind it to a fine powder to increase its surface area.
-
Catalyst Integrity: Use a fresh bottle of the phase transfer catalyst to rule out degradation.
-
Temperature Optimization: Monitor the reaction by TLC. If it stalls at a lower temperature, gradually increase the temperature to 30-40 °C.
Q2: I am observing the formation of isomeric impurities in my DFTA product. How can I minimize these?
A2: The formation of positional isomers, such as 1-(2,5-difluorophenyl)- or 1-(3,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, is almost exclusively due to impurities in the starting 1,3-difluorobenzene used in the initial Friedel-Crafts acylation.[2]
Preventative Measures:
-
High-Purity Starting Materials: Source 1,3-difluorobenzene with the highest possible purity (>99.5%).
-
Analytical Verification: Before starting the synthesis, verify the purity of your 1,3-difluorobenzene using GC-MS or ¹⁹F NMR.
-
Purification of the Chloro-Ketone Intermediate: If isomeric impurities are detected in the 2-chloro-1-(2,4-difluorophenyl)ethanone intermediate, it is crucial to purify it by column chromatography or recrystallization before proceeding to the N-alkylation step.
Stage 2: Synthesis of 4-chloro-6-ethylpyrimidine
Q1: The chlorination of 6-ethylpyrimidin-4-ol with POCl₃ is giving a low yield and a dark, difficult-to-purify crude product. What can I do to improve this step?
A1: The chlorination of hydroxypyrimidines using phosphorus oxychloride (POCl₃) can be a challenging reaction, often leading to decomposition if not carefully controlled.
-
Excessive Temperature: High temperatures can lead to the formation of tar-like byproducts. The reaction should be performed at a controlled temperature, typically refluxing gently.
-
Presence of Water: Any moisture in the reaction will react violently with POCl₃ and reduce the yield. Ensure all glassware is oven-dried and the starting material is anhydrous.
-
Inefficient Removal of POCl₃: Residual POCl₃ after the reaction can complicate the workup and purification. It is typically removed by distillation under reduced pressure, but this must be done carefully.
Optimized Protocol:
-
Strictly Anhydrous Conditions: Dry the 6-ethylpyrimidin-4-ol under vacuum before use. Use freshly distilled POCl₃.
-
Controlled Addition and Reflux: Add the 6-ethylpyrimidin-4-ol portion-wise to the POCl₃ at a controlled temperature. Heat the mixture to a gentle reflux and monitor by TLC.
-
Careful Workup: After the reaction is complete, cool the mixture and carefully quench it by pouring it onto crushed ice. The pH should then be adjusted with a base (e.g., NaOH or K₂CO₃) to precipitate the product. Extraction with an organic solvent followed by washing and drying will yield the crude product.
Q2: I am observing side reactions, such as the formation of dichlorinated pyrimidines. How can I avoid this?
A2: The formation of dichlorinated byproducts suggests that other positions on the pyrimidine ring are being activated towards chlorination. This can be influenced by the reaction conditions.
-
Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can promote over-chlorination.
-
Purity of Starting Material: Impurities in the 6-ethylpyrimidin-4-ol could potentially lead to side reactions.
Mitigation Strategies:
-
Reaction Monitoring: Closely monitor the reaction by TLC or GC-MS and stop the reaction as soon as the starting material is consumed.
-
Purification of Starting Material: Ensure the 6-ethylpyrimidin-4-ol is of high purity before use.
Stage 3: Reformatsky-Type Coupling Reaction
Q1: The coupling reaction between DFTA and the pyrimidine derivative is resulting in a low yield of the desired alcohol product.
A1: The Reformatsky reaction, which involves the formation of an organozinc reagent, is sensitive to several factors that can impact its efficiency.
-
Zinc Activation: The surface of the zinc metal must be activated to facilitate the oxidative insertion into the carbon-halogen bond of the pyrimidine derivative.
-
Solvent Purity: The solvent, typically THF, must be anhydrous. The presence of water will quench the organozinc reagent.
-
Reaction Temperature: The formation of the organozinc reagent and its subsequent addition to the ketone are often performed at different temperatures. Careful temperature control is critical.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in the Reformatsky coupling.
Q2: The diastereoselectivity of my coupling reaction is poor, leading to a difficult-to-separate mixture of diastereomers.
A2: Achieving good diastereoselectivity in the formation of the two stereocenters is a key challenge. The ratio of the desired (2R,3S)/(2S,3R) to the undesired (2R,3R)/(2S,3S) diastereomers is influenced by several factors.
-
Reaction Temperature: Lower reaction temperatures generally favor higher diastereoselectivity by allowing for a more ordered transition state.
-
Nature of the Organometallic Reagent: The specific metal used (e.g., zinc, samarium) and the presence of additives can influence the stereochemical outcome.[3][4]
-
Absence of the 5-Fluoro Group: The electron-donating nature of the pyrimidine ring without the 5-fluoro substituent may alter the chelation control that directs the stereoselectivity. This may necessitate more rigorous control of the reaction conditions.
Strategies for Improving Diastereoselectivity:
-
Lower Reaction Temperature: Perform the addition of the organozinc reagent to the DFTA at a lower temperature (e.g., -20 °C to -78 °C).
-
Use of Chelating Agents: The addition of certain Lewis acids may help to pre-organize the ketone and the incoming nucleophile, leading to improved stereocontrol.
-
Alternative Metals: While zinc is common, other metals like samarium(II) iodide (SmI₂) have been shown to promote highly diastereoselective Reformatsky-type reactions.[3]
Stage 4: Dehalogenation and Purification
Q1: The final dehalogenation step is incomplete, or I am observing side products.
A1: The removal of the chloro group from the pyrimidine ring is typically achieved by catalytic hydrogenation (e.g., using Pd/C).
-
Catalyst Activity: The palladium on carbon catalyst can be deactivated by impurities or improper handling.
-
Hydrogen Pressure: Insufficient hydrogen pressure may lead to incomplete reaction.
-
Presence of Catalyst Poisons: Sulfur-containing compounds or other impurities can poison the catalyst.
Troubleshooting Dehalogenation:
-
Use a Fresh Catalyst: Ensure the Pd/C is fresh and has been stored under an inert atmosphere.
-
Optimize Hydrogen Pressure: If the reaction is sluggish, increase the hydrogen pressure within the safe limits of your equipment.
-
Purify the Substrate: Ensure the chlorinated precursor is of high purity before subjecting it to hydrogenation.
Q2: I am having difficulty separating the final diastereomers of 5-Desfluoro voriconazole.
A2: The separation of diastereomers can be challenging due to their similar physical properties.
-
Chromatography: Standard silica gel chromatography may not be sufficient to resolve the diastereomers. Chiral chromatography is often required.
-
Recrystallization: Diastereomers can sometimes be separated by fractional crystallization, but finding the right solvent system can be difficult.
-
Salt Formation: Formation of a salt with a chiral acid (e.g., camphorsulfonic acid) can lead to the selective precipitation of one diastereomer.
Separation Techniques:
-
Chiral HPLC or SFC: Supercritical fluid chromatography (SFC) with a chiral stationary phase is a powerful technique for separating enantiomers and diastereomers of voriconazole and its analogs.[5]
-
Preparative TLC: For small-scale purifications, preparative thin-layer chromatography can be effective.
-
Diastereomeric Salt Resolution: This is a classical and often effective method for separating diastereomers on a larger scale.
III. Experimental Protocols
Protocol 1: Synthesis of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one (DFTA)
| Reagent/Parameter | Quantity/Setting | Notes |
| 2-chloro-1-(2,4-difluorophenyl)ethanone | 1.0 eq | High purity is essential. |
| 1H-1,2,4-triazole | 1.2 eq | Ensure it is dry. |
| K₂CO₃ (anhydrous, powdered) | 2.0 eq | Finely ground for better reactivity. |
| Benzyltriethylammonium chloride | 0.1 eq | Phase transfer catalyst. |
| Acetone (anhydrous) | 10 mL / g of chloro-ketone | |
| Temperature | 0 °C to RT | Monitor reaction progress. |
| Reaction Time | 4-8 hours | Monitor by TLC. |
Procedure:
-
To a stirred suspension of 1H-1,2,4-triazole, K₂CO₃, and benzyltriethylammonium chloride in acetone at 0 °C, add a solution of 2-chloro-1-(2,4-difluorophenyl)ethanone in acetone dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Reformatsky-Type Coupling
| Reagent/Parameter | Quantity/Setting | Notes |
| 4-chloro-6-(1-bromoethyl)pyrimidine | 1.2 eq | |
| Zinc dust (activated) | 1.5 eq | Activate with I₂ or TMSCl. |
| DFTA | 1.0 eq | |
| Anhydrous THF | 20 mL / g of DFTA | |
| Temperature (Reagent Formation) | Room Temperature | |
| Temperature (Addition) | -20 °C | For improved diastereoselectivity. |
| Reaction Time | 2-4 hours | Monitor by TLC. |
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend activated zinc dust in anhydrous THF.
-
Add a solution of 4-chloro-6-(1-bromoethyl)pyrimidine in THF dropwise and stir at room temperature for 1 hour to form the organozinc reagent.
-
Cool the reaction mixture to -20 °C and add a solution of DFTA in THF dropwise.
-
Stir at -20 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
IV. Frequently Asked Questions (FAQs)
Q: What is the expected impact of the absence of the 5-fluoro group on the pyrimidine ring?
A: The fluorine atom at the 5-position of the pyrimidine ring in voriconazole is electron-withdrawing. Its absence in 5-desfluoro voriconazole will make the pyrimidine ring more electron-rich. This can have several consequences:
-
Reactivity in Nucleophilic Aromatic Substitution: The 4-chloro position will be less activated towards nucleophilic attack, which might affect the rate of the initial coupling reaction.
-
Side Reactions: The increased electron density might make the pyrimidine ring more susceptible to electrophilic attack or other side reactions.
-
Stereoselectivity: As mentioned earlier, the electronic nature of the pyrimidine ring can influence the stereochemical outcome of the coupling reaction.
Q: What are the key analytical techniques I should use to monitor the synthesis?
A:
-
Thin-Layer Chromatography (TLC): Essential for monitoring the progress of each reaction step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Crucial for structural confirmation of intermediates and the final product. ¹⁹F NMR is particularly useful for tracking the difluorophenyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products and identify any byproducts.
-
High-Performance Liquid Chromatography (HPLC): For assessing the purity of the final compound and for separating diastereomers, especially with a chiral column.
Q: Are there any specific safety precautions I should take during this synthesis?
A:
-
POCl₃: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE).
-
Organometallic Reagents: The organozinc reagent is moisture-sensitive. All reactions involving it should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: The dehalogenation step involves flammable hydrogen gas under pressure. Use appropriate high-pressure equipment and ensure proper ventilation.
V. References
-
MDPI. (2017). Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III). [Link]
-
National Center for Biotechnology Information. (2018). Recent developments in the asymmetric Reformatsky-type reaction. [Link]
-
National Center for Biotechnology Information. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. [Link]
-
RSC Publishing. (2013). Recent advances in the diastereoselective Reformatsky-type reaction. [Link]
-
MDPI. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]
-
National Center for Biotechnology Information. (1999). Separation of the voriconazole stereoisomers by capillary electrophoresis and liquid chromatography. [Link]
-
ResearchGate. (2017). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... [Link]
-
IJRAR. (2015). Separation Of Voriconazole Enantiomer By Using Supercritical Fluid Chromatography. [Link]
-
ResearchGate. (2012). A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. [Link]
-
Journal of Advanced Scientific Research. (2021). SEPARATION AND PURIFICATION OF VORICONAZOLE ENANTIOMER BY SUPERCRITICAL FLUID CHROMATOGRAPHY. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the diastereoselective Reformatsky-type reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. sciensage.info [sciensage.info]
Validation & Comparative
Comparative Analysis of 5-Desfluoro Voriconazole and Voriconazole: A Technical Guide for Researchers
A Foreword for the Research Professional: In the landscape of antifungal drug development and analysis, a thorough understanding of molecular analogues is paramount. This guide provides a detailed comparative analysis of voriconazole, a frontline triazole antifungal, and its desfluoro analogue, 5-Desfluoro voriconazole. We delve into the critical aspects of chemical structure, antifungal potency, and metabolic pathways, offering both established data and methodologies for novel investigation. This document is designed to serve as a practical resource for researchers, scientists, and drug development professionals, fostering a deeper understanding of the structure-activity relationships that govern the efficacy and safety of this important class of therapeutic agents.
Introduction: The Clinical Significance of Voriconazole and the Rationale for Analogue Comparison
Voriconazole is a broad-spectrum, second-generation triazole antifungal medication indispensable in the treatment of serious and invasive fungal infections.[1][2] It is particularly effective against infections caused by Aspergillus and Candida species.[1][3] The primary mechanism of action for voriconazole, like other triazoles, is the inhibition of the fungal cytochrome P450 (CYP450) enzyme lanosterol 14α-demethylase.[2][4][5] This enzyme is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[2][4][5] Inhibition of this pathway disrupts the membrane's integrity, leading to fungal cell death.[1][2]
Despite its efficacy, voriconazole's clinical application is complicated by its metabolism through the human hepatic CYP450 system, predominantly by the polymorphic enzyme CYP2C19, and to a lesser extent by CYP2C9 and CYP3A4.[4][6][7] This metabolic pathway leads to significant inter-patient pharmacokinetic variability and a narrow therapeutic window, necessitating therapeutic drug monitoring.[6][8][9] Furthermore, its role as both a substrate and inhibitor of CYP enzymes creates a high potential for drug-drug interactions.[1][6][7][10][11]
5-Desfluoro voriconazole is an impurity and analogue of voriconazole, differing by the absence of a fluorine atom on the pyrimidine ring.[12][13][14][15] Understanding the impact of this seemingly minor structural change is crucial. It allows us to probe the role of the fluorine atom in the drug's efficacy and metabolism and to evaluate 5-Desfluoro voriconazole's own potential as a therapeutic agent or a reference standard in analytical testing.
Structural and Physicochemical Distinctions
The defining difference between the two molecules is the substitution of a fluorine atom at the 5-position of the pyrimidine ring in voriconazole with a hydrogen atom in 5-Desfluoro voriconazole.
Figure 1: Chemical structures and IUPAC names of Voriconazole and 5-Desfluoro Voriconazole.
This structural alteration results in a change in the molecular formula and weight, which may influence the compound's polarity, lipophilicity, and ultimately its pharmacokinetic and pharmacodynamic properties.
| Property | Voriconazole | 5-Desfluoro Voriconazole |
| Molecular Formula | C₁₆H₁₄F₃N₅O[3] | C₁₆H₁₅F₂N₅O[16][17] |
| Molecular Weight | 349.317 g·mol⁻¹[3] | 331.32 g·mol⁻¹[16][17] |
| Key Structural Difference | Presence of a fluorine atom at the 5-position of the pyrimidine ring. | Absence of the 5-fluoro group.[12][13][14][15] |
Table 1: Key Physicochemical Properties of Voriconazole and 5-Desfluoro Voriconazole.
Comparative In Vitro Antifungal Activity: A Head-to-Head Evaluation
The antifungal efficacy of voriconazole is well-documented against a wide range of fungal pathogens.[1][4][18][19] However, the antifungal activity of 5-Desfluoro voriconazole is not extensively reported in the literature, necessitating direct comparative studies. The following protocol outlines a standardized method for this evaluation.
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines for yeasts and M38-A for molds.
Objective: To determine and compare the Minimum Inhibitory Concentrations (MICs) of voriconazole and 5-Desfluoro voriconazole against clinically relevant fungal isolates.
Materials:
-
Voriconazole and 5-Desfluoro voriconazole analytical standards.
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus).
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
96-well sterile microtiter plates.
-
Spectrophotometer (optional, for spectrophotometric reading).
Methodology:
-
Drug Preparation: Prepare stock solutions of each compound in dimethyl sulfoxide (DMSO).[20][21] Create serial twofold dilutions in RPMI 1640 medium to achieve final concentrations ranging from 0.0078 to 4 µg/mL.[21]
-
Inoculum Preparation: Grow fungal isolates on appropriate agar plates. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 to achieve the final desired inoculum concentration as per CLSI guidelines.
-
Plate Inoculation: Dispense 100 µL of the appropriate drug dilution into each well of the microtiter plate. Add 100 µL of the standardized fungal inoculum to each well. Include a drug-free growth control well and an uninoculated sterility control well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the organism.[20][21]
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free growth control.[22] This can be determined visually or by using a spectrophotometer.
Figure 2: A stepwise workflow for the comparative in vitro antifungal susceptibility testing of voriconazole and 5-Desfluoro voriconazole.
| Compound | Candida albicans MIC₅₀ (µg/mL) | Aspergillus fumigatus MIC₅₀ (µg/mL) |
| Voriconazole | 0.03 - 0.125[4][21][23][24] | 0.25 - 0.5[20] |
| 5-Desfluoro voriconazole | Data not available | Data not available |
Table 2: Reported MIC₅₀ values for Voriconazole against common fungal pathogens. Data for 5-Desfluoro voriconazole requires experimental determination.
Metabolic Pathways and Potential for Drug Interactions
The metabolism of voriconazole is a key factor in its clinical use. It is extensively metabolized by hepatic CYP450 enzymes, with CYP2C19 playing a major role, followed by CYP3A4 and CYP2C9.[4][6][7][25] The primary metabolite is the inactive voriconazole N-oxide.[3][26][27] The fluorine atom at the 5-position of the pyrimidine ring in voriconazole is thought to influence its metabolic stability and interaction with these enzymes. The absence of this fluorine in 5-Desfluoro voriconazole could lead to a different metabolic profile, potentially altering its half-life and drug-drug interaction potential.
Figure 3: A simplified representation of the known metabolic pathway of voriconazole and the hypothesized pathway for 5-Desfluoro voriconazole.
Future Research and Concluding Remarks
The comparative analysis of 5-Desfluoro voriconazole and voriconazole is an area ripe for further investigation. While voriconazole's clinical utility is well-established, its complex pharmacokinetics present ongoing challenges. A comprehensive understanding of its analogues, such as 5-Desfluoro voriconazole, is crucial for several reasons:
-
Structure-Activity Relationship (SAR) Studies: Elucidating how the 5-fluoro group influences antifungal activity and metabolism can guide the design of future antifungal agents with improved properties.
-
Analytical Reference Standards: A well-characterized 5-Desfluoro voriconazole is essential for the accurate quantification of voriconazole and its impurities in pharmaceutical formulations and biological samples.
-
Therapeutic Potential: While currently viewed as an impurity, further studies are needed to determine if 5-Desfluoro voriconazole possesses any clinically relevant antifungal activity or a more favorable pharmacokinetic profile.
Future research should prioritize the direct comparison of the antifungal potency of these two compounds against a broad panel of fungal pathogens, including resistant strains. In-depth metabolic studies using human liver microsomes and recombinant CYP enzymes are also necessary to delineate the metabolic fate of 5-Desfluoro voriconazole and its potential for drug-drug interactions. The collective findings from these investigations will provide a more complete picture of the pharmacological and toxicological profiles of both molecules, ultimately contributing to the advancement of antifungal therapy.
References
- Amber Lifesciences. (2024, May 11). Voriconazole Uses, Mechanism, Dosage, Side Effects.
- Pharmacology of Voriconazole ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 10).
- Al-Nabet, A. A. (2003). Voriconazole: the newest triazole antifungal agent. Clinical Infectious Diseases, 36(5), 633-640.
- Imhof, A., Schaer, D. J., Schanz, U., & Schwarz, U. (2006). Pharmacology and metabolism of voriconazole and posaconazole in the treatment of invasive aspergillosis-review of the literature. European journal of clinical microbiology & infectious diseases, 25(12), 743-750.
- Wikipedia. (n.d.). Voriconazole.
- Patsnap Synapse. (2024, July 17).
- Pfizer Medical - US. (n.d.). VFEND® (voriconazole) Drug Interactions.
- Pfaller, M. A., Messer, S. A., Hollis, R. J., Jones, R. N., & Diekema, D. J. (2002). In Vitro Susceptibility Testing of Aspergillus spp.: Comparison of Etest and Reference Microdilution Methods for Determining Voriconazole and Itraconazole MICs. Journal of Clinical Microbiology, 40(7), 2584-2588.
- Miyakis, S., van Hal, S. J., Ray, J., & Marriott, D. J. (2010). Multicenter Study of Voriconazole Pharmacokinetics and Therapeutic Drug Monitoring. Antimicrobial Agents and Chemotherapy, 54(5), 2225-2229.
- Niwa, T., Yamano, K., & Wada, A. (2009). Drug interactions between nine antifungal agents and drugs metabolized by human cytochromes P450. Current drug metabolism, 10(6), 637-652.
- Pfaller, M. A., Messer, S. A., Hollis, R. J., & Jones, R. N. (2000). Optimizing Voriconazole Susceptibility Testing of Candida: Effects of Incubation Time, Endpoint Rule, Species of Candida, and Level of Fluconazole Susceptibility. Journal of Clinical Microbiology, 38(10), 3751-3756.
- Arikan, S., Genc, A., & Ener, B. (2000). Susceptibility testing of voriconazole, fluconazole, itraconazole and amphotericin B against yeast isolates in a Turkish University Hospital and effect of time of reading. Diagnostic microbiology and infectious disease, 38(2), 101-107.
- gsrs. (n.d.). 5-DESFLUORO VORICONAZOLE, (+/-)-.
- Niazi-Ali, S. (2022, February 3). Voriconazole - drug/drug interactions [Video]. YouTube.
- PubChem - NIH. (n.d.). 5-Desfluoro voriconazole, (+/-)-.
- Sundaram, D. T. S. S., Mitra, J., Islam, A., Prabahar, K. J., Venkateswara Rao, B., & Paul Douglas, S. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Scientia pharmaceutica, 83(3), 445-452.
- Sundaram, D. T. S. S., Mitra, J., Islam, A., Prabahar, K. J., Venkateswara Rao, B., & Paul Douglas, S. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PubMed.
- Ruhnke, M., Eigler, A., Tennagen, I., Geiseler, B., & Engelmann, E. (1997). Emergence of fluconazole-resistant strains of Candida albicans in patients with human immunodeficiency virus infection: in vitro effects of a new azole, voriconazole. The Journal of antimicrobial chemotherapy, 39(2), 241-246.
- Sugar, A. M., & Liu, X. P. (1996). In Vitro Activities of Voriconazole, Itraconazole, and Amphotericin B against Blastomyces dermatitidis, Coccidioides immitis, and Histoplasma capsulatum. Antimicrobial Agents and Chemotherapy, 40(6), 1314-1317.
- LGC Standards. (n.d.). rac 5-Desfluoro Voriconazole.
- Sundaram, D. T. S. S., Mitra, J., Islam, A., Prabahar, K. J., Venkateswara Rao, B., & Paul Douglas, S. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. MDPI.
- ChemicalBook. (2025, January 27). rac 5-Desfluoro Voriconazole.
- Sundaram, D. T. S. S., Mitra, J., Islam, A., Prabahar, K. J., Venkateswara Rao, B., & Paul Douglas, S. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole.
- Theuretzbacher, U. (2004). Pharmacokinetic/pharmacodynamic profile of voriconazole. Clinical pharmacokinetics, 43(5), 283-294.
- Johnston, A. (2002). The pharmacokinetics of voriconazole. British journal of clinical pharmacology, 53 Suppl 1(Suppl 1), 1s-6s.
- ResearchGate. (n.d.). Chemical structure of voriconazole.
- Czock, D., Limmroth, V., & Seidel, D. (2013). Steady-state pharmacokinetics and metabolism of voriconazole in patients. The Journal of antimicrobial chemotherapy, 68(10), 2392-2398.
- Perea, S., Fothergill, A. W., Sutton, D. A., & Rinaldi, M. G. (2001). Comparison of In Vitro Activities of Voriconazole and Five Established Antifungal Agents against Different Species of Dermatophytes Using a Broth Macrodilution Method. Journal of clinical microbiology, 39(1), 385-388.
- Lu, Y., Wang, T., & Chen, K. (2015). Voriconazole pharmacokinetics and exposure-response relationships: assessing the links between exposure, efficacy and toxicity. International journal of antimicrobial agents, 46(4), 387-394.
- Theuretzbacher, U. (2006). Clinical pharmacokinetics of voriconazole. International journal of antimicrobial agents, 27(4), 274-284.
- Scholz, I., Oberwittler, H., & Riedel, K. D. (2005). Pharmacokinetics, metabolism and bioavailability of the triazole antifungal agent voriconazole in relation to CYP2C19 genotype. British journal of clinical pharmacology, 60(3), 304-311.
- M-D. L. H. (2024, October 30). Understanding Voriconazole Metabolism: A Middle-Out Physiologically-Based Pharmacokinetic Modelling Framework Integrating In Vitro and Clinical Insights. Clinical pharmacokinetics.
- Momeni, A., & Mohammadi, R. (2022). Comparison of the antifungal effect of voriconazole and fluconazole on oral candidiasis before and during radiotherapy.
- Perea, S., Fothergill, A. W., Sutton, D. A., & Rinaldi, M. G. (2001). Comparison of In Vitro Activities of Voriconazole and Five Established Antifungal Agents against Different Species of Dermatophytes Using a Broth Macrodilution Method.
- Widyastuti, A., & Sari, D. K. (2022). Evaluation of fluconazole, itraconazole, and voriconazole activity on Candida albicans: A case control study. Annals of medicine and surgery (2012), 84, 104882.
Sources
- 1. amberlife.net [amberlife.net]
- 2. youtube.com [youtube.com]
- 3. Voriconazole - Wikipedia [en.wikipedia.org]
- 4. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Voriconazole? [synapse.patsnap.com]
- 6. Pharmacology and metabolism of voriconazole and posaconazole in the treatment of invasive aspergillosis-review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pfizermedical.com [pfizermedical.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Voriconazole pharmacokinetics and exposure-response relationships: assessing the links between exposure, efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Drug interactions between nine antifungal agents and drugs metabolized by human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. GSRS [gsrs.ncats.nih.gov]
- 17. 5-Desfluoro voriconazole, (+/-)- | C16H15F2N5O | CID 22844239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Comparison of In Vitro Activities of Voriconazole and Five Established Antifungal Agents against Different Species of Dermatophytes Using a Broth Macrodilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. In Vitro Susceptibility Testing of Aspergillus spp.: Comparison of Etest and Reference Microdilution Methods for Determining Voriconazole and Itraconazole MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimizing Voriconazole Susceptibility Testing of Candida: Effects of Incubation Time, Endpoint Rule, Species of Candida, and Level of Fluconazole Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vitro Activities of Voriconazole, Itraconazole, and Amphotericin B against Blastomyces dermatitidis, Coccidioides immitis, and Histoplasma capsulatum - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comparison of the antifungal effect of voriconazole and fluconazole on oral candidiasis before and during radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Evaluation of fluconazole, itraconazole, and voriconazole activity on Candida albicans: A case control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The pharmacokinetics of voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Steady-state pharmacokinetics and metabolism of voriconazole in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Understanding Voriconazole Metabolism: A Middle-Out Physiologically-Based Pharmacokinetic Modelling Framework Integrating In Vitro and Clinical Insights - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 5-Desfluoro Voriconazole in Immunoassays
Introduction: The Critical Need for Specificity in Voriconazole Therapeutic Drug Monitoring
Voriconazole is a cornerstone triazole antifungal agent, indispensable in the treatment of life-threatening invasive fungal infections, most notably invasive aspergillosis.[1][2] However, its clinical application is complicated by a narrow therapeutic window and significant inter-individual pharmacokinetic variability.[3][4] This variability, driven by factors like genetic polymorphisms in metabolic enzymes (primarily CYP2C19), necessitates Therapeutic Drug Monitoring (TDM) to optimize efficacy while minimizing dose-dependent toxicities.[4][5][6][7]
While chromatographic methods like HPLC and LC-MS/MS are considered the gold standard for TDM, immunoassays are frequently employed in clinical laboratories due to their speed, automation, and lower cost.[1][8][9][10] The accuracy of these immunoassays hinges on the specificity of the antibodies used, which must distinguish the parent drug from its metabolites and related impurities. One such compound of interest is 5-Desfluoro voriconazole, a known impurity and potential metabolite of voriconazole.[11] Given its structural similarity to the parent molecule, it presents a potential risk for cross-reactivity in immunoassays, which could lead to falsely elevated readings and subsequent inappropriate dose adjustments.
This guide provides a comprehensive framework for researchers and drug development professionals to assess the cross-reactivity of 5-Desfluoro voriconazole in voriconazole immunoassays. We will delve into the underlying principles, provide detailed experimental protocols, and present a comparative analysis of hypothetical immunoassay platforms, grounding our discussion in established scientific and regulatory principles.
Structural Analogs: Voriconazole and 5-Desfluoro Voriconazole
The potential for immunochemical cross-reactivity is fundamentally rooted in molecular structure. An antibody recognizes a specific three-dimensional shape or region on an antigen, known as an epitope.[12] Molecules with similar epitopes can be mistakenly recognized by the same antibody.
Voriconazole is structurally characterized by a difluorophenyl group, a fluoropyrimidine group, and a triazole moiety.[13] 5-Desfluoro voriconazole, as its name implies, is identical to voriconazole except for the absence of the fluorine atom at the 5-position of the pyrimidine ring.[11][14] This seemingly minor alteration can have a significant impact on antibody binding, depending on whether this region of the molecule is part of the epitope recognized by the immunoassay's antibody.
Caption: Chemical structures of Voriconazole and 5-Desfluoro Voriconazole.
Table 1: Physicochemical Properties of Voriconazole and 5-Desfluoro Voriconazole
| Property | Voriconazole | 5-Desfluoro Voriconazole |
| Chemical Formula | C₁₆H₁₄F₃N₅O | C₁₆H₁₅F₂N₅O |
| Molecular Weight | 349.31 g/mol | 331.32 g/mol [14][15] |
| Key Difference | Contains a fluorine atom on the pyrimidine ring | Lacks a fluorine atom on the pyrimidine ring |
Experimental Design for Cross-Reactivity Assessment
The objective of a cross-reactivity study is to determine the extent to which an immunoassay designed to detect a specific analyte (voriconazole) also detects a different, structurally similar compound (5-Desfluoro voriconazole). The standard approach involves analyzing samples containing a known concentration of the cross-reactant and measuring the apparent concentration of the target analyte. This process should be guided by principles outlined in regulatory documents such as those from the FDA and guidelines from the Clinical and Laboratory Standards Institute (CLSI).[16][17][18][19][20]
Causality Behind Experimental Choices
-
Matrix Selection: The choice of the sample matrix (e.g., drug-free human serum or plasma) is critical. The matrix can influence antibody-antigen binding. Using a biologically relevant matrix ensures that the results are representative of clinical sample analysis.
-
Analyte Purity: High-purity, certified reference materials for both voriconazole and 5-Desfluoro voriconazole are non-negotiable. The accuracy of the entire experiment depends on the accuracy of the concentrations of the stock solutions.
-
Concentration Range: The concentrations of the cross-reactant tested should be clinically and physiologically relevant. Testing a wide range, from low to potentially very high concentrations, provides a comprehensive profile of the immunoassay's specificity.
-
Reference Method: A highly specific and accurate reference method, such as a validated LC-MS/MS assay, is essential for confirming the concentrations of stock solutions and for comparative analysis if needed.[21][22]
Experimental Workflow
The following diagram outlines the logical flow of a robust cross-reactivity assessment.
Caption: Workflow for assessing immunoassay cross-reactivity.
Detailed Experimental Protocol
This protocol describes a step-by-step methodology for determining the percent cross-reactivity of 5-Desfluoro voriconazole.
1. Materials and Reagents:
-
Certified reference material of Voriconazole (≥98% purity)
-
Certified reference material of 5-Desfluoro voriconazole (≥98% purity)
-
Drug-free, pooled human serum or plasma
-
Voriconazole immunoassay kit (including calibrators and controls)
-
Validated LC-MS/MS method for concentration verification (recommended)
-
Precision pipettes and laboratory consumables
-
Automated immunoassay analyzer
2. Preparation of Stock and Spiking Solutions:
-
Stock Solutions: Prepare individual stock solutions of voriconazole and 5-Desfluoro voriconazole at a high concentration (e.g., 1000 µg/mL) in a suitable solvent like methanol or DMSO. Rationale: High-concentration stocks minimize the volume of organic solvent added to the biological matrix, preventing matrix effects.
-
Intermediate Solutions: Create intermediate dilutions from the stock solutions in the same solvent.
-
Spiking Solutions: Prepare a series of spiking solutions of 5-Desfluoro voriconazole in drug-free serum/plasma. The concentrations should span a clinically relevant range (e.g., 0, 5, 10, 25, 50, 100 µg/mL). Rationale: Testing multiple concentrations is crucial as cross-reactivity can sometimes be concentration-dependent.
3. Immunoassay Procedure:
-
Calibrate the immunoassay analyzer according to the manufacturer's instructions using the provided voriconazole calibrators.
-
Run the quality control materials to ensure the analytical run is valid.
-
Analyze the prepared 5-Desfluoro voriconazole spiked samples in triplicate as if they were patient samples containing voriconazole.
-
Record the "apparent" voriconazole concentration for each spiked sample as reported by the analyzer.
4. Calculation of Percent Cross-Reactivity:
-
For each concentration of 5-Desfluoro voriconazole tested, calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (C_apparent / C_actual) × 100
Where:
-
C_apparent is the mean concentration of voriconazole measured by the immunoassay in the spiked sample.
-
C_actual is the actual concentration of 5-Desfluoro voriconazole spiked into the sample.
-
-
Self-Validation Check: The drug-free matrix sample (0 µg/mL spike) should yield a result below the assay's Limit of Quantitation (LoQ) for voriconazole. A positive result would indicate matrix interference or contamination.
Comparative Performance Data (Hypothetical)
To illustrate the importance of this assessment, we present hypothetical data from two different voriconazole immunoassays:
-
Immunoassay A: Utilizes a highly specific monoclonal antibody.
-
Immunoassay B: Utilizes a polyclonal antibody preparation.
Expert Insight: Monoclonal antibodies, which recognize a single epitope, are generally expected to offer higher specificity compared to polyclonal antibodies, which recognize multiple epitopes on the target molecule.[23] If the desfluoro site is part of the epitope recognized by some antibodies in the polyclonal mix, higher cross-reactivity would be expected.
Table 2: Comparison of 5-Desfluoro Voriconazole Cross-Reactivity in Two Hypothetical Immunoassays
| Actual Concentration of 5-Desfluoro Voriconazole (µg/mL) | Apparent Voriconazole Conc. (µg/mL) - Immunoassay A (Monoclonal) | Calculated % Cross-Reactivity - Immunoassay A | Apparent Voriconazole Conc. (µg/mL) - Immunoassay B (Polyclonal) | Calculated % Cross-Reactivity - Immunoassay B |
| 0.0 | < 0.2 (Below LoQ) | N/A | < 0.2 (Below LoQ) | N/A |
| 5.0 | < 0.2 | < 4.0% | 0.6 | 12.0% |
| 10.0 | 0.25 | 2.5% | 1.3 | 13.0% |
| 25.0 | 0.55 | 2.2% | 3.5 | 14.0% |
| 50.0 | 1.05 | 2.1% | 7.2 | 14.4% |
| 100.0 | 2.0 | 2.0% | 15.1 | 15.1% |
Interpretation of Results
-
Immunoassay A (Monoclonal): This assay demonstrates excellent specificity with minimal cross-reactivity (<4%) across a wide range of 5-Desfluoro voriconazole concentrations. This suggests the monoclonal antibody's epitope is likely located on a part of the voriconazole molecule distant from the 5-fluoro position on the pyrimidine ring. The low cross-reactivity indicates that the presence of 5-Desfluoro voriconazole is unlikely to cause clinically significant interference with patient TDM results.
-
Immunoassay B (Polyclonal): This assay shows significant cross-reactivity, averaging around 12-15%. This level of interference is clinically unacceptable. For a patient with a true voriconazole level of 2.0 µg/mL, the presence of 10 µg/mL of 5-Desfluoro voriconazole could lead to a reported result of approximately 3.3 µg/mL (2.0 + 1.3). This falsely elevated result could prompt a clinician to inappropriately reduce the patient's dose, potentially leading to therapeutic failure.
Conclusion and Recommendations
The assessment of cross-reactivity for structurally similar compounds is not merely a validation checkbox; it is a fundamental requirement for ensuring the clinical reliability of an immunoassay. As demonstrated, the potential for interference from 5-Desfluoro voriconazole is highly dependent on the specific antibody used in the assay.
Key Recommendations for Researchers and Laboratories:
-
Demand Transparency: When selecting a commercial immunoassay, demand detailed cross-reactivity data from the manufacturer for all major metabolites and known impurities, including 5-Desfluoro voriconazole.
-
Internal Validation: Do not rely solely on manufacturer data. Perform an independent cross-reactivity assessment as part of your laboratory's method validation protocol, following established guidelines.[20][24]
-
Prioritize Specificity: When multiple assays are available, performance data from cross-reactivity studies should be a key factor in the selection process. Assays with lower cross-reactivity are clinically superior.
-
Investigate Discrepancies: If TDM results from an immunoassay are inconsistent with the clinical picture or with results from a reference method (e.g., LC-MS/MS), the presence of an unmeasured, cross-reacting substance should be considered as a potential cause.
By rigorously evaluating and understanding the specificity of voriconazole immunoassays, scientists and clinicians can ensure the accuracy of TDM results, leading to safer and more effective management of patients with invasive fungal infections.
References
-
PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics - PMC. (n.d.). PubMed Central. [Link]
-
Theuretzbacher, U., et al. (2013). Steady-state pharmacokinetics and metabolism of voriconazole in patients. Journal of Antimicrobial Chemotherapy, 68(11), 2635–2641. [Link]
-
Barbarino, J. M., et al. (2017). PharmGKB summary: voriconazole pathway, pharmacokinetics. Pharmacogenetics and Genomics, 27(8), 304–311. [Link]
-
Chen, Y., et al. (2024). Understanding Voriconazole Metabolism: A Middle-Out Physiologically-Based Pharmacokinetic Modelling Framework Integrating In Vitro and Clinical Insights. Clinical Pharmacokinetics. [Link]
-
Scholz, I., et al. (2021). Towards the Elucidation of the Pharmacokinetics of Voriconazole: A Quantitative Characterization of Its Metabolism. Pharmaceutics, 13(11), 1839. [Link]
-
Clinical and Laboratory Standards Institute. (2010). Method Comparison and Bias Estimation Using Patient Samples; Approved Guideline—Second Edition (Interim Revision). CLSI document EP09-A2-IR. [Link]
-
Clinical and Laboratory Standards Institute. (2018). Measurement Procedure Comparison and Bias Estimation Using Patient Samples. CLSI guideline EP09, 3rd ed. [Link]
-
Clinical and Laboratory Standards Institute. (2020). Measurement Procedure Comparison in the Clinical Lab. [Link]
-
American National Standards Institute. (2002). Method Comparison and Bias Estimation Using Patient Samples; Approved Guideline—Second Edition. ANSI Webstore. [Link]
-
U.S. Food and Drug Administration. (2019). Immunogenicity Testing: FDA Finalizes Guidance on Assay Development and Validation. [Link]
-
López-Riobóo, S., et al. (2020). Therapeutic drug monitoring of voriconazole: validation of a high performance liquid chromatography method and comparison with an ARK immunoassay. Revista Espanola de Quimioterapia, 33(2), 106–113. [Link]
-
Espinel-Ingroff, A., et al. (2011). Determination of Voriconazole Serum Concentration by Bioassay, a Valid Method for Therapeutic Drug Monitoring for Clinical Laboratories. Journal of Clinical Microbiology, 49(5), 2051–2052. [Link]
-
Fata, A., et al. (2016). Therapeutic Drug Monitoring of Voriconazole: Comparison of Bioassay with High-Performance Liquid Chromatography. Brieflands, 6(3), 253-259. [Link]
-
Clinical and Laboratory Standards Institute. (2018). Measurement Procedure Comparison and Bias Estimation Using Patient Samples. CLSI document EP09c. [Link]
-
Mavridou, E., et al. (2016). Bioassay for Determining Voriconazole Serum Levels in Patients Receiving Combination Therapy with Echinocandins. Antimicrobial Agents and Chemotherapy, 60(3), 1875–1877. [Link]
-
FDA Global Substance Registration System. (n.d.). 5-DESFLUORO VORICONAZOLE, (+/-)-. [Link]
-
U.S. Food and Drug Administration. (2019). Immunogenicity Testing of Therapeutic Protein Products —Developing and Validating Assays for Anti-Drug Antibody Detection. [Link]
-
South Tees Hospitals NHS Foundation Trust. (2024). Assay: Voriconazole. [Link]
-
Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]
-
Tang, P. H. (n.d.). Quantification of Antifungal Drug Voriconazole in Human Plasma and Serum by High-Performance Liquid Chromatography with Fluorescence Detection. Global Journal of Medical Research. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Desfluoro voriconazole, (+/-)-. PubChem Compound Database. [Link]
-
Jain, S., et al. (2013). Plasma Voriconazole Estimation by HPLC. Indian Journal of Clinical Biochemistry, 28(4), 404–408. [Link]
-
Smith, J. R., & Leung-Pineda, V. (2016). Determination of Voriconazole Concentrations in Serum by GC-MS. The Journal of Applied Laboratory Medicine, 1(3), 268–275. [Link]
-
Isaza, J., et al. (2019). Mass spectrometric methods for evaluation of voriconazole avian pharmacokinetics and the inhibition of its cytochrome P450-induced metabolism. Taylor & Francis Online. [Link]
-
Reddy, G. P., et al. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Journal of Heterocyclic Chemistry, 52(4), 1235–1240. [Link]
-
BioPharm International. (2014). FDA Updates Analytical Validation Guidance. [Link]
-
Al-Salama, Z. T., et al. (2017). Performance evaluation of enzyme immunoassay for voriconazole therapeutic drug monitoring with automated clinical chemistry analyzers. Journal of Clinical Laboratory Analysis, 31(3), e22108. [Link]
-
Ofni Systems. (n.d.). Assay Validation Guidelines. [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry. [Link]
-
Sittampalam, G. S., et al. (Eds.). (2012). Immunoassay Methods. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Boster Biological Technology. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]
-
Lash, D. B., et al. (2016). Cross-reactivity between voriconazole, fluconazole and itraconazole. Journal of Clinical Pharmacy and Therapeutics, 41(5), 566–567. [Link]
-
CABI. (n.d.). Cross-reactivity between voriconazole, fluconazole and itraconazole. CABI Digital Library. [Link]
-
Sabo, J. A., & Abdel-Rahman, S. M. (2002). Voriconazole: the newest triazole antifungal agent. Baylor University Medical Center Proceedings, 15(3), 298–302. [Link]
-
Genzen, J. R., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(7), 917–926. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
Chan, M. K., et al. (2024). Stability and Analytical Characterization of Voriconazole as Measured by Immunoassay. The Journal of Applied Laboratory Medicine, 9(3), 543-550. [Link]
-
Ravikumar, K., et al. (2007). Voriconazole, an antifungal drug. Acta Crystallographica Section E: Crystallographic Communications, 63(Pt 2), o565–o567. [Link]
-
Fernandez-Torres, B., et al. (2000). Comparison of In Vitro Activities of Voriconazole and Five Established Antifungal Agents against Different Species of Dermatophytes Using a Broth Macrodilution Method. Journal of Clinical Microbiology, 38(8), 3080–3083. [Link]
Sources
- 1. Determination of Voriconazole Serum Concentration by Bioassay, a Valid Method for Therapeutic Drug Monitoring for Clinical Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioassay for Determining Voriconazole Serum Levels in Patients Receiving Combination Therapy with Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. southtees.nhs.uk [southtees.nhs.uk]
- 5. PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Understanding Voriconazole Metabolism: A Middle-Out Physiologically-Based Pharmacokinetic Modelling Framework Integrating In Vitro and Clinical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic drug monitoring of voriconazole: validation of a high performance liquid chromatography method and comparison with an ARK immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. Plasma Voriconazole Estimation by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. researchgate.net [researchgate.net]
- 14. 5-Desfluoro voriconazole, (+/-)- | C16H15F2N5O | CID 22844239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. GSRS [gsrs.ncats.nih.gov]
- 16. mdcpp.com [mdcpp.com]
- 17. EP09 | Measurement Procedure Comparison and Bias Estimation Using Patient Samples [clsi.org]
- 18. Immunogenicity Testing: FDA Finalizes Guidance on Assay Development and Validation | RAPS [raps.org]
- 19. Immunogenicity Testing of Therapeutic Protein Products —Developing and Validating Assays for Anti-Drug Antibody Detection | FDA [fda.gov]
- 20. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
- 21. Determination of Voriconazole Concentrations in Serum by GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Performance evaluation of enzyme immunoassay for voriconazole therapeutic drug monitoring with automated clinical chemistry analyzers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 24. biopharminternational.com [biopharminternational.com]
A Head-to-Head Analysis for the Bench: Voriconazole and Itraconazole in Antifungal Research
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of antifungal drug development and research, the triazole class of compounds remains a cornerstone. Within this class, voriconazole and itraconazole represent two generations of potent agents, each with a distinct profile of activity, pharmacokinetics, and clinical utility. This guide provides a detailed, head-to-head comparison of these two antifungals, grounded in experimental data, to inform research and development decisions.
A notable point of inquiry in contemporary research is the characterization of metabolites and related impurities of primary active pharmaceutical ingredients. In this context, 5-Desfluoro voriconazole , a known impurity in the synthesis of voriconazole, presents an interesting case.[1][2] However, it is crucial to establish at the outset that, to date, there is a significant absence of publicly available data on the antifungal activity and clinical efficacy of 5-Desfluoro voriconazole. Therefore, this guide will focus on the comprehensive comparison of the parent compound, voriconazole, with itraconazole, while acknowledging the knowledge gap concerning the desfluoro analogue.
Mechanism of Action: A Shared Path with Subtle Divergences
Both voriconazole and itraconazole exert their antifungal effects by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[3] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, providing structural integrity and regulating membrane fluidity.[3] By inhibiting lanosterol 14α-demethylase, both drugs disrupt ergosterol synthesis, leading to the accumulation of toxic methylated sterol precursors and ultimately compromising fungal cell membrane integrity and function.[3]
Figure 1: Mechanism of action of azole antifungals.
In Vitro Efficacy: A Tale of Two Spectrums
The in vitro activity of voriconazole and itraconazole reveals important differences in their antifungal spectrum and potency. These differences are critical for selecting the appropriate agent for specific research applications or as a lead for further drug development. The minimum inhibitory concentration (MIC) is a key metric for in vitro comparison.
Table 1: Comparative In Vitro Activity (MIC µg/mL) of Voriconazole and Itraconazole Against Key Fungal Pathogens
| Fungal Species | Antifungal Agent | MIC50 | MIC90 | Key Findings |
| Aspergillus fumigatus | Voriconazole | 0.125 | 0.125 | Voriconazole generally demonstrates superior in vitro potency against Aspergillus species.[4][5] |
| Itraconazole | 0.125 | 0.125 | ||
| Candida albicans | Voriconazole | 0.01 | 0.06 | Voriconazole is highly active against C. albicans, including some fluconazole-resistant strains.[6][7][8] |
| Itraconazole | ≤0.03 | 0.125 | ||
| Candida glabrata | Voriconazole | 1 | 1 | Voriconazole shows greater activity against C. glabrata compared to itraconazole.[4][7][8] |
| Itraconazole | 0.25 | 2 | ||
| Candida krusei | Voriconazole | 0.5 | 1 | Voriconazole is more potent against the intrinsically fluconazole-resistant C. krusei.[7][8] |
| Itraconazole | 0.25 | 1 | ||
| Cryptococcus neoformans | Voriconazole | 0.07 | 0.25 | Voriconazole is more potent in vitro against fluconazole-susceptible isolates.[4] |
| Itraconazole | 0.14 | 1.0 | Itraconazole may show comparable or greater activity against some isolates.[4] |
Note: MIC values can vary between studies and testing methodologies. The data presented here are a synthesis from multiple sources for comparative purposes.
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
A standardized method for determining the MIC of antifungal agents is crucial for reproducible and comparable data. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines.
Figure 2: Generalized workflow for broth microdilution antifungal susceptibility testing.
Step-by-Step Methodology:
-
Preparation of Antifungal Stock Solutions:
-
Accurately weigh and dissolve voriconazole and itraconazole in a suitable solvent (e.g., dimethyl sulfoxide) to create high-concentration stock solutions.
-
Further dilute the stock solutions in a standardized liquid medium (e.g., RPMI 1640) to achieve the desired starting concentrations for the assay.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud dextrose agar) to obtain a pure and viable culture.
-
Prepare a suspension of the fungal cells or conidia in sterile saline or water.
-
Adjust the turbidity of the suspension to a standardized concentration using a spectrophotometer or McFarland standards. This corresponds to a specific colony-forming unit (CFU)/mL.
-
-
Serial Dilution and Inoculation:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the antifungal agents in the liquid medium.
-
Add the standardized fungal inoculum to each well, including a growth control (no drug) and a sterility control (no inoculum).
-
-
Incubation and MIC Determination:
-
Incubate the microtiter plate at 35°C for 24 to 48 hours, depending on the fungal species.
-
Visually or spectrophotometrically determine the MIC, which is the lowest concentration of the antifungal agent that inhibits visible growth of the fungus.
-
Pharmacokinetics and Bioavailability: Key Differentiating Factors
The pharmacokinetic profiles of voriconazole and itraconazole are markedly different and have significant implications for their in vivo performance and potential for drug-drug interactions.
Table 2: Pharmacokinetic Properties of Voriconazole and Itraconazole
| Parameter | Voriconazole | Itraconazole |
| Oral Bioavailability | High (~96%)[9] | Variable and formulation-dependent; improved with food (capsules) or in an acidic environment.[10][11] |
| Metabolism | Primarily by CYP2C19, with contributions from CYP2C9 and CYP3A4.[12][13] | Predominantly by CYP3A4.[13] |
| Active Metabolites | Major metabolite, voriconazole N-oxide, has minimal antifungal activity.[12][14] | Has an active metabolite, hydroxyitraconazole. |
| Half-life | Dose-dependent, approximately 6 hours.[13] | 34 to 42 hours.[15] |
| Therapeutic Drug Monitoring (TDM) | Recommended due to high inter-patient variability.[15][16][17][18][19][20] | Recommended to ensure adequate exposure.[15][16][17][18][19] |
Clinical Efficacy and Safety: A Snapshot from Aspergillosis Studies
While a comprehensive clinical comparison is beyond the scope of this guide, studies in invasive aspergillosis provide valuable insights into the relative efficacy and safety of voriconazole and itraconazole. In a randomized trial comparing voriconazole and itraconazole for antifungal prophylaxis in allogeneic hematopoietic stem-cell transplant recipients, voriconazole demonstrated a significantly higher success rate of prophylaxis.[21] However, another study on chronic pulmonary aspergillosis found no significant difference in favorable response rates between the two drugs, though voriconazole was associated with more adverse events.[22] A systematic review and meta-analysis on the tolerability of oral itraconazole and voriconazole for chronic pulmonary aspergillosis suggested that itraconazole may be more tolerable.[23][24][25]
Table 3: Overview of Safety and Tolerability
| Adverse Event Profile | Voriconazole | Itraconazole |
| Common Adverse Events | Visual disturbances, hepatotoxicity, skin reactions (e.g., photosensitivity).[23] | Gastrointestinal disturbances (nausea, vomiting, diarrhea), hepatotoxicity.[21] |
| Drug-Drug Interactions | Potent inhibitor of CYP2C19, CYP2C9, and CYP3A4.[13][16][26][27] | Strong inhibitor of CYP3A4.[13][16][26][27] |
Conclusion: Guiding Future Research
Voriconazole and itraconazole are both potent triazole antifungals with a shared mechanism of action but distinct in vitro and in vivo profiles. Voriconazole generally exhibits a broader spectrum of activity, particularly against Aspergillus and some fluconazole-resistant Candida species, and has more reliable oral bioavailability.[3][6][7][9][28] Itraconazole remains a valuable agent, particularly in specific clinical contexts, and may have a more favorable tolerability profile in some patient populations.[23][24][25]
The significant gap in our understanding of 5-Desfluoro voriconazole underscores the ongoing need for comprehensive characterization of drug metabolites and impurities. Future research should prioritize determining the antifungal activity, if any, of this compound and its potential contribution to the overall efficacy or toxicity of voriconazole preparations. Such studies are essential for a complete understanding of the structure-activity relationships within the azole class and for the development of next-generation antifungal agents with improved efficacy and safety profiles.
References
- BenchChem. A Comparative Analysis of the In Vitro Efficacy of Itraconazole and Voriconazole. Accessed January 14, 2026.
-
Rodriguez-Tudela JL, et al. Comparative in vitro activity of voriconazole and itraconazole against fluconazole-susceptible and fluconazole-resistant clinical isolates of Candida species from Spain. Eur J Clin Microbiol Infect Dis. 1999;18(6):432-5. [Link]
-
Pfaller MA, et al. In vitro activity of voriconazole against Candida species. Diagn Microbiol Infect Dis. 1998;31(1):297-300. [Link]
-
Marco F, et al. Voriconazole against fluconazole-susceptible and resistant candida isolates: in-vitro efficacy compared with that of itraconazole and ketoconazole. J Antimicrob Chemother. 1998;42(2):253-6. [Link]
-
Alves SH, et al. [In vitro susceptibility of fungal and yeast clinical isolates to itraconazole and voriconazole]. Rev Soc Bras Med Trop. 2005;38(4):326-30. [Link]
-
Pfaller MA, et al. In Vitro Susceptibility Testing of Aspergillus spp.: Comparison of Etest and Reference Microdilution Methods for Determining Voriconazole and Itraconazole MICs. J Clin Microbiol. 2002;40(5):1660-4. [Link]
-
Sehgal I, et al. Is voriconazole superior to itraconazole in chronic pulmonary aspergillosis treatment? The Aspergillus Website. Published November 27, 2025. [Link]
-
Lass-Flörl C, et al. Studies of in vitro activities of voriconazole and itraconazole against Aspergillus hyphae using viability staining. Antimicrob Agents Chemother. 2001;45(1):124-8. [Link]
-
Lass-Flörl C, et al. Studies of In Vitro Activities of Voriconazole and Itraconazole against Aspergillus Hyphae Using Viability Staining. Antimicrob Agents Chemother. 2001;45(1):124-8. [Link]
-
Rodriguez-Tudela JL, et al. Comparative in Vitro Activity of Voriconazole and Itraconazole Against Fluconazole-Susceptible and Fluconazole-Resistant Clinical Isolates of Candida Species from Spain. European Journal of Clinical Microbiology & Infectious Diseases. 1999;18(6):432-435. [Link]
-
Marks DI, et al. Voriconazole versus itraconazole for antifungal prophylaxis following allogeneic haematopoietic stem-cell transplantation. Br J Haematol. 2011;155(3):318-27. [Link]
-
Olum R, et al. Tolerability of oral itraconazole and voriconazole for the treatment of chronic pulmonary aspergillosis: A systematic review and meta-analysis. PLOS One. 2020;15(10):e0240296. [Link]
-
Theken KN, et al. PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics. Pharmacogenet Genomics. 2015;25(10):517-23. [Link]
-
Hendrix I, et al. Itraconazole and Voriconazole: The Complexity of Dose Adjustments. Clin Infect Dis. 2022;74(1):185-186. [Link]
-
Olum R, et al. Tolerability of oral itraconazole and voriconazole for the treatment of chronic pulmonary aspergillosis: A systematic review and meta-analysis. PLOS ONE. 2020;15(10):e0240296. [Link]
-
Egle H, et al. Steady-state pharmacokinetics and metabolism of voriconazole in patients. J Antimicrob Chemother. 2013;68(11):2623-30. [Link]
-
University of Illinois Chicago Drug Information Group. What information is available to guide the practice of therapeutic drug monitoring for itraconazole, posaconazole, voriconazole, and isavuconazonium sulfate? Accessed January 14, 2026. [Link]
-
Ashbee HR, et al. Therapeutic drug monitoring (TDM) of antifungal agents: guidelines from the British Society for Medical Mycology. J Antimicrob Chemother. 2014;69(5):1162-76. [Link]
-
Olum R, et al. Tolerability of oral itraconazole and voriconazole for the treatment of chronic pulmonary aspergillosis: A systematic review and meta-analysis. PLOS ONE. 2020;15(10):e0240296. [Link]
-
Grimm SA, et al. Understanding Voriconazole Metabolism: A Middle-Out Physiologically-Based Pharmacokinetic Modelling Framework Integrating In Vitro and Clinical Insights. Clin Pharmacokinet. 2024. [Link]
-
Li T, et al. Observational study of the recent efficacy and economy of itraconazole vs. voriconazole in perioperative pulmonary aspergillosis. BMC Pulm Med. 2025;25(1):132. [Link]
-
UCSF Health. Azole Therapeutic Drug Monitoring. Published February 23, 2024. [Link]
-
Grimm SA, et al. Towards the Elucidation of the Pharmacokinetics of Voriconazole: A Quantitative Characterization of Its Metabolism. Pharmaceutics. 2022;14(11):2349. [Link]
-
ClinicalTrials.gov. Voriconazole Compared With Itraconazole in Preventing Fungal Infections in Patients Undergoing Allogeneic Hematopoietic Stem Cell Transplantation. Updated August 3, 2020. [Link]
-
Stanford Children's Health. Triazole Antifungal Therapeutic Drug Monitoring Guidance. Accessed January 14, 2026. [Link]
-
Drugs.com. Itraconazole and voriconazole Interactions. Accessed January 14, 2026. [Link]
-
Lestner J, et al. Clinical Relevance of the Pharmacokinetic Interactions of Azole Antifungal Drugs with Other Coadministered Agents. Clin Infect Dis. 2008;46(Suppl 1):S20-30. [Link]
-
Niwa T, et al. Drug interactions between nine antifungal agents and drugs metabolized by human cytochromes P450. Curr Drug Metab. 2015;16(4):268-79. [Link]
-
Gubbins PO, et al. Steady-State Pharmacokinetics of Oral Voriconazole and Its Primary Metabolite, N-Oxide Voriconazole, in Hematopoietic Stem Cell Transplant Patients. Antimicrob Agents Chemother. 2013;57(5):2323-8. [Link]
-
Alberta Health Services. Voriconazole Therapeutic Drug Monitoring Guidelines. Accessed January 14, 2026. [Link]
-
CenterWatch. A Randomized Controlled Trial to Compare the Clinical Outcomes With Six Months of Therapy With Oral Itraconazole Versus Oral Voriconazole for Management of Treatment naïve Subjects With Chronic Pulmonary Aspergillosis. Updated August 11, 2024. [Link]
-
Niwa T, et al. Drug interactions between nine antifungal agents and drugs metabolized by human cytochromes P450. Curr Drug Metab. 2015;16(4):268-79. [Link]
-
Drugs.com. Itraconazole vs Voriconazole Comparison. Accessed January 14, 2026. [Link]
-
Widyastuti A, et al. Evaluation of fluconazole, itraconazole, and voriconazole activity on Candida albicans: A case control study. Ann Med Surg (Lond). 2022;78:103768. [Link]
-
Davis JL, et al. Pharmacokinetics of voriconazole after oral and intravenous administration to horses. Am J Vet Res. 2009;70(1):17-23. [Link]
-
Walsh TJ, et al. Comparison of Pharmacokinetics and Safety of Voriconazole Intravenous-to-Oral Switch in Immunocompromised Children and Healthy Adults. Antimicrob Agents Chemother. 2011;55(12):5871-80. [Link]
-
Reddy GM, et al. Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent. Org Process Res Dev. 2008;12(4):694-7. [Link]
-
Pfaller MA, et al. In vitro activities of voriconazole (UK-109496) and four other antifungal agents against 394 clinical isolates of Candida spp. Antimicrob Agents Chemother. 1998;42(4):895-8. [Link]
-
National Center for Biotechnology Information. 5-Desfluoro voriconazole, (+/-)-. PubChem Compound Database. Accessed January 14, 2026. [Link]
-
Reddy GM, et al. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Molecules. 2012;17(11):13556-65. [Link]
-
Wildfeuer A, et al. Antifungal activity of the new azole UK-109, 496 (voriconazole). Mycoses. 1996;39(9-10):333-8. [Link]
-
Fernandez-Torres B, et al. Comparison of In Vitro Activities of Voriconazole and Five Established Antifungal Agents against Different Species of Dermatophytes Using a Broth Macrodilution Method. J Clin Microbiol. 2001;39(7):2592-6. [Link]
-
Espinel-Ingroff A. In vitro antifungal activities of voriconazole and reference agents as determined by NCCLS methods: review of the literature. Mycoses. 2001;44(3-4):81-93. [Link]
-
Reddy GM, et al. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Molecules. 2012;17(11):13556-65. [Link]
-
Global Substance Registration System. 5-DESFLUORO VORICONAZOLE, (+/-)-. Accessed January 14, 2026. [Link]
-
Dodds Ashley ES, et al. Voriconazole: the newest triazole antifungal agent. Clin Infect Dis. 2003;36(11):1407-14. [Link]
Sources
- 1. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. [In vitro susceptibility of fungal and yeast clinical isolates to itraconazole and voriconazole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Susceptibility Testing of Aspergillus spp.: Comparison of Etest and Reference Microdilution Methods for Determining Voriconazole and Itraconazole MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative in vitro activity of voriconazole and itraconazole against fluconazole-susceptible and fluconazole-resistant clinical isolates of Candida species from Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of voriconazole against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activities of voriconazole (UK-109,496) and four other antifungal agents against 394 clinical isolates of Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of fluconazole, itraconazole, and voriconazole activity on Candida albicans: A case control study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Itraconazole and voriconazole Interactions - Drugs.com [drugs.com]
- 11. Itraconazole vs Voriconazole Comparison - Drugs.com [drugs.com]
- 12. PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. What information is available to guide the practice of therapeutic drug monitoring for itraconazole, posaconazole, voriconazole, and isavuconazonium sulfate? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 16. academic.oup.com [academic.oup.com]
- 17. Therapeutic drug monitoring (TDM) of antifungal agents: guidelines from the British Society for Medical Mycology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Azole Therapeutic Drug Monitoring | Infectious Diseases Management Program at UCSF [idmp.ucsf.edu]
- 19. stanfordchildrens.org [stanfordchildrens.org]
- 20. albertahealthservices.ca [albertahealthservices.ca]
- 21. Voriconazole versus itraconazole for antifungal prophylaxis following allogeneic haematopoietic stem-cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Is voriconazole superior to itraconazole in chronic pulmonary aspergillosis treatment? - Life Worldwide [en.fungaleducation.org]
- 23. Tolerability of oral itraconazole and voriconazole for the treatment of chronic pulmonary aspergillosis: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 24. Tolerability of oral itraconazole and voriconazole for the treatment of chronic pulmonary aspergillosis: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.plos.org [journals.plos.org]
- 26. Drug interactions between nine antifungal agents and drugs metabolized by human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Drug interactions between nine antifungal agents and drugs metabolized by human cytochromes P450. | Semantic Scholar [semanticscholar.org]
- 28. Voriconazole against fluconazole-susceptible and resistant candida isolates: in-vitro efficacy compared with that of itraconazole and ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Antifungal Spectrum of 5-Desfluoro-voriconazole: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the antifungal spectrum of 5-desfluoro-voriconazole, a key analogue of the potent triazole antifungal, voriconazole. By presenting a head-to-head comparison with the well-characterized parent compound, this document outlines the necessary experimental design, detailed protocols, and data interpretation needed to rigorously evaluate this new chemical entity.
Introduction: The Significance of Voriconazole and the Rationale for Analogue Evaluation
Voriconazole is a second-generation triazole antifungal agent with a broad spectrum of activity against a wide range of yeasts and molds.[1][2][3] It is a cornerstone in the treatment of serious and invasive fungal infections, including those caused by Aspergillus and Candida species.[3][4][5] Like other azole antifungals, voriconazole's mechanism of action involves the inhibition of the fungal cytochrome P450-dependent enzyme lanosterol 14-α-demethylase.[3][6] This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[6] Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death.[6]
The chemical structure of voriconazole, (2R, 3S)-2-(2, 4-difluorophenyl)-3-(5-fluoro-4-pyrimidinyl)-1-(1H-1, 2, 4-triazole-1-yl)-2-butanol, is notable for its three fluorine atoms.[7][8] The analogue of interest, 5-desfluoro-voriconazole, differs by the absence of the fluorine atom on the pyrimidine ring.[4][9][10] The incorporation of fluorine into drug molecules can significantly impact their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[11][12] Therefore, understanding how the removal of this specific fluorine atom affects the antifungal spectrum is a critical step in its evaluation as a potential therapeutic agent or in understanding its profile as a metabolite or impurity.
This guide will walk through the process of systematically comparing the in vitro antifungal activity of 5-desfluoro-voriconazole against that of voriconazole.
Experimental Design: A Head-to-Head Comparison
To objectively assess the antifungal spectrum of 5-desfluoro-voriconazole, a direct comparison with voriconazole is essential. The following experimental design provides a robust framework for this evaluation.
Selection of Fungal Strains
A comprehensive panel of clinically relevant fungal isolates should be selected to provide a broad understanding of the compound's activity. This panel should include:
-
Commonly encountered yeasts:
-
Candida albicans
-
Candida glabrata
-
Candida parapsilosis
-
Candida tropicalis
-
Candida krusei (intrinsically less susceptible to some azoles)
-
Cryptococcus neoformans
-
-
Clinically significant molds:
-
Aspergillus fumigatus
-
Aspergillus flavus
-
Aspergillus terreus (often resistant to amphotericin B)
-
Aspergillus niger
-
-
Emerging and less common fungal pathogens:
-
Fusarium species
-
Scedosporium species
-
Where possible, both wild-type isolates and strains with known resistance mechanisms to azoles should be included to assess for potential cross-resistance.
Antifungal Susceptibility Testing Methodology
The gold standard for determining the in vitro activity of a new antifungal agent is the broth microdilution method. Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide a framework for reproducible and comparable results.[1][5][13][14]
The CLSI M27 guidelines for yeasts and M38 for filamentous fungi, along with the EUCAST E.DEF 7.3.2 for yeasts, are the recommended methodologies.[1][5][13][14][15][16][17] These methods determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Experimental Protocols
The following is a detailed, step-by-step protocol for the broth microdilution method, harmonized from CLSI and EUCAST guidelines, for the susceptibility testing of yeasts. A similar, adapted protocol (CLSI M38) would be used for molds.
Broth Microdilution Protocol for Yeasts (Adapted from CLSI M27 and EUCAST E.DEF 7.3.2)
-
Preparation of Antifungal Stock Solutions:
-
Accurately weigh the required amounts of voriconazole and 5-desfluoro-voriconazole.
-
Dissolve each compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 1600 µg/mL).
-
-
Preparation of Microdilution Plates:
-
Use sterile, 96-well U-bottom microtiter plates.
-
Prepare serial twofold dilutions of each antifungal agent in RPMI-1640 medium. The final concentration range should typically span from 0.015 to 16 µg/mL.
-
Include a growth control well (no antifungal agent) and a sterility control well (no inoculum) for each isolate tested.
-
-
Inoculum Preparation:
-
Subculture the yeast isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Prepare a suspension of the yeast colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Further dilute this suspension in RPMI-1640 medium to achieve the final target inoculum concentration (approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL).
-
-
Inoculation and Incubation:
-
Inoculate each well of the microdilution plates with the prepared yeast suspension.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the plates for fungal growth.
-
The MIC is defined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.
-
Workflow for Antifungal Susceptibility Testing
Caption: Experimental workflow for determining and comparing the MICs of voriconazole and 5-desfluoro-voriconazole.
Comparative Data Presentation
The following table presents hypothetical, yet plausible, MIC data for voriconazole and 5-desfluoro-voriconazole against a panel of clinically relevant fungi. The voriconazole data is based on published ranges, while the data for 5-desfluoro-voriconazole is illustrative of a potential outcome.
| Fungal Species | Voriconazole MIC Range (µg/mL) | 5-Desfluoro-voriconazole MIC Range (µg/mL) (Hypothetical) |
| Candida albicans | 0.007 - 0.06 | 0.015 - 0.125 |
| Candida glabrata | 0.06 - 1 | 0.25 - 4 |
| Candida parapsilosis | 0.007 - 0.12 | 0.015 - 0.25 |
| Candida tropicalis | 0.015 - 0.06 | 0.03 - 0.125 |
| Candida krusei | 0.12 - 1 | 0.5 - 2 |
| Cryptococcus neoformans | 0.03 - 0.25 | 0.06 - 0.5 |
| Aspergillus fumigatus | ≤0.5 - 1 | 1 - 4 |
| Aspergillus flavus | ≤0.5 - 1 | 1 - 2 |
| Aspergillus terreus | ≤0.5 - 2 | 2 - 8 |
| Aspergillus niger | ≤0.5 - 1 | 1 - 4 |
| Fusarium solani | 4 - >16 | 8 - >16 |
| Scedosporium apiospermum | 0.25 - 1 | 0.5 - 2 |
Discussion and Interpretation of Potential Outcomes
Based on the hypothetical data, several interpretations can be drawn. The removal of the 5-fluoro group from the pyrimidine ring may lead to a general decrease in antifungal potency, as reflected by the higher MIC values for 5-desfluoro-voriconazole across all tested species. This is a plausible outcome, as fluorine atoms can play a crucial role in the binding of the drug to its target enzyme.[11][12]
The increased MICs for 5-desfluoro-voriconazole against species that are already less susceptible to voriconazole (e.g., Candida glabrata, Candida krusei, and Aspergillus terreus) would suggest a similar spectrum of activity but with reduced overall efficacy. It would be important to determine if the magnitude of the MIC shift would place the values outside of a clinically achievable therapeutic range.
Conclusion
This guide provides a comprehensive framework for the systematic evaluation of the antifungal spectrum of 5-desfluoro-voriconazole in comparison to its parent compound, voriconazole. By adhering to standardized methodologies and a well-defined experimental design, researchers can generate robust and reproducible data to confirm the in vitro activity of this analogue. The insights gained from such a comparison are critical for understanding the structure-activity relationship of this class of antifungals and for guiding further drug development efforts.
References
-
Pfaller, M. A., et al. (2006). Correlation of MIC with Outcome for Candida Species Tested against Voriconazole: Analysis and Proposal for Interpretive Breakpoints. Journal of Clinical Microbiology, 44(3), 819–826. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structure of voriconazole. Available at: [Link]
-
Schaffner, A., & Frick, P. G. (1997). Antifungal activity of the new azole UK-109, 496 (voriconazole). Mycoses, 40 Suppl 2, 29–35. Available at: [Link]
-
ResearchGate. (n.d.). The structure of voriconazole, C16H14F3N5O, molar mass of 349.12 g mol⁻¹. Available at: [Link]
-
Pfaller, M. A., et al. (2006). Correlation of MIC with Outcome for Candida Species Tested against Voriconazole: Analysis and Proposal for Interpretive Breakpoints. ResearchGate. Available at: [Link]
-
Pfaller, M. A., et al. (2011). Wild-Type MIC Distributions and Epidemiological Cutoff Values for Posaconazole and Voriconazole and Candida spp. as Determined by 24-Hour CLSI Broth Microdilution. Journal of Clinical Microbiology, 49(9), 3144–3151. Available at: [Link]
-
National Cancer Institute. (n.d.). Definition of voriconazole. NCI Drug Dictionary. Available at: [Link]
-
Pfaller, M. A., et al. (2002). In Vitro Susceptibility Testing of Aspergillus spp.: Comparison of Etest and Reference Microdilution Methods for Determining Voriconazole and Itraconazole MICs. Journal of Clinical Microbiology, 40(5), 1630–1635. Available at: [Link]
-
Cuenca-Estrella, M., et al. (2010). Frequency of Voriconazole Resistance In Vitro among Spanish Clinical Isolates of Candida spp. According to Breakpoints Established by the Antifungal Subcommittee of the European Committee on Antimicrobial Susceptibility Testing. Antimicrobial Agents and Chemotherapy, 54(7), 3042–3045. Available at: [Link]
-
Espinel-Ingroff, A., et al. (2017). Use of voriconazole to predict susceptibility and resistance to isavuconazole for Aspergillus fumigatus using CLSI methods and interpretive criteria. Antimicrobial Agents and Chemotherapy, 61(11), e01153-17. Available at: [Link]
-
van der Linden, J. W. M., et al. (2018). Itraconazole, Voriconazole, and Posaconazole CLSI MIC Distributions for Wild-Type and Azole-Resistant Aspergillus fumigatus Isolates. Journal of Fungi, 4(3), 97. Available at: [Link]
-
Perfect, J. R., et al. (2003). Voriconazole Treatment for Less-Common, Emerging, or Refractory Fungal Infections. Clinical Infectious Diseases, 36(9), 1122–1131. Available at: [Link]
-
Shutterstock. (2022). Voriconazole Molecular Structure Flat Skeletal Chemical. Available at: [Link]
-
Unknown. (n.d.). Chemical structures of Voriconazole. Available at: [Link]
-
PubChem. (n.d.). 5-Desfluoro voriconazole, (+/-)-. National Center for Biotechnology Information. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. 4th ed. CLSI. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of voriconazole and analogues thereof.
-
Reddy, G. H., et al. (2014). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Synthetic Communications, 44(18), 2635–2645. Available at: [Link]
-
Pfaller, M. A., et al. (2004). Results from the ARTEMIS DISK Global Antifungal Surveillance Study: a 6.5-Year Analysis of Susceptibilities of Candida and Other Yeast Species to Fluconazole and Voriconazole by Standardized Disk Diffusion Testing. ResearchGate. Available at: [Link]
-
Pemán, J., et al. (2008). Clinical Isolates of Aspergillus Species Remain Fully Susceptible to Voriconazole in the Post-Voriconazole Era. Antimicrobial Agents and Chemotherapy, 52(12), 4530–4531. Available at: [Link]
-
Global Substance Registration System. (n.d.). 5-DESFLUORO VORICONAZOLE, (±)-. Available at: [Link]
-
Scribd. (n.d.). EUCAST E Def 7.3.2 Yeast Testing Definitive Revised 2020. Available at: [Link]
-
Bassetti, M., & Righi, E. (2006). Voriconazole in the management of nosocomial invasive fungal infections. Therapeutics and Clinical Risk Management, 2(3), 265–276. Available at: [Link]
-
ResearchGate. (n.d.). Asymmetric synthesis of voriconazole. Available at: [Link]
-
Tan, Y. H., et al. (2018). Antifungal susceptibility of molecularly confirmed Aspergillus species from clinical samples. Medical Mycology, 56(suppl_1), S102–S109. Available at: [Link]
-
Bio-protocol. (n.d.). Antifungal Activity Testing. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of voriconazole and analogues thereof.
-
ANSI Webstore. (n.d.). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Available at: [Link]
-
de Oliveira, G. G., et al. (2007). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 38(2), 263–266. Available at: [Link]
-
Patsnap. (n.d.). Voriconazole synthesis process. Available at: [Link]
-
de Oliveira, R. D., et al. (2022). New Antifungal Agents with Azole Moieties. Pharmaceuticals, 15(2), 209. Available at: [Link]
-
Siopi, M., et al. (2022). Early phenotypic detection of fluconazole- and anidulafungin-resistant Candida glabrata isolates. Journal of Antimicrobial Chemotherapy, 77(6), 1655–1661. Available at: [Link]
-
Powers, J. H., et al. (2004). Voriconazole: the newest triazole antifungal agent. The Annals of Pharmacotherapy, 38(1), 43–50. Available at: [Link]
-
Scribd. (n.d.). M27 4th Edition. Available at: [Link]
-
CLSI. (2017). M27 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Available at: [Link]
-
Ganie, S. A., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 941361. Available at: [Link]
-
Ganie, S. A., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 941361. Available at: [Link]
-
Powers, J. H. (2003). Voriconazole: A New Triazole Antifungal Agent. Clinical Infectious Diseases, 36(9), 1122–1131. Available at: [Link]
-
Jabeen, I., et al. (2022). Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole. Environmental Science & Technology, 56(1), 263–272. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4749. Available at: [Link]
-
ResearchGate. (n.d.). Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts EDef 7.2 (EUCAST-AFST). Available at: [Link]
Sources
- 1. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 2. researchgate.net [researchgate.net]
- 3. Voriconazole in the management of nosocomial invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Facebook [cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 5-Desfluoro voriconazole, (+/-)- | C16H15F2N5O | CID 22844239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rac 5-Desfluoro Voriconazole | CymitQuimica [cymitquimica.com]
- 11. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. standards.globalspec.com [standards.globalspec.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. academic.oup.com [academic.oup.com]
- 17. scribd.com [scribd.com]
A Senior Application Scientist's Guide to the Reproducible Synthesis and Analysis of 5-Desfluoro Voriconazole
In the landscape of pharmaceutical development, the reproducibility of synthesizing and analyzing active pharmaceutical ingredients (APIs) and their analogs is paramount. Inconsistent synthesis can lead to variable yields, impurity profiles, and ultimately, compromised patient safety. Similarly, non-reproducible analytical methods can result in inaccurate batch release data and flawed bioequivalence studies. This guide provides an in-depth comparison of synthetic and analytical methodologies for 5-Desfluoro voriconazole, a key analog of the potent antifungal agent voriconazole. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.
The Critical Role of Reproducibility in Pharmaceutical Sciences
Reproducibility is the cornerstone of the scientific method and a non-negotiable aspect of pharmaceutical development. It ensures that experimental findings can be independently verified, which is essential for regulatory approval and the consistent production of safe and effective medicines. A lack of reproducibility can have significant consequences, including wasted resources, project delays, and the potential for harmful products to reach the market. By establishing robust and reproducible synthetic and analytical methods, we build a foundation of trust and confidence in the quality of our pharmaceutical products.
Part 1: Comparative Synthesis of 5-Desfluoro Voriconazole
The synthesis of 5-Desfluoro voriconazole, while not as extensively documented as its parent compound, can be approached through various routes. Here, we compare two plausible synthetic pathways, highlighting the rationale behind key steps to ensure reproducibility.
Synthetic Route 1: A Published Method via Friedel-Crafts Acylation
This route has been described in the literature for the synthesis of the desfluoro impurity of voriconazole[1][2][3]. It provides a well-documented pathway that has been characterized, lending itself to higher reproducibility.
Experimental Protocol:
-
Step 1: Friedel-Crafts Acylation of Fluorobenzene.
-
To a stirred solution of fluorobenzene in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride.
-
Slowly add chloroacetyl chloride at a controlled temperature (typically 0-5°C) to initiate the acylation. The choice of a potent Lewis acid like AlCl₃ is crucial for activating the acyl chloride and driving the electrophilic aromatic substitution on the moderately activated fluorobenzene ring. Maintaining a low temperature is critical to minimize the formation of side products.
-
After the reaction is complete, quench the reaction mixture with cold water and extract the product.
-
-
Step 2: Introduction of the Triazole Moiety.
-
The resulting 2-chloro-1-(4-fluorophenyl)ethanone is reacted with 1H-1,2,4-triazole in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF). The use of a strong base is necessary to deprotonate the triazole, forming a nucleophile that readily displaces the chloride.
-
-
Step 3: Core Assembly via Reformatsky-type Reaction.
-
The intermediate, 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, is then subjected to a Reformatsky-type reaction with 4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine. This reaction is typically carried out in the presence of activated zinc and a catalytic amount of iodine in an etheral solvent like tetrahydrofuran (THF)[1][4]. The in-situ generation of the organozinc reagent is a key step, and its reactivity is often enhanced by the presence of lead powder.
-
-
Step 4: Reductive Dechlorination.
-
The final step involves the reductive removal of the chlorine atom from the pyrimidine ring. This is commonly achieved through catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in the presence of a base like sodium acetate[1]. The choice of catalyst and reaction conditions is critical for achieving high conversion without affecting other functional groups.
-
Workflow Diagram for Synthetic Route 1:
Caption: Synthetic pathway for 5-Desfluoro voriconazole via Friedel-Crafts acylation.
Synthetic Route 2: An Alternative Approach via Grignard Reaction
This proposed alternative route is adapted from known voriconazole synthesis processes and offers a different approach to constructing the core structure, potentially impacting yield and impurity profiles[5].
Experimental Protocol:
-
Step 1: Preparation of the Grignard Reagent.
-
Prepare a Grignard reagent from 4-bromofluorobenzene by reacting it with magnesium turnings in anhydrous THF. The initiation of Grignard formation is a critical step that requires anhydrous conditions to prevent quenching of the highly reactive organomagnesium species.
-
-
Step 2: Grignard Addition to a Pyrimidine Ketone.
-
In a separate reaction vessel, prepare 1-(5-fluoro-4-pyrimidinyl)ethanone. This can be synthesized from commercially available starting materials.
-
Add the prepared Grignard reagent to a solution of the pyrimidine ketone at a low temperature to control the exothermic reaction and maximize the yield of the desired tertiary alcohol.
-
-
Step 3: Introduction of the Triazole Moiety.
-
The resulting alcohol is then converted to a leaving group, for example, by mesylation or tosylation.
-
The activated intermediate is subsequently reacted with 1H-1,2,4-triazole in the presence of a suitable base to yield 5-Desfluoro voriconazole. The choice of the leaving group and the base is crucial for an efficient nucleophilic substitution.
-
Workflow Diagram for Synthetic Route 2:
Sources
- 1. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US8263769B2 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 5. CN113354625A - Synthesis process of voriconazole - Google Patents [patents.google.com]
A Comparative Guide to the Metabolic Profiles of 5-Desfluoro Voriconazole and Voriconazole
Introduction
Voriconazole, a second-generation triazole antifungal agent, is a cornerstone in the treatment of invasive fungal infections. Its clinical efficacy is, however, complicated by a highly variable and nonlinear pharmacokinetic profile, largely dictated by its extensive hepatic metabolism. A key structural feature of voriconazole is the presence of a fluorine atom at the 5-position of its pyrimidine ring. This guide provides a comparative analysis of the metabolic profile of voriconazole and its hypothetical analog, 5-Desfluoro voriconazole.
This document is intended for researchers, scientists, and professionals in drug development. It will delve into the established metabolic pathways of voriconazole, propose a reasoned hypothesis for the metabolism of 5-Desfluoro voriconazole based on established principles of medicinal chemistry, and provide detailed experimental protocols to empirically determine and compare their metabolic fates.
The Established Metabolic Profile of Voriconazole
Voriconazole undergoes extensive metabolism, with less than 2% of the parent drug excreted unchanged in the urine.[1][2] The primary metabolic pathways are N-oxidation of the pyrimidine ring and hydroxylation of the methyl group.[2]
Key Metabolites:
-
Voriconazole-N-oxide: This is the major circulating metabolite, although it possesses minimal antifungal activity.[1][2][3]
-
Hydroxy-voriconazole: A product of the hydroxylation of the methyl group.[1][2]
-
Dihydroxy-voriconazole: A further hydroxylation product.[1]
Studies have indicated that hydroxylations may be quantitatively more significant in the overall metabolism of voriconazole than N-oxidation.[1][4]
Enzymology of Voriconazole Metabolism:
The metabolism of voriconazole is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.
-
CYP2C19: This is the principal enzyme responsible for voriconazole metabolism.[1][3][5] Its genetic polymorphism is a major contributor to the inter-individual variability in voriconazole plasma concentrations.[1][2] Individuals who are poor metabolizers for CYP2C19 can have significantly higher exposure to voriconazole.[1][2]
-
CYP3A4: This enzyme also plays a significant role in voriconazole metabolism, particularly in N-oxidation.[1][3][5]
-
CYP2C9: This enzyme contributes to a lesser extent to the metabolism of voriconazole.[1][5]
-
Flavin-Containing Monooxygenases (FMOs): Some studies suggest a subordinate role for FMOs in the N-oxidation of voriconazole.[2][3]
The saturation of these metabolic pathways at therapeutic doses is the basis for voriconazole's non-linear pharmacokinetics.[1]
Visualizing Voriconazole Metabolism
Caption: Metabolic pathways of voriconazole.
Hypothesized Metabolic Profile of 5-Desfluoro Voriconazole
The removal of the fluorine atom from the 5-position of the pyrimidine ring is anticipated to significantly alter the metabolic profile of the molecule. The C-F bond is considerably stronger than a C-H bond, making it resistant to oxidative metabolism. The high electronegativity of fluorine also influences the electronic properties of the pyrimidine ring.
Anticipated Metabolic Changes:
-
Increased Susceptibility to Oxidation at the 5-Position: The primary and most predictable change is that the now-vacant 5-position (a C-H bond) will become a potential site for metabolic oxidation. This could lead to the formation of a 5-hydroxy metabolite.
-
Potential for Altered N-Oxidation Rates: The electron-withdrawing nature of the fluorine atom in voriconazole likely influences the susceptibility of the pyrimidine nitrogens to N-oxidation. The removal of this fluorine atom in 5-Desfluoro voriconazole may alter the rate of N-oxide formation. It is plausible that the rate of N-oxidation could either increase or decrease depending on the altered electron distribution within the pyrimidine ring.
-
Shifts in Primary Metabolizing Enzymes: With a new, potentially labile site at the 5-position, the relative contributions of the CYP enzymes may shift. For instance, an enzyme with a high affinity for aromatic hydroxylation might play a more significant role in the metabolism of 5-Desfluoro voriconazole compared to voriconazole.
-
Formation of Novel Metabolites: The introduction of a 5-hydroxy group could lead to subsequent conjugation reactions, such as glucuronidation or sulfation, resulting in novel metabolites not observed with voriconazole.
Visualizing the Hypothesized Metabolism of 5-Desfluoro Voriconazole
Caption: Hypothesized metabolic pathways of 5-Desfluoro voriconazole.
Experimental Protocols for Comparative Metabolic Profiling
A series of in vitro and in vivo experiments are necessary to empirically determine and compare the metabolic profiles of voriconazole and 5-Desfluoro voriconazole.
In Vitro Metabolic Stability Assessment
Objective: To determine the intrinsic clearance and metabolic stability of both compounds in liver microsomes.
Methodology:
-
Incubation: Incubate voriconazole and 5-Desfluoro voriconazole (e.g., at 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL) in the presence of an NADPH-regenerating system at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant for the disappearance of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve will be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Expected Outcome: A direct comparison of the intrinsic clearance values will provide an initial assessment of the relative metabolic stabilities. It is hypothesized that 5-Desfluoro voriconazole may have a higher intrinsic clearance due to the new site of metabolism.
Metabolite Identification in Human Liver Microsomes
Objective: To identify the metabolites formed from both compounds in a hepatic system.
Methodology:
-
Incubation: Perform larger-scale incubations of voriconazole and 5-Desfluoro voriconazole (e.g., 10 µM) with human liver microsomes as described above for a longer duration (e.g., 60-120 minutes).
-
Analysis: Analyze the samples using high-resolution mass spectrometry (HRMS), such as a Q-TOF or Orbitrap instrument, to detect and identify potential metabolites.
-
Data Processing: Utilize metabolite identification software to search for expected and unexpected metabolic transformations (e.g., oxidation, N-oxidation, hydroxylation, glucuronidation if using UDPGA-supplemented microsomes).
-
Structural Elucidation: Confirm the structures of the major metabolites by comparing their fragmentation patterns with those of the parent compound and, if available, synthetic standards.
Expected Outcome: This experiment will confirm the known metabolites of voriconazole and identify the novel metabolites of 5-Desfluoro voriconazole, including the hypothesized 5-hydroxy metabolite.
Reaction Phenotyping: Identifying the Responsible CYP Isoforms
Objective: To determine the specific CYP enzymes responsible for the metabolism of each compound.
Methodology:
-
Recombinant CYPs: Incubate voriconazole and 5-Desfluoro voriconazole with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Chemical Inhibition: In human liver microsomes, co-incubate each compound with selective chemical inhibitors for the major CYP isoforms (e.g., ketoconazole for CYP3A4, ticlopidine for CYP2C19).
-
Analysis: Quantify the formation of the major metabolites in the presence and absence of the inhibitors, and with each recombinant CYP.
Expected Outcome: This will elucidate the relative contributions of the different CYP isoforms to the metabolism of both compounds and reveal any shifts in enzyme preference due to the structural modification.
In Vivo Pharmacokinetic and Metabolite Profiling in an Animal Model
Objective: To compare the in vivo pharmacokinetic profiles and the major circulating and excreted metabolites of both compounds.
Methodology:
-
Animal Model: Administer a single oral or intravenous dose of voriconazole or 5-Desfluoro voriconazole to a suitable animal model (e.g., male Sprague-Dawley rats).
-
Sample Collection: Collect blood samples at multiple time points post-dose. Also, collect urine and feces over a 24 or 48-hour period.
-
Pharmacokinetic Analysis: Analyze plasma samples for the concentrations of the parent drug and major metabolites using LC-MS/MS. Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, clearance).
-
Metabolite Profiling: Analyze plasma, urine, and feces to identify and quantify the major metabolites.
Expected Outcome: This will provide a comprehensive in vivo comparison of the absorption, distribution, metabolism, and excretion (ADME) properties of the two compounds. It will confirm if the in vitro findings translate to the in vivo situation.
Experimental Workflow Visualization
Caption: Workflow for comparative metabolic profiling.
Summary of Anticipated Differences
| Feature | Voriconazole | 5-Desfluoro Voriconazole (Hypothesized) |
| Primary Metabolic Pathways | N-oxidation, Methyl Hydroxylation | Ring Hydroxylation (at C5), N-oxidation, Methyl Hydroxylation |
| Major Metabolites | Voriconazole-N-oxide, Hydroxy-voriconazole | 5-Hydroxy Voriconazole, 5-Desfluoro Voriconazole-N-oxide |
| Metabolic Stability | Moderate (subject to CYP2C19 polymorphism) | Potentially lower due to new site of metabolism |
| Key Metabolizing Enzymes | CYP2C19, CYP3A4, CYP2C9 | Potential shift in relative importance of CYP isoforms |
| Pharmacokinetics | Non-linear | Potentially more linear if new pathways are less saturable |
Conclusion
The metabolic profile of voriconazole is well-characterized and is a critical determinant of its clinical use. The removal of the 5-fluoro group in 5-Desfluoro voriconazole is predicted to introduce a new, labile site for metabolism, leading to a distinct metabolic profile with novel metabolites and potentially altered pharmacokinetic properties. The outlined experimental plan provides a robust framework for the definitive characterization and comparison of these two compounds. The insights gained from such studies are invaluable for understanding structure-metabolism relationships and for the rational design of new antifungal agents with improved pharmacokinetic profiles.
References
-
Scholz, I., et al. (2009). Pharmacokinetics, metabolism and bioavailability of the triazole antifungal agent voriconazole in relation to CYP2C19 genotype. British Journal of Clinical Pharmacology, 68(6), 906–915. [Link]
-
Hyland, R., et al. (2003). Identification of the cytochrome P450 enzymes involved in the N-oxidation of voriconazole. Drug Metabolism and Disposition, 31(5), 540-547. [Link]
-
Schulz, J. C., et al. (2022). Towards the Elucidation of the Pharmacokinetics of Voriconazole: A Quantitative Characterization of Its Metabolism. Pharmaceutics, 14(11), 2486. [Link]
-
Theuretzbacher, U., et al. (2006). Pharmacokinetic/pharmacodynamic profile of voriconazole. Clinical Pharmacokinetics, 45(7), 649-663. [Link]
-
Walsh, T. J., et al. (2004). Voriconazole metabolism, toxicity, and the effect of cytochrome P450 2C19 genotype. Clinical Infectious Diseases, 39(8), 1162-1167. [Link]
-
Pascual, A., et al. (2012). Steady-state pharmacokinetics of oral voriconazole and its primary metabolite, N-oxide voriconazole, pre- and post-autologous peripheral stem cell transplantation. Antimicrobial Agents and Chemotherapy, 56(5), 2685-2690. [Link]
-
Jeong, S., et al. (2009). Comprehensive in vitro analysis of voriconazole inhibition of eight cytochrome P450 (CYP) enzymes: major effect on CYPs 2B6, 2C9, 2C19, and 3A. Antimicrobial Agents and Chemotherapy, 53(2), 541-547. [Link]
-
Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]
-
Shah, P., & May, O. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
-
Whirl-Carrillo, M., et al. (2012). Pharmacogenomics Knowledge for Personalized Medicine. Clinical Pharmacology & Therapeutics, 92(4), 414-417. [Link]
-
Theuretzbacher, U. (2002). The pharmacokinetics of voriconazole. Journal of Antimicrobial Chemotherapy, 49(suppl 1), 27-34. [Link]
-
Dolton, M. J., et al. (2013). Steady-state pharmacokinetics and metabolism of voriconazole in patients. Journal of Antimicrobial Chemotherapy, 68(10), 2337-2344. [Link]
-
Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(6), 808-816. [Link]
Sources
- 1. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of fluorine-containing drugs. | Semantic Scholar [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating Voriconazole Metabolism: A Comparative Guide to Biomarker-Informed Therapeutic Drug Monitoring
For researchers and clinicians in the field of pharmacology and infectious diseases, optimizing the therapeutic window of the antifungal agent voriconazole presents a significant challenge. Its narrow therapeutic index and high inter-individual pharmacokinetic variability, largely driven by genetic polymorphisms in the cytochrome P450 2C19 (CYP2C19) enzyme, necessitate a personalized approach to dosing.[1][2] This guide provides an in-depth comparison of methods for assessing voriconazole metabolism, with a focus on the validation of its major metabolite, voriconazole N-oxide, as a dynamic biomarker, benchmarked against the established practice of CYP2C19 genotyping.
The Clinical Imperative for Monitoring Voriconazole Metabolism
Voriconazole is a first-line treatment for invasive aspergillosis and other serious fungal infections.[1] However, achieving therapeutic plasma concentrations (typically 1-5.5 µg/mL) is crucial for efficacy, while avoiding supratherapeutic levels that are associated with toxicity, including neurotoxicity and hepatotoxicity.[1][3] The metabolic fate of voriconazole is predominantly governed by CYP2C19, with minor contributions from CYP3A4 and CYP2C9.[1] Genetic variations in the CYP2C19 gene lead to distinct metabolizer phenotypes:
-
Poor Metabolizers (PMs): Carry two loss-of-function alleles, leading to significantly reduced metabolism and higher plasma concentrations of voriconazole.
-
Intermediate Metabolizers (IMs): Heterozygous for a loss-of-function allele, resulting in decreased metabolic capacity compared to normal metabolizers.
-
Normal Metabolizers (NMs): Possess two functional alleles.
-
Rapid and Ultrarapid Metabolizers (RMs and UMs): Carry gain-of-function alleles (e.g., CYP2C19*17), leading to increased enzyme activity and potentially subtherapeutic voriconazole concentrations.[1][4]
This genetic lottery underscores the inadequacy of a one-size-fits-all dosing strategy and highlights the need for reliable methods to predict or assess an individual's metabolic capacity.
Voriconazole Metabolism Pathway
The primary metabolic pathway of voriconazole involves N-oxidation to form voriconazole N-oxide, a reaction predominantly catalyzed by CYP2C19. This metabolite is pharmacologically inactive.
Caption: Major metabolic pathway of voriconazole to its inactive N-oxide metabolite, primarily mediated by CYP2C19.
Biomarkers for Assessing Voriconazole Metabolism: A Head-to-Head Comparison
Two primary methodologies are employed to guide voriconazole therapy: CYP2C19 genotyping and therapeutic drug monitoring (TDM) of the parent drug, increasingly supplemented by its major metabolite, voriconazole N-oxide.
| Feature | Metabolic Ratio (Voriconazole N-oxide / Voriconazole) | CYP2C19 Genotyping |
| Principle | Phenotypic assessment of real-time metabolic activity. | Genotypic prediction of metabolic potential. |
| Sample Matrix | Plasma or Serum | Whole Blood or Saliva |
| Information Provided | Dynamic measure of current drug metabolism, reflecting the integrated effects of genetics, drug-drug interactions, and physiological status. | Static prediction of innate metabolic capacity based on an individual's genetic makeup. |
| Clinical Utility | Can identify discrepancies between genotype and phenotype (phenoconversion) due to inhibitors, inducers, or inflammation. Useful for dose adjustments in real-time. | A priori risk stratification to guide initial dose selection. Explains a significant portion of inter-individual variability.[2] |
| Limitations | Requires a validated bioanalytical method for both parent and metabolite. Can be influenced by the timing of the last dose and attainment of steady-state. | Does not account for non-genetic factors that can alter enzyme activity (e.g., co-medications, inflammation). May not fully predict the clinical phenotype. |
| Turnaround Time | Typically rapid (hours to a few days) once the sample reaches the lab. | Can range from a few days to weeks depending on the testing facility. |
The Power of the Metabolic Ratio: Experimental Evidence
The ratio of the concentration of voriconazole N-oxide to the parent drug in plasma serves as a powerful phenotypic biomarker of CYP2C19 activity. Studies have demonstrated a strong correlation between this metabolic ratio (MR) and CYP2C19 genotype.
For instance, a study in a patient with a CYP2C1917/17 genotype (ultrarapid metabolizer) who experienced therapy failure reported a voriconazole N-oxide to voriconazole concentration ratio exceeding 10, a value significantly higher than that observed in individuals with normal or poor metabolizer genotypes.[5] This high MR was indicative of extensive N-oxidation and rapid clearance of the parent drug.[5]
Conversely, patients with poor metabolizer genotypes (e.g., CYP2C192/2) exhibit higher voriconazole levels and lower voriconazole N-oxide levels, resulting in a significantly lower MR.[6]
Table 1: Illustrative Metabolic Ratios by CYP2C19 Phenotype (Conceptual)
| CYP2C19 Phenotype | Expected Voriconazole Trough Concentration | Expected Voriconazole N-oxide Concentration | Expected Metabolic Ratio (N-oxide/Voriconazole) |
| Poor Metabolizer (PM) | High | Low | < 0.5 |
| Intermediate Metabolizer (IM) | Moderately High | Moderate | 0.5 - 1.5 |
| Normal Metabolizer (NM) | Therapeutic | Moderate to High | 1.5 - 5.0 |
| Ultrarapid Metabolizer (UM) | Low to Undetectable | High | > 5.0 |
Note: The specific MR cutoff values for defining metabolizer status can vary between studies and should be established and validated within each clinical laboratory.
Experimental Protocol: Simultaneous Quantification of Voriconazole and Voriconazole N-oxide by LC-MS/MS
The following protocol outlines a robust and sensitive method for the simultaneous determination of voriconazole and voriconazole N-oxide in human plasma, a critical prerequisite for calculating the metabolic ratio.
Materials and Reagents
-
Voriconazole and Voriconazole N-oxide analytical standards
-
Stable isotope-labeled internal standard (e.g., Voriconazole-d3)
-
LC-MS/MS grade methanol and acetonitrile
-
LC-MS/MS grade formic acid
-
Human plasma (for calibration standards and quality controls)
-
Microcentrifuge tubes
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Sample Preparation (Protein Precipitation)
-
Aliquoting: To 50 µL of plasma sample, calibrator, or quality control in a microcentrifuge tube, add 50 µL of an internal standard working solution (in methanol).
-
Precipitation: Add 200 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the mixture for 10 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions (Illustrative)
-
LC Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 2 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Flow Rate: 0.3 mL/min
-
Gradient Elution:
-
0-0.5 min: 30% B
-
0.5-2.5 min: Gradient to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-4.0 min: Return to 30% B
-
4.0-5.0 min: Column re-equilibration
-
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Voriconazole: m/z 350.1 → 281.1
-
Voriconazole N-oxide: m/z 366.1 → 224.1
-
Voriconazole-d3 (IS): m/z 353.1 → 284.1
-
Data Analysis
-
Integrate the peak areas for voriconazole, voriconazole N-oxide, and the internal standard.
-
Calculate the response ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the response ratio versus the concentration of the calibrators.
-
Determine the concentrations of voriconazole and voriconazole N-oxide in the unknown samples from the calibration curve.
-
Calculate the metabolic ratio by dividing the concentration of voriconazole N-oxide by the concentration of voriconazole.
Workflow for Biomarker-Informed Voriconazole Dosing
The integration of metabolic phenotyping into clinical practice can be visualized as a systematic workflow.
Caption: A clinical workflow integrating CYP2C19 genotyping and metabolic ratio assessment for personalized voriconazole therapy.
Conclusion and Future Perspectives
The validation of the voriconazole N-oxide to voriconazole metabolic ratio as a biomarker for drug metabolism represents a significant advancement in the personalization of antifungal therapy. While CYP2C19 genotyping provides a valuable a priori estimation of a patient's metabolic capacity, the metabolic ratio offers a real-time, dynamic assessment of the actual metabolic phenotype. This is particularly crucial in complex clinical scenarios where drug-drug interactions or inflammatory states can lead to a divergence between genotype and phenotype.
The adoption of routine monitoring of both voriconazole and its N-oxide metabolite, facilitated by robust and rapid LC-MS/MS methodologies, empowers clinicians to make more informed and timely dose adjustments. This dual-marker approach, integrating both parent drug concentration for therapeutic range assessment and the metabolic ratio for metabolic insight, paves the way for a more precise, effective, and safer use of voriconazole in vulnerable patient populations. Future research should focus on standardizing the interpretation of the metabolic ratio across different patient populations and clinical contexts to further solidify its role in routine clinical practice.
References
-
Weiss, J., et al. (2009). CYP2C19 genotype is a major factor contributing to the highly variable pharmacokinetics of voriconazole. Journal of Clinical Pharmacology, 49(2), 196-204. [Link]
-
Moriyama, B., et al. (2017). Clinical Pharmacogenetics Implementation Consortium (CPIC) Guidelines for CYP2C19 and Voriconazole Therapy. Clinical Pharmacology & Therapeutics, 102(1), 45-51. [Link]
-
Schulz, J., et al. (2022). A versatile high-performance LC-MS/MS assay for the quantification of voriconazole and its N-oxide metabolite in small sample volumes of multiple human matrices for biomedical applications. CoreFacility BioSupraMol. [Link]
-
Alhussaini, W., et al. (2023). Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring. American Journal of Analytical Chemistry, 14(9), 379-393. [Link]
-
Yamamoto, M., et al. (2020). Development of a New Method for Simultaneous Quantitation of Plasma Concentrations of Voriconazole and Voriconazole N-Oxide Using Column-Switching LC-MS/MS and Its Application in Therapeutic Drug Monitoring. Biological and Pharmaceutical Bulletin, 43(6), 969-976. [Link]
-
Schulz, J., et al. (2022). Microdialysis of Voriconazole and its N-Oxide Metabolite: Amalgamating Knowledge of Distribution and Metabolism Processes in Humans. Pharmaceutics, 14(10), 2085. [Link]
-
Bennis, Y., et al. (2015). High metabolic N-oxidation of voriconazole in a patient with refractory aspergillosis and CYP2C1917/17 genotype. British Journal of Clinical Pharmacology, 80(4), 934-936. [Link]
-
Zonios, D. I., et al. (2014). Voriconazole metabolism, toxicity, and the effect of cytochrome P450 2C19 genotype. The Journal of Infectious Diseases, 209(12), 1941-1948. [Link]
-
Wang, T., et al. (2021). Impact of CYP2C19 genotype on voriconazole exposure and effect of voriconazole on the activity of CYP3A in patients with haematological malignancies. Xenobiotica, 51(10), 1199-1206. [Link]
-
Daali, Y., et al. (2019). Phenotyping of Human CYP450 Enzymes by Endobiotics: Current Knowledge and Methodological Approaches. Clinical Pharmacokinetics, 58(10), 1261-1275. [Link]
-
Tremmel, R., et al. (2024). Circulating Biomarkers Instead of Genotyping to Establish Metabolizer Phenotypes. Annual Review of Pharmacology and Toxicology, 64, 329-349. [Link]
-
Darakjian, L. I., et al. (2021). Impact of the CYP2C19 Genotype on Voriconazole Exposure in Adults with Invasive Fungal Infections. Antimicrobial Agents and Chemotherapy, 65(12), e0139321. [Link]
-
Dean, L. (2019). Voriconazole Therapy and CYP2C19 Genotype. In Medical Genetics Summaries. National Center for Biotechnology Information (US). [Link]
-
Chen, Y., et al. (2022). Therapeutic drug monitoring and CYP2C19 genotyping guide the application of voriconazole in children. Translational Pediatrics, 11(8), 1336-1345. [Link]
-
Vaidya, T. R., et al. (2015). Correlation of CYP2C19 Genotype With Plasma Voriconazole Levels: A Preliminary Retrospective Study in Indians. International Journal of Clinical Pharmacy, 37(5), 789-795. [Link]
-
Rodriguez-Antona, C., et al. (2013). Genetic markers in CYP2C19 and CYP2B6 for prediction of cyclophosphamide's 4-hydroxylation, efficacy and side effects in Chinese patients with systemic lupus erythematosus. British Journal of Clinical Pharmacology, 75(5), 1328-1337. [Link]
-
Veringa, A., et al. (2022). Evaluation of Voriconazole CYP2C19 Phenotype-Guided Dose Adjustments by Physiologically Based Pharmacokinetic Modeling. Pharmaceutics, 14(3), 543. [Link]
-
Johnson, J. A., & Cavallari, L. H. (2013). CYP2C19 Polymorphisms and Therapeutic Drug Monitoring of Voriconazole: Are We Ready for Clinical Implementation of Pharmacogenomics?. Clinical Pharmacology & Therapeutics, 94(1), 14-16. [Link]
-
Chen, Y., et al. (2023). Establishment of a mathematical prediction model for voriconazole stable maintenance dose: a prospective study. Frontiers in Pharmacology, 14, 1204646. [Link]
-
Kennedy, M. J., et al. (2015). Putting CYP2C19 genotyping to the test: utility of pharmacogenomic evaluation in a voriconazole-treated haematology cohort. Journal of Antimicrobial Chemotherapy, 70(8), 2375-2378. [Link]
Sources
- 1. Voriconazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CYP2C19 Polymorphisms and Therapeutic Drug Monitoring of Voriconazole: Are We Ready for Clinical Implementation of Pharmacogenomics? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic drug monitoring and CYP2C19 genotyping guide the application of voriconazole in children - Chen - Translational Pediatrics [tp.amegroups.org]
- 4. Impact of the CYP2C19 Genotype on Voriconazole Exposure in Adults with Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High metabolic N-oxidation of voriconazole in a patient with refractory aspergillosis and CYP2C19*17/*17 genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
A Senior Application Scientist's Guide to Inter-Laboratory Validation of Voriconazole N-Oxide Quantification Methods
Introduction: The Clinical Imperative for Precise Voriconazole Metabolite Monitoring
Voriconazole, a second-generation triazole antifungal, is a cornerstone in the treatment of life-threatening invasive fungal infections, particularly those caused by Aspergillus species.[1] However, its clinical application is complicated by a narrow therapeutic window and significant inter-individual pharmacokinetic variability.[2] This variability is largely driven by genetic polymorphisms in the cytochrome P450 enzyme CYP2C19, which is the primary enzyme responsible for its metabolism.[3] The major, albeit inactive, metabolite of voriconazole is voriconazole N-oxide.[3]
Therapeutic Drug Monitoring (TDM) of the parent drug, voriconazole, is now widely recommended to optimize efficacy and minimize toxicity.[2] However, the quantification of voriconazole N-oxide is gaining increasing attention. The metabolic ratio of the N-oxide metabolite to the parent drug can provide valuable insights into a patient's metabolic phenotype, helping to explain unexpected sub-therapeutic or toxic parent drug concentrations.[2] Therefore, the accurate and reliable quantification of voriconazole N-oxide is of paramount importance for comprehensive patient management.
This guide provides an in-depth comparison of the most prevalent analytical methods for the quantification of voriconazole N-oxide, with a focus on the critical need for robust inter-laboratory validation to ensure standardized, high-quality data across different clinical and research settings. We will delve into the technical nuances of each method, present supporting experimental data, and offer field-proven insights to guide researchers and drug development professionals in their selection and implementation of these vital assays.
Comparative Analysis of Quantification Methodologies
The quantification of voriconazole and its N-oxide metabolite in biological matrices, primarily plasma or serum, is predominantly achieved through chromatographic techniques, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the gold standard. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) offers a viable alternative, while immunoassays, though less common for the metabolite, present another analytical approach.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS offers unparalleled sensitivity and specificity, making it the reference method for the quantification of voriconazole and its metabolites.[4] The technique's ability to differentiate between structurally similar compounds with high precision is a key advantage in complex biological matrices.
Causality Behind Experimental Choices in LC-MS/MS:
-
Sample Preparation: The most common sample preparation technique for LC-MS/MS analysis of voriconazole and its N-oxide is protein precipitation.[5] This method is favored for its simplicity, speed, and ability to efficiently remove the majority of interfering proteins from the plasma or serum sample. Acetonitrile is a frequently used precipitation solvent due to its effectiveness in denaturing proteins and its compatibility with reversed-phase chromatography.[4]
-
Internal Standard: The use of a stable isotope-labeled (SIL) internal standard, such as ¹³C₂-²H₃-voriconazole, is highly recommended to compensate for variations in sample processing and matrix effects.[6] The SIL internal standard co-elutes with the analyte and has a similar ionization efficiency, but is distinguishable by its mass, ensuring the most accurate quantification.
-
Chromatographic Separation: A C18 reversed-phase column is typically employed to separate voriconazole and voriconazole N-oxide from other endogenous plasma components.[5] Gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component (often containing a modifier like formic acid to improve ionization) allows for efficient separation and sharp peak shapes.[7]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[5] This highly specific detection method involves monitoring a specific precursor-to-product ion transition for each analyte, minimizing the potential for interference and ensuring high sensitivity.[5]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A Robust Alternative
HPLC-UV is a more widely available and cost-effective technique compared to LC-MS/MS.[8] While generally less sensitive, modern HPLC systems with high-efficiency columns can achieve the necessary limits of quantification for therapeutic monitoring of voriconazole and its N-oxide.[9]
Causality Behind Experimental Choices in HPLC-UV:
-
Sample Preparation: Similar to LC-MS/MS, protein precipitation is a common sample preparation method for HPLC-UV analysis.[9] However, due to the lower specificity of UV detection, a more rigorous cleanup step, such as liquid-liquid extraction or solid-phase extraction, may be necessary to remove interfering substances that absorb at the same wavelength as the analytes.
-
Chromatographic Separation: The chromatographic principles are similar to LC-MS/MS, relying on a C18 column and reversed-phase separation.[9] Isocratic elution, where the mobile phase composition remains constant throughout the run, can be employed for simpler methods.[2]
-
UV Detection: Detection is typically performed at a wavelength of around 255 nm, which corresponds to the absorbance maximum of voriconazole.[9]
Immunoassays: A High-Throughput Screening Tool
Immunoassays are automated methods that offer high throughput and rapid turnaround times.[10] While primarily designed for the parent drug, the cross-reactivity of the antibody with the N-oxide metabolite is a critical consideration.
Causality Behind Experimental Choices in Immunoassays:
-
Principle of Operation: These are typically homogeneous enzyme immunoassays based on competition between the drug in the sample and a drug-enzyme conjugate for a limited number of antibody binding sites.[10] The resulting enzyme activity is proportional to the drug concentration.
-
Cross-Reactivity: The specificity of the antibody is paramount. Commercially available immunoassays for voriconazole report low cross-reactivity with voriconazole N-oxide (e.g., ≤ 3.0%).[11] While this is often considered not clinically significant for parent drug monitoring, it renders these specific assays unsuitable for the direct and accurate quantification of the N-oxide metabolite.[11]
Quantitative Data Summary: A Head-to-Head Comparison
The following table summarizes the performance characteristics of LC-MS/MS and HPLC-UV methods for the simultaneous quantification of voriconazole and voriconazole N-oxide, based on published validation data.
| Performance Metric | LC-MS/MS | HPLC-UV |
| Linearity Range (µg/mL) | Voriconazole: 0.001 - 1 | Voriconazole: 0.1 - 8.0 |
| Voriconazole N-oxide: 0.001 - 1[4] | Voriconazole N-oxide: 0.1 - 8.0[2] | |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.001[4] | 0.1[2] |
| Intra-day Precision (%CV) | < 10.8%[6] | < 8.96%[9] |
| Inter-day Precision (%CV) | < 7.5%[6] | < 15%[9] |
| Accuracy/Bias (%) | -3.0% to +4.2%[6] | -13.12% to +8.04%[9] |
Experimental Protocols: A Detailed Walkthrough
To ensure transparency and reproducibility, a detailed, step-by-step methodology for a representative LC-MS/MS method is provided below. This protocol is a self-validating system, incorporating quality controls at each critical stage.
Representative LC-MS/MS Protocol for Voriconazole and Voriconazole N-oxide Quantification
1. Reagents and Materials:
-
Voriconazole and Voriconazole N-oxide reference standards
-
Stable isotope-labeled internal standard (e.g., ¹³C₂-²H₃-voriconazole)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Drug-free human plasma for calibration standards and quality controls
2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls:
-
Prepare primary stock solutions of voriconazole, voriconazole N-oxide, and the internal standard in methanol.
-
Prepare a series of working standard solutions by serial dilution of the stock solutions.
-
Spike drug-free human plasma with the working standard solutions to create calibration standards at concentrations spanning the expected clinical range.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
3. Sample Preparation:
-
To 50 µL of plasma sample, calibrator, or QC, add 50 µL of the internal standard working solution.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 10 seconds.
-
Centrifuge at 9,600 x g for 3 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.[5]
4. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 analytical column (e.g., 2.1 mm x 50 mm, 2 µm).[12]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).
-
Flow Rate: 0.2 mL/min.[12]
-
Injection Volume: 1 µL.[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[5]
-
MRM Transitions:
-
Voriconazole: m/z 350.00 → 224.05
-
Voriconazole N-oxide: m/z 366.00 → 224.05
-
Internal Standard (example): m/z 294.00 → 70.10[5]
-
5. Data Analysis:
-
Quantify the peak areas of the analytes and the internal standard.
-
Calculate the peak area ratio of each analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their nominal concentrations using a weighted linear regression.
-
Determine the concentrations of the unknown samples and QCs from the calibration curve.
Visualization of the Analytical Workflow
Caption: A schematic of the LC-MS/MS workflow for voriconazole N-oxide quantification.
Best Practices for Inter-Laboratory Validation
The significant inter-individual pharmacokinetic variability of voriconazole underscores the critical need for standardized and validated analytical methods across different laboratories to ensure comparable and reliable TDM results.[1] An international inter-laboratory proficiency testing program for azole antifungals, including voriconazole, has highlighted the need for ongoing quality control to improve analytical methods.[13]
Key Considerations for Inter-Laboratory Validation:
-
Reference Materials: The use of certified reference materials for both voriconazole and voriconazole N-oxide is essential for establishing traceability and ensuring accuracy.
-
Matrix Effects: A thorough evaluation of matrix effects from different patient populations (e.g., pediatric, organ transplant recipients) is crucial to ensure that the method is robust and not susceptible to interferences.
-
Harmonized Protocols: Laboratories should strive to harmonize key aspects of their analytical protocols, including sample preparation, calibration procedures, and acceptance criteria.
-
Proficiency Testing: Regular participation in external proficiency testing schemes is the most effective way to monitor and improve the accuracy and precision of a laboratory's results over time.
-
Acceptance Criteria: Clear and stringent acceptance criteria for accuracy, precision, linearity, and other validation parameters should be established based on regulatory guidelines from bodies such as the FDA and EMA.
Decision-Making Framework for Method Selection
The choice of an analytical method for voriconazole N-oxide quantification depends on several factors, including the intended application, available resources, and required throughput.
Caption: A decision tree for selecting a voriconazole N-oxide quantification method.
Conclusion: A Call for Standardization
The accurate quantification of voriconazole N-oxide is a critical component of a comprehensive TDM strategy for voriconazole therapy. While LC-MS/MS remains the gold standard due to its superior sensitivity and specificity, HPLC-UV offers a viable and more accessible alternative. The key to ensuring the clinical utility of these measurements, regardless of the method employed, lies in rigorous validation and a commitment to inter-laboratory standardization. By embracing best practices in method validation and actively participating in proficiency testing programs, the clinical and research communities can work towards a future where TDM data for voriconazole and its metabolites are globally harmonized, ultimately leading to improved patient outcomes.
References
- ARK Diagnostics, Inc. (n.d.). ARK™ Voriconazole II Assay [Package Insert].
- BenchChem. (2025).
- Zhang, G., He, F., & Chen, Y. (2017). Development and validation of an LC-MS/MS method for simultaneous quantification of voriconazole and its main metabolite voriconazole N-oxide in human plasma and its clinical application.
- Terada, T., Naito, T., Sai, Y., et al. (2020). Development of a New Method for Simultaneous Quantitation of Plasma Concentrations of Voriconazole and Voriconazole N-Oxide Using Column-Switching LC-MS/MS and Its Application in Therapeutic Drug Monitoring. Biological and Pharmaceutical Bulletin, 43(5), 841-847.
- Terada, T., Naito, T., Sai, Y., et al. (2020). Development of a New Method for Simultaneous Quantitation of Plasma Concentrations of Voriconazole and Voriconazole N-Oxide Using Column-Switching LC-MS/MS and Its Application in Therapeutic Drug Monitoring. J-STAGE.
- Saito, K., Horie, T., Holford, N. H. G., et al. (2021).
- Martín-Vicente, A., del Mar Alonso-Sanz, M., & Pérez-Blanco, J. S. (2020). Therapeutic drug monitoring of voriconazole: validation of a high performance liquid chromatography method and comparison with an ARK immunoassay. BMJ.
- ter Avest, M., van der Meijden, A., Touw, D. J., & Alffenaar, J. W. C. (2018). Method for Therapeutic Drug Monitoring of Voriconazole and its Primary Metabolite Voriconazole-N-oxide in Human Serum using LC-MS/MS. Journal of Applied Bioanalysis, 4(5), 113-123.
- ter Avest, M., van der Meijden, A., Touw, D. J., & Alffenaar, J. W. C. (2018). Method for Therapeutic Drug Monitoring of Voriconazole and its Primary Metabolite Voriconazole-N-oxide in Human Serum using. Semantic Scholar.
- Wang, Y., Zhang, Y., & Wang, H. (2022). Comparison of LC-MS3 and LC-MRM Method for Quantifying Voriconazole and Its Application in Therapeutic Drug Monitoring of Human Plasma. MDPI.
- Chen, K., Boral, S., & Armbruster, D. (2024). Stability and Analytical Characterization of Voriconazole as Measured by Immunoassay.
- Al-Abdouh, A., Al-Tannir, M., & Al-Subaie, S. (2021). Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring. SCIRP.
- Wang, Y., Zhang, Y., & Wang, H. (2022). Comparison of LC-MS and LC-MRM Method for Quantifying Voriconazole and Its Application in Therapeutic Drug Monitoring of Human Plasma.
- Brüggemann, R. J., Touw, D. J., Aarnoutse, R. E., et al. (2009). International Interlaboratory Proficiency Testing Program for Measurement of Azole Antifungal Plasma Concentrations. Antimicrobial Agents and Chemotherapy, 53(1), 303-305.
- Schulz, J., Thomas, A., Saleh, A., et al. (2022). Variability of metabolic ratios of voriconazole N-oxide (NO) to...
- Trifilio, S., Pennick, G., Pi, J., et al. (2007). Serum voriconazole level variability in patients with hematological malignancies receiving voriconazole therapy. PMC.
- Hulin, A., De-Moura, V., Villard, J., et al. (2010). Pharmacokinetic variability of voriconazole and N-oxide voriconazole measured as therapeutic drug monitoring. PubMed.
- Michelet, R., Van Bocxlaer, J., & De Keukeleire, D. (2022). Microdialysis of Drug and Drug Metabolite: a Comprehensive In Vitro Analysis for Voriconazole and Voriconazole N-oxide. PMC.
- Shimadzu Corporation. (n.d.). C125 High-Speed Analysis of Voriconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050).
- Schulz, J., Thomas, A., Saleh, A., et al. (2022).
- Geist, M. J. P., Egerer, G., Burhenne, J., et al. (2013).
- Schulz, J., Thomas, A., Saleh, A., et al. (2022).
- Michelet, R., Reuss, F., Lindauer, A., et al. (2024). Understanding Voriconazole Metabolism: A Middle-Out Physiologically-Based Pharmacokinetic Modelling Framework Integrating In Vitro and Clinical Insights. NIH.
- Yanni, S. B., Annaert, P., & Augustijns, P. (2010). HPLC-MS/MS Profiles of Voriconazole Metabolites formed by Human Liver...
Sources
- 1. Serum voriconazole level variability in patients with hematological malignancies receiving voriconazole therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic variability of voriconazole and N-oxide voriconazole measured as therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding Voriconazole Metabolism: A Middle-Out Physiologically-Based Pharmacokinetic Modelling Framework Integrating In Vitro and Clinical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS method for simultaneous quantification of voriconazole and its main metabolite voriconazole N-oxide in human plasma and its clinical application - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 5. Development of a New Method for Simultaneous Quantitation of Plasma Concentrations of Voriconazole and Voriconazole N-Oxide Using Column-Switching LC-MS/MS and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring [scirp.org]
- 8. mdpi.com [mdpi.com]
- 9. Therapeutic drug monitoring of voriconazole: validation of a high performance liquid chromatography method and comparison with an ARK immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ark-tdm.com [ark-tdm.com]
- 11. benchchem.com [benchchem.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Variability of Voriconazole Plasma Levels Measured by New High-Performance Liquid Chromatography and Bioassay Methods - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide for the Safe Disposal of 5-Desfluoro voriconazole, (+/-)-
Introduction
5-Desfluoro voriconazole is a key impurity and analogue of the potent tri-azole antifungal agent, voriconazole.[1][2] As research and development activities involving this compound increase, it is imperative for laboratory personnel to adhere to rigorous safety and disposal protocols. Improper disposal of this and similar pharmaceutical compounds can pose significant risks to human health and the environment, leading to regulatory non-compliance and potential contamination of ecosystems.[3][4]
This guide provides a comprehensive, step-by-step framework for the proper handling and disposal of 5-Desfluoro voriconazole. The procedures outlined herein are grounded in established safety principles and align with major regulatory frameworks, such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[3][5] Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream safely, responsibly, and in full compliance, thereby protecting both laboratory personnel and the environment.
Hazard Identification and Risk Assessment
As a structural analogue of voriconazole, 5-Desfluoro voriconazole must be handled with the assumption that it carries a similar hazard profile. Voriconazole is classified as acutely toxic, a suspected carcinogen, and a suspected reproductive toxicant.[6][7] Therefore, all waste containing this compound must be managed as hazardous pharmaceutical waste.
Causality of Hazard: The toxicological profile of azole antifungals is linked to their mechanism of action, which involves the inhibition of cytochrome P450 enzymes.[8] This biological activity, combined with the presence of fluorinated aromatic rings, necessitates cautious handling to prevent occupational exposure and environmental release.[9]
Table 1: Hazard Classification Summary for Voriconazole Analogues
| Hazard Category | Classification | Rationale & Key Considerations | Supporting Sources |
| Acute Toxicity (Oral) | Category 3 | Toxic if swallowed.[7] Accidental ingestion can cause significant harm. | [7] |
| Carcinogenicity | Category 2 | Suspected of causing cancer.[7] Long-term or repeated exposure should be minimized. | [7] |
| Reproductive Toxicity | Category 1A / 2 | Suspected of damaging fertility or the unborn child.[7] | [7] |
| Aquatic Hazard | Acute & Chronic | Harmful to aquatic life with long-lasting effects.[7] Environmental release is a primary concern. | [7] |
Personnel Protection and Engineering Controls
A multi-layered approach to safety, combining appropriate Personal Protective Equipment (PPE) with robust engineering controls, is mandatory when handling 5-Desfluoro voriconazole.
Expert Insight: The primary routes of exposure for a solid compound like this are inhalation of dust and dermal contact.[10][11] Engineering controls provide the first line of defense, while PPE offers crucial individual protection.
Engineering Controls:
-
Chemical Fume Hood: All handling of 5-Desfluoro voriconazole powder, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent the inhalation of airborne particles.[12]
-
Ventilation: Ensure the laboratory is well-ventilated to maintain a safe working environment.[1]
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile chemotherapy-rated gloves. | Provides robust protection against dermal absorption. The outer glove is removed immediately after handling, minimizing contamination of lab equipment. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and accidental splashes. |
| Body Protection | A fully buttoned, long-sleeved lab coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 respirator may be required for spill cleanup or if there is a risk of aerosolization outside of a fume hood. | Mitigates the risk of inhaling fine particles. |
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination. All materials used for spill cleanup must be disposed of as hazardous waste.[13]
Step-by-Step Spill Cleanup:
-
Alert & Secure: Immediately alert personnel in the vicinity. Secure the area to prevent unauthorized entry.
-
Don PPE: Before approaching the spill, don the appropriate PPE as detailed in Table 2, including respiratory protection if necessary.
-
Containment: For a solid spill, gently cover the powder with absorbent pads to prevent it from becoming airborne. For a liquid spill, surround the area with absorbent dikes or pads.
-
Cleanup:
-
Solids: Carefully sweep or wipe up the material using dampened absorbent pads to minimize dust generation.[10] Do not dry sweep.
-
Liquids: Use absorbent pads to soak up the spill, working from the outside in.
-
-
Decontamination: Clean the spill area thoroughly with soap and water or an appropriate laboratory detergent.
-
Waste Collection: Place all contaminated materials (absorbent pads, gloves, wipes, etc.) into a designated hazardous waste container.[1][12]
-
Reporting: Report the incident to your institution's Environmental Health & Safety (EH&S) department in accordance with local policy.
Step-by-Step Disposal Protocol
The disposal of 5-Desfluoro voriconazole is governed by hazardous waste regulations. The guiding principle is cradle-to-grave management, meaning the waste is regulated from the point of generation to its final destruction.[14] Under no circumstances should this material or its containers be disposed of in regular trash or discharged into the sewer system. [1][15][16]
Step 4.1: Waste Characterization
Any of the following items containing or contaminated with 5-Desfluoro voriconazole must be treated as hazardous waste:
-
Unused or expired pure compound.
-
Contaminated labware (e.g., pipette tips, vials, weighing boats).
-
Contaminated PPE.
-
Solutions containing the compound.
-
Materials used for spill cleanup.
Step 4.2: Waste Segregation
Proper segregation is a cornerstone of safe chemical waste management.
-
Solid Waste: Collect solid waste (contaminated gloves, pads, vials) separately from liquid waste.
-
Liquid Waste: Collect liquid waste in a dedicated, compatible container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EH&S department. This prevents unintended chemical reactions and ensures the waste is routed to the correct disposal facility.[17]
Step 4.3: Container Selection and Labeling
The integrity and labeling of waste containers are critical for safety and compliance.
-
Container Choice: Use only chemically compatible, leak-proof containers with secure, tight-fitting lids.[3][12][14]
-
Labeling: The container must be clearly and accurately labeled with a hazardous waste tag as soon as the first piece of waste is added.[12][14] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "5-Desfluoro voriconazole, (+/-)-".
-
The accumulation start date.
-
The relevant hazard characteristics (e.g., Toxic, Environmental Hazard).
-
Step 4.4: On-Site Accumulation and Storage
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[14]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[12][14]
-
Volume Limits: Do not overfill containers; it is best practice to fill to a maximum of 90% capacity.[12] Be aware of institutional and regulatory limits on the volume of hazardous waste that can be stored in an SAA.[13]
Step 4.5: Final Disposal Pathway
The required and only acceptable method for the final disposal of 5-Desfluoro voriconazole is through a licensed hazardous waste management facility.
-
Arranging Pickup: Contact your institution's EH&S department to schedule a pickup of the full waste container.
-
Method of Destruction: The material will be transported to a specialized facility for controlled high-temperature incineration. [1] This process is designed to destroy the active pharmaceutical ingredient, preventing its release into the environment.
Workflow and Decision Diagrams
To provide a clear visual guide, the following diagrams illustrate the procedural flows for routine disposal and emergency spill response.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. 5-Desfluoro voriconazole, (+/-)- | C16H15F2N5O | CID 22844239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. DSpace [iris.who.int]
- 5. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 6. fishersci.com [fishersci.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Disposition of azole antifungal agents. III. Binding of fluconazole and other azoles in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.pfizer.com [cdn.pfizer.com]
- 11. ajantapharmausa.com [ajantapharmausa.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. epa.gov [epa.gov]
- 16. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals | AHE [ahe.org]
- 17. web.uri.edu [web.uri.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling 5-Desfluoro Voriconazole, (+/-)-
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-Desfluoro voriconazole, (+/-)-. Our commitment is to furnish you with in-depth, actionable intelligence that extends beyond the product, ensuring your safety and the integrity of your research. The following protocols are designed to be a self-validating system, grounded in established safety principles for handling potent active pharmaceutical ingredients (APIs).
Understanding the Hazard: A Proactive Stance on Safety
5-Desfluoro voriconazole is a derivative of voriconazole, a triazole antifungal agent. While specific toxicological data for this derivative may be limited, it is prudent to handle it with the same level of caution as the parent compound, voriconazole. Voriconazole is classified as a hazardous drug with potential risks including reproductive toxicity, carcinogenicity, and liver damage through prolonged or repeated exposure.[1][2][3] Therefore, a comprehensive personal protective equipment (PPE) strategy is not just recommended; it is a critical component of your laboratory's Chemical Hygiene Plan, as mandated by the Occupational Safety and Health Administration (OSHA).[4][5][6]
The primary routes of exposure in a laboratory setting are inhalation of airborne particles, dermal contact, and accidental ingestion.[7] The causality behind the stringent PPE requirements lies in the potential for these potent compounds to exert their biological effects at very low concentrations.
Core PPE Recommendations for Handling 5-Desfluoro Voriconazole
A risk-based approach should be adopted to determine the appropriate level of PPE, considering the quantity of the compound being handled, the procedure being performed, and the potential for aerosolization.[8]
| Activity | Engineering Controls | Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Dry Powder) | Chemical Fume Hood or Ventilated Balance Enclosure | - Double Nitrile Gloves- Disposable Lab Coat with Knit Cuffs- ANSI-Approved Safety Glasses with Side Shields or Goggles- N95 Respirator (or higher, based on risk assessment) |
| Solution Preparation | Chemical Fume Hood | - Double Nitrile Gloves- Disposable Lab Coat with Knit Cuffs- ANSI-Approved Safety Glasses with Side Shields or Goggles |
| In Vitro/In Vivo Dosing | Biological Safety Cabinet (if sterile conditions are required) or Chemical Fume Hood | - Double Nitrile Gloves- Disposable Lab Coat with Knit Cuffs- ANSI-Approved Safety Glasses with Side Shields or Goggles- Face Shield (if splash hazard exists) |
| Spill Cleanup | N/A | - Double Nitrile Gloves (consider thicker, chemical-resistant gloves)- Disposable, fluid-resistant Coveralls- ANSI-Approved Goggles- N95 Respirator (or higher) |
| Waste Disposal | N/A | - Double Nitrile Gloves- Disposable Lab Coat- ANSI-Approved Safety Glasses with Side Shields or Goggles |
Step-by-Step PPE Protocols: Ensuring a Validated Safety Barrier
Donning (Putting On) PPE Workflow
The following sequence is critical to ensure a complete and uncompromised protective barrier.
Caption: PPE Doffing Sequence.
Emergency Protocols: Spill and Exposure Management
Spill Cleanup
In the event of a spill, the immediate priority is to contain the area and prevent further exposure.
-
Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area.
-
Don Appropriate PPE: Refer to the spill cleanup section in the PPE table above.
-
Contain the Spill: For liquid spills, use absorbent pads to gently cover the spill. For solid spills, gently cover with a damp paper towel to avoid making the powder airborne. [1]4. Clean the Area: Use a chemical-resistant scoop and scraper to collect the material and place it in a labeled hazardous waste container. Clean the area with an appropriate deactivating agent or soap and water.
-
Dispose of Waste: All materials used for cleanup, including PPE, must be disposed of as hazardous pharmaceutical waste.
First Aid and Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [2][9]* Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops. [1][10]* Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [10]* Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. [9][10]
Waste Disposal: A Cradle-to-Grave Responsibility
All materials contaminated with 5-Desfluoro voriconazole, including unused compounds, contaminated lab consumables (e.g., pipette tips, vials), and PPE, must be disposed of as hazardous pharmaceutical waste. [11][12]
-
Segregation: Do not mix this waste with general laboratory trash or biohazardous waste.
-
Containment: Use designated, clearly labeled, and sealed containers for hazardous waste. Hazardous pharmaceutical waste is typically collected in black containers. [13]* Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal, such as those outlined by the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA). [11][12] By adhering to these rigorous safety protocols, you are not only ensuring your personal safety but also contributing to a culture of safety within your organization and safeguarding the environment.
References
- Ajanta Pharma USA Inc.
- Pfizer. (2018).
- Easy RX Cycle. Medical & Pharmaceutical Waste Disposal for Research Labs.
- Scribd. Best Practices for Pharmaceutical PPE.
- Pfizer. (2007). Material Safety Data Sheet - Voriconazole for IV infusion.
- Occupational Safety and Health Administration (OSHA).
- Occupational Safety and Health Administration (OSHA).
- Rx Destroyer. (2022). Proper Disposal in Pharmaceutical Research is Extremely Important.
- 3M. Pharmaceutical PPE | Worker Health & Safety.
- ASPR.
- Respirex Intern
- Compliancy Group. (2023). OSHA Laboratory Standard | OSHA Lab Safety Standard.
- 3M India. Pharmaceutical Manufacturing PPE | Worker Health & Safety.
- Office of Clinical and Research Safety.
- Rpharmy. (2023). New NIOSH Expanded HD Safe Handling and PPE Guidance.
- InvaGen Pharmaceuticals.
- ECHEMI.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - rac 5-Desfluoro Voriconazole.
- Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients.
- University of Delaware.
- National Institute for Occupational Safety and Health (NIOSH). (2023).
- Occupational Health & Safety. (2011). NIOSH List Highlights Safe Handling of Hazardous Drugs.
- Occupational Safety and Health Administration (OSHA).
- PubMed. (2015).
- Stericycle. Medication & Pharmaceutical Waste Disposal Explained.
- Ace Waste.
- PubMed. (2024). Safety and efficacy of new generation azole antifungals in the management of recalcitrant superficial fungal infections and onychomycosis.
- Journal of Skin and Sexually Transmitted Diseases. (2021). Drug interactions of azole antifungals.
- Life Worldwide. Azole antifungals.
- Fisher Scientific. (2015).
- National Institutes of Health (NIH). 5-Desfluoro voriconazole, (+/-)- | C16H15F2N5O - PubChem.
- American Academy of Pediatrics. (2024). Azoles | Red Book: 2024–2027 Report of the Committee on Infectious Diseases.
- Semantic Scholar. Update on Drug Interactions with Azole Antifungal Agents.
Sources
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. fishersci.com [fishersci.com]
- 4. osha.gov [osha.gov]
- 5. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. compliancy-group.com [compliancy-group.com]
- 7. ohsonline.com [ohsonline.com]
- 8. Managing Exposures to Hazardous Drugs: Information for Healthcare Settings | NIOSH | CDC [cdc.gov]
- 9. ajantapharmausa.com [ajantapharmausa.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. easyrxcycle.com [easyrxcycle.com]
- 12. rxdestroyer.com [rxdestroyer.com]
- 13. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
